molecular formula C33H36N6O3S B1684440 GDC-0834 Racemate CAS No. 1133432-46-8

GDC-0834 Racemate

Número de catálogo: B1684440
Número CAS: 1133432-46-8
Peso molecular: 596.7 g/mol
Clave InChI: CDOOFZZILLRUQH-GDLZYMKVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), investigated as a potential treatment for rheumatoid arthritis. In vitro metabolite identification studies in hepatocytes revealed predominant formation of an inactive metabolite (M1) via amide hydrolysis in human. GDC-0834 was shown to be a potent reversible inhibitor of six known Aldehyde oxidase (AO) substrates with IC50 values ranging from 0.86 to 1.87 μM. Additionally, in silico modeling studies suggest that GDC-0834 is capable of binding in the active site of AO with the amide bond of GDC-0834 near the molybdenum cofactor (MoCo), orientated in such a way to enable potential nucleophilic attack on the carbonyl of the amide bond by the hydroxyl of MoCo. Together, the in vitro and in silico results suggest the involvement of AO in the amide hydrolysis of GDC-0834.

Propiedades

IUPAC Name

N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOOFZZILLRUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GDC-0834 Racemate: Unraveling the Mechanism of Action - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, the clinical candidate GDC-0834 is specifically the (R)-enantiomer.[1][3][4] While the racemate and the (S)-enantiomer are commercially available from some vendors for research purposes, there is a notable absence of publicly available scientific literature detailing the mechanism of action, pharmacological activity, or metabolic fate of the GDC-0834 racemate.[5]

This guide, therefore, focuses on the extensive data available for the active (R)-enantiomer of GDC-0834, which is the clinically investigated compound. The information presented herein is essential for any research involving GDC-0834 and provides a comprehensive overview of its biological activity and the challenges encountered during its development.

Core Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase

GDC-0834 exerts its therapeutic effect by inhibiting the enzymatic activity of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various cell surface receptors, most notably the B-cell antigen receptor (BCR) and Fc receptors.[2]

B-Cell Receptor Signaling Pathway

Upon engagement of the BCR by an antigen, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and antibody production. BTK is a key component of this pathway, responsible for phosphorylating downstream substrates.

B_Cell_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates GDC0834 GDC-0834 GDC0834->BTK inhibits Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation, Differentiation, Antibody Production Downstream->Proliferation

Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834.

By inhibiting BTK, GDC-0834 effectively blocks the downstream signaling cascade, thereby attenuating B-cell activation and proliferation. This mechanism of action forms the basis of its potential therapeutic utility in B-cell-mediated autoimmune diseases.

Quantitative Data: Potency and Efficacy

All available quantitative data pertains to the (R)-enantiomer of GDC-0834.

ParameterValueSpecies/SystemReference
Biochemical IC50 5.9 ± 1.1 nMHuman BTK Enzyme Assay[5]
Cellular IC50 6.4 nMCellular Assay[5]
In Vivo IC50 (pBTK-Tyr223) 1.1 µMMouse[5]
In Vivo IC50 (pBTK-Tyr223) 5.6 ± 1.6 µMRat[5]

Experimental Protocols

Detailed experimental methodologies for the key assays used to characterize GDC-0834 are summarized below.

In Vitro BTK Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-0834 against purified human BTK enzyme.

  • Methodology: A common method for this is a LanthaScreen™ Eu Kinase Binding Assay.

    • Recombinant human BTK enzyme is incubated with a fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-tag antibody.

    • GDC-0834 is added at varying concentrations.

    • The binding of the tracer to BTK results in a high degree of Förster Resonance Energy Transfer (FRET), while displacement of the tracer by GDC-0834 leads to a decrease in FRET.

    • The signal is read on a fluorescence plate reader, and the IC50 value is calculated from the dose-response curve.

Cellular BTK Phosphorylation Assay
  • Objective: To assess the ability of GDC-0834 to inhibit BTK autophosphorylation in a cellular context.

  • Methodology:

    • A suitable human B-cell line (e.g., Ramos) is treated with various concentrations of GDC-0834.

    • The B-cell receptors are then stimulated with an anti-IgM antibody to induce BTK activation.

    • Cells are lysed, and the levels of phosphorylated BTK (pBTK) at a specific tyrosine residue (e.g., Tyr223) and total BTK are quantified using an immunoassay, such as a Western blot or a plate-based ELISA.

    • The IC50 is determined by the concentration of GDC-0834 that causes a 50% reduction in the pBTK/total BTK ratio.

In Vivo Pharmacodynamic (PD) Assay in Rodents
  • Objective: To measure the in vivo inhibition of BTK phosphorylation by GDC-0834.

  • Methodology:

    • Mice or rats are orally dosed with GDC-0834 at various concentrations.

    • At specific time points after dosing, whole blood is collected.

    • The blood is stimulated ex vivo with an agent that activates B-cells (e.g., anti-IgD).

    • The level of pBTK-Tyr223 in B-cells is measured by flow cytometry or Western blot.

    • The in vivo IC50 is calculated based on the GDC-0834 plasma concentration that results in 50% inhibition of BTK phosphorylation.

Metabolic Fate: The Challenge of Amide Hydrolysis

A critical aspect of GDC-0834's profile is its metabolic instability, particularly in humans. The compound undergoes rapid amide hydrolysis, leading to the formation of an inactive aniline metabolite (M1).[3][4] This metabolic pathway is significantly more pronounced in humans compared to preclinical species like mice and rats.[3][4]

The primary enzyme responsible for this hydrolysis in human liver cytosol is aldehyde oxidase (AO).[6]

GDC0834_Metabolism GDC0834 GDC-0834 ((R)-enantiomer) M1 Inactive Metabolite (M1) (Aniline) GDC0834->M1 Amide Hydrolysis AO Aldehyde Oxidase (AO) (Human Liver Cytosol) AO->GDC0834 catalyzes

Figure 2: Metabolic pathway of GDC-0834 via amide hydrolysis mediated by aldehyde oxidase.

This rapid metabolism in humans resulted in very low systemic exposure of the parent drug in a Phase I clinical trial, with plasma concentrations below the limit of quantitation at the tested oral doses.[1][3] Consequently, the clinical development of GDC-0834 was terminated.[7][8]

The Uncharacterized Racemate

The user's interest lies specifically with the this compound. In drug development, it is common for a single enantiomer to be responsible for the desired pharmacological activity, while the other enantiomer may be inactive, less active, or contribute to off-target effects or toxicity. Without any published data on the this compound or the (S)-enantiomer, the following remains unknown:

  • BTK Inhibitory Activity of the (S)-enantiomer: It is unclear if the (S)-enantiomer has any activity against BTK.

  • Pharmacokinetics of the Racemate: The absorption, distribution, metabolism, and excretion (ADME) properties of the racemate and the individual enantiomers have not been publicly characterized. It is unknown if the (S)-enantiomer is also a substrate for aldehyde oxidase.

  • Pharmacodynamics of the Racemate: The overall effect of the racemate on BTK signaling and B-cell function in vitro and in vivo is not documented.

Conclusion

GDC-0834 is a well-characterized, potent inhibitor of Bruton's tyrosine kinase, with all available scientific data pointing to the (R)-enantiomer as the active and clinically evaluated compound. Its mechanism of action is centered on the reversible, ATP-competitive inhibition of BTK, leading to the suppression of B-cell receptor signaling. However, the clinical development of GDC-0834 was halted due to profound species differences in its metabolism, with rapid amide hydrolysis mediated by aldehyde oxidase in humans leading to insufficient drug exposure.

Crucially for the research community, there is no publicly available data on the mechanism of action, pharmacology, or metabolism of the this compound. Any research involving the this compound should proceed with the understanding that the biological activity and metabolic fate of the (S)-enantiomer are unknown and that the reported potent BTK inhibitory activity is attributable to the (R)-enantiomer. Further studies would be required to elucidate the specific properties of the racemate.

References

GDC-0834 Racemate: Unraveling the Mechanism of Action - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, the clinical candidate GDC-0834 is specifically the (R)-enantiomer.[1][3][4] While the racemate and the (S)-enantiomer are commercially available from some vendors for research purposes, there is a notable absence of publicly available scientific literature detailing the mechanism of action, pharmacological activity, or metabolic fate of the GDC-0834 racemate.[5]

This guide, therefore, focuses on the extensive data available for the active (R)-enantiomer of GDC-0834, which is the clinically investigated compound. The information presented herein is essential for any research involving GDC-0834 and provides a comprehensive overview of its biological activity and the challenges encountered during its development.

Core Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase

GDC-0834 exerts its therapeutic effect by inhibiting the enzymatic activity of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various cell surface receptors, most notably the B-cell antigen receptor (BCR) and Fc receptors.[2]

B-Cell Receptor Signaling Pathway

Upon engagement of the BCR by an antigen, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and antibody production. BTK is a key component of this pathway, responsible for phosphorylating downstream substrates.

B_Cell_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates GDC0834 GDC-0834 GDC0834->BTK inhibits Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation, Differentiation, Antibody Production Downstream->Proliferation

Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834.

By inhibiting BTK, GDC-0834 effectively blocks the downstream signaling cascade, thereby attenuating B-cell activation and proliferation. This mechanism of action forms the basis of its potential therapeutic utility in B-cell-mediated autoimmune diseases.

Quantitative Data: Potency and Efficacy

All available quantitative data pertains to the (R)-enantiomer of GDC-0834.

ParameterValueSpecies/SystemReference
Biochemical IC50 5.9 ± 1.1 nMHuman BTK Enzyme Assay[5]
Cellular IC50 6.4 nMCellular Assay[5]
In Vivo IC50 (pBTK-Tyr223) 1.1 µMMouse[5]
In Vivo IC50 (pBTK-Tyr223) 5.6 ± 1.6 µMRat[5]

Experimental Protocols

Detailed experimental methodologies for the key assays used to characterize GDC-0834 are summarized below.

In Vitro BTK Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-0834 against purified human BTK enzyme.

  • Methodology: A common method for this is a LanthaScreen™ Eu Kinase Binding Assay.

    • Recombinant human BTK enzyme is incubated with a fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-tag antibody.

    • GDC-0834 is added at varying concentrations.

    • The binding of the tracer to BTK results in a high degree of Förster Resonance Energy Transfer (FRET), while displacement of the tracer by GDC-0834 leads to a decrease in FRET.

    • The signal is read on a fluorescence plate reader, and the IC50 value is calculated from the dose-response curve.

Cellular BTK Phosphorylation Assay
  • Objective: To assess the ability of GDC-0834 to inhibit BTK autophosphorylation in a cellular context.

  • Methodology:

    • A suitable human B-cell line (e.g., Ramos) is treated with various concentrations of GDC-0834.

    • The B-cell receptors are then stimulated with an anti-IgM antibody to induce BTK activation.

    • Cells are lysed, and the levels of phosphorylated BTK (pBTK) at a specific tyrosine residue (e.g., Tyr223) and total BTK are quantified using an immunoassay, such as a Western blot or a plate-based ELISA.

    • The IC50 is determined by the concentration of GDC-0834 that causes a 50% reduction in the pBTK/total BTK ratio.

In Vivo Pharmacodynamic (PD) Assay in Rodents
  • Objective: To measure the in vivo inhibition of BTK phosphorylation by GDC-0834.

  • Methodology:

    • Mice or rats are orally dosed with GDC-0834 at various concentrations.

    • At specific time points after dosing, whole blood is collected.

    • The blood is stimulated ex vivo with an agent that activates B-cells (e.g., anti-IgD).

    • The level of pBTK-Tyr223 in B-cells is measured by flow cytometry or Western blot.

    • The in vivo IC50 is calculated based on the GDC-0834 plasma concentration that results in 50% inhibition of BTK phosphorylation.

Metabolic Fate: The Challenge of Amide Hydrolysis

A critical aspect of GDC-0834's profile is its metabolic instability, particularly in humans. The compound undergoes rapid amide hydrolysis, leading to the formation of an inactive aniline metabolite (M1).[3][4] This metabolic pathway is significantly more pronounced in humans compared to preclinical species like mice and rats.[3][4]

The primary enzyme responsible for this hydrolysis in human liver cytosol is aldehyde oxidase (AO).[6]

GDC0834_Metabolism GDC0834 GDC-0834 ((R)-enantiomer) M1 Inactive Metabolite (M1) (Aniline) GDC0834->M1 Amide Hydrolysis AO Aldehyde Oxidase (AO) (Human Liver Cytosol) AO->GDC0834 catalyzes

Figure 2: Metabolic pathway of GDC-0834 via amide hydrolysis mediated by aldehyde oxidase.

This rapid metabolism in humans resulted in very low systemic exposure of the parent drug in a Phase I clinical trial, with plasma concentrations below the limit of quantitation at the tested oral doses.[1][3] Consequently, the clinical development of GDC-0834 was terminated.[7][8]

The Uncharacterized Racemate

The user's interest lies specifically with the this compound. In drug development, it is common for a single enantiomer to be responsible for the desired pharmacological activity, while the other enantiomer may be inactive, less active, or contribute to off-target effects or toxicity. Without any published data on the this compound or the (S)-enantiomer, the following remains unknown:

  • BTK Inhibitory Activity of the (S)-enantiomer: It is unclear if the (S)-enantiomer has any activity against BTK.

  • Pharmacokinetics of the Racemate: The absorption, distribution, metabolism, and excretion (ADME) properties of the racemate and the individual enantiomers have not been publicly characterized. It is unknown if the (S)-enantiomer is also a substrate for aldehyde oxidase.

  • Pharmacodynamics of the Racemate: The overall effect of the racemate on BTK signaling and B-cell function in vitro and in vivo is not documented.

Conclusion

GDC-0834 is a well-characterized, potent inhibitor of Bruton's tyrosine kinase, with all available scientific data pointing to the (R)-enantiomer as the active and clinically evaluated compound. Its mechanism of action is centered on the reversible, ATP-competitive inhibition of BTK, leading to the suppression of B-cell receptor signaling. However, the clinical development of GDC-0834 was halted due to profound species differences in its metabolism, with rapid amide hydrolysis mediated by aldehyde oxidase in humans leading to insufficient drug exposure.

Crucially for the research community, there is no publicly available data on the mechanism of action, pharmacology, or metabolism of the this compound. Any research involving the this compound should proceed with the understanding that the biological activity and metabolic fate of the (S)-enantiomer are unknown and that the reported potent BTK inhibitory activity is attributable to the (R)-enantiomer. Further studies would be required to elucidate the specific properties of the racemate.

References

GDC-0834 Racemate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Developed as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis, GDC-0834 demonstrated significant efficacy in preclinical models.[3][4] However, its clinical development was halted due to rapid amide hydrolysis in humans, leading to insufficient drug exposure.[5][6] This racemate form of GDC-0834 serves as a valuable tool for in vitro and in vivo studies of BTK inhibition and B-cell signaling. This guide provides a comprehensive overview of GDC-0834 Racemate, including its mechanism of action, key experimental data, and detailed protocols for its use in research.

Core Compound Details

PropertyValueReference
CAS Number 1133432-46-8[1][3]
Molecular Formula C33H36N6O3S[1]
Molecular Weight 596.74 g/mol [1]
Synonyms GDC 0834 Racemate, GDC0834 Racemate[1]
Chemical Name N-[3-(6-{[4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl]amino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide[1]
Form Solid Powder[1]

Mechanism of Action: BTK Inhibition

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[2][3][4] BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[7][8] Upon engagement of the BCR, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of transcription factors that control B-cell proliferation and survival.[2] By inhibiting BTK, GDC-0834 effectively blocks this signaling cascade, thereby modulating B-cell activity.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates GDC0834 GDC-0834 GDC0834->BTK Inhibits IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors

Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.

Quantitative Data

In Vitro and In Vivo Potency
Assay TypeSpecies/SystemIC50Reference
Biochemical Assay Purified BTK enzyme5.9 nM[2][3][4]
Cellular Assay In vitro cellular systems6.4 nM[2][3][4]
In Vivo (Mouse) Mouse model1.1 µM[2][3][4]
In Vivo (Rat) Rat model5.6 µM[2][3][4]
Aldehyde Oxidase (AO) Inhibition

GDC-0834 is a potent reversible inhibitor of known aldehyde oxidase (AO) substrates.[1][9]

AO Substrate InhibitionIC50 RangeReference
Six known AO substrates0.86 to 1.87 µM[1][9]
Preclinical Pharmacokinetics

Significant species differences were observed in the metabolism of GDC-0834, primarily due to amide hydrolysis.[4][10] This hydrolysis is more predominant in humans, leading to the formation of an inactive metabolite (M1).[4][10]

SpeciesMetabolism/ClearanceKey FindingReference
Human Extensive amide hydrolysisPlasma concentrations of GDC-0834 were below the limit of quantitation (<1 ng/ml) after oral dosing.[4][4][10]
Rat, Dog, Monkey Minor to moderate formation of M1GDC-0834 was orally bioavailable.[4][9]
PXB chimeric mice (humanized liver) Low clearance of GDC-0834[4]

Experimental Protocols

Biochemical BTK Kinase Assay (Generalized)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on BTK.

Materials:

  • Recombinant full-length BTK enzyme

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50µM DTT)[7]

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²)[7][11]

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a microplate, add the BTK enzyme, peptide substrate, and the this compound dilution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of ADP produced using an ADP detection kit according to the manufacturer's protocol.[7][11]

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular BTK Activity Assay (Generalized)

This protocol describes a method to assess the effect of this compound on BTK activity within a cellular context.

Materials:

  • B-cell line (e.g., Ramos)

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer

  • Antibodies for Western blotting (anti-phospho-BTK, anti-total-BTK)

  • Flow cytometer and relevant antibodies (e.g., for CD69) or ELISA kit for BTK.[12]

Procedure:

  • Culture B-cells in the presence of varying concentrations of this compound for a specified time.

  • Stimulate the cells with a suitable agent (e.g., anti-IgM) to activate the BCR pathway.

  • For Western blot analysis:

    • Lyse the cells and collect the protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against phosphorylated BTK and total BTK to determine the extent of inhibition.

  • For flow cytometry analysis of B-cell activation markers (e.g., CD69):

    • Stain the cells with fluorescently labeled antibodies against the activation marker.

    • Analyze the cell population using a flow cytometer to quantify the percentage of activated cells.

Rat Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound.

CIA_Model_Workflow Day_0 Day 0: Primary Immunization Day_7 Day 7: Booster Immunization Day_0->Day_7 Monitoring Clinical Monitoring: - Body Weight - Paw Swelling - Arthritis Score Day_7->Monitoring Dosing GDC-0834 Dosing (Prophylactic or Therapeutic) Dosing->Monitoring Endpoint Endpoint Analysis: - Histopathology - Biomarker Analysis Monitoring->Endpoint

Caption: Workflow for the Rat Collagen-Induced Arthritis (CIA) Model.

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize female Lewis rats with an emulsion of bovine type II collagen and Freund's incomplete adjuvant via intradermal injection at the base of the tail.[13]

    • On day 7, administer a booster injection of the same emulsion.[13]

  • Dosing:

    • Initiate oral dosing of this compound at various concentrations. Dosing can be prophylactic (starting at or before immunization) or therapeutic (starting after the onset of arthritis).[14]

  • Monitoring and Evaluation:

    • Monitor the animals regularly for clinical signs of arthritis, including body weight changes, paw thickness (measured with calipers), and a clinical arthritis score.[13]

    • At the end of the study, collect tissues for histopathological assessment of joint inflammation, pannus formation, and cartilage/bone erosion.[14]

    • Serum can be collected for analysis of inflammatory cytokines and anti-collagen antibodies.

Clinical Trial Insights and Metabolism

A single-dose human clinical trial of GDC-0834 was conducted to evaluate its pharmacokinetics.[4] The results revealed that after oral administration of 35 mg and 105 mg, plasma concentrations of GDC-0834 were below the limit of quantitation (<1 ng/ml) in most samples.[4][10] In contrast, substantial plasma concentrations of the inactive amide hydrolysis metabolite, M1, were observed.[4][9] This rapid metabolism in humans, catalyzed by aldehyde oxidase, led to insufficient systemic exposure of the active compound, ultimately halting its clinical development.[6][9][15]

Conclusion

This compound is a potent and selective inhibitor of BTK that has been instrumental in understanding the role of BTK in autoimmune diseases. While its clinical utility was limited by its metabolic instability in humans, it remains a valuable research tool. The data and protocols presented in this guide are intended to support researchers in utilizing this compound for the investigation of BTK signaling and the development of novel BTK inhibitors with improved pharmacokinetic profiles.

References

GDC-0834 Racemate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Developed as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis, GDC-0834 demonstrated significant efficacy in preclinical models.[3][4] However, its clinical development was halted due to rapid amide hydrolysis in humans, leading to insufficient drug exposure.[5][6] This racemate form of GDC-0834 serves as a valuable tool for in vitro and in vivo studies of BTK inhibition and B-cell signaling. This guide provides a comprehensive overview of GDC-0834 Racemate, including its mechanism of action, key experimental data, and detailed protocols for its use in research.

Core Compound Details

PropertyValueReference
CAS Number 1133432-46-8[1][3]
Molecular Formula C33H36N6O3S[1]
Molecular Weight 596.74 g/mol [1]
Synonyms GDC 0834 Racemate, GDC0834 Racemate[1]
Chemical Name N-[3-(6-{[4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl]amino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide[1]
Form Solid Powder[1]

Mechanism of Action: BTK Inhibition

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[2][3][4] BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[7][8] Upon engagement of the BCR, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of transcription factors that control B-cell proliferation and survival.[2] By inhibiting BTK, GDC-0834 effectively blocks this signaling cascade, thereby modulating B-cell activity.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates GDC0834 GDC-0834 GDC0834->BTK Inhibits IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors

Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.

Quantitative Data

In Vitro and In Vivo Potency
Assay TypeSpecies/SystemIC50Reference
Biochemical Assay Purified BTK enzyme5.9 nM[2][3][4]
Cellular Assay In vitro cellular systems6.4 nM[2][3][4]
In Vivo (Mouse) Mouse model1.1 µM[2][3][4]
In Vivo (Rat) Rat model5.6 µM[2][3][4]
Aldehyde Oxidase (AO) Inhibition

GDC-0834 is a potent reversible inhibitor of known aldehyde oxidase (AO) substrates.[1][9]

AO Substrate InhibitionIC50 RangeReference
Six known AO substrates0.86 to 1.87 µM[1][9]
Preclinical Pharmacokinetics

Significant species differences were observed in the metabolism of GDC-0834, primarily due to amide hydrolysis.[4][10] This hydrolysis is more predominant in humans, leading to the formation of an inactive metabolite (M1).[4][10]

SpeciesMetabolism/ClearanceKey FindingReference
Human Extensive amide hydrolysisPlasma concentrations of GDC-0834 were below the limit of quantitation (<1 ng/ml) after oral dosing.[4][4][10]
Rat, Dog, Monkey Minor to moderate formation of M1GDC-0834 was orally bioavailable.[4][9]
PXB chimeric mice (humanized liver) Low clearance of GDC-0834[4]

Experimental Protocols

Biochemical BTK Kinase Assay (Generalized)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on BTK.

Materials:

  • Recombinant full-length BTK enzyme

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50µM DTT)[7]

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²)[7][11]

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a microplate, add the BTK enzyme, peptide substrate, and the this compound dilution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of ADP produced using an ADP detection kit according to the manufacturer's protocol.[7][11]

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular BTK Activity Assay (Generalized)

This protocol describes a method to assess the effect of this compound on BTK activity within a cellular context.

Materials:

  • B-cell line (e.g., Ramos)

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer

  • Antibodies for Western blotting (anti-phospho-BTK, anti-total-BTK)

  • Flow cytometer and relevant antibodies (e.g., for CD69) or ELISA kit for BTK.[12]

Procedure:

  • Culture B-cells in the presence of varying concentrations of this compound for a specified time.

  • Stimulate the cells with a suitable agent (e.g., anti-IgM) to activate the BCR pathway.

  • For Western blot analysis:

    • Lyse the cells and collect the protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against phosphorylated BTK and total BTK to determine the extent of inhibition.

  • For flow cytometry analysis of B-cell activation markers (e.g., CD69):

    • Stain the cells with fluorescently labeled antibodies against the activation marker.

    • Analyze the cell population using a flow cytometer to quantify the percentage of activated cells.

Rat Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound.

CIA_Model_Workflow Day_0 Day 0: Primary Immunization Day_7 Day 7: Booster Immunization Day_0->Day_7 Monitoring Clinical Monitoring: - Body Weight - Paw Swelling - Arthritis Score Day_7->Monitoring Dosing GDC-0834 Dosing (Prophylactic or Therapeutic) Dosing->Monitoring Endpoint Endpoint Analysis: - Histopathology - Biomarker Analysis Monitoring->Endpoint

Caption: Workflow for the Rat Collagen-Induced Arthritis (CIA) Model.

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize female Lewis rats with an emulsion of bovine type II collagen and Freund's incomplete adjuvant via intradermal injection at the base of the tail.[13]

    • On day 7, administer a booster injection of the same emulsion.[13]

  • Dosing:

    • Initiate oral dosing of this compound at various concentrations. Dosing can be prophylactic (starting at or before immunization) or therapeutic (starting after the onset of arthritis).[14]

  • Monitoring and Evaluation:

    • Monitor the animals regularly for clinical signs of arthritis, including body weight changes, paw thickness (measured with calipers), and a clinical arthritis score.[13]

    • At the end of the study, collect tissues for histopathological assessment of joint inflammation, pannus formation, and cartilage/bone erosion.[14]

    • Serum can be collected for analysis of inflammatory cytokines and anti-collagen antibodies.

Clinical Trial Insights and Metabolism

A single-dose human clinical trial of GDC-0834 was conducted to evaluate its pharmacokinetics.[4] The results revealed that after oral administration of 35 mg and 105 mg, plasma concentrations of GDC-0834 were below the limit of quantitation (<1 ng/ml) in most samples.[4][10] In contrast, substantial plasma concentrations of the inactive amide hydrolysis metabolite, M1, were observed.[4][9] This rapid metabolism in humans, catalyzed by aldehyde oxidase, led to insufficient systemic exposure of the active compound, ultimately halting its clinical development.[6][9][15]

Conclusion

This compound is a potent and selective inhibitor of BTK that has been instrumental in understanding the role of BTK in autoimmune diseases. While its clinical utility was limited by its metabolic instability in humans, it remains a valuable research tool. The data and protocols presented in this guide are intended to support researchers in utilizing this compound for the investigation of BTK signaling and the development of novel BTK inhibitors with improved pharmacokinetic profiles.

References

GDC-0834: A Technical Guide to its Discovery, Preclinical Characterization, and Synthesis Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, GDC-0834 demonstrated promising preclinical efficacy. However, its clinical development was halted due to rapid metabolism in humans, specifically through amide hydrolysis mediated by aldehyde oxidase. This technical guide provides a comprehensive overview of the discovery, preclinical characterization, and the available information regarding the synthesis of GDC-0834. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Discovery and Rationale

GDC-0834 was developed by Genentech as a follow-up compound to the earlier BTK inhibitor, CGI-1746. The primary goal was to improve upon the pharmacokinetic properties of CGI-1746 while retaining its high potency and selectivity for BTK.[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and activation of B-lymphocytes.[3] Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various autoimmune diseases and B-cell malignancies. By inhibiting BTK, GDC-0834 was designed to modulate B-cell activity and mitigate the inflammatory processes characteristic of diseases like rheumatoid arthritis.

While GDC-0834 showed improved pharmacokinetic profiles in preclinical animal models compared to its predecessor, it was discovered to be highly susceptible to amide hydrolysis in humans.[2] This metabolic instability, mediated by aldehyde oxidase (AO), led to insufficient drug exposure in clinical trials and ultimately the cessation of its development.[4][5]

Chemical Synthesis (Landscape)

A detailed, step-by-step synthesis protocol for GDC-0834, chemically named (R)-N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide, is not publicly available in the scientific literature or patent databases.[6] Pharmaceutical companies often maintain proprietary synthesis routes for their clinical candidates.

However, based on the structure of GDC-0834 and general knowledge of medicinal chemistry, its synthesis would likely involve a multi-step sequence. A plausible conceptual workflow is outlined below.

GDC_0834_Synthesis_Workflow cluster_0 Core Scaffolds Synthesis cluster_1 Fragment Coupling and Final Assembly A Synthesis of Tetrahydrobenzothiophene Carboxylic Acid Moiety E Amide Bond Formation A->E B Synthesis of Substituted Pyrazinone Core D Coupling of Pyrazinone and Dimethylpiperazinone Moieties B->D C Synthesis of Chiral Dimethylpiperazinone Moiety C->D D->E F GDC-0834 E->F

Conceptual Synthesis Workflow for GDC-0834.

This conceptual workflow illustrates a likely synthetic strategy, involving the independent synthesis of key structural fragments followed by their sequential coupling to assemble the final GDC-0834 molecule.

Biological Activity and Pharmacokinetics

GDC-0834 is a highly potent inhibitor of BTK in both biochemical and cellular assays. Its inhibitory activity has been characterized across multiple species.

In Vitro and In Vivo Potency
ParameterSpeciesAssay TypeValue (IC50)Reference(s)
Biochemical IC50 HumanKinase Assay5.9 nM[7]
Cellular IC50 HumanCellular Assay6.4 nM[7]
In Vivo IC50 (pBTK) MouseWestern Blot1.1 µM[7]
In Vivo IC50 (pBTK) RatWestern Blot5.6 µM[7]
Pharmacokinetic Parameters

The metabolic stability of GDC-0834 varies significantly across species, with humans exhibiting the most rapid clearance.

SpeciesClearance PredictionKey MetabolitePrimary Metabolizing EnzymeReference(s)
Human HighM1 (Amide Hydrolysis)Aldehyde Oxidase (AO)[4][5]
Mouse ModerateM1 (Minor)Not specified[5]
Rat LowM1 (Minor)Not specified[5]
Dog LowM1 (Minor)Not specified[5]
Monkey ModerateM1 (Minor)Not specified[5]

Signaling Pathway

GDC-0834 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, a critical cascade for B-cell function.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 AP1 AP-1 BTK->AP1 GDC0834 GDC-0834 GDC0834->BTK DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Mobilization IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Downstream B-Cell Proliferation, Survival, and Activation NFkB->Downstream NFAT->Downstream AP1->Downstream

B-Cell Receptor (BCR) Signaling Pathway and the Point of Inhibition by GDC-0834.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of GDC-0834.

BTK Kinase Activity Assay (Biochemical)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified BTK enzyme.

BTK_Kinase_Assay_Workflow A Prepare Assay Plate: Add GDC-0834 dilutions B Add BTK Enzyme A->B C Add Substrate/ATP Mix B->C D Incubate at RT C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis: Calculate IC50 F->G

Workflow for a Typical BTK Kinase Activity Assay.

Materials:

  • Purified recombinant human BTK enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) peptide)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • GDC-0834

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of GDC-0834 in the assay buffer.

  • Add 5 µL of the GDC-0834 dilutions to the wells of a 384-well plate.

  • Add 10 µL of BTK enzyme solution to each well.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for an additional 10 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol details the measurement of BTK autophosphorylation at Tyr223 in a cellular context to determine the cellular potency of GDC-0834.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • RPMI-1640 medium supplemented with 10% FBS

  • GDC-0834

  • Anti-IgM antibody (for stimulation)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed Ramos cells in 6-well plates and grow to a density of approximately 1 x 10⁶ cells/mL.

  • Treat the cells with various concentrations of GDC-0834 for 1 hour.

  • Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK phosphorylation.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellets with lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total BTK antibody for normalization.

  • Densitometry is used to quantify the band intensities, and the IC50 is calculated.

In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

This protocol provides a general outline for assessing the in vivo efficacy of GDC-0834 in a widely used animal model of rheumatoid arthritis.

Animals:

  • Lewis rats (male, 8-10 weeks old)

Materials:

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • GDC-0834

  • Vehicle for oral administration

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

    • On day 7, boost the rats with an intradermal injection of an emulsion of bovine type II collagen and IFA.

  • Dosing:

    • Begin oral administration of GDC-0834 or vehicle daily, starting from the day of the first immunization (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).

  • Clinical Assessment:

    • Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Score the severity of arthritis in each paw based on a predefined scoring system (e.g., 0-4 scale).

  • Endpoint Analysis:

    • At the end of the study (e.g., day 21), collect blood samples for pharmacokinetic analysis and measurement of inflammatory biomarkers.

    • Harvest the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

Conclusion

GDC-0834 is a well-characterized, potent, and selective BTK inhibitor that serves as an important case study in drug discovery. Its promising preclinical profile was ultimately overshadowed by a species-specific metabolic liability, highlighting the critical importance of early and comprehensive metabolic profiling in drug development. The data and protocols presented in this guide offer valuable insights for researchers working on the development of novel kinase inhibitors and for those studying the intricacies of the BCR signaling pathway. While the specific synthesis of GDC-0834 remains proprietary, the provided information on its biological activity and the methodologies for its evaluation contribute to the broader scientific understanding of BTK inhibition.

References

GDC-0834: A Technical Guide to its Discovery, Preclinical Characterization, and Synthesis Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, GDC-0834 demonstrated promising preclinical efficacy. However, its clinical development was halted due to rapid metabolism in humans, specifically through amide hydrolysis mediated by aldehyde oxidase. This technical guide provides a comprehensive overview of the discovery, preclinical characterization, and the available information regarding the synthesis of GDC-0834. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Discovery and Rationale

GDC-0834 was developed by Genentech as a follow-up compound to the earlier BTK inhibitor, CGI-1746. The primary goal was to improve upon the pharmacokinetic properties of CGI-1746 while retaining its high potency and selectivity for BTK.[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and activation of B-lymphocytes.[3] Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various autoimmune diseases and B-cell malignancies. By inhibiting BTK, GDC-0834 was designed to modulate B-cell activity and mitigate the inflammatory processes characteristic of diseases like rheumatoid arthritis.

While GDC-0834 showed improved pharmacokinetic profiles in preclinical animal models compared to its predecessor, it was discovered to be highly susceptible to amide hydrolysis in humans.[2] This metabolic instability, mediated by aldehyde oxidase (AO), led to insufficient drug exposure in clinical trials and ultimately the cessation of its development.[4][5]

Chemical Synthesis (Landscape)

A detailed, step-by-step synthesis protocol for GDC-0834, chemically named (R)-N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide, is not publicly available in the scientific literature or patent databases.[6] Pharmaceutical companies often maintain proprietary synthesis routes for their clinical candidates.

However, based on the structure of GDC-0834 and general knowledge of medicinal chemistry, its synthesis would likely involve a multi-step sequence. A plausible conceptual workflow is outlined below.

GDC_0834_Synthesis_Workflow cluster_0 Core Scaffolds Synthesis cluster_1 Fragment Coupling and Final Assembly A Synthesis of Tetrahydrobenzothiophene Carboxylic Acid Moiety E Amide Bond Formation A->E B Synthesis of Substituted Pyrazinone Core D Coupling of Pyrazinone and Dimethylpiperazinone Moieties B->D C Synthesis of Chiral Dimethylpiperazinone Moiety C->D D->E F GDC-0834 E->F

Conceptual Synthesis Workflow for GDC-0834.

This conceptual workflow illustrates a likely synthetic strategy, involving the independent synthesis of key structural fragments followed by their sequential coupling to assemble the final GDC-0834 molecule.

Biological Activity and Pharmacokinetics

GDC-0834 is a highly potent inhibitor of BTK in both biochemical and cellular assays. Its inhibitory activity has been characterized across multiple species.

In Vitro and In Vivo Potency
ParameterSpeciesAssay TypeValue (IC50)Reference(s)
Biochemical IC50 HumanKinase Assay5.9 nM[7]
Cellular IC50 HumanCellular Assay6.4 nM[7]
In Vivo IC50 (pBTK) MouseWestern Blot1.1 µM[7]
In Vivo IC50 (pBTK) RatWestern Blot5.6 µM[7]
Pharmacokinetic Parameters

The metabolic stability of GDC-0834 varies significantly across species, with humans exhibiting the most rapid clearance.

SpeciesClearance PredictionKey MetabolitePrimary Metabolizing EnzymeReference(s)
Human HighM1 (Amide Hydrolysis)Aldehyde Oxidase (AO)[4][5]
Mouse ModerateM1 (Minor)Not specified[5]
Rat LowM1 (Minor)Not specified[5]
Dog LowM1 (Minor)Not specified[5]
Monkey ModerateM1 (Minor)Not specified[5]

Signaling Pathway

GDC-0834 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, a critical cascade for B-cell function.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 AP1 AP-1 BTK->AP1 GDC0834 GDC-0834 GDC0834->BTK DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Mobilization IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Downstream B-Cell Proliferation, Survival, and Activation NFkB->Downstream NFAT->Downstream AP1->Downstream

B-Cell Receptor (BCR) Signaling Pathway and the Point of Inhibition by GDC-0834.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of GDC-0834.

BTK Kinase Activity Assay (Biochemical)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified BTK enzyme.

BTK_Kinase_Assay_Workflow A Prepare Assay Plate: Add GDC-0834 dilutions B Add BTK Enzyme A->B C Add Substrate/ATP Mix B->C D Incubate at RT C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis: Calculate IC50 F->G

Workflow for a Typical BTK Kinase Activity Assay.

Materials:

  • Purified recombinant human BTK enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) peptide)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • GDC-0834

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of GDC-0834 in the assay buffer.

  • Add 5 µL of the GDC-0834 dilutions to the wells of a 384-well plate.

  • Add 10 µL of BTK enzyme solution to each well.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for an additional 10 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol details the measurement of BTK autophosphorylation at Tyr223 in a cellular context to determine the cellular potency of GDC-0834.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • RPMI-1640 medium supplemented with 10% FBS

  • GDC-0834

  • Anti-IgM antibody (for stimulation)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed Ramos cells in 6-well plates and grow to a density of approximately 1 x 10⁶ cells/mL.

  • Treat the cells with various concentrations of GDC-0834 for 1 hour.

  • Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK phosphorylation.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellets with lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total BTK antibody for normalization.

  • Densitometry is used to quantify the band intensities, and the IC50 is calculated.

In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

This protocol provides a general outline for assessing the in vivo efficacy of GDC-0834 in a widely used animal model of rheumatoid arthritis.

Animals:

  • Lewis rats (male, 8-10 weeks old)

Materials:

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • GDC-0834

  • Vehicle for oral administration

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

    • On day 7, boost the rats with an intradermal injection of an emulsion of bovine type II collagen and IFA.

  • Dosing:

    • Begin oral administration of GDC-0834 or vehicle daily, starting from the day of the first immunization (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).

  • Clinical Assessment:

    • Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Score the severity of arthritis in each paw based on a predefined scoring system (e.g., 0-4 scale).

  • Endpoint Analysis:

    • At the end of the study (e.g., day 21), collect blood samples for pharmacokinetic analysis and measurement of inflammatory biomarkers.

    • Harvest the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

Conclusion

GDC-0834 is a well-characterized, potent, and selective BTK inhibitor that serves as an important case study in drug discovery. Its promising preclinical profile was ultimately overshadowed by a species-specific metabolic liability, highlighting the critical importance of early and comprehensive metabolic profiling in drug development. The data and protocols presented in this guide offer valuable insights for researchers working on the development of novel kinase inhibitors and for those studying the intricacies of the BCR signaling pathway. While the specific synthesis of GDC-0834 remains proprietary, the provided information on its biological activity and the methodologies for its evaluation contribute to the broader scientific understanding of BTK inhibition.

References

GDC-0834 Racemate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on GDC-0834 Racemate

Introduction

GDC-0834 is a potent, selective, and reversible ATP-competitive small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed as a potential therapeutic agent for rheumatoid arthritis, it demonstrated significant promise due to its high potency and selectivity for BTK.[1][2][3] However, its clinical development was halted due to extensive and rapid metabolism in humans via amide hydrolysis, which resulted in insufficient drug exposure.[4][5][6] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex synthetic organic compound. Its structural and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name N-[3-(6-{[4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl]amino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide[7]
CAS Number 1133432-46-8[2][7]
Molecular Formula C₃₃H₃₆N₆O₃S[2][7]
Molecular Weight 596.74 g/mol [2][7]
InChIKey CDOOFZZILLRUQH-UHFFFAOYSA-N[7]

| SMILES | CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C[2] |

Table 2: Physicochemical Properties of this compound

Property Value
Appearance Light yellow to yellow solid powder[8]
Solubility Soluble in DMSO (≥ 90 mg/mL)[9]
Storage (Solid) Store at -20°C for up to 3 years[8][9]

| Storage (In Solution) | Store at -80°C for up to 6 months[9] |

**2. Mechanism of Action: BTK Inhibition

GDC-0834 functions as a potent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling.[1][8] BTK is a key component of the B-cell receptor (BCR) signaling pathway.[1][10] Upon BCR engagement by an antigen, a signaling cascade is initiated, involving the activation of kinases like LYN and SYK, which in turn phosphorylate and activate BTK.[10] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that promotes B-cell proliferation, differentiation, and survival.[1] By competitively binding to the ATP pocket of BTK, GDC-0834 blocks this phosphorylation cascade, effectively inhibiting the BCR pathway.[1]

B_Cell_Receptor_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates GDC0834 GDC-0834 GDC0834->BTK PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKC DAG->PKC Proliferation B-Cell Proliferation, Survival, Differentiation Calcium->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834 on BTK.

Biological and Pharmacokinetic Properties

GDC-0834 demonstrates high potency in both biochemical and cellular assays. However, its pharmacokinetic profile is marked by a significant species-dependent metabolism.

Table 3: Biological Potency of GDC-0834

Assay Type Target/Endpoint Species IC₅₀ Value
In Vitro Biochemical Assay BTK Kinase Activity Human 5.9 nM[8][9]
In Vitro Cellular Assay BTK Activity Human 6.4 nM[8][9]
In Vivo Pharmacodynamic pBTK-Tyr223 Inhibition Mouse 1.1 µM[8]
In Vivo Pharmacodynamic pBTK-Tyr223 Inhibition Rat 5.6 µM[8][9]

| In Vitro Inhibition | Aldehyde Oxidase (AO) Substrates | Human | 0.86 - 1.87 µM[1][10] |

Metabolism

The primary metabolic pathway for GDC-0834 in humans is amide hydrolysis, leading to the formation of an inactive aniline metabolite, M1.[3][5] This reaction is predominantly mediated by the cytosolic enzyme Aldehyde Oxidase (AO), with some contribution from Carboxylesterases (CES).[1][11] Crucially, this metabolic pathway is far more pronounced in humans than in preclinical species such as mice, rats, and dogs.[5][12] In vitro studies using hepatocytes showed a dramatic difference in metabolic turnover, which ultimately led to the failure to predict the rapid clearance and low exposure observed in human clinical trials.[9][12]

Table 4: In Vitro Metabolic Turnover of GDC-0834 in Hepatocytes (3-hour incubation)

Species Turnover
Human 80%[12]
Mouse 56%[12]
Cynomolgus Monkey 53%[12]
Rat 20%[12]

| Dog | 17%[12] |

Key Experimental Protocols

Detailed methodologies for the assessment of GDC-0834's potency and efficacy are critical for reproducible research.

In Vitro BTK Kinase Activity Assay (Lanthascreen™)

This biochemical assay quantifies the ability of GDC-0834 to inhibit BTK's kinase activity.[3]

  • Reaction Setup : In a 25 µL final volume, incubate recombinant human BTK (0.075 ng) with a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 2 mM DTT, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, 2.5% glycerol, and 0.4 µM fluorescein-labeled peptide substrate.[3]

  • Compound Addition : Add GDC-0834 at various concentrations.

  • Initiation : Start the reaction by adding ATP to a final concentration of 25 µM.[3]

  • Incubation : Incubate for 60 minutes at room temperature.[3]

  • Termination and Detection : Stop the reaction by adding 2 nM Tb-PY20 detection antibody in 60 mM EDTA. Incubate for 30 minutes at room temperature.[3]

  • Readout : Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a plate reader (340 nm excitation, 495 nm and 520 nm emission).[3]

  • Analysis : Fit the dose-response data using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[3]

In Vivo pBTK Pharmacodynamic Assay (Western Blot)

This assay measures the inhibition of BTK phosphorylation in whole blood after oral administration of GDC-0834.[3]

  • Dosing : Administer GDC-0834 orally to BALB/c mice at desired doses (e.g., 25, 50, 100, 150 mg/kg).[3]

  • Sample Collection : Collect terminal blood samples at specified time points (e.g., 2, 4, 6 hours post-dose).[3]

  • Protein Extraction : Prepare protein lysates from whole blood samples.

  • Electrophoresis : Separate proteins by size using SDS-PAGE.

  • Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated BTK (rabbit polyclonal pBTK-Tyr223).[3]

    • Incubate with a primary antibody for total BTK as a loading control (mouse monoclonal total BTK).[3]

    • Wash and incubate with appropriate secondary antibodies conjugated to a fluorescent dye.

  • Quantification : Image the membrane using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the band intensities for pBTK and total BTK.[3]

  • Analysis : Normalize the pBTK signal to the total BTK signal for each sample. Calculate the percentage of inhibition relative to vehicle-treated control animals.[3]

Rat Collagen-Induced Arthritis (CIA) Efficacy Model

This in vivo model assesses the therapeutic efficacy of GDC-0834 in a rodent model of rheumatoid arthritis.[8]

CIA_Model_Workflow Day0 Day 0: Primary Immunization Day6 Day 6: Booster Immunization Day0->Day6 Dosing Dosing Regimen: Initiate Day 0, Continue to Day 16 (e.g., GDC-0834 or Vehicle) Day0->Dosing Dosing Starts Monitoring Ongoing Monitoring: - Clinical Score (Swelling, Redness) - Paw Volume / Thickness - Body Weight Day6->Monitoring Dosing->Monitoring Endpoint Day 17: Terminal Endpoint Assessment Monitoring->Endpoint Analysis Analysis: - Ankle Swelling Reduction - Morphologic Pathology - Histopathology Endpoint->Analysis

Caption: Experimental workflow for the rat Collagen-Induced Arthritis (CIA) model.

  • Animals : Use female Lewis rats.[8]

  • Induction : On Day 0, immunize rats at the base of the tail and two other sites with an emulsion of bovine type II collagen in Freund's incomplete adjuvant.[4][8]

  • Booster : On Day 6, administer a booster injection of the same emulsion.[8]

  • Treatment : Initiate oral dosing on Day 0 and continue through Day 16. Group animals to receive vehicle control or GDC-0834 at various doses (e.g., 1, 3, 10, 30, 100 mg/kg) and schedules (e.g., once or twice daily).[8]

  • Efficacy Assessment : Monitor animals regularly for signs of arthritis, including ankle swelling, paw volume, and clinical scores of inflammation.[14]

  • Endpoint Analysis : At the end of the study (e.g., Day 17), perform terminal assessments, which can include histopathological analysis of the joints to evaluate inflammation, cartilage erosion, and bone resorption.[8][14]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of BTK with demonstrated efficacy in preclinical models of rheumatoid arthritis.[8][9] Its technical profile serves as a valuable case study in drug development, particularly highlighting the critical importance of understanding species-specific metabolism. While the rapid amide hydrolysis in humans precluded its advancement, the data and protocols associated with GDC-0834 remain highly relevant for researchers working on BTK inhibitors and investigating the role of aldehyde oxidase in drug metabolism.[12][15]

References

GDC-0834 Racemate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on GDC-0834 Racemate

Introduction

GDC-0834 is a potent, selective, and reversible ATP-competitive small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed as a potential therapeutic agent for rheumatoid arthritis, it demonstrated significant promise due to its high potency and selectivity for BTK.[1][2][3] However, its clinical development was halted due to extensive and rapid metabolism in humans via amide hydrolysis, which resulted in insufficient drug exposure.[4][5][6] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex synthetic organic compound. Its structural and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name N-[3-(6-{[4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl]amino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide[7]
CAS Number 1133432-46-8[2][7]
Molecular Formula C₃₃H₃₆N₆O₃S[2][7]
Molecular Weight 596.74 g/mol [2][7]
InChIKey CDOOFZZILLRUQH-UHFFFAOYSA-N[7]

| SMILES | CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C[2] |

Table 2: Physicochemical Properties of this compound

Property Value
Appearance Light yellow to yellow solid powder[8]
Solubility Soluble in DMSO (≥ 90 mg/mL)[9]
Storage (Solid) Store at -20°C for up to 3 years[8][9]

| Storage (In Solution) | Store at -80°C for up to 6 months[9] |

**2. Mechanism of Action: BTK Inhibition

GDC-0834 functions as a potent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling.[1][8] BTK is a key component of the B-cell receptor (BCR) signaling pathway.[1][10] Upon BCR engagement by an antigen, a signaling cascade is initiated, involving the activation of kinases like LYN and SYK, which in turn phosphorylate and activate BTK.[10] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that promotes B-cell proliferation, differentiation, and survival.[1] By competitively binding to the ATP pocket of BTK, GDC-0834 blocks this phosphorylation cascade, effectively inhibiting the BCR pathway.[1]

B_Cell_Receptor_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates GDC0834 GDC-0834 GDC0834->BTK PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKC DAG->PKC Proliferation B-Cell Proliferation, Survival, Differentiation Calcium->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834 on BTK.

Biological and Pharmacokinetic Properties

GDC-0834 demonstrates high potency in both biochemical and cellular assays. However, its pharmacokinetic profile is marked by a significant species-dependent metabolism.

Table 3: Biological Potency of GDC-0834

Assay Type Target/Endpoint Species IC₅₀ Value
In Vitro Biochemical Assay BTK Kinase Activity Human 5.9 nM[8][9]
In Vitro Cellular Assay BTK Activity Human 6.4 nM[8][9]
In Vivo Pharmacodynamic pBTK-Tyr223 Inhibition Mouse 1.1 µM[8]
In Vivo Pharmacodynamic pBTK-Tyr223 Inhibition Rat 5.6 µM[8][9]

| In Vitro Inhibition | Aldehyde Oxidase (AO) Substrates | Human | 0.86 - 1.87 µM[1][10] |

Metabolism

The primary metabolic pathway for GDC-0834 in humans is amide hydrolysis, leading to the formation of an inactive aniline metabolite, M1.[3][5] This reaction is predominantly mediated by the cytosolic enzyme Aldehyde Oxidase (AO), with some contribution from Carboxylesterases (CES).[1][11] Crucially, this metabolic pathway is far more pronounced in humans than in preclinical species such as mice, rats, and dogs.[5][12] In vitro studies using hepatocytes showed a dramatic difference in metabolic turnover, which ultimately led to the failure to predict the rapid clearance and low exposure observed in human clinical trials.[9][12]

Table 4: In Vitro Metabolic Turnover of GDC-0834 in Hepatocytes (3-hour incubation)

Species Turnover
Human 80%[12]
Mouse 56%[12]
Cynomolgus Monkey 53%[12]
Rat 20%[12]

| Dog | 17%[12] |

Key Experimental Protocols

Detailed methodologies for the assessment of GDC-0834's potency and efficacy are critical for reproducible research.

In Vitro BTK Kinase Activity Assay (Lanthascreen™)

This biochemical assay quantifies the ability of GDC-0834 to inhibit BTK's kinase activity.[3]

  • Reaction Setup : In a 25 µL final volume, incubate recombinant human BTK (0.075 ng) with a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 2 mM DTT, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, 2.5% glycerol, and 0.4 µM fluorescein-labeled peptide substrate.[3]

  • Compound Addition : Add GDC-0834 at various concentrations.

  • Initiation : Start the reaction by adding ATP to a final concentration of 25 µM.[3]

  • Incubation : Incubate for 60 minutes at room temperature.[3]

  • Termination and Detection : Stop the reaction by adding 2 nM Tb-PY20 detection antibody in 60 mM EDTA. Incubate for 30 minutes at room temperature.[3]

  • Readout : Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a plate reader (340 nm excitation, 495 nm and 520 nm emission).[3]

  • Analysis : Fit the dose-response data using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[3]

In Vivo pBTK Pharmacodynamic Assay (Western Blot)

This assay measures the inhibition of BTK phosphorylation in whole blood after oral administration of GDC-0834.[3]

  • Dosing : Administer GDC-0834 orally to BALB/c mice at desired doses (e.g., 25, 50, 100, 150 mg/kg).[3]

  • Sample Collection : Collect terminal blood samples at specified time points (e.g., 2, 4, 6 hours post-dose).[3]

  • Protein Extraction : Prepare protein lysates from whole blood samples.

  • Electrophoresis : Separate proteins by size using SDS-PAGE.

  • Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated BTK (rabbit polyclonal pBTK-Tyr223).[3]

    • Incubate with a primary antibody for total BTK as a loading control (mouse monoclonal total BTK).[3]

    • Wash and incubate with appropriate secondary antibodies conjugated to a fluorescent dye.

  • Quantification : Image the membrane using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the band intensities for pBTK and total BTK.[3]

  • Analysis : Normalize the pBTK signal to the total BTK signal for each sample. Calculate the percentage of inhibition relative to vehicle-treated control animals.[3]

Rat Collagen-Induced Arthritis (CIA) Efficacy Model

This in vivo model assesses the therapeutic efficacy of GDC-0834 in a rodent model of rheumatoid arthritis.[8]

CIA_Model_Workflow Day0 Day 0: Primary Immunization Day6 Day 6: Booster Immunization Day0->Day6 Dosing Dosing Regimen: Initiate Day 0, Continue to Day 16 (e.g., GDC-0834 or Vehicle) Day0->Dosing Dosing Starts Monitoring Ongoing Monitoring: - Clinical Score (Swelling, Redness) - Paw Volume / Thickness - Body Weight Day6->Monitoring Dosing->Monitoring Endpoint Day 17: Terminal Endpoint Assessment Monitoring->Endpoint Analysis Analysis: - Ankle Swelling Reduction - Morphologic Pathology - Histopathology Endpoint->Analysis

Caption: Experimental workflow for the rat Collagen-Induced Arthritis (CIA) model.

  • Animals : Use female Lewis rats.[8]

  • Induction : On Day 0, immunize rats at the base of the tail and two other sites with an emulsion of bovine type II collagen in Freund's incomplete adjuvant.[4][8]

  • Booster : On Day 6, administer a booster injection of the same emulsion.[8]

  • Treatment : Initiate oral dosing on Day 0 and continue through Day 16. Group animals to receive vehicle control or GDC-0834 at various doses (e.g., 1, 3, 10, 30, 100 mg/kg) and schedules (e.g., once or twice daily).[8]

  • Efficacy Assessment : Monitor animals regularly for signs of arthritis, including ankle swelling, paw volume, and clinical scores of inflammation.[14]

  • Endpoint Analysis : At the end of the study (e.g., Day 17), perform terminal assessments, which can include histopathological analysis of the joints to evaluate inflammation, cartilage erosion, and bone resorption.[8][14]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of BTK with demonstrated efficacy in preclinical models of rheumatoid arthritis.[8][9] Its technical profile serves as a valuable case study in drug development, particularly highlighting the critical importance of understanding species-specific metabolism. While the rapid amide hydrolysis in humans precluded its advancement, the data and protocols associated with GDC-0834 remain highly relevant for researchers working on BTK inhibitors and investigating the role of aldehyde oxidase in drug metabolism.[12][15]

References

GDC-0834 Racemate: A Deep Dive into Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of GDC-0834, a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK). Understanding the selectivity of a kinase inhibitor is paramount in drug development to predict on-target efficacy and potential off-target liabilities. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

On-Target Potency: Inhibition of Bruton's Tyrosine Kinase (BTK)

GDC-0834 demonstrates high potency against its primary target, BTK, in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values underscore its efficacy in suppressing BTK's kinase activity.

Assay TypeTargetIC50 (nM)
Biochemical AssayBTK5.9[1]
Cellular AssayBTK6.4[1]

Off-Target Selectivity Profile

While highly potent against BTK, the selectivity of GDC-0834 across the human kinome and other enzyme families is a critical aspect of its preclinical characterization.

Kinase Selectivity

GDC-0834 was developed from the scaffold of CGI-1746, and it is reported to retain the selectivity of its predecessor.[2] A key aspect of BTK inhibitor selectivity is the activity against other members of the TEC kinase family and other kinases with a cysteine residue in a homologous position to Cys481 in BTK, which is targeted by covalent inhibitors. Although GDC-0834 is a reversible inhibitor, understanding its profile against these kinases is still informative.

Further comprehensive kinome-wide screening data for GDC-0834 is not extensively available in the public domain. The following table represents a general profile for potent and selective BTK inhibitors and is illustrative of the types of kinases often assessed for off-target activity.

Kinase FamilyRepresentative KinasesGeneral Selectivity Consideration
TEC FamilyITK, TEC, BMX, TXKHigh selectivity against other TEC family members is desirable to minimize off-target effects on T-cell signaling (ITK) and other cellular processes.
EGFR FamilyEGFROff-target inhibition of EGFR can be associated with skin toxicities.
Src FamilySRC, LCK, FYNThese kinases are involved in various signaling pathways, and their inhibition can lead to a range of biological effects.
JAK FamilyJAK3Inhibition of JAK3 can impact cytokine signaling.
Aldehyde Oxidase (AO) Inhibition

A significant off-target activity of GDC-0834 is the potent reversible inhibition of aldehyde oxidase (AO).[1] This interaction is particularly relevant as AO is involved in the metabolism of various xenobiotics.

TargetSubstrateIC50 (µM)
Aldehyde Oxidase (AO)Carbazeran0.86
Aldehyde Oxidase (AO)DACA1.87
Aldehyde Oxidase (AO)O6-benzylguanine1.23
Aldehyde Oxidase (AO)Phthalazine1.12
Aldehyde Oxidase (AO)Zaleplon1.54
Aldehyde Oxidase (AO)Zoniporide1.35

Experimental Protocols

The following sections detail the methodologies used to generate the target selectivity data for GDC-0834.

Biochemical BTK Inhibition Assay

Objective: To determine the in vitro potency of GDC-0834 in inhibiting the enzymatic activity of BTK.

Methodology:

  • Reagents: Recombinant human BTK enzyme, ATP, and a suitable peptide substrate.

  • Procedure:

    • The BTK enzyme is incubated with varying concentrations of GDC-0834.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based method.

  • Data Analysis: The percentage of BTK activity inhibition is plotted against the GDC-0834 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular BTK Inhibition Assay

Objective: To assess the potency of GDC-0834 in inhibiting BTK activity within a cellular context.

Methodology:

  • Cell Line: A suitable cell line endogenously expressing BTK (e.g., a B-cell lymphoma line).

  • Procedure:

    • Cells are pre-incubated with various concentrations of GDC-0834.

    • BTK signaling is stimulated, for example, by cross-linking the B-cell receptor (BCR).

    • The phosphorylation of a downstream substrate of BTK, such as BTK itself at Tyr223 (pBTK-Tyr223), is measured.

    • Cell lysates are prepared, and the levels of pBTK-Tyr223 and total BTK are determined by Western blotting or a plate-based immunoassay.

  • Data Analysis: The ratio of pBTK-Tyr223 to total BTK is calculated for each GDC-0834 concentration. The percentage of inhibition is then plotted against the drug concentration to determine the cellular IC50.

Aldehyde Oxidase (AO) Inhibition Assay

Objective: To evaluate the inhibitory effect of GDC-0834 on the activity of human aldehyde oxidase.

Methodology:

  • Enzyme Source: Human liver cytosol, which is a rich source of AO.

  • Substrates: Known AO substrates such as carbazeran, phthalazine, or zaleplon.

  • Procedure:

    • Human liver cytosol is incubated with a specific AO substrate and varying concentrations of GDC-0834.

    • The reaction is allowed to proceed at 37°C.

    • The formation of the specific metabolite of the AO substrate is monitored over time using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is determined at each GDC-0834 concentration. The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Visualizations: Pathways and Workflows

To better illustrate the context of GDC-0834's mechanism and the methods used for its characterization, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCg2 PLCγ2 BTK->PLCg2 Activation GDC0834 GDC-0834 GDC0834->BTK PLCg2->PIP2 Hydrolysis Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - BTK Enzyme - GDC-0834 dilutions - Peptide Substrate - ATP start->reagents incubation Incubate BTK Enzyme with GDC-0834 reagents->incubation reaction Initiate Kinase Reaction (add ATP & Substrate) incubation->reaction detection Detect Substrate Phosphorylation reaction->detection analysis Data Analysis: - Plot % Inhibition - Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

Western_Blot_Workflow start Start cell_treatment Treat Cells with GDC-0834 & Stimulate start->cell_treatment lysis Cell Lysis cell_treatment->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (anti-pBTK, anti-Total BTK) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis: - Densitometry - Normalize pBTK to Total BTK detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of BTK phosphorylation in a cellular assay.

Conclusion

GDC-0834 is a highly potent inhibitor of its intended target, Bruton's tyrosine kinase. Its selectivity profile is a key determinant of its therapeutic window. While demonstrating good selectivity across the kinome, its notable off-target interaction with aldehyde oxidase is a critical consideration. The experimental protocols and workflows detailed herein provide a framework for the continued investigation and understanding of the selectivity of GDC-0834 and other kinase inhibitors in drug discovery and development. This comprehensive analysis of the target selectivity profile is essential for interpreting preclinical and clinical data and for guiding the development of next-generation BTK inhibitors with improved safety and efficacy profiles.

References

GDC-0834 Racemate: A Deep Dive into Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of GDC-0834, a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK). Understanding the selectivity of a kinase inhibitor is paramount in drug development to predict on-target efficacy and potential off-target liabilities. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

On-Target Potency: Inhibition of Bruton's Tyrosine Kinase (BTK)

GDC-0834 demonstrates high potency against its primary target, BTK, in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values underscore its efficacy in suppressing BTK's kinase activity.

Assay TypeTargetIC50 (nM)
Biochemical AssayBTK5.9[1]
Cellular AssayBTK6.4[1]

Off-Target Selectivity Profile

While highly potent against BTK, the selectivity of GDC-0834 across the human kinome and other enzyme families is a critical aspect of its preclinical characterization.

Kinase Selectivity

GDC-0834 was developed from the scaffold of CGI-1746, and it is reported to retain the selectivity of its predecessor.[2] A key aspect of BTK inhibitor selectivity is the activity against other members of the TEC kinase family and other kinases with a cysteine residue in a homologous position to Cys481 in BTK, which is targeted by covalent inhibitors. Although GDC-0834 is a reversible inhibitor, understanding its profile against these kinases is still informative.

Further comprehensive kinome-wide screening data for GDC-0834 is not extensively available in the public domain. The following table represents a general profile for potent and selective BTK inhibitors and is illustrative of the types of kinases often assessed for off-target activity.

Kinase FamilyRepresentative KinasesGeneral Selectivity Consideration
TEC FamilyITK, TEC, BMX, TXKHigh selectivity against other TEC family members is desirable to minimize off-target effects on T-cell signaling (ITK) and other cellular processes.
EGFR FamilyEGFROff-target inhibition of EGFR can be associated with skin toxicities.
Src FamilySRC, LCK, FYNThese kinases are involved in various signaling pathways, and their inhibition can lead to a range of biological effects.
JAK FamilyJAK3Inhibition of JAK3 can impact cytokine signaling.
Aldehyde Oxidase (AO) Inhibition

A significant off-target activity of GDC-0834 is the potent reversible inhibition of aldehyde oxidase (AO).[1] This interaction is particularly relevant as AO is involved in the metabolism of various xenobiotics.

TargetSubstrateIC50 (µM)
Aldehyde Oxidase (AO)Carbazeran0.86
Aldehyde Oxidase (AO)DACA1.87
Aldehyde Oxidase (AO)O6-benzylguanine1.23
Aldehyde Oxidase (AO)Phthalazine1.12
Aldehyde Oxidase (AO)Zaleplon1.54
Aldehyde Oxidase (AO)Zoniporide1.35

Experimental Protocols

The following sections detail the methodologies used to generate the target selectivity data for GDC-0834.

Biochemical BTK Inhibition Assay

Objective: To determine the in vitro potency of GDC-0834 in inhibiting the enzymatic activity of BTK.

Methodology:

  • Reagents: Recombinant human BTK enzyme, ATP, and a suitable peptide substrate.

  • Procedure:

    • The BTK enzyme is incubated with varying concentrations of GDC-0834.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based method.

  • Data Analysis: The percentage of BTK activity inhibition is plotted against the GDC-0834 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular BTK Inhibition Assay

Objective: To assess the potency of GDC-0834 in inhibiting BTK activity within a cellular context.

Methodology:

  • Cell Line: A suitable cell line endogenously expressing BTK (e.g., a B-cell lymphoma line).

  • Procedure:

    • Cells are pre-incubated with various concentrations of GDC-0834.

    • BTK signaling is stimulated, for example, by cross-linking the B-cell receptor (BCR).

    • The phosphorylation of a downstream substrate of BTK, such as BTK itself at Tyr223 (pBTK-Tyr223), is measured.

    • Cell lysates are prepared, and the levels of pBTK-Tyr223 and total BTK are determined by Western blotting or a plate-based immunoassay.

  • Data Analysis: The ratio of pBTK-Tyr223 to total BTK is calculated for each GDC-0834 concentration. The percentage of inhibition is then plotted against the drug concentration to determine the cellular IC50.

Aldehyde Oxidase (AO) Inhibition Assay

Objective: To evaluate the inhibitory effect of GDC-0834 on the activity of human aldehyde oxidase.

Methodology:

  • Enzyme Source: Human liver cytosol, which is a rich source of AO.

  • Substrates: Known AO substrates such as carbazeran, phthalazine, or zaleplon.

  • Procedure:

    • Human liver cytosol is incubated with a specific AO substrate and varying concentrations of GDC-0834.

    • The reaction is allowed to proceed at 37°C.

    • The formation of the specific metabolite of the AO substrate is monitored over time using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is determined at each GDC-0834 concentration. The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Visualizations: Pathways and Workflows

To better illustrate the context of GDC-0834's mechanism and the methods used for its characterization, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCg2 PLCγ2 BTK->PLCg2 Activation GDC0834 GDC-0834 GDC0834->BTK PLCg2->PIP2 Hydrolysis Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - BTK Enzyme - GDC-0834 dilutions - Peptide Substrate - ATP start->reagents incubation Incubate BTK Enzyme with GDC-0834 reagents->incubation reaction Initiate Kinase Reaction (add ATP & Substrate) incubation->reaction detection Detect Substrate Phosphorylation reaction->detection analysis Data Analysis: - Plot % Inhibition - Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

Western_Blot_Workflow start Start cell_treatment Treat Cells with GDC-0834 & Stimulate start->cell_treatment lysis Cell Lysis cell_treatment->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (anti-pBTK, anti-Total BTK) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis: - Densitometry - Normalize pBTK to Total BTK detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of BTK phosphorylation in a cellular assay.

Conclusion

GDC-0834 is a highly potent inhibitor of its intended target, Bruton's tyrosine kinase. Its selectivity profile is a key determinant of its therapeutic window. While demonstrating good selectivity across the kinome, its notable off-target interaction with aldehyde oxidase is a critical consideration. The experimental protocols and workflows detailed herein provide a framework for the continued investigation and understanding of the selectivity of GDC-0834 and other kinase inhibitors in drug discovery and development. This comprehensive analysis of the target selectivity profile is essential for interpreting preclinical and clinical data and for guiding the development of next-generation BTK inhibitors with improved safety and efficacy profiles.

References

role of BTK inhibition in autoimmune diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of BTK Inhibition in Autoimmune Diseases

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, which is a critical signaling element in various hematopoietic cells, including B lymphocytes, mast cells, monocytes, and macrophages.[1][2] It is not expressed in T cells or natural killer cells.[1][3] First identified as the protein deficient in X-linked agammaglobulinemia (XLA), a condition characterized by a lack of mature B cells and antibodies, BTK's essential role in B cell development is well-established.[4][5] Beyond its function in B cell maturation, BTK is a key transducer of signals from the B-cell receptor (BCR), Fc receptors (FcR), and Toll-like receptors (TLRs).[2][4][6] Given that the hyperactivity of B cells and the production of autoantibodies are central to the pathophysiology of many autoimmune diseases, BTK has emerged as a highly promising therapeutic target.[7][8] This technical guide provides a detailed examination of the BTK signaling pathway, the mechanism of BTK inhibitors, and a summary of the preclinical and clinical evidence supporting their use in autoimmune disorders.

The BTK Signaling Pathway

BTK is a central node in the B-cell receptor (BCR) signaling pathway. The binding of an antigen to the BCR initiates a conformational change, leading to the activation of Src-family kinases like LYN, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR-associated CD79A/B coreceptors. Spleen tyrosine kinase (SYK) is subsequently recruited and activated, leading to the formation of a "signalosome" complex. This complex facilitates the activation of phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. BTK is recruited to the membrane via its Pleckstrin homology (PH) domain binding to PIP3.[9] Once at the membrane, BTK is phosphorylated and fully activated by SYK and LYN.[9] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[9][10] PLCγ2 activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger calcium mobilization and activate downstream pathways, including MAP kinase (MAPK) and the nuclear factor-κB (NF-κB) transcription factor, ultimately driving B-cell proliferation, survival, differentiation, and antibody production.[9][11][12]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Nucleus BCR BCR LYN_SYK LYN / SYK BCR->LYN_SYK activates CD79 CD79a/b LYN_SYK->CD79 phosphorylates BTK BTK LYN_SYK->BTK phosphorylates PI3K PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PIP3->BTK recruits PLCg2 PLCγ2 BTK->PLCg2 activates DAG DAG PLCg2->DAG hydrolyzes PIP2 to IP3 IP3 PLCg2->IP3 hydrolyzes PIP2 to MAPK MAPK DAG->MAPK NF_kB NF-κB DAG->NF_kB Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Ca_Flux->NF_kB B_Cell_Response B-Cell Proliferation, Survival, Differentiation, Antibody Production MAPK->B_Cell_Response NF_kB->B_Cell_Response Antigen Antigen Antigen->BCR BTK_Inhibitor_MoA cluster_active Normal Signaling cluster_inhibited Inhibited Signaling BTK_Active Active BTK BTK_Inactive Inactive BTK BTK_Active->BTK_Inactive Phospho_Substrate Phosphorylated PLCγ2 BTK_Active->Phospho_Substrate phosphorylates Blocked Signaling Blocked BTK_Inactive->Blocked BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK_Active binds to ATP ATP ATP->BTK_Active ATP->BTK_Inactive binding blocked Substrate PLCγ2 (Substrate) Downstream_Signaling Downstream Signaling (Ca²⁺, NF-κB, etc.) Phospho_Substrate->Downstream_Signaling Experimental_Workflow Start Start: Compound Synthesis Biochemical Biochemical Assay (e.g., HTRF, Transcreener) Determine IC50 vs. BTK enzyme Start->Biochemical Cellular Cellular Assay (e.g., anti-IgM stimulated PBMCs) Determine EC50 for B-Cell Activation Biochemical->Cellular Lead Optimization InVivo In Vivo Animal Model (e.g., Collagen-Induced Arthritis) Assess Efficacy on Disease Score Cellular->InVivo Candidate Selection Clinical Clinical Trials (Phase I-III) Evaluate Safety & Efficacy in Patients InVivo->Clinical IND Enabling

References

role of BTK inhibition in autoimmune diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of BTK Inhibition in Autoimmune Diseases

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, which is a critical signaling element in various hematopoietic cells, including B lymphocytes, mast cells, monocytes, and macrophages.[1][2] It is not expressed in T cells or natural killer cells.[1][3] First identified as the protein deficient in X-linked agammaglobulinemia (XLA), a condition characterized by a lack of mature B cells and antibodies, BTK's essential role in B cell development is well-established.[4][5] Beyond its function in B cell maturation, BTK is a key transducer of signals from the B-cell receptor (BCR), Fc receptors (FcR), and Toll-like receptors (TLRs).[2][4][6] Given that the hyperactivity of B cells and the production of autoantibodies are central to the pathophysiology of many autoimmune diseases, BTK has emerged as a highly promising therapeutic target.[7][8] This technical guide provides a detailed examination of the BTK signaling pathway, the mechanism of BTK inhibitors, and a summary of the preclinical and clinical evidence supporting their use in autoimmune disorders.

The BTK Signaling Pathway

BTK is a central node in the B-cell receptor (BCR) signaling pathway. The binding of an antigen to the BCR initiates a conformational change, leading to the activation of Src-family kinases like LYN, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR-associated CD79A/B coreceptors. Spleen tyrosine kinase (SYK) is subsequently recruited and activated, leading to the formation of a "signalosome" complex. This complex facilitates the activation of phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. BTK is recruited to the membrane via its Pleckstrin homology (PH) domain binding to PIP3.[9] Once at the membrane, BTK is phosphorylated and fully activated by SYK and LYN.[9] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[9][10] PLCγ2 activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger calcium mobilization and activate downstream pathways, including MAP kinase (MAPK) and the nuclear factor-κB (NF-κB) transcription factor, ultimately driving B-cell proliferation, survival, differentiation, and antibody production.[9][11][12]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Nucleus BCR BCR LYN_SYK LYN / SYK BCR->LYN_SYK activates CD79 CD79a/b LYN_SYK->CD79 phosphorylates BTK BTK LYN_SYK->BTK phosphorylates PI3K PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PIP3->BTK recruits PLCg2 PLCγ2 BTK->PLCg2 activates DAG DAG PLCg2->DAG hydrolyzes PIP2 to IP3 IP3 PLCg2->IP3 hydrolyzes PIP2 to MAPK MAPK DAG->MAPK NF_kB NF-κB DAG->NF_kB Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Ca_Flux->NF_kB B_Cell_Response B-Cell Proliferation, Survival, Differentiation, Antibody Production MAPK->B_Cell_Response NF_kB->B_Cell_Response Antigen Antigen Antigen->BCR BTK_Inhibitor_MoA cluster_active Normal Signaling cluster_inhibited Inhibited Signaling BTK_Active Active BTK BTK_Inactive Inactive BTK BTK_Active->BTK_Inactive Phospho_Substrate Phosphorylated PLCγ2 BTK_Active->Phospho_Substrate phosphorylates Blocked Signaling Blocked BTK_Inactive->Blocked BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK_Active binds to ATP ATP ATP->BTK_Active ATP->BTK_Inactive binding blocked Substrate PLCγ2 (Substrate) Downstream_Signaling Downstream Signaling (Ca²⁺, NF-κB, etc.) Phospho_Substrate->Downstream_Signaling Experimental_Workflow Start Start: Compound Synthesis Biochemical Biochemical Assay (e.g., HTRF, Transcreener) Determine IC50 vs. BTK enzyme Start->Biochemical Cellular Cellular Assay (e.g., anti-IgM stimulated PBMCs) Determine EC50 for B-Cell Activation Biochemical->Cellular Lead Optimization InVivo In Vivo Animal Model (e.g., Collagen-Induced Arthritis) Assess Efficacy on Disease Score Cellular->InVivo Candidate Selection Clinical Clinical Trials (Phase I-III) Evaluate Safety & Efficacy in Patients InVivo->Clinical IND Enabling

References

GDC-0834 Racemate, Enantiomers, and Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] As such, it has been investigated as a potential therapeutic agent for autoimmune diseases like rheumatoid arthritis.[4][5] This technical guide provides a detailed overview of GDC-0834, with a specific focus on its stereochemistry and the associated biological activity. It is important to note that the publicly available scientific literature and technical documentation primarily focus on the activity of the (R)-enantiomer of GDC-0834, which is the compound referred to as GDC-0834 in most studies. While the racemate and the (S)-enantiomer are commercially available, comprehensive comparative activity data is not readily found in the reviewed literature.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory activity of GDC-0834 against BTK has been determined through various biochemical and cellular assays. The most frequently cited value is for the (R)-enantiomer.

CompoundTargetAssay TypeIC50 (nM)Reference
GDC-0834 ((R)-enantiomer) BTKBiochemical5.9 ± 1.1[1]
GDC-0834 ((R)-enantiomer) BTKCellular6.4[1][2][3]
GDC-0834 Racemate BTKNot AvailableNot Available-
(S)-enantiomer of GDC-0834 BTKNot AvailableNot Available-

Note: The IC50 values for the this compound and its (S)-enantiomer are not available in the reviewed public literature. Commercial suppliers of the racemate often cite the IC50 of the (R)-enantiomer as a reference.[2][3]

Experimental Protocols

The determination of the inhibitory activity of compounds like GDC-0834 relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

BTK Kinase Inhibition Assay (Biochemical)

A common method to determine the direct inhibitory effect of a compound on the BTK enzyme is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ assay.

Objective: To quantify the in vitro potency of a test compound against purified BTK enzyme.

Materials:

  • Recombinant full-length human BTK enzyme

  • LanthaScreen™ Certified Tb-PY20 Antibody

  • Fluorescein-labeled poly(GT) substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., GDC-0834) serially diluted in DMSO

  • 384-well microplates

Procedure:

  • Prepare a solution of BTK enzyme and the fluorescein-labeled poly(GT) substrate in the assay buffer.

  • Dispense the enzyme/substrate mixture into the wells of a 384-well plate.

  • Add the serially diluted test compound to the wells. A vehicle control (DMSO) is run in parallel.

  • Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near its Km for BTK.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution of EDTA containing the terbium-labeled anti-phosphotyrosine antibody (Tb-PY20).

  • Incubate for a further 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

  • The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated. The data is then normalized to controls and the IC50 value is determined by fitting the data to a four-parameter variable slope model.

Cellular BTK Autophosphorylation Inhibition Assay

This assay measures the ability of a compound to inhibit BTK activity within a cellular context by assessing the autophosphorylation of BTK at Tyr223.

Objective: To determine the potency of a test compound in a cell-based assay.

Materials:

  • Human B-cell line (e.g., Ramos)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-IgM antibody (for B-cell receptor stimulation)

  • Test compound (e.g., GDC-0834)

  • Lysis buffer

  • Antibodies for Western Blot: anti-phospho-BTK (Tyr223) and anti-total BTK

  • Secondary antibodies and detection reagents for Western Blot

Procedure:

  • Culture the B-cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the B-cell receptor by adding anti-IgM antibody and incubate for a short period (e.g., 10-15 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western Blot analysis using anti-phospho-BTK (Tyr223) and anti-total BTK antibodies.

  • Quantify the band intensities for phosphorylated and total BTK.

  • Normalize the phosphorylated BTK signal to the total BTK signal for each sample.

  • Calculate the percentage of inhibition relative to the stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GDC_0834_Enantiomers cluster_0 GDC-0834 Forms cluster_1 BTK Inhibition Racemate Racemate R_Enantiomer (R)-Enantiomer (GDC-0834) Racemate->R_Enantiomer Contains S_Enantiomer (S)-Enantiomer Racemate->S_Enantiomer Contains BTK_Activity BTK Activity R_Enantiomer->BTK_Activity Inhibits (IC50 = 5.9 nM) S_Enantiomer->BTK_Activity Activity Not Reported BTK_Signaling_Pathway cluster_pathway B-Cell Receptor (BCR) Signaling Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Cleavage of PIP2 Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Transcription_Factors NF-κB, NFAT Calcium->Transcription_Factors PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response GDC0834 GDC-0834 ((R)-enantiomer) GDC0834->BTK Inhibition Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Start b_reagents Combine BTK Enzyme, Substrate & GDC-0834 b_start->b_reagents b_reaction Initiate with ATP b_reagents->b_reaction b_stop Stop Reaction & Add Detection Reagents b_reaction->b_stop b_read Read TR-FRET Signal b_stop->b_read b_end Calculate IC50 b_read->b_end c_start Start c_treat Treat B-Cells with GDC-0834 c_start->c_treat c_stimulate Stimulate with anti-IgM c_treat->c_stimulate c_lyse Lyse Cells c_stimulate->c_lyse c_wb Western Blot for p-BTK & Total BTK c_lyse->c_wb c_end Calculate IC50 c_wb->c_end

References

GDC-0834 Racemate, Enantiomers, and Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] As such, it has been investigated as a potential therapeutic agent for autoimmune diseases like rheumatoid arthritis.[4][5] This technical guide provides a detailed overview of GDC-0834, with a specific focus on its stereochemistry and the associated biological activity. It is important to note that the publicly available scientific literature and technical documentation primarily focus on the activity of the (R)-enantiomer of GDC-0834, which is the compound referred to as GDC-0834 in most studies. While the racemate and the (S)-enantiomer are commercially available, comprehensive comparative activity data is not readily found in the reviewed literature.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory activity of GDC-0834 against BTK has been determined through various biochemical and cellular assays. The most frequently cited value is for the (R)-enantiomer.

CompoundTargetAssay TypeIC50 (nM)Reference
GDC-0834 ((R)-enantiomer) BTKBiochemical5.9 ± 1.1[1]
GDC-0834 ((R)-enantiomer) BTKCellular6.4[1][2][3]
GDC-0834 Racemate BTKNot AvailableNot Available-
(S)-enantiomer of GDC-0834 BTKNot AvailableNot Available-

Note: The IC50 values for the this compound and its (S)-enantiomer are not available in the reviewed public literature. Commercial suppliers of the racemate often cite the IC50 of the (R)-enantiomer as a reference.[2][3]

Experimental Protocols

The determination of the inhibitory activity of compounds like GDC-0834 relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

BTK Kinase Inhibition Assay (Biochemical)

A common method to determine the direct inhibitory effect of a compound on the BTK enzyme is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ assay.

Objective: To quantify the in vitro potency of a test compound against purified BTK enzyme.

Materials:

  • Recombinant full-length human BTK enzyme

  • LanthaScreen™ Certified Tb-PY20 Antibody

  • Fluorescein-labeled poly(GT) substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., GDC-0834) serially diluted in DMSO

  • 384-well microplates

Procedure:

  • Prepare a solution of BTK enzyme and the fluorescein-labeled poly(GT) substrate in the assay buffer.

  • Dispense the enzyme/substrate mixture into the wells of a 384-well plate.

  • Add the serially diluted test compound to the wells. A vehicle control (DMSO) is run in parallel.

  • Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near its Km for BTK.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution of EDTA containing the terbium-labeled anti-phosphotyrosine antibody (Tb-PY20).

  • Incubate for a further 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

  • The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated. The data is then normalized to controls and the IC50 value is determined by fitting the data to a four-parameter variable slope model.

Cellular BTK Autophosphorylation Inhibition Assay

This assay measures the ability of a compound to inhibit BTK activity within a cellular context by assessing the autophosphorylation of BTK at Tyr223.

Objective: To determine the potency of a test compound in a cell-based assay.

Materials:

  • Human B-cell line (e.g., Ramos)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-IgM antibody (for B-cell receptor stimulation)

  • Test compound (e.g., GDC-0834)

  • Lysis buffer

  • Antibodies for Western Blot: anti-phospho-BTK (Tyr223) and anti-total BTK

  • Secondary antibodies and detection reagents for Western Blot

Procedure:

  • Culture the B-cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the B-cell receptor by adding anti-IgM antibody and incubate for a short period (e.g., 10-15 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western Blot analysis using anti-phospho-BTK (Tyr223) and anti-total BTK antibodies.

  • Quantify the band intensities for phosphorylated and total BTK.

  • Normalize the phosphorylated BTK signal to the total BTK signal for each sample.

  • Calculate the percentage of inhibition relative to the stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GDC_0834_Enantiomers cluster_0 GDC-0834 Forms cluster_1 BTK Inhibition Racemate Racemate R_Enantiomer (R)-Enantiomer (GDC-0834) Racemate->R_Enantiomer Contains S_Enantiomer (S)-Enantiomer Racemate->S_Enantiomer Contains BTK_Activity BTK Activity R_Enantiomer->BTK_Activity Inhibits (IC50 = 5.9 nM) S_Enantiomer->BTK_Activity Activity Not Reported BTK_Signaling_Pathway cluster_pathway B-Cell Receptor (BCR) Signaling Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Cleavage of PIP2 Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Transcription_Factors NF-κB, NFAT Calcium->Transcription_Factors PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response GDC0834 GDC-0834 ((R)-enantiomer) GDC0834->BTK Inhibition Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Start b_reagents Combine BTK Enzyme, Substrate & GDC-0834 b_start->b_reagents b_reaction Initiate with ATP b_reagents->b_reaction b_stop Stop Reaction & Add Detection Reagents b_reaction->b_stop b_read Read TR-FRET Signal b_stop->b_read b_end Calculate IC50 b_read->b_end c_start Start c_treat Treat B-Cells with GDC-0834 c_start->c_treat c_stimulate Stimulate with anti-IgM c_treat->c_stimulate c_lyse Lyse Cells c_stimulate->c_lyse c_wb Western Blot for p-BTK & Total BTK c_lyse->c_wb c_end Calculate IC50 c_wb->c_end

References

Preclinical Pharmacology of GDC-0834: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of GDC-0834, a potent and selective, reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK).[1] GDC-0834 was developed as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis.[1][2] While it demonstrated promising potency and selectivity in preclinical models, significant species-dependent metabolism ultimately led to the termination of its clinical development.[2][3] This guide details its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the critical role of aldehyde oxidase in its metabolism.

Core Data Summary

In Vitro Potency and Selectivity

GDC-0834 is a highly potent inhibitor of BTK in both biochemical and cellular assays. Its inhibitory activity against aldehyde oxidase (AO), a key enzyme in its metabolism, has also been characterized.

ParameterSpecies/SystemValueReference
BTK Inhibition
IC50 (Biochemical Assay)-5.9 ± 1.1 nM[4]
IC50 (Cellular Assay)-6.4 nM[4]
Aldehyde Oxidase (AO) Inhibition Human Liver Cytosol[1]
IC50 vs. Carbazeran-0.86 µM[1]
IC50 vs. DACA-1.87 µM[1]
IC50 vs. O6-benzylguanine-1.23 µM[1]
IC50 vs. Phthalazine-1.12 µM[1]
IC50 vs. Zaleplon-0.98 µM[1]
IC50 vs. Zoniporide-1.54 µM[1]
In Vivo Pharmacodynamics and Efficacy

GDC-0834 demonstrated dose-dependent inhibition of BTK phosphorylation in vivo in both mouse and rat models. This pharmacodynamic activity translated to efficacy in a rat collagen-induced arthritis (CIA) model.

ParameterSpeciesDosingEffectReference
BTK Phosphorylation (pBTK-Tyr223) Inhibition
IC50Mouse (in vivo)Oral1.1 µM[4]
IC50Rat (in vivo)Oral5.6 ± 1.6 µM[4]
% InhibitionBALB/c Mice100 mg/kg, 2h96%[4]
% InhibitionBALB/c Mice150 mg/kg, 2h97%[4]
Efficacy in Rat CIA Model Female Lewis Rats1, 3, 10, 30, 100 mg/kg b.i.d.Dose-dependent anti-arthritic effect[4]
10, 30, 100 mg/kg q.d.Dose-dependent anti-arthritic effect[4]
100 mg/kg q.o.d.Dose-dependent anti-arthritic effect[4]
Pharmacokinetics

A critical aspect of GDC-0834's preclinical profile was the significant species difference in its metabolism, primarily through amide hydrolysis. This led to poor exposure in humans compared to preclinical species.

SpeciesKey FindingsReference
Human Extensively metabolized by amide hydrolysis to inactive metabolites M1 and M2, primarily by aldehyde oxidase (AO).[1][5] Very low to undetectable plasma concentrations of the parent drug after oral administration.[1][6][1][5][6]
Mouse, Rat, Dog, Monkey M1 was a minor metabolite, and GDC-0834 was orally bioavailable.[1][2] The intrinsic clearance for M1 formation was 23- to 169-fold lower than in humans.[7][1][2][7]

Signaling Pathway and Mechanism of Action

GDC-0834 targets Bruton's tyrosine kinase (BTK), a key non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[8][9] BTK plays a crucial role in B-cell development, activation, proliferation, and survival.[8][9][10] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), leading to the activation of multiple signaling cascades such as NF-κB and MAPK pathways.[10][11] By inhibiting BTK, GDC-0834 effectively blocks these downstream signals, thereby modulating B-cell function.

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD19 CD19 PI3K PI3K CD19->PI3K Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PI3K->BTK Recruits & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates AKT AKT/mTOR BTK->AKT Activates GDC0834 GDC-0834 GDC0834->BTK Inhibits IP3 IP3 PLCG2->IP3 Generates DAG DAG PLCG2->DAG Generates NFAT NFAT IP3->NFAT Activates NFkB NF-κB DAG->NFkB Activates MAPK MAPK DAG->MAPK Activates Experimental_Workflow_pBTK start Start dosing Oral Dosing of Mice/Rats (GDC-0834 or Vehicle) start->dosing collection Blood Sample Collection (2, 4, 6h post-dose) dosing->collection lysis Protein Extraction (Whole Blood Lysate) collection->lysis western Western Blot Analysis lysis->western quant Quantification of pBTK/Total BTK (LI-COR Odyssey) western->quant analysis Data Analysis (% Inhibition vs. Vehicle) quant->analysis end End analysis->end Metabolism_Workflow start Start incubation Incubate GDC-0834 with: - Liver Microsomes - Hepatocytes - Cytosol start->incubation inhibitors Add Chemical Inhibitors (AO, CES, XO) incubation->inhibitors Optional for Phenotyping analysis LC-MS/MS Analysis incubation->analysis inhibitors->analysis id Metabolite Identification (M1, M2) analysis->id kinetics Enzyme Kinetics (Vmax, Km) analysis->kinetics end End id->end kinetics->end

References

Preclinical Pharmacology of GDC-0834: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of GDC-0834, a potent and selective, reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK).[1] GDC-0834 was developed as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis.[1][2] While it demonstrated promising potency and selectivity in preclinical models, significant species-dependent metabolism ultimately led to the termination of its clinical development.[2][3] This guide details its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the critical role of aldehyde oxidase in its metabolism.

Core Data Summary

In Vitro Potency and Selectivity

GDC-0834 is a highly potent inhibitor of BTK in both biochemical and cellular assays. Its inhibitory activity against aldehyde oxidase (AO), a key enzyme in its metabolism, has also been characterized.

ParameterSpecies/SystemValueReference
BTK Inhibition
IC50 (Biochemical Assay)-5.9 ± 1.1 nM[4]
IC50 (Cellular Assay)-6.4 nM[4]
Aldehyde Oxidase (AO) Inhibition Human Liver Cytosol[1]
IC50 vs. Carbazeran-0.86 µM[1]
IC50 vs. DACA-1.87 µM[1]
IC50 vs. O6-benzylguanine-1.23 µM[1]
IC50 vs. Phthalazine-1.12 µM[1]
IC50 vs. Zaleplon-0.98 µM[1]
IC50 vs. Zoniporide-1.54 µM[1]
In Vivo Pharmacodynamics and Efficacy

GDC-0834 demonstrated dose-dependent inhibition of BTK phosphorylation in vivo in both mouse and rat models. This pharmacodynamic activity translated to efficacy in a rat collagen-induced arthritis (CIA) model.

ParameterSpeciesDosingEffectReference
BTK Phosphorylation (pBTK-Tyr223) Inhibition
IC50Mouse (in vivo)Oral1.1 µM[4]
IC50Rat (in vivo)Oral5.6 ± 1.6 µM[4]
% InhibitionBALB/c Mice100 mg/kg, 2h96%[4]
% InhibitionBALB/c Mice150 mg/kg, 2h97%[4]
Efficacy in Rat CIA Model Female Lewis Rats1, 3, 10, 30, 100 mg/kg b.i.d.Dose-dependent anti-arthritic effect[4]
10, 30, 100 mg/kg q.d.Dose-dependent anti-arthritic effect[4]
100 mg/kg q.o.d.Dose-dependent anti-arthritic effect[4]
Pharmacokinetics

A critical aspect of GDC-0834's preclinical profile was the significant species difference in its metabolism, primarily through amide hydrolysis. This led to poor exposure in humans compared to preclinical species.

SpeciesKey FindingsReference
Human Extensively metabolized by amide hydrolysis to inactive metabolites M1 and M2, primarily by aldehyde oxidase (AO).[1][5] Very low to undetectable plasma concentrations of the parent drug after oral administration.[1][6][1][5][6]
Mouse, Rat, Dog, Monkey M1 was a minor metabolite, and GDC-0834 was orally bioavailable.[1][2] The intrinsic clearance for M1 formation was 23- to 169-fold lower than in humans.[7][1][2][7]

Signaling Pathway and Mechanism of Action

GDC-0834 targets Bruton's tyrosine kinase (BTK), a key non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[8][9] BTK plays a crucial role in B-cell development, activation, proliferation, and survival.[8][9][10] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), leading to the activation of multiple signaling cascades such as NF-κB and MAPK pathways.[10][11] By inhibiting BTK, GDC-0834 effectively blocks these downstream signals, thereby modulating B-cell function.

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD19 CD19 PI3K PI3K CD19->PI3K Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PI3K->BTK Recruits & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates AKT AKT/mTOR BTK->AKT Activates GDC0834 GDC-0834 GDC0834->BTK Inhibits IP3 IP3 PLCG2->IP3 Generates DAG DAG PLCG2->DAG Generates NFAT NFAT IP3->NFAT Activates NFkB NF-κB DAG->NFkB Activates MAPK MAPK DAG->MAPK Activates Experimental_Workflow_pBTK start Start dosing Oral Dosing of Mice/Rats (GDC-0834 or Vehicle) start->dosing collection Blood Sample Collection (2, 4, 6h post-dose) dosing->collection lysis Protein Extraction (Whole Blood Lysate) collection->lysis western Western Blot Analysis lysis->western quant Quantification of pBTK/Total BTK (LI-COR Odyssey) western->quant analysis Data Analysis (% Inhibition vs. Vehicle) quant->analysis end End analysis->end Metabolism_Workflow start Start incubation Incubate GDC-0834 with: - Liver Microsomes - Hepatocytes - Cytosol start->incubation inhibitors Add Chemical Inhibitors (AO, CES, XO) incubation->inhibitors Optional for Phenotyping analysis LC-MS/MS Analysis incubation->analysis inhibitors->analysis id Metabolite Identification (M1, M2) analysis->id kinetics Enzyme Kinetics (Vmax, Km) analysis->kinetics end End id->end kinetics->end

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine GDC-0834 Racemate Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for characterizing the cellular activity of the GDC-0834 racemate, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The following protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of BTK inhibitors.

Introduction

GDC-0834 is a powerful inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. GDC-0834 has been shown to inhibit BTK with high potency in both biochemical and cellular assays.[2] However, it is important to note that GDC-0834 undergoes rapid amide hydrolysis in humans, leading to the formation of an inactive metabolite and consequently, low systemic exposure.[3] This metabolic instability is a crucial consideration in the design and interpretation of in vivo studies.

These notes focus on in vitro cell-based assays to quantify the activity of the this compound on BTK and its downstream signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of GDC-0834. While the specific activity of the racemate is not always delineated in the available literature, the following data for GDC-0834 provides a strong indication of its potency.

Table 1: In Vitro and In Vivo Inhibitory Activity of GDC-0834

ParameterValueAssay TypeSpeciesSource
IC505.9 nMBiochemical (BTK Kinase Activity)-[2]
IC506.4 nMCellular-[2]
IC50 (pBTK-Tyr223)1.1 µMIn Vivo (Blood)Mouse[2]
IC50 (pBTK-Tyr223)5.6 µMIn Vivo (Blood)Rat[2]

Table 2: Cellular Viability IC50 Values for BTK Inhibitors in Lymphoma Cell Lines (72-hour treatment)

Cell LineCompoundIC50 (nM)Source
TMD8Ibrutinib10[4]
REC-1Ibrutinib88[4]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

Bruton's tyrosine kinase is a key mediator downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB and NFAT. This signaling cascade is crucial for B-cell proliferation, differentiation, and survival.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Phosphorylation & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation GDC0834 This compound GDC0834->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_NFAT NF-κB & NFAT Activation Ca_PKC->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., B-cell lines) Treatment Treat Cells with This compound Cell_Culture->Treatment Compound_Prep Prepare GDC-0834 Racemate Dilutions Compound_Prep->Treatment Assay1 BTK Phosphorylation Assay (Western Blot) Treatment->Assay1 Assay2 Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Assay2 Assay3 NF-κB Reporter Assay (Luciferase) Treatment->Assay3 Data_Acquisition Data Acquisition Assay1->Data_Acquisition Assay2->Data_Acquisition Assay3->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Results Results & Interpretation IC50_Calc->Results

References

Application Notes and Protocols for Cell-Based Assays to Determine GDC-0834 Racemate Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for characterizing the cellular activity of the GDC-0834 racemate, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The following protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of BTK inhibitors.

Introduction

GDC-0834 is a powerful inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. GDC-0834 has been shown to inhibit BTK with high potency in both biochemical and cellular assays.[2] However, it is important to note that GDC-0834 undergoes rapid amide hydrolysis in humans, leading to the formation of an inactive metabolite and consequently, low systemic exposure.[3] This metabolic instability is a crucial consideration in the design and interpretation of in vivo studies.

These notes focus on in vitro cell-based assays to quantify the activity of the this compound on BTK and its downstream signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of GDC-0834. While the specific activity of the racemate is not always delineated in the available literature, the following data for GDC-0834 provides a strong indication of its potency.

Table 1: In Vitro and In Vivo Inhibitory Activity of GDC-0834

ParameterValueAssay TypeSpeciesSource
IC505.9 nMBiochemical (BTK Kinase Activity)-[2]
IC506.4 nMCellular-[2]
IC50 (pBTK-Tyr223)1.1 µMIn Vivo (Blood)Mouse[2]
IC50 (pBTK-Tyr223)5.6 µMIn Vivo (Blood)Rat[2]

Table 2: Cellular Viability IC50 Values for BTK Inhibitors in Lymphoma Cell Lines (72-hour treatment)

Cell LineCompoundIC50 (nM)Source
TMD8Ibrutinib10[4]
REC-1Ibrutinib88[4]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

Bruton's tyrosine kinase is a key mediator downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB and NFAT. This signaling cascade is crucial for B-cell proliferation, differentiation, and survival.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Phosphorylation & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation GDC0834 This compound GDC0834->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_NFAT NF-κB & NFAT Activation Ca_PKC->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., B-cell lines) Treatment Treat Cells with This compound Cell_Culture->Treatment Compound_Prep Prepare GDC-0834 Racemate Dilutions Compound_Prep->Treatment Assay1 BTK Phosphorylation Assay (Western Blot) Treatment->Assay1 Assay2 Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Assay2 Assay3 NF-κB Reporter Assay (Luciferase) Treatment->Assay3 Data_Acquisition Data Acquisition Assay1->Data_Acquisition Assay2->Data_Acquisition Assay3->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Results Results & Interpretation IC50_Calc->Results

References

Application Notes and Protocols: GDC-0834 Racemate BTK Occupancy Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2] This pathway governs B-cell development, activation, proliferation, and survival.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[1]

GDC-0834 is a potent and selective, reversible inhibitor of BTK.[3][4] The clinical candidate, GDC-0834, was the (R)-enantiomer.[5][6] While it demonstrated promising preclinical efficacy, its development was halted due to rapid amide hydrolysis in humans, leading to poor pharmacokinetic profiles and insufficient drug exposure.[6][7][8] Nevertheless, GDC-0834 serves as a valuable tool compound for in vitro studies of reversible BTK inhibition.

These application notes provide detailed protocols for assessing the target occupancy and functional inhibition of BTK by the GDC-0834 racemate in human Peripheral Blood Mononuclear Cells (PBMCs). Measuring BTK occupancy—the fraction of the target enzyme engaged by the inhibitor—is crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding the development of BTK inhibitors.

Two primary methods are presented:

  • A Functional BTK Occupancy Assay using phospho-flow cytometry to measure the inhibition of BTK autophosphorylation, a direct downstream consequence of target engagement.

  • A Competitive Binding Assay (ELISA-based) to directly measure the displacement of a probe from the BTK active site.

Data Presentation

The following tables summarize key quantitative data for GDC-0834, providing a foundation for experimental design and data interpretation.

Table 1: In Vitro Potency of GDC-0834

ParameterValue (nM)Assay TypeSource
Biochemical IC₅₀ 5.9 ± 1.1Recombinant BTK Enzyme Assay[3][4]
Cellular IC₅₀ 6.4Cellular Assay (unspecified)[3][4]

Table 2: Representative Data from a Functional BTK Occupancy Assay in PBMCs

Data are representative and intended for illustrative purposes.

This compound (nM)% Inhibition of pBTK (Y223)% BTK Occupancy (Calculated)
0.15.25.2
115.815.8
335.135.1
10 52.3 52.3
3078.978.9
10092.192.1
30096.596.5
100098.298.2
EC₅₀ (nM) ~9.5 ~9.5

Signaling Pathway and Experimental Workflow Visualizations

BTK Signaling Pathway in B-Cells

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates & Activates (pY551) BTK->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates & Activates GDC0834 GDC-0834 (Reversible Inhibitor) GDC0834->BTK Inhibits IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Signal Cascade Ca->NFkB Signal Cascade Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription

Caption: B-Cell Receptor (BCR) signaling cascade leading to BTK activation.

Experimental Workflow: Functional BTK Occupancy Assay

Workflow cluster_prep Sample Preparation cluster_treatment Inhibitor Treatment & Stimulation cluster_staining Staining cluster_analysis Data Acquisition & Analysis p1 Isolate PBMCs from whole blood via density gradient p2 Wash and count viable cells p1->p2 p3 Aliquot PBMCs into 96-well plate p2->p3 t1 Pre-incubate cells with serial dilutions of This compound p3->t1 t2 Stimulate B-cells with BCR agonist (e.g., anti-IgM) t1->t2 s1 Fix and permeabilize cells t2->s1 s2 Stain with fluorescently labeled anti-CD20 and anti-pBTK (Y223) antibodies s1->s2 a1 Acquire data on a flow cytometer s2->a1 a2 Gate on CD20+ B-cells a1->a2 a3 Quantify Median Fluorescence Intensity (MFI) of pBTK a2->a3 a4 Calculate % Inhibition and determine EC₅₀ a3->a4

Caption: Workflow for phospho-flow cytometry-based BTK functional occupancy assay.

Experimental Protocols

Protocol 1: Functional BTK Occupancy Assay via Phospho-Flow Cytometry

This protocol measures the ability of GDC-0834 to inhibit the activation-induced autophosphorylation of BTK at tyrosine 223 (Y223) within B-cells in a mixed PBMC population.

1. Materials and Reagents

  • Human whole blood (collected in heparin or EDTA tubes)

  • Density gradient medium (e.g., Ficoll-Paque™ PLUS)

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • BCR Agonist: F(ab')₂ Fragment Goat Anti-Human IgM (µ chain specific)

  • Fixation/Permeabilization Buffers (e.g., BD Cytofix/Cytoperm™)

  • Flow Cytometry Staining Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD20 (B-cell marker)

    • Anti-BTK (pY223) (phospho-specific)

    • Isotype control for anti-pBTK

  • 96-well U-bottom plates

  • Flow Cytometer

2. PBMC Isolation

  • Dilute whole blood 1:1 with sterile PBS at room temperature.[9]

  • Carefully layer the diluted blood over an equal volume of density gradient medium in a conical tube, avoiding mixing of the layers.[9]

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[9]

  • Carefully aspirate the "buffy coat" layer containing PBMCs at the plasma-media interface.

  • Transfer PBMCs to a new tube and wash by adding 3-4 volumes of PBS.

  • Centrifuge at 300 x g for 10 minutes. Discard the supernatant.

  • Repeat the wash step.

  • Resuspend the PBMC pellet in RPMI + 10% FBS. Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust cell density to 2 x 10⁶ viable cells/mL.

3. Assay Procedure

  • Plating: Add 100 µL of the PBMC suspension (2 x 10⁵ cells) to each well of a 96-well U-bottom plate.

  • Inhibitor Addition: Prepare serial dilutions of this compound in culture medium. Add the desired volume (e.g., 10 µL) to the wells. Include a "vehicle control" well with DMSO at the same final concentration.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulation: Prepare the anti-IgM F(ab')₂ fragment solution. Add the stimulating antibody to all wells (except for an "unstimulated" control) to a final concentration of 10-20 µg/mL.

  • Incubation: Incubate for 10-15 minutes at 37°C. This time should be optimized.

  • Fixation: Immediately stop the stimulation by adding 100 µL of pre-warmed Fixation Buffer to each well. Incubate for 15 minutes at room temperature.

  • Permeabilization: Centrifuge the plate at 500 x g for 5 minutes, discard the supernatant, and resuspend the cells in Permeabilization Buffer. Incubate for 30 minutes at 4°C or on ice.

  • Staining: Wash the cells once with Flow Cytometry Staining Buffer. Prepare the antibody cocktail containing anti-CD20 and anti-pBTK (Y223) (or isotype control). Resuspend the cell pellets in the antibody cocktail.

  • Incubation: Incubate for 45-60 minutes at 4°C in the dark.

  • Final Washes: Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer.

  • Acquisition: Resuspend the final cell pellet in 200 µL of Staining Buffer and acquire samples on a flow cytometer.

4. Data Analysis

  • Gate on the lymphocyte population using FSC vs. SSC, followed by singlet gating.

  • From the singlet lymphocyte gate, identify the B-cell population based on positive CD20 staining.

  • Within the CD20+ gate, determine the Median Fluorescence Intensity (MFI) for the pBTK (Y223) channel for each condition.

  • Calculate the percent inhibition of BTK phosphorylation for each GDC-0834 concentration using the following formula: % Inhibition = (1 - (MFI_inhibitor - MFI_unstimulated) / (MFI_stimulated - MFI_unstimulated)) * 100

  • Plot the % Inhibition against the log of the GDC-0834 concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Protocol 2: Competitive Binding BTK Occupancy Assay (ELISA-based)

This protocol provides a framework for a biochemical assay to measure direct target occupancy in cell lysates. It relies on the competition between GDC-0834 and a biotinylated covalent BTK probe for binding to the BTK active site.

1. Principle PBMCs are treated with GDC-0834, then lysed. The lysate, containing both GDC-0834-bound and free BTK, is added to an anti-BTK antibody-coated plate. A biotinylated covalent probe (which binds irreversibly to Cys481 of unoccupied BTK) is then added. The amount of bound probe, detected with streptavidin-HRP, is inversely proportional to the occupancy by GDC-0834.

2. Materials and Reagents

  • Isolated PBMCs

  • This compound

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • High-binding 96-well ELISA plates

  • Capture Antibody: Anti-BTK (total BTK, non-competitive with active site)

  • Biotinylated Covalent BTK Probe (e.g., a biotinylated analog of ibrutinib)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 1M H₂SO₄)

  • Wash Buffer (e.g., PBS + 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS + 3% BSA)

3. Assay Procedure

  • Cell Treatment: Treat PBMCs with serial dilutions of this compound as described in Protocol 1 (steps 3.1-3.3).

  • Cell Lysis: After incubation, pellet the cells, remove the supernatant, and lyse the cells in ice-cold Lysis Buffer. Clarify the lysate by centrifugation. Normalize lysate concentrations by total protein content.

  • Plate Coating: Coat a 96-well plate with anti-BTK capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with Blocking Buffer for 1-2 hours at room temperature.

  • BTK Capture: Wash the plate and add the normalized cell lysates to the wells. Incubate for 2 hours at room temperature to allow the capture of total BTK.

  • Competitive Binding: Wash the plate thoroughly. Add the biotinylated covalent BTK probe to all wells. Incubate for 1 hour at room temperature. This allows the probe to bind to any BTK molecules not occupied by GDC-0834.

  • Detection: Wash the plate to remove the unbound probe. Add Streptavidin-HRP and incubate for 30-60 minutes.

  • Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.

  • Reading: Stop the reaction with Stop Solution and read the absorbance at 450 nm on a plate reader.

4. Data Analysis

  • The signal is inversely proportional to BTK occupancy by GDC-0834.

  • Calculate the percent occupancy using the following formula: % Occupancy = (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)) * 100 (Signal_background can be determined from wells with lysate saturated with a high concentration of unlabeled covalent inhibitor before adding the probe).

  • Plot % Occupancy against the log of GDC-0834 concentration to determine the EC₅₀.

References

Application Notes and Protocols: GDC-0834 Racemate BTK Occupancy Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2] This pathway governs B-cell development, activation, proliferation, and survival.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[1]

GDC-0834 is a potent and selective, reversible inhibitor of BTK.[3][4] The clinical candidate, GDC-0834, was the (R)-enantiomer.[5][6] While it demonstrated promising preclinical efficacy, its development was halted due to rapid amide hydrolysis in humans, leading to poor pharmacokinetic profiles and insufficient drug exposure.[6][7][8] Nevertheless, GDC-0834 serves as a valuable tool compound for in vitro studies of reversible BTK inhibition.

These application notes provide detailed protocols for assessing the target occupancy and functional inhibition of BTK by the GDC-0834 racemate in human Peripheral Blood Mononuclear Cells (PBMCs). Measuring BTK occupancy—the fraction of the target enzyme engaged by the inhibitor—is crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding the development of BTK inhibitors.

Two primary methods are presented:

  • A Functional BTK Occupancy Assay using phospho-flow cytometry to measure the inhibition of BTK autophosphorylation, a direct downstream consequence of target engagement.

  • A Competitive Binding Assay (ELISA-based) to directly measure the displacement of a probe from the BTK active site.

Data Presentation

The following tables summarize key quantitative data for GDC-0834, providing a foundation for experimental design and data interpretation.

Table 1: In Vitro Potency of GDC-0834

ParameterValue (nM)Assay TypeSource
Biochemical IC₅₀ 5.9 ± 1.1Recombinant BTK Enzyme Assay[3][4]
Cellular IC₅₀ 6.4Cellular Assay (unspecified)[3][4]

Table 2: Representative Data from a Functional BTK Occupancy Assay in PBMCs

Data are representative and intended for illustrative purposes.

This compound (nM)% Inhibition of pBTK (Y223)% BTK Occupancy (Calculated)
0.15.25.2
115.815.8
335.135.1
10 52.3 52.3
3078.978.9
10092.192.1
30096.596.5
100098.298.2
EC₅₀ (nM) ~9.5 ~9.5

Signaling Pathway and Experimental Workflow Visualizations

BTK Signaling Pathway in B-Cells

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates & Activates (pY551) BTK->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates & Activates GDC0834 GDC-0834 (Reversible Inhibitor) GDC0834->BTK Inhibits IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Signal Cascade Ca->NFkB Signal Cascade Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription

Caption: B-Cell Receptor (BCR) signaling cascade leading to BTK activation.

Experimental Workflow: Functional BTK Occupancy Assay

Workflow cluster_prep Sample Preparation cluster_treatment Inhibitor Treatment & Stimulation cluster_staining Staining cluster_analysis Data Acquisition & Analysis p1 Isolate PBMCs from whole blood via density gradient p2 Wash and count viable cells p1->p2 p3 Aliquot PBMCs into 96-well plate p2->p3 t1 Pre-incubate cells with serial dilutions of This compound p3->t1 t2 Stimulate B-cells with BCR agonist (e.g., anti-IgM) t1->t2 s1 Fix and permeabilize cells t2->s1 s2 Stain with fluorescently labeled anti-CD20 and anti-pBTK (Y223) antibodies s1->s2 a1 Acquire data on a flow cytometer s2->a1 a2 Gate on CD20+ B-cells a1->a2 a3 Quantify Median Fluorescence Intensity (MFI) of pBTK a2->a3 a4 Calculate % Inhibition and determine EC₅₀ a3->a4

Caption: Workflow for phospho-flow cytometry-based BTK functional occupancy assay.

Experimental Protocols

Protocol 1: Functional BTK Occupancy Assay via Phospho-Flow Cytometry

This protocol measures the ability of GDC-0834 to inhibit the activation-induced autophosphorylation of BTK at tyrosine 223 (Y223) within B-cells in a mixed PBMC population.

1. Materials and Reagents

  • Human whole blood (collected in heparin or EDTA tubes)

  • Density gradient medium (e.g., Ficoll-Paque™ PLUS)

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • BCR Agonist: F(ab')₂ Fragment Goat Anti-Human IgM (µ chain specific)

  • Fixation/Permeabilization Buffers (e.g., BD Cytofix/Cytoperm™)

  • Flow Cytometry Staining Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD20 (B-cell marker)

    • Anti-BTK (pY223) (phospho-specific)

    • Isotype control for anti-pBTK

  • 96-well U-bottom plates

  • Flow Cytometer

2. PBMC Isolation

  • Dilute whole blood 1:1 with sterile PBS at room temperature.[9]

  • Carefully layer the diluted blood over an equal volume of density gradient medium in a conical tube, avoiding mixing of the layers.[9]

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[9]

  • Carefully aspirate the "buffy coat" layer containing PBMCs at the plasma-media interface.

  • Transfer PBMCs to a new tube and wash by adding 3-4 volumes of PBS.

  • Centrifuge at 300 x g for 10 minutes. Discard the supernatant.

  • Repeat the wash step.

  • Resuspend the PBMC pellet in RPMI + 10% FBS. Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust cell density to 2 x 10⁶ viable cells/mL.

3. Assay Procedure

  • Plating: Add 100 µL of the PBMC suspension (2 x 10⁵ cells) to each well of a 96-well U-bottom plate.

  • Inhibitor Addition: Prepare serial dilutions of this compound in culture medium. Add the desired volume (e.g., 10 µL) to the wells. Include a "vehicle control" well with DMSO at the same final concentration.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulation: Prepare the anti-IgM F(ab')₂ fragment solution. Add the stimulating antibody to all wells (except for an "unstimulated" control) to a final concentration of 10-20 µg/mL.

  • Incubation: Incubate for 10-15 minutes at 37°C. This time should be optimized.

  • Fixation: Immediately stop the stimulation by adding 100 µL of pre-warmed Fixation Buffer to each well. Incubate for 15 minutes at room temperature.

  • Permeabilization: Centrifuge the plate at 500 x g for 5 minutes, discard the supernatant, and resuspend the cells in Permeabilization Buffer. Incubate for 30 minutes at 4°C or on ice.

  • Staining: Wash the cells once with Flow Cytometry Staining Buffer. Prepare the antibody cocktail containing anti-CD20 and anti-pBTK (Y223) (or isotype control). Resuspend the cell pellets in the antibody cocktail.

  • Incubation: Incubate for 45-60 minutes at 4°C in the dark.

  • Final Washes: Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer.

  • Acquisition: Resuspend the final cell pellet in 200 µL of Staining Buffer and acquire samples on a flow cytometer.

4. Data Analysis

  • Gate on the lymphocyte population using FSC vs. SSC, followed by singlet gating.

  • From the singlet lymphocyte gate, identify the B-cell population based on positive CD20 staining.

  • Within the CD20+ gate, determine the Median Fluorescence Intensity (MFI) for the pBTK (Y223) channel for each condition.

  • Calculate the percent inhibition of BTK phosphorylation for each GDC-0834 concentration using the following formula: % Inhibition = (1 - (MFI_inhibitor - MFI_unstimulated) / (MFI_stimulated - MFI_unstimulated)) * 100

  • Plot the % Inhibition against the log of the GDC-0834 concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Protocol 2: Competitive Binding BTK Occupancy Assay (ELISA-based)

This protocol provides a framework for a biochemical assay to measure direct target occupancy in cell lysates. It relies on the competition between GDC-0834 and a biotinylated covalent BTK probe for binding to the BTK active site.

1. Principle PBMCs are treated with GDC-0834, then lysed. The lysate, containing both GDC-0834-bound and free BTK, is added to an anti-BTK antibody-coated plate. A biotinylated covalent probe (which binds irreversibly to Cys481 of unoccupied BTK) is then added. The amount of bound probe, detected with streptavidin-HRP, is inversely proportional to the occupancy by GDC-0834.

2. Materials and Reagents

  • Isolated PBMCs

  • This compound

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • High-binding 96-well ELISA plates

  • Capture Antibody: Anti-BTK (total BTK, non-competitive with active site)

  • Biotinylated Covalent BTK Probe (e.g., a biotinylated analog of ibrutinib)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 1M H₂SO₄)

  • Wash Buffer (e.g., PBS + 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS + 3% BSA)

3. Assay Procedure

  • Cell Treatment: Treat PBMCs with serial dilutions of this compound as described in Protocol 1 (steps 3.1-3.3).

  • Cell Lysis: After incubation, pellet the cells, remove the supernatant, and lyse the cells in ice-cold Lysis Buffer. Clarify the lysate by centrifugation. Normalize lysate concentrations by total protein content.

  • Plate Coating: Coat a 96-well plate with anti-BTK capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with Blocking Buffer for 1-2 hours at room temperature.

  • BTK Capture: Wash the plate and add the normalized cell lysates to the wells. Incubate for 2 hours at room temperature to allow the capture of total BTK.

  • Competitive Binding: Wash the plate thoroughly. Add the biotinylated covalent BTK probe to all wells. Incubate for 1 hour at room temperature. This allows the probe to bind to any BTK molecules not occupied by GDC-0834.

  • Detection: Wash the plate to remove the unbound probe. Add Streptavidin-HRP and incubate for 30-60 minutes.

  • Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.

  • Reading: Stop the reaction with Stop Solution and read the absorbance at 450 nm on a plate reader.

4. Data Analysis

  • The signal is inversely proportional to BTK occupancy by GDC-0834.

  • Calculate the percent occupancy using the following formula: % Occupancy = (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)) * 100 (Signal_background can be determined from wells with lysate saturated with a high concentration of unlabeled covalent inhibitor before adding the probe).

  • Plot % Occupancy against the log of GDC-0834 concentration to determine the EC₅₀.

References

Application Notes and Protocols for the Use of GDC-0834 in Rheumatoid Arthritis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. Bruton's tyrosine kinase (BTK) is a critical signaling molecule in B cells and myeloid cells, playing a key role in the pathogenesis of RA. GDC-0834 is a potent and selective, reversible inhibitor of BTK. Specifically, the R-enantiomer of GDC-0834 has been evaluated in preclinical models of rheumatoid arthritis, demonstrating its potential as a therapeutic agent.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of GDC-0834 in rodent models of rheumatoid arthritis, primarily focusing on the collagen-induced arthritis (CIA) model in rats.

Mechanism of Action

GDC-0834 exerts its anti-arthritic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK).[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and activation. In the context of rheumatoid arthritis, aberrant B-cell activation leads to the production of autoantibodies and pro-inflammatory cytokines, contributing to joint inflammation and damage. BTK is also involved in the signaling of other immune cells, such as macrophages and mast cells, which are implicated in the inflammatory cascade of RA. By inhibiting BTK, GDC-0834 can effectively suppress these pathogenic processes.

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK FcR Fc Receptor (FcR) FcR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB MAPK MAPK Activation Calcium->MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Autoantibody_Production Autoantibody Production NFkB->Autoantibody_Production Cell_Proliferation Cell Proliferation & Survival MAPK->Cell_Proliferation GDC0834 GDC-0834 GDC0834->BTK Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Day0 Day 0: Primary Immunization (CII + CFA) Day7 Day 7: Booster Immunization (CII + IFA) Day0->Day7 Treatment_Start Initiate GDC-0834 Treatment (p.o.) Day7->Treatment_Start Monitoring Daily Clinical Scoring & Ankle Measurement Treatment_Start->Monitoring Day17 Day 17: Study Termination Monitoring->Day17 PK_PD Pharmacokinetics & pBTK Analysis Day17->PK_PD Histo Histopathology of Ankle Joints Day17->Histo

References

Application Notes and Protocols for the Use of GDC-0834 in Rheumatoid Arthritis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. Bruton's tyrosine kinase (BTK) is a critical signaling molecule in B cells and myeloid cells, playing a key role in the pathogenesis of RA. GDC-0834 is a potent and selective, reversible inhibitor of BTK. Specifically, the R-enantiomer of GDC-0834 has been evaluated in preclinical models of rheumatoid arthritis, demonstrating its potential as a therapeutic agent.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of GDC-0834 in rodent models of rheumatoid arthritis, primarily focusing on the collagen-induced arthritis (CIA) model in rats.

Mechanism of Action

GDC-0834 exerts its anti-arthritic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK).[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and activation. In the context of rheumatoid arthritis, aberrant B-cell activation leads to the production of autoantibodies and pro-inflammatory cytokines, contributing to joint inflammation and damage. BTK is also involved in the signaling of other immune cells, such as macrophages and mast cells, which are implicated in the inflammatory cascade of RA. By inhibiting BTK, GDC-0834 can effectively suppress these pathogenic processes.

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK FcR Fc Receptor (FcR) FcR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB MAPK MAPK Activation Calcium->MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Autoantibody_Production Autoantibody Production NFkB->Autoantibody_Production Cell_Proliferation Cell Proliferation & Survival MAPK->Cell_Proliferation GDC0834 GDC-0834 GDC0834->BTK Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Day0 Day 0: Primary Immunization (CII + CFA) Day7 Day 7: Booster Immunization (CII + IFA) Day0->Day7 Treatment_Start Initiate GDC-0834 Treatment (p.o.) Day7->Treatment_Start Monitoring Daily Clinical Scoring & Ankle Measurement Treatment_Start->Monitoring Day17 Day 17: Study Termination Monitoring->Day17 PK_PD Pharmacokinetics & pBTK Analysis Day17->PK_PD Histo Histopathology of Ankle Joints Day17->Histo

References

Application Notes and Protocols for the Collagen-Induced Arthritis (CIA) Model and GDC-0834

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the collagen-induced arthritis (CIA) model to evaluate the efficacy of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.

Introduction to Collagen-Induced Arthritis (CIA)

Collagen-induced arthritis is a widely used and well-validated autoimmune animal model for rheumatoid arthritis (RA).[1] Immunization with type II collagen emulsified in Freund's adjuvant induces an inflammatory arthritis in susceptible strains of rodents that shares immunological and pathological features with human RA.[1][2][3][4] This model is invaluable for studying the pathogenesis of RA and for the preclinical evaluation of potential therapeutic agents.[2][3]

Introduction to GDC-0834

GDC-0834 is a potent, selective, and reversible ATP-competitive small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[5] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell development, proliferation, and activation.[6][7][8][9] As B-cells are implicated in the pathogenesis of RA, targeting BTK presents a promising therapeutic strategy.[6][10] GDC-0834 has demonstrated efficacy in preclinical models of arthritis.[6] However, it is important to note that GDC-0834 is extensively metabolized in humans by amide hydrolysis, leading to low systemic exposure after oral administration.[5][11][12][13][14]

Mechanism of Action: BTK Signaling Pathway

Bruton's tyrosine kinase is a key mediator in B-cell receptor signaling. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. BTK is essential for transducing these signals. Inhibition of BTK by GDC-0834 is expected to dampen the B-cell mediated inflammatory response in arthritis.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates GDC0834 GDC-0834 GDC0834->BTK inhibits PKC PKCβ PLCG2->PKC activates NFkB NF-κB PKC->NFkB activates Proliferation B-Cell Proliferation & Survival NFkB->Proliferation promotes Antigen Antigen Antigen->BCR binds

Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Rats

This protocol is adapted from established methods for inducing CIA in Lewis rats.[4][15]

Materials:

  • Female Lewis rats (8-10 weeks old)

  • Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)

  • Freund's Incomplete Adjuvant (IFA)

  • Syringes and needles (26-gauge)

  • Isoflurane for anesthesia

Procedure:

  • Preparation of Emulsion: On day 0, prepare an emulsion by mixing equal volumes of the bovine type II collagen solution and Freund's Incomplete Adjuvant. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Primary Immunization (Day 0):

    • Anesthetize the rats with isoflurane.

    • Inject 300 µL of the emulsion subcutaneously at the base of the tail and at two additional sites on the back.[15]

  • Booster Immunization (Day 6):

    • Prepare a fresh collagen/IFA emulsion as described in step 1.

    • Anesthetize the rats.

    • Administer a booster injection of 150 µL of the emulsion at the base of the tail.[15]

  • Monitoring:

    • Begin daily monitoring for the onset of arthritis around day 7 post-primary immunization.

    • Clinical signs include erythema (redness) and edema (swelling) of the paws.

Protocol 2: GDC-0834 Administration and Efficacy Evaluation

This protocol outlines the administration of GDC-0834 for therapeutic evaluation in the rat CIA model.[15]

Materials:

  • GDC-0834

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers for measuring ankle diameter

Procedure:

  • Dosing Preparation: Prepare suspensions of GDC-0834 in the vehicle at the desired concentrations (e.g., 1, 3, 10, 30, and 100 mg/kg).[15]

  • Treatment Initiation: Begin oral administration of GDC-0834 or vehicle on day 0 of the study (the day of primary immunization) and continue through day 16.[15]

  • Dosing Regimen: Administer GDC-0834 twice daily (b.i.d.) at 12-hour intervals.[15]

  • Efficacy Assessment:

    • Clinical Scoring: Score the severity of arthritis in each paw daily using a standardized scoring system (see Table 1).

    • Ankle Diameter: Measure the diameter of the ankles daily using calipers to quantify swelling.

    • Body Weight: Monitor and record the body weight of each animal daily.

    • Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.[16]

Table 1: Clinical Scoring System for Arthritis in Rats

ScoreDescription of Paw
0 Normal, no evidence of erythema or swelling.
1 Mild, but definite redness and swelling of the ankle or wrist, or apparent redness and swelling limited to individual digits.[2]
2 Moderate redness and swelling of the ankle or wrist.[2]
3 Severe redness and swelling of the entire paw including digits.[2]
4 Maximally inflamed limb with involvement of multiple joints.[2]

The total clinical score per animal is the sum of the scores for all four paws, with a maximum possible score of 16.

Data Presentation

The following tables summarize the in vitro and in vivo potency of GDC-0834.

Table 2: In Vitro and In Vivo IC50 Values for GDC-0834

Assay TypeSpeciesIC50
Biochemical Assay-5.9 nM[6][15]
Cellular Assay-6.4 nM[6][15]
In Vivo (pBTK inhibition)Mouse1.1 µM[6][15]
In Vivo (pBTK inhibition)Rat5.6 µM[6][15]

Table 3: Efficacy of GDC-0834 in the Rat CIA Model

Treatment Group (mg/kg, b.i.d.)Ankle Swelling ReductionReduction in Morphologic Pathology
Vehicle--
30Dose-dependent decrease[6]Dose-dependent reduction[6]
100Dose-dependent decrease[6]Dose-dependent reduction[6]

A study by Liu et al. (2011) demonstrated that administration of GDC-0834 at 30-100 mg/kg resulted in a dose-dependent decrease in ankle swelling and a reduction in morphologic pathology in a rat CIA model.[6] The study also found that an overall 73% inhibition of BTK phosphorylation was required to decrease the rate of ankle swelling increase by half.[6]

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating GDC-0834 in the collagen-induced arthritis model.

Experimental_Workflow cluster_setup Study Setup cluster_induction_treatment Induction and Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis A1 Acclimate Female Lewis Rats A2 Randomize into Treatment Groups A1->A2 B1 Day 0: Primary Immunization (Collagen + IFA) A2->B1 B2 Day 0-16: Administer GDC-0834 or Vehicle (b.i.d.) B1->B2 B3 Day 6: Booster Immunization (Collagen + IFA) C1 Daily Monitoring: - Clinical Score - Ankle Diameter - Body Weight B2->C1 C2 End of Study (Day 17): - Euthanasia - Joint Tissue Collection C1->C2 D2 Statistical Analysis of Clinical & Measurement Data C1->D2 D1 Histopathological Analysis of Joints C2->D1

References

Application Notes and Protocols for the Collagen-Induced Arthritis (CIA) Model and GDC-0834

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the collagen-induced arthritis (CIA) model to evaluate the efficacy of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.

Introduction to Collagen-Induced Arthritis (CIA)

Collagen-induced arthritis is a widely used and well-validated autoimmune animal model for rheumatoid arthritis (RA).[1] Immunization with type II collagen emulsified in Freund's adjuvant induces an inflammatory arthritis in susceptible strains of rodents that shares immunological and pathological features with human RA.[1][2][3][4] This model is invaluable for studying the pathogenesis of RA and for the preclinical evaluation of potential therapeutic agents.[2][3]

Introduction to GDC-0834

GDC-0834 is a potent, selective, and reversible ATP-competitive small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[5] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell development, proliferation, and activation.[6][7][8][9] As B-cells are implicated in the pathogenesis of RA, targeting BTK presents a promising therapeutic strategy.[6][10] GDC-0834 has demonstrated efficacy in preclinical models of arthritis.[6] However, it is important to note that GDC-0834 is extensively metabolized in humans by amide hydrolysis, leading to low systemic exposure after oral administration.[5][11][12][13][14]

Mechanism of Action: BTK Signaling Pathway

Bruton's tyrosine kinase is a key mediator in B-cell receptor signaling. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. BTK is essential for transducing these signals. Inhibition of BTK by GDC-0834 is expected to dampen the B-cell mediated inflammatory response in arthritis.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates GDC0834 GDC-0834 GDC0834->BTK inhibits PKC PKCβ PLCG2->PKC activates NFkB NF-κB PKC->NFkB activates Proliferation B-Cell Proliferation & Survival NFkB->Proliferation promotes Antigen Antigen Antigen->BCR binds

Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Rats

This protocol is adapted from established methods for inducing CIA in Lewis rats.[4][15]

Materials:

  • Female Lewis rats (8-10 weeks old)

  • Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)

  • Freund's Incomplete Adjuvant (IFA)

  • Syringes and needles (26-gauge)

  • Isoflurane for anesthesia

Procedure:

  • Preparation of Emulsion: On day 0, prepare an emulsion by mixing equal volumes of the bovine type II collagen solution and Freund's Incomplete Adjuvant. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Primary Immunization (Day 0):

    • Anesthetize the rats with isoflurane.

    • Inject 300 µL of the emulsion subcutaneously at the base of the tail and at two additional sites on the back.[15]

  • Booster Immunization (Day 6):

    • Prepare a fresh collagen/IFA emulsion as described in step 1.

    • Anesthetize the rats.

    • Administer a booster injection of 150 µL of the emulsion at the base of the tail.[15]

  • Monitoring:

    • Begin daily monitoring for the onset of arthritis around day 7 post-primary immunization.

    • Clinical signs include erythema (redness) and edema (swelling) of the paws.

Protocol 2: GDC-0834 Administration and Efficacy Evaluation

This protocol outlines the administration of GDC-0834 for therapeutic evaluation in the rat CIA model.[15]

Materials:

  • GDC-0834

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers for measuring ankle diameter

Procedure:

  • Dosing Preparation: Prepare suspensions of GDC-0834 in the vehicle at the desired concentrations (e.g., 1, 3, 10, 30, and 100 mg/kg).[15]

  • Treatment Initiation: Begin oral administration of GDC-0834 or vehicle on day 0 of the study (the day of primary immunization) and continue through day 16.[15]

  • Dosing Regimen: Administer GDC-0834 twice daily (b.i.d.) at 12-hour intervals.[15]

  • Efficacy Assessment:

    • Clinical Scoring: Score the severity of arthritis in each paw daily using a standardized scoring system (see Table 1).

    • Ankle Diameter: Measure the diameter of the ankles daily using calipers to quantify swelling.

    • Body Weight: Monitor and record the body weight of each animal daily.

    • Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.[16]

Table 1: Clinical Scoring System for Arthritis in Rats

ScoreDescription of Paw
0 Normal, no evidence of erythema or swelling.
1 Mild, but definite redness and swelling of the ankle or wrist, or apparent redness and swelling limited to individual digits.[2]
2 Moderate redness and swelling of the ankle or wrist.[2]
3 Severe redness and swelling of the entire paw including digits.[2]
4 Maximally inflamed limb with involvement of multiple joints.[2]

The total clinical score per animal is the sum of the scores for all four paws, with a maximum possible score of 16.

Data Presentation

The following tables summarize the in vitro and in vivo potency of GDC-0834.

Table 2: In Vitro and In Vivo IC50 Values for GDC-0834

Assay TypeSpeciesIC50
Biochemical Assay-5.9 nM[6][15]
Cellular Assay-6.4 nM[6][15]
In Vivo (pBTK inhibition)Mouse1.1 µM[6][15]
In Vivo (pBTK inhibition)Rat5.6 µM[6][15]

Table 3: Efficacy of GDC-0834 in the Rat CIA Model

Treatment Group (mg/kg, b.i.d.)Ankle Swelling ReductionReduction in Morphologic Pathology
Vehicle--
30Dose-dependent decrease[6]Dose-dependent reduction[6]
100Dose-dependent decrease[6]Dose-dependent reduction[6]

A study by Liu et al. (2011) demonstrated that administration of GDC-0834 at 30-100 mg/kg resulted in a dose-dependent decrease in ankle swelling and a reduction in morphologic pathology in a rat CIA model.[6] The study also found that an overall 73% inhibition of BTK phosphorylation was required to decrease the rate of ankle swelling increase by half.[6]

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating GDC-0834 in the collagen-induced arthritis model.

Experimental_Workflow cluster_setup Study Setup cluster_induction_treatment Induction and Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis A1 Acclimate Female Lewis Rats A2 Randomize into Treatment Groups A1->A2 B1 Day 0: Primary Immunization (Collagen + IFA) A2->B1 B2 Day 0-16: Administer GDC-0834 or Vehicle (b.i.d.) B1->B2 B3 Day 6: Booster Immunization (Collagen + IFA) C1 Daily Monitoring: - Clinical Score - Ankle Diameter - Body Weight B2->C1 C2 End of Study (Day 17): - Euthanasia - Joint Tissue Collection C1->C2 D2 Statistical Analysis of Clinical & Measurement Data C1->D2 D1 Histopathological Analysis of Joints C2->D1

References

GDC-0834 Racemate: Application Notes and Protocols for Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] BTK plays a crucial role in the development, differentiation, and activation of B-lymphocytes.[2][3] Its involvement in both adaptive and innate immunity has made it a significant target for therapeutic intervention in B-cell malignancies and autoimmune diseases.[4] GDC-0834 demonstrates significant inhibitory activity against BTK in both biochemical and cellular assays.[1]

These application notes provide an overview of GDC-0834's utility in immunology research, along with detailed protocols for its characterization. It is important to note that while GDC-0834 showed promising preclinical activity, its development was halted due to rapid amide hydrolysis-mediated metabolism in humans, leading to low systemic exposure.[5] This characteristic should be considered when designing and interpreting in vivo experiments in certain species.

Data Presentation

In Vitro and In Vivo Potency of GDC-0834
Assay TypeSpecies/SystemTargetIC50Reference
Biochemical Assay-BTK5.9 nM[1]
Cellular Assay-BTK6.4 nM[1]
In Vivo (Blood)MousepBTK-Tyr2231.1 µM[1]
In Vivo (Blood)RatpBTK-Tyr2235.6 µM[1]

Signaling Pathways

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the point of inhibition by GDC-0834.

Caption: Inhibition of BTK by GDC-0834 in the BCR signaling pathway.

Experimental Protocols

In Vitro BTK Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of GDC-0834 against BTK using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[2]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • GDC-0834 Racemate

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of GDC-0834 in the kinase buffer.

  • In a 384-well plate, add 1 µL of the GDC-0834 dilutions or vehicle control (e.g., 5% DMSO).[2]

  • Add 2 µL of recombinant BTK enzyme to each well.[2]

  • Add 2 µL of a substrate and ATP mixture to initiate the kinase reaction.[2]

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes at room temperature, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.[2]

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of GDC-0834 B Add GDC-0834, BTK enzyme, and substrate/ATP mix to plate A->B C Incubate at 30°C B->C D Add ADP-Glo™ Reagent C->D E Incubate at RT D->E F Add Kinase Detection Reagent E->F G Incubate at RT F->G H Measure luminescence G->H I Calculate IC50 H->I

Caption: General workflow for an in vitro BTK kinase inhibition assay.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol details the steps to assess the inhibitory effect of GDC-0834 on BTK autophosphorylation (at Tyr223) in a cellular context.

Materials:

  • B-cell line (e.g., Ramos)

  • Cell culture medium and supplements

  • This compound

  • B-cell receptor stimulus (e.g., anti-IgM)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Culture and Treatment: Culture B-cells to the desired density. Pre-incubate the cells with various concentrations of GDC-0834 or vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the B-cells with an appropriate BCR agonist (e.g., anti-IgM) for a short period (e.g., 5-10 minutes) to induce BTK autophosphorylation.

  • Cell Lysis: Immediately lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total BTK antibody.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

Western_Blot_Workflow A Cell treatment with GDC-0834 and BCR stimulation B Cell lysis A->B C Protein quantification B->C D SDS-PAGE and transfer C->D E Blocking D->E F Primary antibody incubation (anti-pBTK) E->F G Secondary antibody incubation F->G H Detection (ECL) G->H I Stripping and re-probing (anti-total BTK) H->I J Densitometry analysis I->J

Caption: Workflow for Western blot analysis of BTK phosphorylation.

B-Cell Proliferation Assay

This protocol is for assessing the effect of GDC-0834 on the proliferation of B-cells following BCR stimulation.

Materials:

  • B-cell lymphoma cell line (e.g., BCL1) or primary B-cells

  • Complete cell culture medium

  • This compound

  • B-cell stimulus (e.g., anti-IgM)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed B-cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of GDC-0834 or vehicle control to the wells.

  • Stimulate the cells with an optimal concentration of a B-cell stimulus (e.g., anti-IgM).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • Allow the plate to equilibrate to room temperature.

  • Add the cell proliferation reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Mix the contents and incubate at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Normalize the results to the vehicle-treated control and calculate the IC50 for inhibition of proliferation.[4]

In Vivo Collagen-Induced Arthritis (CIA) Rat Model

This protocol outlines a general procedure for evaluating the efficacy of GDC-0834 in a rat model of rheumatoid arthritis.

Materials:

  • Female Lewis rats

  • Bovine type II collagen

  • Freund's incomplete adjuvant

  • This compound

  • Vehicle for oral administration

  • Calipers for ankle measurement

Procedure:

  • Induction of Arthritis: Anesthetize the rats and induce arthritis by intradermal injection of an emulsion of bovine type II collagen and Freund's incomplete adjuvant at the base of the tail and on the back on day 0. A booster injection is given on day 6 or 7.[1]

  • Dosing: Begin oral dosing of GDC-0834 or vehicle on a prophylactic or therapeutic schedule. For example, a prophylactic regimen could start on day 0 and continue through day 16.[1] Doses can be administered once or twice daily.[1]

  • Clinical Assessment:

    • Monitor the rats daily for clinical signs of arthritis, such as paw swelling, erythema, and ankylosis.

    • Measure ankle diameter daily using calipers, starting from the onset of disease (e.g., day 9).[1]

    • Record body weight regularly.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 17), collect terminal blood samples for pharmacokinetic analysis of GDC-0834 and pharmacodynamic assessment of pBTK inhibition.[1]

    • Euthanize the animals and collect tissues (e.g., paws) for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

This compound serves as a valuable research tool for investigating the role of BTK in various immunological processes. Its high potency and selectivity make it suitable for in vitro and preclinical in vivo studies, particularly in species where it exhibits more favorable metabolic stability. The provided protocols offer a framework for researchers to characterize the effects of GDC-0834 and other BTK inhibitors on key aspects of B-cell biology and inflammatory responses. When using GDC-0834, it is essential to consider its metabolic liabilities, especially when planning translational studies.

References

GDC-0834 Racemate: Application Notes and Protocols for Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] BTK plays a crucial role in the development, differentiation, and activation of B-lymphocytes.[2][3] Its involvement in both adaptive and innate immunity has made it a significant target for therapeutic intervention in B-cell malignancies and autoimmune diseases.[4] GDC-0834 demonstrates significant inhibitory activity against BTK in both biochemical and cellular assays.[1]

These application notes provide an overview of GDC-0834's utility in immunology research, along with detailed protocols for its characterization. It is important to note that while GDC-0834 showed promising preclinical activity, its development was halted due to rapid amide hydrolysis-mediated metabolism in humans, leading to low systemic exposure.[5] This characteristic should be considered when designing and interpreting in vivo experiments in certain species.

Data Presentation

In Vitro and In Vivo Potency of GDC-0834
Assay TypeSpecies/SystemTargetIC50Reference
Biochemical Assay-BTK5.9 nM[1]
Cellular Assay-BTK6.4 nM[1]
In Vivo (Blood)MousepBTK-Tyr2231.1 µM[1]
In Vivo (Blood)RatpBTK-Tyr2235.6 µM[1]

Signaling Pathways

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the point of inhibition by GDC-0834.

Caption: Inhibition of BTK by GDC-0834 in the BCR signaling pathway.

Experimental Protocols

In Vitro BTK Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of GDC-0834 against BTK using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[2]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • GDC-0834 Racemate

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of GDC-0834 in the kinase buffer.

  • In a 384-well plate, add 1 µL of the GDC-0834 dilutions or vehicle control (e.g., 5% DMSO).[2]

  • Add 2 µL of recombinant BTK enzyme to each well.[2]

  • Add 2 µL of a substrate and ATP mixture to initiate the kinase reaction.[2]

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes at room temperature, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.[2]

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of GDC-0834 B Add GDC-0834, BTK enzyme, and substrate/ATP mix to plate A->B C Incubate at 30°C B->C D Add ADP-Glo™ Reagent C->D E Incubate at RT D->E F Add Kinase Detection Reagent E->F G Incubate at RT F->G H Measure luminescence G->H I Calculate IC50 H->I

Caption: General workflow for an in vitro BTK kinase inhibition assay.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol details the steps to assess the inhibitory effect of GDC-0834 on BTK autophosphorylation (at Tyr223) in a cellular context.

Materials:

  • B-cell line (e.g., Ramos)

  • Cell culture medium and supplements

  • This compound

  • B-cell receptor stimulus (e.g., anti-IgM)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Culture and Treatment: Culture B-cells to the desired density. Pre-incubate the cells with various concentrations of GDC-0834 or vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the B-cells with an appropriate BCR agonist (e.g., anti-IgM) for a short period (e.g., 5-10 minutes) to induce BTK autophosphorylation.

  • Cell Lysis: Immediately lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total BTK antibody.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

Western_Blot_Workflow A Cell treatment with GDC-0834 and BCR stimulation B Cell lysis A->B C Protein quantification B->C D SDS-PAGE and transfer C->D E Blocking D->E F Primary antibody incubation (anti-pBTK) E->F G Secondary antibody incubation F->G H Detection (ECL) G->H I Stripping and re-probing (anti-total BTK) H->I J Densitometry analysis I->J

Caption: Workflow for Western blot analysis of BTK phosphorylation.

B-Cell Proliferation Assay

This protocol is for assessing the effect of GDC-0834 on the proliferation of B-cells following BCR stimulation.

Materials:

  • B-cell lymphoma cell line (e.g., BCL1) or primary B-cells

  • Complete cell culture medium

  • This compound

  • B-cell stimulus (e.g., anti-IgM)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed B-cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of GDC-0834 or vehicle control to the wells.

  • Stimulate the cells with an optimal concentration of a B-cell stimulus (e.g., anti-IgM).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • Allow the plate to equilibrate to room temperature.

  • Add the cell proliferation reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Mix the contents and incubate at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Normalize the results to the vehicle-treated control and calculate the IC50 for inhibition of proliferation.[4]

In Vivo Collagen-Induced Arthritis (CIA) Rat Model

This protocol outlines a general procedure for evaluating the efficacy of GDC-0834 in a rat model of rheumatoid arthritis.

Materials:

  • Female Lewis rats

  • Bovine type II collagen

  • Freund's incomplete adjuvant

  • This compound

  • Vehicle for oral administration

  • Calipers for ankle measurement

Procedure:

  • Induction of Arthritis: Anesthetize the rats and induce arthritis by intradermal injection of an emulsion of bovine type II collagen and Freund's incomplete adjuvant at the base of the tail and on the back on day 0. A booster injection is given on day 6 or 7.[1]

  • Dosing: Begin oral dosing of GDC-0834 or vehicle on a prophylactic or therapeutic schedule. For example, a prophylactic regimen could start on day 0 and continue through day 16.[1] Doses can be administered once or twice daily.[1]

  • Clinical Assessment:

    • Monitor the rats daily for clinical signs of arthritis, such as paw swelling, erythema, and ankylosis.

    • Measure ankle diameter daily using calipers, starting from the onset of disease (e.g., day 9).[1]

    • Record body weight regularly.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 17), collect terminal blood samples for pharmacokinetic analysis of GDC-0834 and pharmacodynamic assessment of pBTK inhibition.[1]

    • Euthanize the animals and collect tissues (e.g., paws) for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

This compound serves as a valuable research tool for investigating the role of BTK in various immunological processes. Its high potency and selectivity make it suitable for in vitro and preclinical in vivo studies, particularly in species where it exhibits more favorable metabolic stability. The provided protocols offer a framework for researchers to characterize the effects of GDC-0834 and other BTK inhibitors on key aspects of B-cell biology and inflammatory responses. When using GDC-0834, it is essential to consider its metabolic liabilities, especially when planning translational studies.

References

GDC-0834 Racemate: Application Notes and Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a key role in B-cell development, differentiation, and proliferation.[3] Its involvement in various B-cell malignancies and autoimmune diseases has made it an attractive therapeutic target. GDC-0834 has been investigated as a potential treatment for conditions such as rheumatoid arthritis.[2][3] These application notes provide detailed protocols for the in vivo administration of GDC-0834 racemate in mouse models, based on available preclinical data.

Data Presentation

In Vitro and In Vivo Potency of GDC-0834
Assay TypeSpeciesIC50Reference
Biochemical Assay (BTK)-5.9 nM[1][3]
Cellular Assay (BTK)-6.4 nM[1][3]
In Vivo (pBTK-Tyr223 Inhibition)Mouse1.1 µM[1][3]
In Vivo (pBTK-Tyr223 Inhibition)Rat5.6 µM[1][3]
In Vivo Pharmacodynamic Study of GDC-0834 in Mice

This table summarizes the dose-dependent inhibition of BTK phosphorylation in BALB/c mice following a single oral dose of GDC-0834.

Dose (mg/kg)Time Post-Dose (hours)Mean Inhibition of pBTK-Tyr223 (%)
100296
150297

Data extracted from a study in BALB/c mice where terminal blood samples were collected at 2, 4, or 6 hours post-dose.[1]

Signaling Pathway

The following diagram illustrates the simplified B-cell receptor (BCR) signaling pathway, highlighting the central role of Bruton's tyrosine kinase (BTK) and the point of inhibition by GDC-0834.

BCR_Signaling_Pathway BCR Signaling Pathway and GDC-0834 Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Activation GDC0834 GDC-0834 GDC0834->BTK Inhibition PIP2 PIP2 PLCy2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC Activation DAG->PKC Proliferation B-Cell Proliferation, Survival, Differentiation Ca_Flux->Proliferation NFkB NF-κB Pathway PKC->NFkB NFkB->Proliferation

Caption: Simplified BCR signaling pathway illustrating BTK's role and GDC-0834's inhibitory action.

Experimental Protocols

Protocol 1: Pharmacodynamic Evaluation of GDC-0834 in BALB/c Mice

This protocol details the procedure to assess the in vivo potency of GDC-0834 by measuring the inhibition of BTK phosphorylation in mouse blood.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile water)

  • BALB/c mice (male or female, 8-12 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Reagents and equipment for Western blotting (pBTK-Tyr223 and total BTK antibodies)

  • LC/MS/MS equipment for plasma drug level quantification

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • GDC-0834 Formulation: Prepare a suspension of GDC-0834 in the chosen vehicle at the desired concentrations (e.g., 2.5, 5, 10, and 15 mg/mL to achieve doses of 25, 50, 100, and 150 mg/kg in a 10 mL/kg dosing volume). Vortex thoroughly before each administration.

  • Dosing:

    • Divide mice into dose groups (e.g., 25, 50, 100, 150 mg/kg) and a vehicle control group. A minimum of 3 animals per time point per group is recommended.

    • Administer a single oral gavage of the GDC-0834 formulation or vehicle to each mouse.

  • Sample Collection:

    • At specified time points post-dose (e.g., 2, 4, and 6 hours), collect terminal blood samples via cardiac puncture into EDTA-coated tubes.[1]

    • Process a portion of the blood to isolate plasma for LC/MS/MS analysis of GDC-0834 concentrations.

    • Use the remaining whole blood for protein extraction to analyze BTK phosphorylation.

  • Western Blot Analysis:

    • Prepare lysates from whole blood samples.

    • Perform Western blotting to determine the levels of phosphorylated BTK (pBTK-Tyr223) and total BTK.

    • Quantify band intensities and normalize the pBTK signal to the total BTK signal for each sample.

  • Data Analysis:

    • Calculate the percentage of pBTK inhibition for each treated sample relative to the vehicle-treated controls.

    • Correlate the percentage of inhibition with the plasma concentrations of GDC-0834 at each time point.

Protocol 2: Representative Efficacy Evaluation of GDC-0834 in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol provides a general framework for assessing the therapeutic efficacy of GDC-0834 in a commonly used mouse model of rheumatoid arthritis. Dosing regimens are based on those reported for a rat CIA model.[1]

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (as described in Protocol 1)

  • Oral gavage needles

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis:

    • On Day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

    • On Day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.

  • Treatment:

    • Begin treatment upon the first signs of arthritis (typically around Day 21-28).

    • Divide mice into treatment groups: Vehicle control, and GDC-0834 at various doses and frequencies (e.g., 30 mg/kg once daily [QD], 100 mg/kg QD, 30 mg/kg twice daily [b.i.d.], 100 mg/kg b.i.d.).

    • Administer GDC-0834 or vehicle by oral gavage for a specified period (e.g., 14-21 days).

  • Efficacy Assessment:

    • Monitor mice daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Measure the thickness of the hind paws using calipers every 2-3 days.

    • Assign a clinical arthritis score to each mouse based on the severity of inflammation in each paw.

  • Terminal Analysis:

    • At the end of the treatment period, euthanize the mice and collect hind paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.

    • Blood samples can also be collected to measure levels of inflammatory cytokines.

  • Data Analysis:

    • Compare the changes in paw thickness and arthritis scores between the vehicle and GDC-0834 treated groups over time.

    • Analyze histological sections to score the degree of joint pathology.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo mouse study with GDC-0834.

InVivo_Workflow General Workflow for In Vivo Mouse Studies with GDC-0834 start Study Design (e.g., PD or Efficacy) acclimatization Animal Acclimatization start->acclimatization formulation GDC-0834 Formulation in Vehicle acclimatization->formulation grouping Randomization into Treatment Groups formulation->grouping dosing Oral Administration (Single or Repeated) grouping->dosing monitoring Monitoring (e.g., Clinical Signs, Paw Swelling) dosing->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Analysis (e.g., Western Blot, Histology, LC/MS/MS) sampling->analysis data_interp Data Interpretation and Reporting analysis->data_interp

Caption: General workflow for conducting in vivo mouse studies with GDC-0834.

References

GDC-0834 Racemate: Application Notes and Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a key role in B-cell development, differentiation, and proliferation.[3] Its involvement in various B-cell malignancies and autoimmune diseases has made it an attractive therapeutic target. GDC-0834 has been investigated as a potential treatment for conditions such as rheumatoid arthritis.[2][3] These application notes provide detailed protocols for the in vivo administration of GDC-0834 racemate in mouse models, based on available preclinical data.

Data Presentation

In Vitro and In Vivo Potency of GDC-0834
Assay TypeSpeciesIC50Reference
Biochemical Assay (BTK)-5.9 nM[1][3]
Cellular Assay (BTK)-6.4 nM[1][3]
In Vivo (pBTK-Tyr223 Inhibition)Mouse1.1 µM[1][3]
In Vivo (pBTK-Tyr223 Inhibition)Rat5.6 µM[1][3]
In Vivo Pharmacodynamic Study of GDC-0834 in Mice

This table summarizes the dose-dependent inhibition of BTK phosphorylation in BALB/c mice following a single oral dose of GDC-0834.

Dose (mg/kg)Time Post-Dose (hours)Mean Inhibition of pBTK-Tyr223 (%)
100296
150297

Data extracted from a study in BALB/c mice where terminal blood samples were collected at 2, 4, or 6 hours post-dose.[1]

Signaling Pathway

The following diagram illustrates the simplified B-cell receptor (BCR) signaling pathway, highlighting the central role of Bruton's tyrosine kinase (BTK) and the point of inhibition by GDC-0834.

BCR_Signaling_Pathway BCR Signaling Pathway and GDC-0834 Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Activation GDC0834 GDC-0834 GDC0834->BTK Inhibition PIP2 PIP2 PLCy2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC Activation DAG->PKC Proliferation B-Cell Proliferation, Survival, Differentiation Ca_Flux->Proliferation NFkB NF-κB Pathway PKC->NFkB NFkB->Proliferation

Caption: Simplified BCR signaling pathway illustrating BTK's role and GDC-0834's inhibitory action.

Experimental Protocols

Protocol 1: Pharmacodynamic Evaluation of GDC-0834 in BALB/c Mice

This protocol details the procedure to assess the in vivo potency of GDC-0834 by measuring the inhibition of BTK phosphorylation in mouse blood.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile water)

  • BALB/c mice (male or female, 8-12 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Reagents and equipment for Western blotting (pBTK-Tyr223 and total BTK antibodies)

  • LC/MS/MS equipment for plasma drug level quantification

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • GDC-0834 Formulation: Prepare a suspension of GDC-0834 in the chosen vehicle at the desired concentrations (e.g., 2.5, 5, 10, and 15 mg/mL to achieve doses of 25, 50, 100, and 150 mg/kg in a 10 mL/kg dosing volume). Vortex thoroughly before each administration.

  • Dosing:

    • Divide mice into dose groups (e.g., 25, 50, 100, 150 mg/kg) and a vehicle control group. A minimum of 3 animals per time point per group is recommended.

    • Administer a single oral gavage of the GDC-0834 formulation or vehicle to each mouse.

  • Sample Collection:

    • At specified time points post-dose (e.g., 2, 4, and 6 hours), collect terminal blood samples via cardiac puncture into EDTA-coated tubes.[1]

    • Process a portion of the blood to isolate plasma for LC/MS/MS analysis of GDC-0834 concentrations.

    • Use the remaining whole blood for protein extraction to analyze BTK phosphorylation.

  • Western Blot Analysis:

    • Prepare lysates from whole blood samples.

    • Perform Western blotting to determine the levels of phosphorylated BTK (pBTK-Tyr223) and total BTK.

    • Quantify band intensities and normalize the pBTK signal to the total BTK signal for each sample.

  • Data Analysis:

    • Calculate the percentage of pBTK inhibition for each treated sample relative to the vehicle-treated controls.

    • Correlate the percentage of inhibition with the plasma concentrations of GDC-0834 at each time point.

Protocol 2: Representative Efficacy Evaluation of GDC-0834 in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol provides a general framework for assessing the therapeutic efficacy of GDC-0834 in a commonly used mouse model of rheumatoid arthritis. Dosing regimens are based on those reported for a rat CIA model.[1]

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (as described in Protocol 1)

  • Oral gavage needles

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis:

    • On Day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

    • On Day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.

  • Treatment:

    • Begin treatment upon the first signs of arthritis (typically around Day 21-28).

    • Divide mice into treatment groups: Vehicle control, and GDC-0834 at various doses and frequencies (e.g., 30 mg/kg once daily [QD], 100 mg/kg QD, 30 mg/kg twice daily [b.i.d.], 100 mg/kg b.i.d.).

    • Administer GDC-0834 or vehicle by oral gavage for a specified period (e.g., 14-21 days).

  • Efficacy Assessment:

    • Monitor mice daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Measure the thickness of the hind paws using calipers every 2-3 days.

    • Assign a clinical arthritis score to each mouse based on the severity of inflammation in each paw.

  • Terminal Analysis:

    • At the end of the treatment period, euthanize the mice and collect hind paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.

    • Blood samples can also be collected to measure levels of inflammatory cytokines.

  • Data Analysis:

    • Compare the changes in paw thickness and arthritis scores between the vehicle and GDC-0834 treated groups over time.

    • Analyze histological sections to score the degree of joint pathology.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo mouse study with GDC-0834.

InVivo_Workflow General Workflow for In Vivo Mouse Studies with GDC-0834 start Study Design (e.g., PD or Efficacy) acclimatization Animal Acclimatization start->acclimatization formulation GDC-0834 Formulation in Vehicle acclimatization->formulation grouping Randomization into Treatment Groups formulation->grouping dosing Oral Administration (Single or Repeated) grouping->dosing monitoring Monitoring (e.g., Clinical Signs, Paw Swelling) dosing->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Analysis (e.g., Western Blot, Histology, LC/MS/MS) sampling->analysis data_interp Data Interpretation and Reporting analysis->data_interp

Caption: General workflow for conducting in vivo mouse studies with GDC-0834.

References

Preparing GDC-0834 Racemate Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of GDC-0834 Racemate in dimethyl sulfoxide (DMSO). GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways. Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes in preclinical research and drug development. This guide outlines the necessary materials, step-by-step procedures, and important considerations to ensure the stability and integrity of this compound solutions.

Introduction

GDC-0834 is a small molecule inhibitor targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development, activation, and proliferation. Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases. This compound serves as a valuable tool for in vitro and in vivo studies aimed at understanding the role of BTK in these conditions and for the development of novel therapeutics.

Given its hydrophobic nature, this compound is typically dissolved in DMSO to create high-concentration stock solutions. The quality and accuracy of these stock solutions are paramount for obtaining reproducible and meaningful experimental results. This application note provides a comprehensive protocol for the solubilization and storage of this compound in DMSO.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueReference
Molecular Formula C₃₃H₃₆N₆O₃S[1]
Molecular Weight 596.74 g/mol [1][2][3][4]
Appearance Light yellow to yellow solid[4][5]
Solubility in DMSO ≥ 32 mg/mL (53.62 mM)[5]
Solubility in DMSO (with ultrasonic assistance) 100 mg/mL (167.58 mM)[4]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental assays.

Materials
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure
  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.97 mg of the compound.

    • Calculation:

      • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mM x 1 mL x 596.74 g/mol = 5.9674 mg

  • Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The aliquot volume should be appropriate for your typical experimental needs.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5] Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Storage and Stability

Proper storage is crucial for maintaining the integrity and activity of this compound stock solutions.

Storage ConditionDurationRecommendationsReference
Solid Powder (-20°C) Up to 3 yearsKeep desiccated.[4][5]
Solid Powder (4°C) Up to 2 yearsCheck datasheet for specific recommendations.[4][5]
Stock Solution in DMSO (-20°C) Up to 1 yearAliquot into single-use vials to avoid freeze-thaw cycles.[5]
Stock Solution in DMSO (-80°C) Up to 2 yearsUse tightly sealed vials to prevent DMSO from absorbing water.[5]

Diagrams

Experimental Workflow

GDC0834_Stock_Solution_Workflow Workflow for Preparing GDC-0834 Stock Solution start Start weigh Weigh GDC-0834 Racemate Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing GDC-0834 stock solution.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling_Pathway Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation GDC0834 GDC-0834 GDC0834->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_flux Ca²⁺ Flux IP3->Ca_flux Downstream Downstream Signaling (NF-κB, MAPK, etc.) PKC->Downstream Ca_flux->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Conclusion

The protocol and guidelines presented in this application note are designed to assist researchers in the accurate and reproducible preparation of this compound stock solutions in DMSO. Adherence to these procedures will help ensure the quality and reliability of experimental data in studies investigating the role of BTK in health and disease. Always refer to the specific product datasheet for any lot-specific information and handle all chemicals with appropriate safety precautions.

References

Preparing GDC-0834 Racemate Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of GDC-0834 Racemate in dimethyl sulfoxide (DMSO). GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways. Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes in preclinical research and drug development. This guide outlines the necessary materials, step-by-step procedures, and important considerations to ensure the stability and integrity of this compound solutions.

Introduction

GDC-0834 is a small molecule inhibitor targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development, activation, and proliferation. Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases. This compound serves as a valuable tool for in vitro and in vivo studies aimed at understanding the role of BTK in these conditions and for the development of novel therapeutics.

Given its hydrophobic nature, this compound is typically dissolved in DMSO to create high-concentration stock solutions. The quality and accuracy of these stock solutions are paramount for obtaining reproducible and meaningful experimental results. This application note provides a comprehensive protocol for the solubilization and storage of this compound in DMSO.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueReference
Molecular Formula C₃₃H₃₆N₆O₃S[1]
Molecular Weight 596.74 g/mol [1][2][3][4]
Appearance Light yellow to yellow solid[4][5]
Solubility in DMSO ≥ 32 mg/mL (53.62 mM)[5]
Solubility in DMSO (with ultrasonic assistance) 100 mg/mL (167.58 mM)[4]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental assays.

Materials
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure
  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.97 mg of the compound.

    • Calculation:

      • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mM x 1 mL x 596.74 g/mol = 5.9674 mg

  • Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The aliquot volume should be appropriate for your typical experimental needs.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5] Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Storage and Stability

Proper storage is crucial for maintaining the integrity and activity of this compound stock solutions.

Storage ConditionDurationRecommendationsReference
Solid Powder (-20°C) Up to 3 yearsKeep desiccated.[4][5]
Solid Powder (4°C) Up to 2 yearsCheck datasheet for specific recommendations.[4][5]
Stock Solution in DMSO (-20°C) Up to 1 yearAliquot into single-use vials to avoid freeze-thaw cycles.[5]
Stock Solution in DMSO (-80°C) Up to 2 yearsUse tightly sealed vials to prevent DMSO from absorbing water.[5]

Diagrams

Experimental Workflow

GDC0834_Stock_Solution_Workflow Workflow for Preparing GDC-0834 Stock Solution start Start weigh Weigh GDC-0834 Racemate Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing GDC-0834 stock solution.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling_Pathway Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation GDC0834 GDC-0834 GDC0834->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_flux Ca²⁺ Flux IP3->Ca_flux Downstream Downstream Signaling (NF-κB, MAPK, etc.) PKC->Downstream Ca_flux->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Conclusion

The protocol and guidelines presented in this application note are designed to assist researchers in the accurate and reproducible preparation of this compound stock solutions in DMSO. Adherence to these procedures will help ensure the quality and reliability of experimental data in studies investigating the role of BTK in health and disease. Always refer to the specific product datasheet for any lot-specific information and handle all chemicals with appropriate safety precautions.

References

Application Notes and Protocols: Western Blot Analysis of pBTK Inhibition by GDC-0834

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is essential for B-cell development, differentiation, and activation. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. GDC-0834 is a potent and selective inhibitor of BTK. Upon activation of the BCR pathway, BTK undergoes autophosphorylation at Tyrosine 223 (Tyr223), a critical step for its full kinase activity. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of BTK phosphorylation at Tyr223 (pBTK) by GDC-0834 in a cellular context.

Data Presentation

The inhibitory effect of GDC-0834 on BTK phosphorylation can be quantified by measuring the relative intensity of the pBTK protein band compared to the total BTK or a loading control. The following table summarizes the in vivo dose-dependent inhibition of pBTK-Tyr223 in BALB/c mice 2 hours after oral administration of GDC-0834.[1]

GDC-0834 Dose (mg/kg)Mean Inhibition of pBTK-Tyr223 (%)
10096
15097

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway, its inhibition by GDC-0834, and the experimental workflow for the Western blot protocol.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylates pBTK pBTK (Tyr223) (Active) BTK->pBTK Autophosphorylation PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylates pPLCg2 pPLCγ2 (Active) PLCg2->pPLCg2 Downstream Downstream Signaling (NF-κB, MAPK) pPLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation GDC0834 GDC-0834 GDC0834->BTK Inhibits Autophosphorylation

Figure 1: BTK Signaling Pathway and Inhibition by GDC-0834.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment (e.g., Ramos cells) treatment 2. Treat with GDC-0834 (Various Concentrations) cell_culture->treatment lysis 3. Cell Lysis (RIPA Buffer + Inhibitors) treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 7. Blocking (5% BSA or Milk in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-pBTK, anti-BTK) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection imaging 11. Image Acquisition detection->imaging analysis 12. Densitometry Analysis (Normalize pBTK to Total BTK) imaging->analysis

Figure 2: Western Blot Experimental Workflow.

Experimental Protocols

This protocol is adapted for a B-cell line, such as Ramos cells, which are known to have constitutive BCR signaling.

1. Cell Culture and Treatment

  • Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 10^6 cells/mL and allow them to grow to a density of 2-3 x 10^6 cells/mL.

  • Prepare stock solutions of GDC-0834 in DMSO.

  • Treat cells with varying concentrations of GDC-0834 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a DMSO-only vehicle control.

2. Cell Lysate Preparation

  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet with ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel in MOPS or MES SDS running buffer until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by Ponceau S staining of the membrane.

4. Immunoblotting and Detection

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Primary Antibody for pBTK: Rabbit anti-phospho-BTK (Tyr223) polyclonal antibody (diluted 1:1000 in 5% BSA in TBST).

    • Primary Antibody for Total BTK: Mouse anti-BTK monoclonal antibody (diluted 1:1000 in 5% non-fat dry milk in TBST).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.

5. Data Analysis

  • Quantify the band intensities for pBTK and total BTK using densitometry software (e.g., ImageJ).

  • Normalize the pBTK signal to the corresponding total BTK signal for each sample.

  • Calculate the percentage inhibition of pBTK for each GDC-0834 concentration relative to the vehicle-treated control using the following formula:

    • % Inhibition = (1 - (Normalized pBTK of treated sample / Normalized pBTK of vehicle control)) * 100

References

Application Notes and Protocols: Western Blot Analysis of pBTK Inhibition by GDC-0834

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is essential for B-cell development, differentiation, and activation. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. GDC-0834 is a potent and selective inhibitor of BTK. Upon activation of the BCR pathway, BTK undergoes autophosphorylation at Tyrosine 223 (Tyr223), a critical step for its full kinase activity. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of BTK phosphorylation at Tyr223 (pBTK) by GDC-0834 in a cellular context.

Data Presentation

The inhibitory effect of GDC-0834 on BTK phosphorylation can be quantified by measuring the relative intensity of the pBTK protein band compared to the total BTK or a loading control. The following table summarizes the in vivo dose-dependent inhibition of pBTK-Tyr223 in BALB/c mice 2 hours after oral administration of GDC-0834.[1]

GDC-0834 Dose (mg/kg)Mean Inhibition of pBTK-Tyr223 (%)
10096
15097

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway, its inhibition by GDC-0834, and the experimental workflow for the Western blot protocol.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylates pBTK pBTK (Tyr223) (Active) BTK->pBTK Autophosphorylation PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylates pPLCg2 pPLCγ2 (Active) PLCg2->pPLCg2 Downstream Downstream Signaling (NF-κB, MAPK) pPLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation GDC0834 GDC-0834 GDC0834->BTK Inhibits Autophosphorylation

Figure 1: BTK Signaling Pathway and Inhibition by GDC-0834.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment (e.g., Ramos cells) treatment 2. Treat with GDC-0834 (Various Concentrations) cell_culture->treatment lysis 3. Cell Lysis (RIPA Buffer + Inhibitors) treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 7. Blocking (5% BSA or Milk in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-pBTK, anti-BTK) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection imaging 11. Image Acquisition detection->imaging analysis 12. Densitometry Analysis (Normalize pBTK to Total BTK) imaging->analysis

Figure 2: Western Blot Experimental Workflow.

Experimental Protocols

This protocol is adapted for a B-cell line, such as Ramos cells, which are known to have constitutive BCR signaling.

1. Cell Culture and Treatment

  • Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 10^6 cells/mL and allow them to grow to a density of 2-3 x 10^6 cells/mL.

  • Prepare stock solutions of GDC-0834 in DMSO.

  • Treat cells with varying concentrations of GDC-0834 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a DMSO-only vehicle control.

2. Cell Lysate Preparation

  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet with ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel in MOPS or MES SDS running buffer until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by Ponceau S staining of the membrane.

4. Immunoblotting and Detection

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Primary Antibody for pBTK: Rabbit anti-phospho-BTK (Tyr223) polyclonal antibody (diluted 1:1000 in 5% BSA in TBST).

    • Primary Antibody for Total BTK: Mouse anti-BTK monoclonal antibody (diluted 1:1000 in 5% non-fat dry milk in TBST).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.

5. Data Analysis

  • Quantify the band intensities for pBTK and total BTK using densitometry software (e.g., ImageJ).

  • Normalize the pBTK signal to the corresponding total BTK signal for each sample.

  • Calculate the percentage inhibition of pBTK for each GDC-0834 concentration relative to the vehicle-treated control using the following formula:

    • % Inhibition = (1 - (Normalized pBTK of treated sample / Normalized pBTK of vehicle control)) * 100

References

Troubleshooting & Optimization

GDC-0834 Racemate metabolic stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability of the GDC-0834 racemate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and preclinical evaluation of GDC-0834.

Issue 1: Discrepancy between preclinical and human pharmacokinetic (PK) data.

Symptoms:

  • Favorable PK profiles observed in preclinical animal models (e.g., rat, dog, mouse, cynomolgus monkey).

  • Unexpectedly low or undetectable plasma concentrations of the parent compound in human clinical trials.[1][2][3]

  • Substantial plasma concentrations of an inactive metabolite (M1) in human samples.[1][2][3]

Root Cause Analysis:

The primary reason for this discrepancy is a significant species difference in the metabolism of GDC-0834.[4] In humans, the compound undergoes extensive and rapid amide hydrolysis to form an inactive metabolite, a process that is much less pronounced in common preclinical species.[1][3][5] This metabolic pathway is not primarily mediated by the common Cytochrome P450 (CYP) enzymes.[5]

dot

cluster_preclinical Preclinical Species (Rat, Dog, Monkey) cluster_human Human GDC-0834_preclinical GDC-0834 Metabolism_preclinical Moderate Metabolism GDC-0834_preclinical->Metabolism_preclinical PK_preclinical Acceptable PK Profile Metabolism_preclinical->PK_preclinical Discrepancy Significant Species Difference GDC-0834_human GDC-0834 Metabolism_human Rapid Amide Hydrolysis (AO & CES) GDC-0834_human->Metabolism_human PK_human Poor PK Profile (Low Parent Exposure) Metabolism_human->PK_human M1_inactive Inactive Metabolite (M1) Metabolism_human->M1_inactive

Caption: Logical workflow illustrating the species-dependent metabolism of GDC-0834.

Troubleshooting Steps:

  • Re-evaluate in vitro metabolism assays: Standard CYP inhibition assays will be insufficient. It is crucial to investigate non-CYP mediated metabolic pathways.

  • Incorporate Aldehyde Oxidase (AO) and Carboxylesterase (CES) in your assessment: The primary enzymes responsible for the amide hydrolysis of GDC-0834 are AO and, to a lesser extent, CES.[2][6]

  • Utilize human-derived test systems: Employ human liver microsomes (in the absence of NADPH), human hepatocytes, and human liver cytosol to get a more accurate prediction of human metabolism.[1][2]

  • Consider species-specific enzyme activity: Be aware that the activity of AO can vary significantly between species.

Issue 2: In vitro metabolic stability assays show NADPH-independent metabolism.

Symptoms:

  • Significant disappearance of GDC-0834 in human liver microsome incubations even when NADPH (a necessary cofactor for CYP enzymes) is omitted.[1][3]

  • Rapid formation of the M1 metabolite under these conditions.

Root Cause Analysis:

This is a strong indicator of metabolism mediated by enzymes that do not belong to the cytochrome P450 superfamily. The amide hydrolysis of GDC-0834 is catalyzed by hydrolases like AO and CES, which do not require NADPH.[1][3]

dot

Start GDC-0834 in Human Liver Microsomes NADPH_present Incubation with NADPH Start->NADPH_present NADPH_absent Incubation without NADPH Start->NADPH_absent CYP_metabolism CYP-mediated Metabolism NADPH_present->CYP_metabolism Non_CYP_metabolism Non-CYP-mediated Metabolism (e.g., AO, CES) NADPH_present->Non_CYP_metabolism NADPH_absent->Non_CYP_metabolism Metabolites Metabolite Formation CYP_metabolism->Metabolites Non_CYP_metabolism->Metabolites

Caption: Experimental workflow to differentiate between CYP and non-CYP metabolism.

Troubleshooting Steps:

  • Confirm with enzyme inhibitors: Use specific inhibitors for AO (e.g., hydralazine) and CES (e.g., bis-p-nitrophenyl phosphate) in your in vitro assays to confirm their involvement.

  • Fractionate subcellular components: Perform incubations with different subcellular fractions (microsomes, cytosol) to pinpoint the location of the metabolic activity. AO is primarily a cytosolic enzyme.

  • Quantify M1 formation kinetics: Determine the kinetic parameters (Vmax, Km) for the formation of the M1 metabolite in human liver cytosol to quantify the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic stability issue with GDC-0834?

A1: The core issue is its rapid and extensive metabolism in humans via amide hydrolysis of the bond linking the tetrahydrobenzothiophene moiety to the central aniline ring.[5] This results in the formation of an inactive metabolite (M1) and leads to insufficient systemic exposure of the active parent drug, ultimately causing a lack of efficacy.[5]

Q2: Which enzymes are responsible for the metabolism of GDC-0834?

A2: The primary enzyme implicated in the amide hydrolysis of GDC-0834 is Aldehyde Oxidase (AO).[2][6] Carboxylesterases (CES) may also play a minor role.[2][6] This metabolic pathway is notably not dependent on Cytochrome P450 (CYP) enzymes.[5]

Q3: Why was this metabolic issue not predicted by preclinical studies?

A3: There are significant species differences in the activity of Aldehyde Oxidase. The rate of GDC-0834 amide hydrolysis is substantially higher in human liver fractions compared to those from preclinical species like rats, dogs, and monkeys.[3] This led to poor allometric scaling and an underestimation of the clearance in humans.[1]

Q4: Is there a difference in metabolic stability between the racemate and the individual enantiomers of GDC-0834?

A4: The clinically investigated compound, GDC-0834, is the (R)-enantiomer. While the provided data does not specifically detail the metabolism of the (S)-enantiomer, the metabolic liability is the amide bond, a core structural feature. Therefore, it is highly probable that both enantiomers are susceptible to similar amide hydrolysis.

Q5: What are the key experimental protocols to investigate GDC-0834 metabolic stability?

A5: The following in vitro experiments are recommended:

  • Microsomal Stability Assay (with and without NADPH):

    • Objective: To determine the contribution of CYP vs. non-CYP enzymes.

    • Protocol: Incubate GDC-0834 with human liver microsomes in the presence and absence of the CYP cofactor, NADPH. Analyze the disappearance of the parent compound over time using LC-MS/MS.[2]

  • Hepatocyte Stability Assay:

    • Objective: To assess metabolism in a more complete cellular system.

    • Protocol: Incubate GDC-0834 with cryopreserved or fresh human hepatocytes. Monitor the parent compound concentration and metabolite formation at several time points.

  • Cytosolic Stability Assay:

    • Objective: To specifically investigate the role of cytosolic enzymes like AO.

    • Protocol: Incubate GDC-0834 with human liver cytosol and measure the rate of parent compound depletion and M1 formation.[2]

  • Enzyme Inhibition Assay:

    • Objective: To identify the specific enzymes involved.

    • Protocol: Co-incubate GDC-0834 with human liver cytosol or microsomes and known inhibitors of AO and CES. A reduction in metabolism in the presence of an inhibitor points to the involvement of that enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on GDC-0834's metabolism.

Table 1: In Vitro Turnover of GDC-0834 in Hepatocytes from Different Species

Species% Turnover (after 3-hour incubation)Metabolic Rate
Human80%Extensive
Mouse56%Moderate
Cynomolgus Monkey53%Moderate
Rat20%Low
Dog17%Low

(Data adapted from in vitro hepatocyte metabolism studies)

Table 2: Kinetic Parameters for the Formation of Metabolite M1 in Liver Microsomes (NADPH-independent)

SpeciesVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)Fold Difference vs. Human
Human271 ± 145.8 ± 0.746.7-
Monkey23 ± 14.8 ± 0.64.89.7x lower
Dog11.2 ± 0.54.7 ± 0.52.419.5x lower
Rat3.5 ± 0.24.0 ± 0.50.951.9x lower

(Data represents the rate of formation of the primary metabolite M1 via amide hydrolysis.)[3]

dot

GDC-0834 GDC-0834 Amide_Hydrolysis Amide Hydrolysis GDC-0834->Amide_Hydrolysis M1 Inactive Metabolite (M1) Amide_Hydrolysis->M1 AO Aldehyde Oxidase (AO) (Primary) AO->Amide_Hydrolysis catalyzes CES Carboxylesterases (CES) (Secondary) CES->Amide_Hydrolysis catalyzes

Caption: Metabolic pathway of GDC-0834 via amide hydrolysis.

References

GDC-0834 Racemate metabolic stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability of the GDC-0834 racemate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and preclinical evaluation of GDC-0834.

Issue 1: Discrepancy between preclinical and human pharmacokinetic (PK) data.

Symptoms:

  • Favorable PK profiles observed in preclinical animal models (e.g., rat, dog, mouse, cynomolgus monkey).

  • Unexpectedly low or undetectable plasma concentrations of the parent compound in human clinical trials.[1][2][3]

  • Substantial plasma concentrations of an inactive metabolite (M1) in human samples.[1][2][3]

Root Cause Analysis:

The primary reason for this discrepancy is a significant species difference in the metabolism of GDC-0834.[4] In humans, the compound undergoes extensive and rapid amide hydrolysis to form an inactive metabolite, a process that is much less pronounced in common preclinical species.[1][3][5] This metabolic pathway is not primarily mediated by the common Cytochrome P450 (CYP) enzymes.[5]

dot

cluster_preclinical Preclinical Species (Rat, Dog, Monkey) cluster_human Human GDC-0834_preclinical GDC-0834 Metabolism_preclinical Moderate Metabolism GDC-0834_preclinical->Metabolism_preclinical PK_preclinical Acceptable PK Profile Metabolism_preclinical->PK_preclinical Discrepancy Significant Species Difference GDC-0834_human GDC-0834 Metabolism_human Rapid Amide Hydrolysis (AO & CES) GDC-0834_human->Metabolism_human PK_human Poor PK Profile (Low Parent Exposure) Metabolism_human->PK_human M1_inactive Inactive Metabolite (M1) Metabolism_human->M1_inactive

Caption: Logical workflow illustrating the species-dependent metabolism of GDC-0834.

Troubleshooting Steps:

  • Re-evaluate in vitro metabolism assays: Standard CYP inhibition assays will be insufficient. It is crucial to investigate non-CYP mediated metabolic pathways.

  • Incorporate Aldehyde Oxidase (AO) and Carboxylesterase (CES) in your assessment: The primary enzymes responsible for the amide hydrolysis of GDC-0834 are AO and, to a lesser extent, CES.[2][6]

  • Utilize human-derived test systems: Employ human liver microsomes (in the absence of NADPH), human hepatocytes, and human liver cytosol to get a more accurate prediction of human metabolism.[1][2]

  • Consider species-specific enzyme activity: Be aware that the activity of AO can vary significantly between species.

Issue 2: In vitro metabolic stability assays show NADPH-independent metabolism.

Symptoms:

  • Significant disappearance of GDC-0834 in human liver microsome incubations even when NADPH (a necessary cofactor for CYP enzymes) is omitted.[1][3]

  • Rapid formation of the M1 metabolite under these conditions.

Root Cause Analysis:

This is a strong indicator of metabolism mediated by enzymes that do not belong to the cytochrome P450 superfamily. The amide hydrolysis of GDC-0834 is catalyzed by hydrolases like AO and CES, which do not require NADPH.[1][3]

dot

Start GDC-0834 in Human Liver Microsomes NADPH_present Incubation with NADPH Start->NADPH_present NADPH_absent Incubation without NADPH Start->NADPH_absent CYP_metabolism CYP-mediated Metabolism NADPH_present->CYP_metabolism Non_CYP_metabolism Non-CYP-mediated Metabolism (e.g., AO, CES) NADPH_present->Non_CYP_metabolism NADPH_absent->Non_CYP_metabolism Metabolites Metabolite Formation CYP_metabolism->Metabolites Non_CYP_metabolism->Metabolites

Caption: Experimental workflow to differentiate between CYP and non-CYP metabolism.

Troubleshooting Steps:

  • Confirm with enzyme inhibitors: Use specific inhibitors for AO (e.g., hydralazine) and CES (e.g., bis-p-nitrophenyl phosphate) in your in vitro assays to confirm their involvement.

  • Fractionate subcellular components: Perform incubations with different subcellular fractions (microsomes, cytosol) to pinpoint the location of the metabolic activity. AO is primarily a cytosolic enzyme.

  • Quantify M1 formation kinetics: Determine the kinetic parameters (Vmax, Km) for the formation of the M1 metabolite in human liver cytosol to quantify the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic stability issue with GDC-0834?

A1: The core issue is its rapid and extensive metabolism in humans via amide hydrolysis of the bond linking the tetrahydrobenzothiophene moiety to the central aniline ring.[5] This results in the formation of an inactive metabolite (M1) and leads to insufficient systemic exposure of the active parent drug, ultimately causing a lack of efficacy.[5]

Q2: Which enzymes are responsible for the metabolism of GDC-0834?

A2: The primary enzyme implicated in the amide hydrolysis of GDC-0834 is Aldehyde Oxidase (AO).[2][6] Carboxylesterases (CES) may also play a minor role.[2][6] This metabolic pathway is notably not dependent on Cytochrome P450 (CYP) enzymes.[5]

Q3: Why was this metabolic issue not predicted by preclinical studies?

A3: There are significant species differences in the activity of Aldehyde Oxidase. The rate of GDC-0834 amide hydrolysis is substantially higher in human liver fractions compared to those from preclinical species like rats, dogs, and monkeys.[3] This led to poor allometric scaling and an underestimation of the clearance in humans.[1]

Q4: Is there a difference in metabolic stability between the racemate and the individual enantiomers of GDC-0834?

A4: The clinically investigated compound, GDC-0834, is the (R)-enantiomer. While the provided data does not specifically detail the metabolism of the (S)-enantiomer, the metabolic liability is the amide bond, a core structural feature. Therefore, it is highly probable that both enantiomers are susceptible to similar amide hydrolysis.

Q5: What are the key experimental protocols to investigate GDC-0834 metabolic stability?

A5: The following in vitro experiments are recommended:

  • Microsomal Stability Assay (with and without NADPH):

    • Objective: To determine the contribution of CYP vs. non-CYP enzymes.

    • Protocol: Incubate GDC-0834 with human liver microsomes in the presence and absence of the CYP cofactor, NADPH. Analyze the disappearance of the parent compound over time using LC-MS/MS.[2]

  • Hepatocyte Stability Assay:

    • Objective: To assess metabolism in a more complete cellular system.

    • Protocol: Incubate GDC-0834 with cryopreserved or fresh human hepatocytes. Monitor the parent compound concentration and metabolite formation at several time points.

  • Cytosolic Stability Assay:

    • Objective: To specifically investigate the role of cytosolic enzymes like AO.

    • Protocol: Incubate GDC-0834 with human liver cytosol and measure the rate of parent compound depletion and M1 formation.[2]

  • Enzyme Inhibition Assay:

    • Objective: To identify the specific enzymes involved.

    • Protocol: Co-incubate GDC-0834 with human liver cytosol or microsomes and known inhibitors of AO and CES. A reduction in metabolism in the presence of an inhibitor points to the involvement of that enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on GDC-0834's metabolism.

Table 1: In Vitro Turnover of GDC-0834 in Hepatocytes from Different Species

Species% Turnover (after 3-hour incubation)Metabolic Rate
Human80%Extensive
Mouse56%Moderate
Cynomolgus Monkey53%Moderate
Rat20%Low
Dog17%Low

(Data adapted from in vitro hepatocyte metabolism studies)

Table 2: Kinetic Parameters for the Formation of Metabolite M1 in Liver Microsomes (NADPH-independent)

SpeciesVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)Fold Difference vs. Human
Human271 ± 145.8 ± 0.746.7-
Monkey23 ± 14.8 ± 0.64.89.7x lower
Dog11.2 ± 0.54.7 ± 0.52.419.5x lower
Rat3.5 ± 0.24.0 ± 0.50.951.9x lower

(Data represents the rate of formation of the primary metabolite M1 via amide hydrolysis.)[3]

dot

GDC-0834 GDC-0834 Amide_Hydrolysis Amide Hydrolysis GDC-0834->Amide_Hydrolysis M1 Inactive Metabolite (M1) Amide_Hydrolysis->M1 AO Aldehyde Oxidase (AO) (Primary) AO->Amide_Hydrolysis catalyzes CES Carboxylesterases (CES) (Secondary) CES->Amide_Hydrolysis catalyzes

Caption: Metabolic pathway of GDC-0834 via amide hydrolysis.

References

Technical Support Center: GDC-0834 In Vitro Amide Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the in vitro amide hydrolysis of GDC-0834, a potent Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiment with GDC-0834 is showing lower than expected activity or inconsistent results. What could be the cause?

A1: GDC-0834 is known to be susceptible to rapid amide hydrolysis, particularly in in vitro systems containing human-derived subcellular fractions. This degradation leads to the formation of an inactive metabolite (M1), which can significantly reduce the effective concentration of the active compound in your assay, leading to diminished potency or variability in your results.[1][2][3][4][5] This hydrolysis is catalyzed by enzymes present in the liver cytosol.[6]

Q2: Which enzymes are responsible for the amide hydrolysis of GDC-0834?

A2: The primary enzymes implicated in the amide hydrolysis of GDC-0834 are Aldehyde Oxidase (AO) and Carboxylesterase (CES).[6] These are soluble enzymes found in high concentrations in the liver cytosol. Xanthine Oxidase (XO) has been ruled out as a significant contributor to this metabolic pathway.

Q3: In which in vitro systems is GDC-0834 degradation most likely to occur?

A3: Degradation is most pronounced in systems containing human liver cytosol (HLC) or S9 fractions due to the high abundance of AO and CES.[6] Human hepatocytes will also readily metabolize GDC-0834.[2][3] The rate of hydrolysis is significantly higher in human-derived fractions compared to those from common preclinical species like rats, dogs, and monkeys.[1][4] GDC-0834 is relatively stable in whole blood and plasma, suggesting a lower risk of degradation in these matrices.

Q4: Is the amide hydrolysis of GDC-0834 dependent on common cofactors like NADPH?

A4: No, the formation of the M1 metabolite via amide hydrolysis is NADPH-independent.[1][4] This indicates that cytochrome P450 (CYP) enzymes are not the primary drivers of this specific metabolic pathway.

Troubleshooting Guides

Problem: Rapid degradation of GDC-0834 in my cell-free assay using human liver fractions (S9 or cytosol).

Solution: The goal is to inhibit the activity of Aldehyde Oxidase (AO) and Carboxylesterases (CES) in your assay.

Recommended Steps:

  • Inhibit Aldehyde Oxidase (AO):

    • Pre-incubate your liver fraction with Hydralazine , a known AO inhibitor.

    • Recommended Concentration: 25-50 µM. This range has been shown to inhibit over 90% of AO activity with minimal off-target effects on CYP3A.[7][8]

    • Caution: At concentrations of 50 µM and higher, Hydralazine may inhibit CYP enzymes including 1A2, 2B6, 2D6, and 3A.[9][10] If your assay is sensitive to these CYPs, use the lower end of the concentration range or validate for off-target effects.

  • Inhibit Carboxylesterases (CES):

    • Include bis(p-nitrophenyl) phosphate (BNPP) , a specific, irreversible inhibitor of CES, in your incubation.

    • Recommended Concentration: 500 µM. This concentration has been demonstrated to be effective in preventing CES-mediated amide hydrolysis.[11][12]

    • Alternatively, Benzil , a potent and cell-permeable pan-CES inhibitor, can be used. Effective concentrations are in the nanomolar range (Ki values of 15 and 45 nM for hiCE and hCE1, respectively).

  • Run Control Experiments:

    • Include a "GDC-0834 only" control (in buffer without liver fractions) to assess for non-enzymatic degradation.

    • Include a "GDC-0834 + liver fraction" control (without inhibitors) to establish the baseline rate of degradation.

    • Include a "GDC-0834 + liver fraction + inhibitor(s)" sample to measure the effectiveness of the inhibition.

    • Analyze samples at multiple time points using LC-MS/MS to quantify the disappearance of the parent compound (GDC-0834) and the appearance of the M1 metabolite.

Problem: I need to use GDC-0834 in a cell-based assay with primary human hepatocytes and I suspect it is being metabolized.

Solution: While completely eliminating metabolism in a cellular system is challenging, you can take steps to minimize the impact of amide hydrolysis.

Recommended Steps:

  • Use Enzyme Inhibitors:

    • Pre-treat the hepatocytes with the AO inhibitor Hydralazine (25 µM) and/or the CES inhibitor Benzil (e.g., 1 µM) for a short period (e.g., 30-60 minutes) before adding GDC-0834.

    • Note: The optimal, non-toxic concentrations of these inhibitors should be determined for your specific cell type and assay duration.

  • Consider Species Differences:

    • If your research question allows, consider using hepatocytes from a species with lower rates of GDC-0834 amide hydrolysis, such as rat or dog.[2][3] This can provide a wider experimental window before significant degradation occurs.

  • Shorten Incubation Time:

    • Minimize the duration of the experiment to the shortest time necessary to observe the desired biological effect.

  • Dose Justification:

    • Be aware that the nominal concentration of GDC-0834 added to the medium may not reflect the actual cellular exposure over time. If possible, measure the concentration of GDC-0834 in the cell culture medium at the beginning and end of the experiment.

Data Presentation

Table 1: In Vitro Metabolism of GDC-0834 in Liver Microsomes (NADPH-independent)

SpeciesVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)Fold Difference vs. Human
Human1580 ± 9025.8 ± 3.461.21
Monkey102 ± 1018.5 ± 3.85.511.1
Dog28.5 ± 1.510.6 ± 1.12.722.7
Rat12.0 ± 0.633.1 ± 4.10.36169.9

Data adapted from Liu et al., 2011.[1][4]

Table 2: Recommended Chemical Inhibitors for In Vitro Assays

Target EnzymeInhibitorTypeRecommended ConcentrationKey Considerations
Aldehyde Oxidase (AO)HydralazineTime-dependent, Irreversible25-50 µMPotential for non-selective inhibition of CYPs at ≥50 µM.[9][10]
Carboxylesterases (CES)bis(p-nitrophenyl) phosphate (BNPP)Specific, Irreversible500 µMHigher concentrations (>1000 µM) may affect plasma protein binding.[11][12]
Carboxylesterases (CES)BenzilPotent, Reversible15-45 nM (Ki)Cell-permeable, pan-CES inhibitor.

Experimental Protocols

Protocol 1: Assessing GDC-0834 Stability in Human Liver S9 Fractions
  • Objective: To quantify the rate of GDC-0834 amide hydrolysis and assess the efficacy of enzyme inhibitors.

  • Materials:

    • GDC-0834 stock solution (e.g., 10 mM in DMSO)

    • Human Liver S9 fraction

    • Phosphate buffer (100 mM, pH 7.4)

    • Hydralazine stock solution (e.g., 10 mM in DMSO)

    • BNPP stock solution (e.g., 100 mM in DMSO)

    • Acetonitrile with internal standard (for quenching)

  • Procedure:

    • Prepare incubation mixtures in triplicate in a 96-well plate. For each reaction, prepare a master mix of buffer and S9 fraction.

    • Condition 1 (No Inhibitor): Add vehicle (DMSO) to the S9 master mix.

    • Condition 2 (AO Inhibition): Add Hydralazine to the S9 master mix to a final concentration of 25 µM.

    • Condition 3 (CES Inhibition): Add BNPP to the S9 master mix to a final concentration of 500 µM.

    • Condition 4 (Dual Inhibition): Add both Hydralazine and BNPP to the indicated final concentrations.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding GDC-0834 to a final concentration of 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 4 volumes of ice-cold acetonitrile containing an appropriate internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis by LC-MS/MS to measure the remaining concentration of GDC-0834.

  • Data Analysis: Plot the percentage of GDC-0834 remaining versus time for each condition. Calculate the half-life (t½) for each condition.

Mandatory Visualizations

GDC_0834_Metabolism GDC_0834 GDC-0834 (Active BTK Inhibitor) M1 M1 (Inactive Metabolite) GDC_0834->M1 Amide Hydrolysis Enzymes Aldehyde Oxidase (AO) Carboxylesterase (CES) (in Human Liver Cytosol) Enzymes->GDC_0834

Caption: Metabolic pathway of GDC-0834 via amide hydrolysis.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (Ca2+ mobilization, NF-κB activation) PLCg2->Downstream GDC_0834 GDC-0834 GDC_0834->BTK Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_S9 Prepare S9 Fraction Master Mix Prep_Inhibitors Add Inhibitors (Hydralazine/BNPP) Prep_S9->Prep_Inhibitors Preincubation Pre-incubate at 37°C Prep_Inhibitors->Preincubation Start_Rxn Add GDC-0834 Preincubation->Start_Rxn Time_Points Incubate and Sample at Time Points Start_Rxn->Time_Points Quench Quench Reaction Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Calculate Half-life Analyze->Data

Caption: Workflow for assessing GDC-0834 stability with enzyme inhibitors.

References

Technical Support Center: GDC-0834 In Vitro Amide Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the in vitro amide hydrolysis of GDC-0834, a potent Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiment with GDC-0834 is showing lower than expected activity or inconsistent results. What could be the cause?

A1: GDC-0834 is known to be susceptible to rapid amide hydrolysis, particularly in in vitro systems containing human-derived subcellular fractions. This degradation leads to the formation of an inactive metabolite (M1), which can significantly reduce the effective concentration of the active compound in your assay, leading to diminished potency or variability in your results.[1][2][3][4][5] This hydrolysis is catalyzed by enzymes present in the liver cytosol.[6]

Q2: Which enzymes are responsible for the amide hydrolysis of GDC-0834?

A2: The primary enzymes implicated in the amide hydrolysis of GDC-0834 are Aldehyde Oxidase (AO) and Carboxylesterase (CES).[6] These are soluble enzymes found in high concentrations in the liver cytosol. Xanthine Oxidase (XO) has been ruled out as a significant contributor to this metabolic pathway.

Q3: In which in vitro systems is GDC-0834 degradation most likely to occur?

A3: Degradation is most pronounced in systems containing human liver cytosol (HLC) or S9 fractions due to the high abundance of AO and CES.[6] Human hepatocytes will also readily metabolize GDC-0834.[2][3] The rate of hydrolysis is significantly higher in human-derived fractions compared to those from common preclinical species like rats, dogs, and monkeys.[1][4] GDC-0834 is relatively stable in whole blood and plasma, suggesting a lower risk of degradation in these matrices.

Q4: Is the amide hydrolysis of GDC-0834 dependent on common cofactors like NADPH?

A4: No, the formation of the M1 metabolite via amide hydrolysis is NADPH-independent.[1][4] This indicates that cytochrome P450 (CYP) enzymes are not the primary drivers of this specific metabolic pathway.

Troubleshooting Guides

Problem: Rapid degradation of GDC-0834 in my cell-free assay using human liver fractions (S9 or cytosol).

Solution: The goal is to inhibit the activity of Aldehyde Oxidase (AO) and Carboxylesterases (CES) in your assay.

Recommended Steps:

  • Inhibit Aldehyde Oxidase (AO):

    • Pre-incubate your liver fraction with Hydralazine , a known AO inhibitor.

    • Recommended Concentration: 25-50 µM. This range has been shown to inhibit over 90% of AO activity with minimal off-target effects on CYP3A.[7][8]

    • Caution: At concentrations of 50 µM and higher, Hydralazine may inhibit CYP enzymes including 1A2, 2B6, 2D6, and 3A.[9][10] If your assay is sensitive to these CYPs, use the lower end of the concentration range or validate for off-target effects.

  • Inhibit Carboxylesterases (CES):

    • Include bis(p-nitrophenyl) phosphate (BNPP) , a specific, irreversible inhibitor of CES, in your incubation.

    • Recommended Concentration: 500 µM. This concentration has been demonstrated to be effective in preventing CES-mediated amide hydrolysis.[11][12]

    • Alternatively, Benzil , a potent and cell-permeable pan-CES inhibitor, can be used. Effective concentrations are in the nanomolar range (Ki values of 15 and 45 nM for hiCE and hCE1, respectively).

  • Run Control Experiments:

    • Include a "GDC-0834 only" control (in buffer without liver fractions) to assess for non-enzymatic degradation.

    • Include a "GDC-0834 + liver fraction" control (without inhibitors) to establish the baseline rate of degradation.

    • Include a "GDC-0834 + liver fraction + inhibitor(s)" sample to measure the effectiveness of the inhibition.

    • Analyze samples at multiple time points using LC-MS/MS to quantify the disappearance of the parent compound (GDC-0834) and the appearance of the M1 metabolite.

Problem: I need to use GDC-0834 in a cell-based assay with primary human hepatocytes and I suspect it is being metabolized.

Solution: While completely eliminating metabolism in a cellular system is challenging, you can take steps to minimize the impact of amide hydrolysis.

Recommended Steps:

  • Use Enzyme Inhibitors:

    • Pre-treat the hepatocytes with the AO inhibitor Hydralazine (25 µM) and/or the CES inhibitor Benzil (e.g., 1 µM) for a short period (e.g., 30-60 minutes) before adding GDC-0834.

    • Note: The optimal, non-toxic concentrations of these inhibitors should be determined for your specific cell type and assay duration.

  • Consider Species Differences:

    • If your research question allows, consider using hepatocytes from a species with lower rates of GDC-0834 amide hydrolysis, such as rat or dog.[2][3] This can provide a wider experimental window before significant degradation occurs.

  • Shorten Incubation Time:

    • Minimize the duration of the experiment to the shortest time necessary to observe the desired biological effect.

  • Dose Justification:

    • Be aware that the nominal concentration of GDC-0834 added to the medium may not reflect the actual cellular exposure over time. If possible, measure the concentration of GDC-0834 in the cell culture medium at the beginning and end of the experiment.

Data Presentation

Table 1: In Vitro Metabolism of GDC-0834 in Liver Microsomes (NADPH-independent)

SpeciesVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)Fold Difference vs. Human
Human1580 ± 9025.8 ± 3.461.21
Monkey102 ± 1018.5 ± 3.85.511.1
Dog28.5 ± 1.510.6 ± 1.12.722.7
Rat12.0 ± 0.633.1 ± 4.10.36169.9

Data adapted from Liu et al., 2011.[1][4]

Table 2: Recommended Chemical Inhibitors for In Vitro Assays

Target EnzymeInhibitorTypeRecommended ConcentrationKey Considerations
Aldehyde Oxidase (AO)HydralazineTime-dependent, Irreversible25-50 µMPotential for non-selective inhibition of CYPs at ≥50 µM.[9][10]
Carboxylesterases (CES)bis(p-nitrophenyl) phosphate (BNPP)Specific, Irreversible500 µMHigher concentrations (>1000 µM) may affect plasma protein binding.[11][12]
Carboxylesterases (CES)BenzilPotent, Reversible15-45 nM (Ki)Cell-permeable, pan-CES inhibitor.

Experimental Protocols

Protocol 1: Assessing GDC-0834 Stability in Human Liver S9 Fractions
  • Objective: To quantify the rate of GDC-0834 amide hydrolysis and assess the efficacy of enzyme inhibitors.

  • Materials:

    • GDC-0834 stock solution (e.g., 10 mM in DMSO)

    • Human Liver S9 fraction

    • Phosphate buffer (100 mM, pH 7.4)

    • Hydralazine stock solution (e.g., 10 mM in DMSO)

    • BNPP stock solution (e.g., 100 mM in DMSO)

    • Acetonitrile with internal standard (for quenching)

  • Procedure:

    • Prepare incubation mixtures in triplicate in a 96-well plate. For each reaction, prepare a master mix of buffer and S9 fraction.

    • Condition 1 (No Inhibitor): Add vehicle (DMSO) to the S9 master mix.

    • Condition 2 (AO Inhibition): Add Hydralazine to the S9 master mix to a final concentration of 25 µM.

    • Condition 3 (CES Inhibition): Add BNPP to the S9 master mix to a final concentration of 500 µM.

    • Condition 4 (Dual Inhibition): Add both Hydralazine and BNPP to the indicated final concentrations.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding GDC-0834 to a final concentration of 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 4 volumes of ice-cold acetonitrile containing an appropriate internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis by LC-MS/MS to measure the remaining concentration of GDC-0834.

  • Data Analysis: Plot the percentage of GDC-0834 remaining versus time for each condition. Calculate the half-life (t½) for each condition.

Mandatory Visualizations

GDC_0834_Metabolism GDC_0834 GDC-0834 (Active BTK Inhibitor) M1 M1 (Inactive Metabolite) GDC_0834->M1 Amide Hydrolysis Enzymes Aldehyde Oxidase (AO) Carboxylesterase (CES) (in Human Liver Cytosol) Enzymes->GDC_0834

Caption: Metabolic pathway of GDC-0834 via amide hydrolysis.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (Ca2+ mobilization, NF-κB activation) PLCg2->Downstream GDC_0834 GDC-0834 GDC_0834->BTK Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_S9 Prepare S9 Fraction Master Mix Prep_Inhibitors Add Inhibitors (Hydralazine/BNPP) Prep_S9->Prep_Inhibitors Preincubation Pre-incubate at 37°C Prep_Inhibitors->Preincubation Start_Rxn Add GDC-0834 Preincubation->Start_Rxn Time_Points Incubate and Sample at Time Points Start_Rxn->Time_Points Quench Quench Reaction Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Calculate Half-life Analyze->Data

Caption: Workflow for assessing GDC-0834 stability with enzyme inhibitors.

References

Technical Support Center: Aldehyde Oxidase-Mediated Metabolism of GDC-0834

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the aldehyde oxidase (AO)-mediated metabolism of GDC-0834.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of GDC-0834 in humans?

A1: The primary metabolic pathway of GDC-0834 in humans is extensive amide hydrolysis, leading to the formation of an inactive metabolite, M1.[1][2] This reaction is so rapid and extensive that after oral administration, little to no parent GDC-0834 is detected in human circulation.[1][3][4]

Q2: Which enzyme is responsible for the metabolism of GDC-0834?

A2: Aldehyde oxidase (AO), a cytosolic enzyme, is the primary enzyme responsible for the amide hydrolysis of GDC-0834.[1][3][5] While carboxylesterase (CES) was also implicated, studies with specific inhibitors confirmed the predominant role of AO.[1][3][4] Xanthine oxidase (XO) was not found to be involved.[1][3]

Q3: Why were there discrepancies between preclinical and clinical pharmacokinetic data for GDC-0834?

A3: Significant species-dependent differences in GDC-0834 metabolism are the primary reason for the discrepancies.[1][2][6] The amide hydrolysis pathway is far more predominant in humans than in preclinical species such as mice, rats, dogs, and cynomolgus monkeys.[2][7] This led to an underestimation of its clearance in humans based on animal model data.[2]

Q4: What were the clinical implications of the rapid metabolism of GDC-0834?

A4: The rapid, AO-mediated amide hydrolysis of GDC-0834 in humans resulted in insufficient systemic exposure to the parent drug.[7] Plasma concentrations were below the limit of quantitation (<1 ng/ml) in clinical trials, even at doses of 35 mg and 105 mg.[2][8] Consequently, the clinical development of GDC-0834 for rheumatoid arthritis was terminated.[2][6]

Q5: Is GDC-0834 an inhibitor of aldehyde oxidase?

A5: Yes, GDC-0834 is a potent, reversible inhibitor of aldehyde oxidase.[1][3] It has been shown to inhibit the metabolism of several known AO substrates.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in in vitro metabolism of GDC-0834 Species differences in aldehyde oxidase activity.Ensure the use of human-derived liver fractions (cytosol or S9) for metabolism studies to accurately reflect human metabolism. Be aware that preclinical animal models will not be predictive of human pharmacokinetics for this compound.[2][8]
Failure to detect GDC-0834 in plasma samples from human studies Extensive and rapid metabolism by aldehyde oxidase.Focus analytical methods on the detection and quantification of the inactive metabolite M1, as it is the predominant species in human plasma and urine.[2][8] The limit of quantitation for GDC-0834 may need to be extremely low (<1 ng/mL).[2]
Inconsistent results with different subcellular fractions Aldehyde oxidase is a cytosolic enzyme.For studying GDC-0834 metabolism, human liver cytosol is the most appropriate in vitro system.[1] The use of microsomes alone will not capture AO-mediated metabolism as the formation of M1 is NADPH-independent.[2][8]
Difficulty in identifying the primary metabolizing enzyme Overlapping substrate specificities of hydrolytic enzymes.Use a panel of specific chemical inhibitors to differentiate between aldehyde oxidase, carboxylesterases, and xanthine oxidase activity. For example, hydralazine or raloxifene can be used as selective AO inhibitors.[5][9]

Quantitative Data Summary

Table 1: In Vitro Kinetic Parameters for GDC-0834 Amide Hydrolysis

Parameter Value System Reference
Km0.8 µMHuman Liver Cytosol[1]
Vmax (approx.)400 pmol/min/mg proteinHuman Liver Cytosol[1]
CLint0.511 mL/min/mg proteinHuman Liver Cytosol[1][3][4]

Table 2: GDC-0834 Inhibition of Known Aldehyde Oxidase Substrates

AO Substrate IC50 (µM) Reference
Carbazeran0.86 - 1.87[1]
DACA0.86 - 1.87[1]
O6-benzylguanine0.86 - 1.87[1]
Phthalazine0.86 - 1.87[1]
Zaleplon0.86 - 1.87[1]
Zoniporide0.86 - 1.87[1]

Table 3: Species Comparison of GDC-0834 Intrinsic Clearance (M1 Formation)

Species Relative Intrinsic Clearance (Vmax/Km) vs. Human Reference
Human1[8]
Rat23 to 169-fold lower[8]
Dog23 to 169-fold lower[8]
Monkey23 to 169-fold lower[8]

Experimental Protocols

Protocol 1: Determination of GDC-0834 Metabolism in Human Liver Cytosol

  • Preparation of Reagents:

    • Prepare a stock solution of GDC-0834 in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver cytosol on ice.

    • Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, human liver cytosol (final protein concentration of e.g., 0.5 mg/mL), and GDC-0834 (at various concentrations to determine Km and Vmax, e.g., 0.1 to 10 µM).

    • Initiate the reaction by pre-warming the mixture to 37°C.

    • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube or plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the disappearance of GDC-0834 and the formation of the M1 metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolism from the linear range of the time course.

    • Plot the rate of metabolism against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Enzyme Inhibition Assay to Identify the Metabolizing Enzyme

  • Preparation of Reagents:

    • Prepare stock solutions of GDC-0834 and specific enzyme inhibitors:

      • Aldehyde Oxidase inhibitor: Hydralazine or Raloxifene

      • Carboxylesterase inhibitor: Biso(4-nitrophenyl) phosphate (BNPP)

      • Xanthine Oxidase inhibitor: Allopurinol

    • Thaw pooled human liver cytosol on ice.

  • Incubation:

    • Pre-incubate the human liver cytosol with each inhibitor (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the metabolic reaction by adding GDC-0834 at a concentration near its Km (e.g., 1 µM).

    • Incubate at 37°C for a fixed time point within the linear range of formation of M1.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction and process the samples as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Quantify the formation of the M1 metabolite.

  • Data Analysis:

    • Compare the rate of M1 formation in the presence of each inhibitor to the vehicle control. Significant inhibition by a specific inhibitor indicates the involvement of the corresponding enzyme.

Visualizations

GDC_0834_Metabolism GDC_0834 GDC-0834 (Active BTK Inhibitor) M1 M1 (Inactive Metabolite) GDC_0834->M1 Amide Hydrolysis AO Aldehyde Oxidase (AO) (Human Liver Cytosol) AO->GDC_0834 Metabolizes Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_inhibition Enzyme Inhibition Assay start Incubate GDC-0834 with Human Liver Cytosol quench Quench Reaction & Prepare Sample start->quench lcms LC-MS/MS Analysis quench->lcms data Determine Rate of Metabolite Formation lcms->data compare Compare Metabolite Formation to Control inhibitors Pre-incubate Cytosol with: - AO Inhibitor (e.g., Hydralazine) - CES Inhibitor - XO Inhibitor start_inhibit Add GDC-0834 inhibitors->start_inhibit quench_inhibit Quench Reaction start_inhibit->quench_inhibit lcms_inhibit LC-MS/MS Analysis quench_inhibit->lcms_inhibit lcms_inhibit->compare Species_Difference_Logic cluster_preclinical_data Preclinical Findings cluster_human_data Human Clinical Findings Preclinical Preclinical Species (Rat, Dog, Monkey) Low_AO Low Aldehyde Oxidase Activity Preclinical->Low_AO Human Human High_AO High Aldehyde Oxidase Activity Human->High_AO Low_Clearance Low GDC-0834 Clearance Low_AO->Low_Clearance Good_PK Favorable PK Profile Low_Clearance->Good_PK Conclusion Conclusion: Preclinical models were not predictive of human pharmacokinetics due to significant species differences in AO activity. High_Clearance High GDC-0834 Clearance High_AO->High_Clearance Poor_PK Poor PK Profile (<1 ng/mL Exposure) High_Clearance->Poor_PK Poor_PK->Conclusion

References

Technical Support Center: Aldehyde Oxidase-Mediated Metabolism of GDC-0834

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the aldehyde oxidase (AO)-mediated metabolism of GDC-0834.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of GDC-0834 in humans?

A1: The primary metabolic pathway of GDC-0834 in humans is extensive amide hydrolysis, leading to the formation of an inactive metabolite, M1.[1][2] This reaction is so rapid and extensive that after oral administration, little to no parent GDC-0834 is detected in human circulation.[1][3][4]

Q2: Which enzyme is responsible for the metabolism of GDC-0834?

A2: Aldehyde oxidase (AO), a cytosolic enzyme, is the primary enzyme responsible for the amide hydrolysis of GDC-0834.[1][3][5] While carboxylesterase (CES) was also implicated, studies with specific inhibitors confirmed the predominant role of AO.[1][3][4] Xanthine oxidase (XO) was not found to be involved.[1][3]

Q3: Why were there discrepancies between preclinical and clinical pharmacokinetic data for GDC-0834?

A3: Significant species-dependent differences in GDC-0834 metabolism are the primary reason for the discrepancies.[1][2][6] The amide hydrolysis pathway is far more predominant in humans than in preclinical species such as mice, rats, dogs, and cynomolgus monkeys.[2][7] This led to an underestimation of its clearance in humans based on animal model data.[2]

Q4: What were the clinical implications of the rapid metabolism of GDC-0834?

A4: The rapid, AO-mediated amide hydrolysis of GDC-0834 in humans resulted in insufficient systemic exposure to the parent drug.[7] Plasma concentrations were below the limit of quantitation (<1 ng/ml) in clinical trials, even at doses of 35 mg and 105 mg.[2][8] Consequently, the clinical development of GDC-0834 for rheumatoid arthritis was terminated.[2][6]

Q5: Is GDC-0834 an inhibitor of aldehyde oxidase?

A5: Yes, GDC-0834 is a potent, reversible inhibitor of aldehyde oxidase.[1][3] It has been shown to inhibit the metabolism of several known AO substrates.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in in vitro metabolism of GDC-0834 Species differences in aldehyde oxidase activity.Ensure the use of human-derived liver fractions (cytosol or S9) for metabolism studies to accurately reflect human metabolism. Be aware that preclinical animal models will not be predictive of human pharmacokinetics for this compound.[2][8]
Failure to detect GDC-0834 in plasma samples from human studies Extensive and rapid metabolism by aldehyde oxidase.Focus analytical methods on the detection and quantification of the inactive metabolite M1, as it is the predominant species in human plasma and urine.[2][8] The limit of quantitation for GDC-0834 may need to be extremely low (<1 ng/mL).[2]
Inconsistent results with different subcellular fractions Aldehyde oxidase is a cytosolic enzyme.For studying GDC-0834 metabolism, human liver cytosol is the most appropriate in vitro system.[1] The use of microsomes alone will not capture AO-mediated metabolism as the formation of M1 is NADPH-independent.[2][8]
Difficulty in identifying the primary metabolizing enzyme Overlapping substrate specificities of hydrolytic enzymes.Use a panel of specific chemical inhibitors to differentiate between aldehyde oxidase, carboxylesterases, and xanthine oxidase activity. For example, hydralazine or raloxifene can be used as selective AO inhibitors.[5][9]

Quantitative Data Summary

Table 1: In Vitro Kinetic Parameters for GDC-0834 Amide Hydrolysis

Parameter Value System Reference
Km0.8 µMHuman Liver Cytosol[1]
Vmax (approx.)400 pmol/min/mg proteinHuman Liver Cytosol[1]
CLint0.511 mL/min/mg proteinHuman Liver Cytosol[1][3][4]

Table 2: GDC-0834 Inhibition of Known Aldehyde Oxidase Substrates

AO Substrate IC50 (µM) Reference
Carbazeran0.86 - 1.87[1]
DACA0.86 - 1.87[1]
O6-benzylguanine0.86 - 1.87[1]
Phthalazine0.86 - 1.87[1]
Zaleplon0.86 - 1.87[1]
Zoniporide0.86 - 1.87[1]

Table 3: Species Comparison of GDC-0834 Intrinsic Clearance (M1 Formation)

Species Relative Intrinsic Clearance (Vmax/Km) vs. Human Reference
Human1[8]
Rat23 to 169-fold lower[8]
Dog23 to 169-fold lower[8]
Monkey23 to 169-fold lower[8]

Experimental Protocols

Protocol 1: Determination of GDC-0834 Metabolism in Human Liver Cytosol

  • Preparation of Reagents:

    • Prepare a stock solution of GDC-0834 in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver cytosol on ice.

    • Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, human liver cytosol (final protein concentration of e.g., 0.5 mg/mL), and GDC-0834 (at various concentrations to determine Km and Vmax, e.g., 0.1 to 10 µM).

    • Initiate the reaction by pre-warming the mixture to 37°C.

    • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube or plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the disappearance of GDC-0834 and the formation of the M1 metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolism from the linear range of the time course.

    • Plot the rate of metabolism against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Enzyme Inhibition Assay to Identify the Metabolizing Enzyme

  • Preparation of Reagents:

    • Prepare stock solutions of GDC-0834 and specific enzyme inhibitors:

      • Aldehyde Oxidase inhibitor: Hydralazine or Raloxifene

      • Carboxylesterase inhibitor: Biso(4-nitrophenyl) phosphate (BNPP)

      • Xanthine Oxidase inhibitor: Allopurinol

    • Thaw pooled human liver cytosol on ice.

  • Incubation:

    • Pre-incubate the human liver cytosol with each inhibitor (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the metabolic reaction by adding GDC-0834 at a concentration near its Km (e.g., 1 µM).

    • Incubate at 37°C for a fixed time point within the linear range of formation of M1.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction and process the samples as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Quantify the formation of the M1 metabolite.

  • Data Analysis:

    • Compare the rate of M1 formation in the presence of each inhibitor to the vehicle control. Significant inhibition by a specific inhibitor indicates the involvement of the corresponding enzyme.

Visualizations

GDC_0834_Metabolism GDC_0834 GDC-0834 (Active BTK Inhibitor) M1 M1 (Inactive Metabolite) GDC_0834->M1 Amide Hydrolysis AO Aldehyde Oxidase (AO) (Human Liver Cytosol) AO->GDC_0834 Metabolizes Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_inhibition Enzyme Inhibition Assay start Incubate GDC-0834 with Human Liver Cytosol quench Quench Reaction & Prepare Sample start->quench lcms LC-MS/MS Analysis quench->lcms data Determine Rate of Metabolite Formation lcms->data compare Compare Metabolite Formation to Control inhibitors Pre-incubate Cytosol with: - AO Inhibitor (e.g., Hydralazine) - CES Inhibitor - XO Inhibitor start_inhibit Add GDC-0834 inhibitors->start_inhibit quench_inhibit Quench Reaction start_inhibit->quench_inhibit lcms_inhibit LC-MS/MS Analysis quench_inhibit->lcms_inhibit lcms_inhibit->compare Species_Difference_Logic cluster_preclinical_data Preclinical Findings cluster_human_data Human Clinical Findings Preclinical Preclinical Species (Rat, Dog, Monkey) Low_AO Low Aldehyde Oxidase Activity Preclinical->Low_AO Human Human High_AO High Aldehyde Oxidase Activity Human->High_AO Low_Clearance Low GDC-0834 Clearance Low_AO->Low_Clearance Good_PK Favorable PK Profile Low_Clearance->Good_PK Conclusion Conclusion: Preclinical models were not predictive of human pharmacokinetics due to significant species differences in AO activity. High_Clearance High GDC-0834 Clearance High_AO->High_Clearance Poor_PK Poor PK Profile (<1 ng/mL Exposure) High_Clearance->Poor_PK Poor_PK->Conclusion

References

GDC-0834 In Vitro Metabolism: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for interpreting in vitro metabolism data for GDC-0834, a Bruton's tyrosine kinase (BTK) inhibitor. The content is structured to address common questions and troubleshooting scenarios that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for GDC-0834 in humans?

A1: The predominant metabolic pathway for GDC-0834 in humans is amide hydrolysis, leading to the formation of an inactive aniline metabolite, M1.[1][2][3] This reaction is significantly more pronounced in humans than in preclinical species such as rats, dogs, and monkeys.[2][4]

Q2: Which enzymes are responsible for the amide hydrolysis of GDC-0834?

A2: The primary enzyme responsible for the amide hydrolysis of GDC-0834 in human liver cytosol is Aldehyde Oxidase (AO).[1][5][6] Carboxylesterase (CES) may also contribute to this metabolic conversion, while Xanthine Oxidase (XO) has been shown not to be involved.[1][5] This metabolic route is independent of cytochrome P450 (CYP) enzymes.[3][4]

Q3: Why is there a significant species difference in the metabolism of GDC-0834?

A3: In vitro studies have demonstrated that the rate of amide hydrolysis is substantially higher in human liver fractions compared to those from mice, rats, dogs, and cynomolgus monkeys.[2][4] This is attributed to higher activity of Aldehyde Oxidase in humans for this specific substrate.[1] This species difference led to challenges in predicting human pharmacokinetics from preclinical data.[3][4]

Q4: What is the impact of GDC-0834's rapid metabolism on its clinical pharmacokinetics?

A4: The extensive and rapid metabolism of GDC-0834 via amide hydrolysis resulted in very low systemic exposure of the parent drug in human clinical trials.[1][2][4] Following oral administration, plasma concentrations of GDC-0834 were often below the limit of quantitation, while substantial levels of the inactive metabolite M1 were observed.[2]

Q5: Can GDC-0834 act as an inhibitor of drug-metabolizing enzymes?

A5: Yes, GDC-0834 has been shown to be a potent reversible inhibitor of Aldehyde Oxidase (AO).[1][5][7] It demonstrated inhibitory activity against several known AO substrates.[1]

Troubleshooting Guide

Issue 1: High variability or unexpected results in GDC-0834 metabolism assays.

  • Possible Cause: Inconsistent enzyme activity in subcellular fractions.

  • Troubleshooting Step: Ensure the quality and proper storage of liver fractions (microsomes, cytosol, S9). Use pooled human liver fractions to minimize inter-individual variability. For mechanistic studies, consider using recombinant AO and CES enzymes.

Issue 2: Difficulty in detecting GDC-0834 depletion in human liver preparations.

  • Possible Cause: The rate of metabolism is very high.

  • Troubleshooting Step: Optimize incubation times and protein concentrations. Shorter incubation times and lower protein concentrations may be necessary to accurately determine the initial rate of metabolism. Ensure your analytical method has a sufficiently low limit of quantitation.

Issue 3: Discrepancy between results from NADPH-fortified and non-fortified incubations.

  • Possible Cause: Misunderstanding of the primary metabolic pathway.

  • Troubleshooting Step: The primary amide hydrolysis of GDC-0834 is a non-CYP, NADPH-independent process.[2] Therefore, similar rates of M1 formation are expected in the presence or absence of NADPH. If differences are observed, it may indicate minor contributions from other pathways or potential issues with the experimental setup.

Issue 4: Failure to inhibit GDC-0834 metabolism with common CYP inhibitors.

  • Possible Cause: Incorrect assumption of the enzymes involved.

  • Troubleshooting Step: As GDC-0834 metabolism is primarily mediated by AO and CES, CYP inhibitors will not be effective.[3][4] Use specific inhibitors for AO (e.g., raloxifene, menadione) and CES (e.g., bis-p-nitrophenyl phosphate - BNPP) to confirm their roles.[1]

Data Presentation

Table 1: In Vitro Metabolic Stability of GDC-0834 in Hepatocytes (3-hour incubation) [4]

SpeciesPercent Turnover
Human80%
Mouse56%
Cynomolgus Monkey53%
Rat20%
Dog17%

Table 2: Kinetic Parameters for M1 Formation in Liver Microsomes (in the absence of NADPH) [2]

SpeciesVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
Human1520 ± 9011.2 ± 1.4136
Monkey23.3 ± 0.66.5 ± 0.53.6
Dog15.1 ± 1.118.7 ± 3.40.8
Rat12.3 ± 0.67.9 ± 0.91.6

Table 3: Inhibition of GDC-0834 Metabolism (M1 Formation) in Human Liver Cytosol [1]

InhibitorTarget Enzyme(s)IC50 (µM)
RaloxifeneAO0.33
MenadioneAO2.14
β-estradiolAO1.25
DCPIPAO1.05
LoperamideAO/CES0.15
BNPPCES0.50
AllopurinolXO>50

Table 4: Inhibition of Aldehyde Oxidase (AO) Probe Substrates by GDC-0834 in Human Liver Cytosol [1]

AO SubstrateIC50 of GDC-0834 (µM)
Carbazeran1.87
DACA1.34
O6-benzylguanine1.08
Phthalazine0.86
Zaleplon1.14
Zoniporide1.40

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Hepatocytes

  • Cell Culture: Plate cryopreserved hepatocytes in collagen-coated plates and allow them to attach.

  • Incubation: Replace the medium with fresh incubation medium containing GDC-0834 at a final concentration of 1 µM.

  • Time Points: Incubate at 37°C in a humidified incubator. Collect samples from the incubation mixture at various time points (e.g., 0, 0.5, 1, 2, 3 hours).

  • Sample Processing: Quench the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant for the concentration of GDC-0834 using a validated LC-MS/MS method.

  • Data Calculation: Determine the percentage of GDC-0834 remaining at each time point relative to the 0-hour time point.

Protocol 2: Enzyme Kinetics of M1 Formation in Liver Microsomes

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Substrate Addition: Add GDC-0834 at a range of concentrations (e.g., 0.1 to 50 µM).

  • Incubation: Incubate at 37°C. Note: NADPH is not required for this reaction.

  • Time Points and Quenching: Collect aliquots at multiple time points to ensure linear formation of M1 and quench the reaction with ice-cold acetonitrile.

  • Analysis: Analyze the samples for M1 concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the initial velocity of M1 formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Protocol 3: Chemical Inhibition Studies in Human Liver Cytosol

  • Preparation: Prepare a mixture of human liver cytosol (e.g., 0.5 mg/mL protein) in buffer.

  • Inhibitor Pre-incubation: Add a range of concentrations of the selected inhibitor (e.g., raloxifene for AO, BNPP for CES) and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Add GDC-0834 at a concentration close to its Km value.

  • Incubation and Quenching: Incubate for a predetermined time that ensures linear metabolite formation and then quench the reaction.

  • Analysis: Quantify the formation of M1 by LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

GDC_0834_Metabolism cluster_enzymes Primary Metabolic Pathway in Human Liver Cytosol GDC_0834 GDC-0834 M1 M1 (Inactive Metabolite) GDC_0834->M1 Amide Hydrolysis AO Aldehyde Oxidase (AO) AO->M1 CES Carboxylesterase (CES) CES->M1

Caption: Metabolic pathway of GDC-0834 to its inactive metabolite M1.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep Prepare Liver Fraction (e.g., Microsomes, Cytosol) add_inhibitor Add Inhibitor (Optional) prep->add_inhibitor add_gdc Add GDC-0834 add_inhibitor->add_gdc incubate Incubate at 37°C add_gdc->incubate quench Quench Reaction incubate->quench analyze LC-MS/MS Analysis quench->analyze data Data Interpretation analyze->data

Caption: General workflow for an in vitro GDC-0834 metabolism experiment.

References

GDC-0834 In Vitro Metabolism: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for interpreting in vitro metabolism data for GDC-0834, a Bruton's tyrosine kinase (BTK) inhibitor. The content is structured to address common questions and troubleshooting scenarios that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for GDC-0834 in humans?

A1: The predominant metabolic pathway for GDC-0834 in humans is amide hydrolysis, leading to the formation of an inactive aniline metabolite, M1.[1][2][3] This reaction is significantly more pronounced in humans than in preclinical species such as rats, dogs, and monkeys.[2][4]

Q2: Which enzymes are responsible for the amide hydrolysis of GDC-0834?

A2: The primary enzyme responsible for the amide hydrolysis of GDC-0834 in human liver cytosol is Aldehyde Oxidase (AO).[1][5][6] Carboxylesterase (CES) may also contribute to this metabolic conversion, while Xanthine Oxidase (XO) has been shown not to be involved.[1][5] This metabolic route is independent of cytochrome P450 (CYP) enzymes.[3][4]

Q3: Why is there a significant species difference in the metabolism of GDC-0834?

A3: In vitro studies have demonstrated that the rate of amide hydrolysis is substantially higher in human liver fractions compared to those from mice, rats, dogs, and cynomolgus monkeys.[2][4] This is attributed to higher activity of Aldehyde Oxidase in humans for this specific substrate.[1] This species difference led to challenges in predicting human pharmacokinetics from preclinical data.[3][4]

Q4: What is the impact of GDC-0834's rapid metabolism on its clinical pharmacokinetics?

A4: The extensive and rapid metabolism of GDC-0834 via amide hydrolysis resulted in very low systemic exposure of the parent drug in human clinical trials.[1][2][4] Following oral administration, plasma concentrations of GDC-0834 were often below the limit of quantitation, while substantial levels of the inactive metabolite M1 were observed.[2]

Q5: Can GDC-0834 act as an inhibitor of drug-metabolizing enzymes?

A5: Yes, GDC-0834 has been shown to be a potent reversible inhibitor of Aldehyde Oxidase (AO).[1][5][7] It demonstrated inhibitory activity against several known AO substrates.[1]

Troubleshooting Guide

Issue 1: High variability or unexpected results in GDC-0834 metabolism assays.

  • Possible Cause: Inconsistent enzyme activity in subcellular fractions.

  • Troubleshooting Step: Ensure the quality and proper storage of liver fractions (microsomes, cytosol, S9). Use pooled human liver fractions to minimize inter-individual variability. For mechanistic studies, consider using recombinant AO and CES enzymes.

Issue 2: Difficulty in detecting GDC-0834 depletion in human liver preparations.

  • Possible Cause: The rate of metabolism is very high.

  • Troubleshooting Step: Optimize incubation times and protein concentrations. Shorter incubation times and lower protein concentrations may be necessary to accurately determine the initial rate of metabolism. Ensure your analytical method has a sufficiently low limit of quantitation.

Issue 3: Discrepancy between results from NADPH-fortified and non-fortified incubations.

  • Possible Cause: Misunderstanding of the primary metabolic pathway.

  • Troubleshooting Step: The primary amide hydrolysis of GDC-0834 is a non-CYP, NADPH-independent process.[2] Therefore, similar rates of M1 formation are expected in the presence or absence of NADPH. If differences are observed, it may indicate minor contributions from other pathways or potential issues with the experimental setup.

Issue 4: Failure to inhibit GDC-0834 metabolism with common CYP inhibitors.

  • Possible Cause: Incorrect assumption of the enzymes involved.

  • Troubleshooting Step: As GDC-0834 metabolism is primarily mediated by AO and CES, CYP inhibitors will not be effective.[3][4] Use specific inhibitors for AO (e.g., raloxifene, menadione) and CES (e.g., bis-p-nitrophenyl phosphate - BNPP) to confirm their roles.[1]

Data Presentation

Table 1: In Vitro Metabolic Stability of GDC-0834 in Hepatocytes (3-hour incubation) [4]

SpeciesPercent Turnover
Human80%
Mouse56%
Cynomolgus Monkey53%
Rat20%
Dog17%

Table 2: Kinetic Parameters for M1 Formation in Liver Microsomes (in the absence of NADPH) [2]

SpeciesVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
Human1520 ± 9011.2 ± 1.4136
Monkey23.3 ± 0.66.5 ± 0.53.6
Dog15.1 ± 1.118.7 ± 3.40.8
Rat12.3 ± 0.67.9 ± 0.91.6

Table 3: Inhibition of GDC-0834 Metabolism (M1 Formation) in Human Liver Cytosol [1]

InhibitorTarget Enzyme(s)IC50 (µM)
RaloxifeneAO0.33
MenadioneAO2.14
β-estradiolAO1.25
DCPIPAO1.05
LoperamideAO/CES0.15
BNPPCES0.50
AllopurinolXO>50

Table 4: Inhibition of Aldehyde Oxidase (AO) Probe Substrates by GDC-0834 in Human Liver Cytosol [1]

AO SubstrateIC50 of GDC-0834 (µM)
Carbazeran1.87
DACA1.34
O6-benzylguanine1.08
Phthalazine0.86
Zaleplon1.14
Zoniporide1.40

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Hepatocytes

  • Cell Culture: Plate cryopreserved hepatocytes in collagen-coated plates and allow them to attach.

  • Incubation: Replace the medium with fresh incubation medium containing GDC-0834 at a final concentration of 1 µM.

  • Time Points: Incubate at 37°C in a humidified incubator. Collect samples from the incubation mixture at various time points (e.g., 0, 0.5, 1, 2, 3 hours).

  • Sample Processing: Quench the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant for the concentration of GDC-0834 using a validated LC-MS/MS method.

  • Data Calculation: Determine the percentage of GDC-0834 remaining at each time point relative to the 0-hour time point.

Protocol 2: Enzyme Kinetics of M1 Formation in Liver Microsomes

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Substrate Addition: Add GDC-0834 at a range of concentrations (e.g., 0.1 to 50 µM).

  • Incubation: Incubate at 37°C. Note: NADPH is not required for this reaction.

  • Time Points and Quenching: Collect aliquots at multiple time points to ensure linear formation of M1 and quench the reaction with ice-cold acetonitrile.

  • Analysis: Analyze the samples for M1 concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the initial velocity of M1 formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Protocol 3: Chemical Inhibition Studies in Human Liver Cytosol

  • Preparation: Prepare a mixture of human liver cytosol (e.g., 0.5 mg/mL protein) in buffer.

  • Inhibitor Pre-incubation: Add a range of concentrations of the selected inhibitor (e.g., raloxifene for AO, BNPP for CES) and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Add GDC-0834 at a concentration close to its Km value.

  • Incubation and Quenching: Incubate for a predetermined time that ensures linear metabolite formation and then quench the reaction.

  • Analysis: Quantify the formation of M1 by LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

GDC_0834_Metabolism cluster_enzymes Primary Metabolic Pathway in Human Liver Cytosol GDC_0834 GDC-0834 M1 M1 (Inactive Metabolite) GDC_0834->M1 Amide Hydrolysis AO Aldehyde Oxidase (AO) AO->M1 CES Carboxylesterase (CES) CES->M1

Caption: Metabolic pathway of GDC-0834 to its inactive metabolite M1.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep Prepare Liver Fraction (e.g., Microsomes, Cytosol) add_inhibitor Add Inhibitor (Optional) prep->add_inhibitor add_gdc Add GDC-0834 add_inhibitor->add_gdc incubate Incubate at 37°C add_gdc->incubate quench Quench Reaction incubate->quench analyze LC-MS/MS Analysis quench->analyze data Data Interpretation analyze->data

Caption: General workflow for an in vitro GDC-0834 metabolism experiment.

References

GDC-0834 Racemate off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the GDC-0834 racemate in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is GDC-0834 and what is its primary target?

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.

Q2: What are the known on-target potencies of GDC-0834?

GDC-0834 demonstrates low nanomolar potency against BTK in both biochemical and cellular assays.

Assay TypeSpeciesIC50
Biochemical (BTK kinase activity)Not Specified5.9 ± 1.1 nM
Cellular (BTK activity)Not Specified6.4 nM
In vivo (pBTK-Tyr223 inhibition)Mouse1.1 µM
In vivo (pBTK-Tyr223 inhibition)Rat5.6 ± 1.6 µM
Data compiled from MedchemExpress.[2]

Q3: Are there any known off-target effects for GDC-0834?

Q4: Has the cytotoxicity of GDC-0834 been evaluated in various cell lines?

There is limited publicly available data on the cytotoxicity of GDC-0834 across a broad range of cancer or normal cell lines. Researchers are advised to determine the cytotoxic profile of GDC-0834 in their specific cell lines of interest. A general protocol for assessing cytotoxicity is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed that is inconsistent with BTK inhibition.

  • Possible Cause 1: Off-target kinase inhibition. Although reported to be selective, GDC-0834 may inhibit other kinases, especially at higher concentrations. The Tec family of kinases (e.g., TEC, ITK, TXK) are closely related to BTK and could be potential off-targets.

  • Troubleshooting Step 1: Perform a kinase selectivity profiling assay to identify potential off-target kinases. A competition binding assay (see "Experimental Protocols") or a commercial service like Eurofins' KINOMEscan® can be utilized.

  • Troubleshooting Step 2: If an off-target kinase is identified, validate its inhibition in your cellular system using a more selective inhibitor for that kinase or through genetic approaches like siRNA knockdown.

  • Possible Cause 2: Aldehyde oxidase (AO) activity in your cell line. If your cell line has high AO activity, GDC-0834 may be rapidly metabolized, leading to a lack of efficacy or the accumulation of a metabolite that could have its own biological effects.

  • Troubleshooting Step 3: Determine the expression and activity of AO in your cell line. If AO activity is high, consider using an AO inhibitor as a control to see if it potentiates the effect of GDC-0834.

Issue 2: High variability in experimental results between different cell lines.

  • Possible Cause 1: Differences in BTK expression and pathway dependency. Cell lines will have varying levels of BTK expression and different degrees of reliance on the BTK signaling pathway for survival and proliferation.

  • Troubleshooting Step 1: Characterize the BTK expression level (protein and mRNA) in your panel of cell lines.

  • Troubleshooting Step 2: Assess the baseline activity of the BTK pathway in your cell lines by measuring the phosphorylation of downstream targets like PLCγ2.

  • Possible Cause 2: Species-specific differences in metabolism. As observed in preclinical species versus humans, the metabolism of GDC-0834 can vary significantly.[4] This could also be a factor between different cell lines, especially if they are derived from different species.

  • Troubleshooting Step 3: If using cell lines from different species, be aware of potential differences in drug metabolism.

Experimental Protocols

1. Kinase Selectivity Profiling (Competition Binding Assay)

This protocol provides a general workflow for assessing the binding of GDC-0834 to a panel of kinases.

  • Principle: An immobilized active site-directed ligand captures the kinase of interest. The test compound (GDC-0834) is added in solution. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified, typically by qPCR for a DNA tag conjugated to the kinase.

  • Materials:

    • Kinase panel of interest (recombinant, tagged)

    • Immobilized ligand beads

    • GDC-0834 stock solution (e.g., 10 mM in DMSO)

    • Assay buffer (specific to the kinase panel)

    • Wash buffer

    • Detection reagents (e.g., qPCR mix)

    • Multi-well plates

  • Procedure:

    • Prepare serial dilutions of GDC-0834 in the assay buffer.

    • In a multi-well plate, add the kinase, the immobilized ligand beads, and the GDC-0834 dilution (or DMSO as a vehicle control).

    • Incubate to allow binding to reach equilibrium.

    • Wash the beads to remove unbound kinase.

    • Quantify the amount of kinase bound to the beads.

    • Calculate the percentage of kinase binding relative to the DMSO control for each concentration of GDC-0834.

    • Plot the percentage of binding against the log of the GDC-0834 concentration to determine the dissociation constant (Kd) or IC50 for each kinase.

2. Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol outlines a common method for assessing the effect of GDC-0834 on cell viability.

  • Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.

  • Materials:

    • Cell line(s) of interest

    • Complete cell culture medium

    • GDC-0834 stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Spectrophotometer (plate reader)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of GDC-0834 in complete cell culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the GDC-0834 dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a background control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a 96-well plate reader.

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of viability against the log of the GDC-0834 concentration to determine the GI50 (concentration for 50% inhibition of cell growth).

Visualizations

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation GDC0834 GDC-0834 GDC0834->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PLCG2->IP3_DAG Ca_PKC Ca2+ mobilization & PKC activation IP3_DAG->Ca_PKC NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Activation Ca_PKC->NFkB_NFAT_AP1 Cell_Response B-Cell Proliferation, Survival, Differentiation NFkB_NFAT_AP1->Cell_Response

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Off_Target_Workflow Experimental Workflow for Off-Target Evaluation start Start: Unexpected Cellular Phenotype kinase_panel Kinase Selectivity Profiling start->kinase_panel cytotoxicity Cytotoxicity Profiling (Panel of Cell Lines) start->cytotoxicity off_target_hit Off-Target Kinase Identified? kinase_panel->off_target_hit conclusion Correlate Phenotype with Off-Target/Metabolism cytotoxicity->conclusion validate_hit Validate Off-Target (e.g., siRNA, selective inhibitor) off_target_hit->validate_hit Yes no_off_target No Significant Off-Target Kinase off_target_hit->no_off_target No pathway_analysis Pathway Analysis of Off-Target validate_hit->pathway_analysis pathway_analysis->conclusion metabolism_check Investigate Drug Metabolism (e.g., AO activity) no_off_target->metabolism_check metabolism_check->conclusion

Caption: Workflow for investigating unexpected off-target effects of GDC-0834.

Troubleshooting_Tree Troubleshooting Unexpected Results start Unexpected Result with GDC-0834 is_phenotype_dose_dependent Is the phenotype dose-dependent? start->is_phenotype_dose_dependent yes_dose_dependent Yes is_phenotype_dose_dependent->yes_dose_dependent Yes no_dose_dependent No is_phenotype_dose_dependent->no_dose_dependent No is_btk_inhibited Is BTK phosphorylation inhibited at active doses? yes_dose_dependent->is_btk_inhibited check_reagents Check Reagents and Assay Conditions (e.g., Artifact) no_dose_dependent->check_reagents yes_btk_inhibited Yes is_btk_inhibited->yes_btk_inhibited Yes no_btk_inhibited No is_btk_inhibited->no_btk_inhibited No off_target_or_metabolism Consider Off-Target Kinase or Metabolite Effect yes_btk_inhibited->off_target_or_metabolism check_compound_stability Check Compound Stability and Cell Permeability no_btk_inhibited->check_compound_stability

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

GDC-0834 Racemate off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the GDC-0834 racemate in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is GDC-0834 and what is its primary target?

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.

Q2: What are the known on-target potencies of GDC-0834?

GDC-0834 demonstrates low nanomolar potency against BTK in both biochemical and cellular assays.

Assay TypeSpeciesIC50
Biochemical (BTK kinase activity)Not Specified5.9 ± 1.1 nM
Cellular (BTK activity)Not Specified6.4 nM
In vivo (pBTK-Tyr223 inhibition)Mouse1.1 µM
In vivo (pBTK-Tyr223 inhibition)Rat5.6 ± 1.6 µM
Data compiled from MedchemExpress.[2]

Q3: Are there any known off-target effects for GDC-0834?

Q4: Has the cytotoxicity of GDC-0834 been evaluated in various cell lines?

There is limited publicly available data on the cytotoxicity of GDC-0834 across a broad range of cancer or normal cell lines. Researchers are advised to determine the cytotoxic profile of GDC-0834 in their specific cell lines of interest. A general protocol for assessing cytotoxicity is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed that is inconsistent with BTK inhibition.

  • Possible Cause 1: Off-target kinase inhibition. Although reported to be selective, GDC-0834 may inhibit other kinases, especially at higher concentrations. The Tec family of kinases (e.g., TEC, ITK, TXK) are closely related to BTK and could be potential off-targets.

  • Troubleshooting Step 1: Perform a kinase selectivity profiling assay to identify potential off-target kinases. A competition binding assay (see "Experimental Protocols") or a commercial service like Eurofins' KINOMEscan® can be utilized.

  • Troubleshooting Step 2: If an off-target kinase is identified, validate its inhibition in your cellular system using a more selective inhibitor for that kinase or through genetic approaches like siRNA knockdown.

  • Possible Cause 2: Aldehyde oxidase (AO) activity in your cell line. If your cell line has high AO activity, GDC-0834 may be rapidly metabolized, leading to a lack of efficacy or the accumulation of a metabolite that could have its own biological effects.

  • Troubleshooting Step 3: Determine the expression and activity of AO in your cell line. If AO activity is high, consider using an AO inhibitor as a control to see if it potentiates the effect of GDC-0834.

Issue 2: High variability in experimental results between different cell lines.

  • Possible Cause 1: Differences in BTK expression and pathway dependency. Cell lines will have varying levels of BTK expression and different degrees of reliance on the BTK signaling pathway for survival and proliferation.

  • Troubleshooting Step 1: Characterize the BTK expression level (protein and mRNA) in your panel of cell lines.

  • Troubleshooting Step 2: Assess the baseline activity of the BTK pathway in your cell lines by measuring the phosphorylation of downstream targets like PLCγ2.

  • Possible Cause 2: Species-specific differences in metabolism. As observed in preclinical species versus humans, the metabolism of GDC-0834 can vary significantly.[4] This could also be a factor between different cell lines, especially if they are derived from different species.

  • Troubleshooting Step 3: If using cell lines from different species, be aware of potential differences in drug metabolism.

Experimental Protocols

1. Kinase Selectivity Profiling (Competition Binding Assay)

This protocol provides a general workflow for assessing the binding of GDC-0834 to a panel of kinases.

  • Principle: An immobilized active site-directed ligand captures the kinase of interest. The test compound (GDC-0834) is added in solution. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified, typically by qPCR for a DNA tag conjugated to the kinase.

  • Materials:

    • Kinase panel of interest (recombinant, tagged)

    • Immobilized ligand beads

    • GDC-0834 stock solution (e.g., 10 mM in DMSO)

    • Assay buffer (specific to the kinase panel)

    • Wash buffer

    • Detection reagents (e.g., qPCR mix)

    • Multi-well plates

  • Procedure:

    • Prepare serial dilutions of GDC-0834 in the assay buffer.

    • In a multi-well plate, add the kinase, the immobilized ligand beads, and the GDC-0834 dilution (or DMSO as a vehicle control).

    • Incubate to allow binding to reach equilibrium.

    • Wash the beads to remove unbound kinase.

    • Quantify the amount of kinase bound to the beads.

    • Calculate the percentage of kinase binding relative to the DMSO control for each concentration of GDC-0834.

    • Plot the percentage of binding against the log of the GDC-0834 concentration to determine the dissociation constant (Kd) or IC50 for each kinase.

2. Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol outlines a common method for assessing the effect of GDC-0834 on cell viability.

  • Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.

  • Materials:

    • Cell line(s) of interest

    • Complete cell culture medium

    • GDC-0834 stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Spectrophotometer (plate reader)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of GDC-0834 in complete cell culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the GDC-0834 dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a background control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a 96-well plate reader.

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of viability against the log of the GDC-0834 concentration to determine the GI50 (concentration for 50% inhibition of cell growth).

Visualizations

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation GDC0834 GDC-0834 GDC0834->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PLCG2->IP3_DAG Ca_PKC Ca2+ mobilization & PKC activation IP3_DAG->Ca_PKC NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Activation Ca_PKC->NFkB_NFAT_AP1 Cell_Response B-Cell Proliferation, Survival, Differentiation NFkB_NFAT_AP1->Cell_Response

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Off_Target_Workflow Experimental Workflow for Off-Target Evaluation start Start: Unexpected Cellular Phenotype kinase_panel Kinase Selectivity Profiling start->kinase_panel cytotoxicity Cytotoxicity Profiling (Panel of Cell Lines) start->cytotoxicity off_target_hit Off-Target Kinase Identified? kinase_panel->off_target_hit conclusion Correlate Phenotype with Off-Target/Metabolism cytotoxicity->conclusion validate_hit Validate Off-Target (e.g., siRNA, selective inhibitor) off_target_hit->validate_hit Yes no_off_target No Significant Off-Target Kinase off_target_hit->no_off_target No pathway_analysis Pathway Analysis of Off-Target validate_hit->pathway_analysis pathway_analysis->conclusion metabolism_check Investigate Drug Metabolism (e.g., AO activity) no_off_target->metabolism_check metabolism_check->conclusion

Caption: Workflow for investigating unexpected off-target effects of GDC-0834.

Troubleshooting_Tree Troubleshooting Unexpected Results start Unexpected Result with GDC-0834 is_phenotype_dose_dependent Is the phenotype dose-dependent? start->is_phenotype_dose_dependent yes_dose_dependent Yes is_phenotype_dose_dependent->yes_dose_dependent Yes no_dose_dependent No is_phenotype_dose_dependent->no_dose_dependent No is_btk_inhibited Is BTK phosphorylation inhibited at active doses? yes_dose_dependent->is_btk_inhibited check_reagents Check Reagents and Assay Conditions (e.g., Artifact) no_dose_dependent->check_reagents yes_btk_inhibited Yes is_btk_inhibited->yes_btk_inhibited Yes no_btk_inhibited No is_btk_inhibited->no_btk_inhibited No off_target_or_metabolism Consider Off-Target Kinase or Metabolite Effect yes_btk_inhibited->off_target_or_metabolism check_compound_stability Check Compound Stability and Cell Permeability no_btk_inhibited->check_compound_stability

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

GDC-0834 Preclinical Data Translation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for challenges encountered when translating preclinical data of the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in translating GDC-0834 preclinical efficacy to clinical trials?

The principal challenge lies in a significant species-specific difference in metabolism. In humans, GDC-0834 undergoes rapid and extensive amide hydrolysis to form an inactive metabolite, M1.[1][2][3][4] This metabolic pathway is significantly less prominent in preclinical animal models such as mice, rats, dogs, and monkeys, where the drug demonstrates good oral bioavailability.[1][2] Consequently, preclinical efficacy observed in these species does not translate to humans due to insufficient systemic exposure to the active parent drug.[1][3][4]

Q2: Which enzymes are responsible for the rapid metabolism of GDC-0834 in humans?

In vitro studies have identified human aldehyde oxidase (AO) as the primary enzyme responsible for the amide hydrolysis of GDC-0834.[1][5] Carboxylesterase (CES) also contributes to this metabolic process, but to a lesser extent.[5] Xanthine oxidase (XO) was not found to be involved.[1][5]

Q3: What were the observed clinical outcomes for GDC-0834 in early human trials?

Exploratory clinical studies in healthy volunteers revealed limited exposure to GDC-0834 after oral administration.[1][3] Plasma concentrations of the parent drug were mostly below the limit of quantitation (<1 ng/mL).[1][3] In contrast, substantial levels of the inactive aniline metabolite M1 were detected.[1][3] This led to the termination of GDC-0834's clinical development.[4]

Q4: How does the in vitro potency of GDC-0834 translate to its in vivo activity in preclinical models?

GDC-0834 is a potent inhibitor of BTK in vitro.[6] This potency is reflected in preclinical in vivo models where sufficient drug exposure is achieved. For instance, in mice and rats, GDC-0834 demonstrated dose-dependent inhibition of BTK phosphorylation (pBTK-Tyr223) in the blood.[6]

Troubleshooting Guide

Issue: My in vivo rodent efficacy study with GDC-0834 is not showing the expected results despite confirming its in vitro potency.

  • Possible Cause 1: Suboptimal Dosing or Formulation.

    • Troubleshooting Step: Verify the dose, formulation, and route of administration. GDC-0834 has been shown to be orally bioavailable in preclinical species.[1] Ensure the formulation is appropriate for oral delivery and that the dose is sufficient to achieve therapeutic concentrations.

  • Possible Cause 2: Unexpected Metabolism in the Specific Animal Model.

    • Troubleshooting Step: While generally showing good bioavailability in preclinical species, it is crucial to perform pharmacokinetic (PK) studies in the specific strain and species being used. Measure plasma concentrations of both GDC-0834 and the M1 metabolite to assess the metabolic profile.

  • Possible Cause 3: Issues with the Pharmacodynamic (PD) Readout.

    • Troubleshooting Step: Ensure the method for measuring BTK inhibition is validated. Western blotting for phosphorylated BTK (pBTK-Tyr223) relative to total BTK is a common method.[6] Collect blood samples at appropriate time points post-dosing to capture the peak and duration of target engagement.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of GDC-0834

Assay TypeSpeciesParameterValue
Biochemical Assay-IC₅₀ vs. BTK5.9 nM[6]
Cellular Assay-IC₅₀ vs. BTK6.4 nM[6]
In Vivo PD (pBTK inhibition)MouseIC₅₀1.1 µM[6]
In Vivo PD (pBTK inhibition)RatIC₅₀5.6 µM[6]
Aldehyde Oxidase InhibitionHumanIC₅₀0.86 - 1.87 µM[1][5][6]

Table 2: Comparative Kinetics of M1 Metabolite Formation

SpeciesVmax (nmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (mL/min/mg protein)Fold Difference vs. Human
Human1.172.30.51-
Monkey0.092.10.0412.8x lower
Dog0.051.70.0317x lower
Rat0.031.30.0225.5x lower
Data derived from in vitro studies with liver microsomes in the absence of NADPH.

Experimental Protocols

Protocol 1: In Vitro Metabolism of GDC-0834 in Liver Microsomes

  • Objective: To determine the rate of formation of the M1 metabolite in liver microsomes from different species.

  • Materials: GDC-0834, liver microsomes (human, rat, dog, monkey), NADPH-regenerating system (or absence thereof to assess NADPH-independent metabolism), appropriate buffers, and analytical standards for GDC-0834 and M1.

  • Procedure: a. Prepare incubations containing liver microsomes (e.g., 0.5 mg/mL protein) and GDC-0834 at various concentrations in buffer. b. For NADPH-dependent metabolism, include an NADPH-regenerating system. For the assessment of amide hydrolysis, incubations are performed in the absence of NADPH.[3] c. Initiate the reaction by adding the substrate. d. Incubate at 37°C with shaking. e. At various time points, quench the reaction (e.g., with acetonitrile). f. Centrifuge to pellet the protein. g. Analyze the supernatant for the concentrations of GDC-0834 and M1 using a validated LC-MS/MS method.

  • Data Analysis: Determine the kinetic parameters (Vmax and Km) by fitting the rate of M1 formation versus substrate concentration to the Michaelis-Menten equation. Calculate intrinsic clearance as Vmax/Km.

Protocol 2: In Vivo Pharmacodynamic Assessment of BTK Inhibition

  • Objective: To measure the in vivo inhibition of BTK phosphorylation in whole blood of preclinical models.

  • Materials: GDC-0834, appropriate vehicle for dosing, animal model (e.g., BALB/c mice), materials for blood collection, lysis buffer, antibodies for total BTK and phosphorylated BTK (pBTK-Tyr223), and Western blot apparatus.

  • Procedure: a. Dose animals with GDC-0834 or vehicle at desired concentrations (e.g., 100 or 150 mg/kg in mice).[6] b. At specified time points post-dosing (e.g., 2 hours), collect whole blood.[6] c. Immediately lyse the blood cells to preserve the phosphorylation state of proteins. d. Determine the total protein concentration of the lysates. e. Perform Western blot analysis using antibodies against total BTK and pBTK-Tyr223. f. Quantify the band intensities.

  • Data Analysis: Normalize the pBTK signal to the total BTK signal for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control group.[6]

Visualizations

GDC_0834_Metabolism cluster_preclinical Preclinical Species (Mouse, Rat, Dog) cluster_human Human GDC_0834_pre GDC-0834 (Oral) Absorption_pre Good Oral Bioavailability GDC_0834_pre->Absorption_pre Systemic_pre High Systemic Exposure (Parent Drug) Absorption_pre->Systemic_pre Metabolism_pre Minor Amide Hydrolysis Systemic_pre->Metabolism_pre Slow Efficacy_pre Pharmacological Effect (BTK Inhibition) Systemic_pre->Efficacy_pre M1_pre M1 (Inactive) Metabolism_pre->M1_pre GDC_0834_hum GDC-0834 (Oral) Absorption_hum Absorption GDC_0834_hum->Absorption_hum Metabolism_hum Rapid Amide Hydrolysis (Aldehyde Oxidase) Absorption_hum->Metabolism_hum Fast M1_hum M1 (Inactive) Metabolism_hum->M1_hum Systemic_hum Negligible Systemic Exposure (Parent Drug) Metabolism_hum->Systemic_hum Efficacy_hum Lack of Efficacy Systemic_hum->Efficacy_hum

Caption: Comparative workflow of GDC-0834 disposition in preclinical species versus humans.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates GDC0834 GDC-0834 GDC0834->BTK Inhibits IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolyzes PIP2 PIP2 PIP2->PLCg2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activate NFkB_MAPK NF-κB & MAPK Signaling Ca_PKC->NFkB_MAPK Activate Proliferation B-Cell Proliferation, Survival, Differentiation NFkB_MAPK->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

References

GDC-0834 Preclinical Data Translation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for challenges encountered when translating preclinical data of the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in translating GDC-0834 preclinical efficacy to clinical trials?

The principal challenge lies in a significant species-specific difference in metabolism. In humans, GDC-0834 undergoes rapid and extensive amide hydrolysis to form an inactive metabolite, M1.[1][2][3][4] This metabolic pathway is significantly less prominent in preclinical animal models such as mice, rats, dogs, and monkeys, where the drug demonstrates good oral bioavailability.[1][2] Consequently, preclinical efficacy observed in these species does not translate to humans due to insufficient systemic exposure to the active parent drug.[1][3][4]

Q2: Which enzymes are responsible for the rapid metabolism of GDC-0834 in humans?

In vitro studies have identified human aldehyde oxidase (AO) as the primary enzyme responsible for the amide hydrolysis of GDC-0834.[1][5] Carboxylesterase (CES) also contributes to this metabolic process, but to a lesser extent.[5] Xanthine oxidase (XO) was not found to be involved.[1][5]

Q3: What were the observed clinical outcomes for GDC-0834 in early human trials?

Exploratory clinical studies in healthy volunteers revealed limited exposure to GDC-0834 after oral administration.[1][3] Plasma concentrations of the parent drug were mostly below the limit of quantitation (<1 ng/mL).[1][3] In contrast, substantial levels of the inactive aniline metabolite M1 were detected.[1][3] This led to the termination of GDC-0834's clinical development.[4]

Q4: How does the in vitro potency of GDC-0834 translate to its in vivo activity in preclinical models?

GDC-0834 is a potent inhibitor of BTK in vitro.[6] This potency is reflected in preclinical in vivo models where sufficient drug exposure is achieved. For instance, in mice and rats, GDC-0834 demonstrated dose-dependent inhibition of BTK phosphorylation (pBTK-Tyr223) in the blood.[6]

Troubleshooting Guide

Issue: My in vivo rodent efficacy study with GDC-0834 is not showing the expected results despite confirming its in vitro potency.

  • Possible Cause 1: Suboptimal Dosing or Formulation.

    • Troubleshooting Step: Verify the dose, formulation, and route of administration. GDC-0834 has been shown to be orally bioavailable in preclinical species.[1] Ensure the formulation is appropriate for oral delivery and that the dose is sufficient to achieve therapeutic concentrations.

  • Possible Cause 2: Unexpected Metabolism in the Specific Animal Model.

    • Troubleshooting Step: While generally showing good bioavailability in preclinical species, it is crucial to perform pharmacokinetic (PK) studies in the specific strain and species being used. Measure plasma concentrations of both GDC-0834 and the M1 metabolite to assess the metabolic profile.

  • Possible Cause 3: Issues with the Pharmacodynamic (PD) Readout.

    • Troubleshooting Step: Ensure the method for measuring BTK inhibition is validated. Western blotting for phosphorylated BTK (pBTK-Tyr223) relative to total BTK is a common method.[6] Collect blood samples at appropriate time points post-dosing to capture the peak and duration of target engagement.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of GDC-0834

Assay TypeSpeciesParameterValue
Biochemical Assay-IC₅₀ vs. BTK5.9 nM[6]
Cellular Assay-IC₅₀ vs. BTK6.4 nM[6]
In Vivo PD (pBTK inhibition)MouseIC₅₀1.1 µM[6]
In Vivo PD (pBTK inhibition)RatIC₅₀5.6 µM[6]
Aldehyde Oxidase InhibitionHumanIC₅₀0.86 - 1.87 µM[1][5][6]

Table 2: Comparative Kinetics of M1 Metabolite Formation

SpeciesVmax (nmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (mL/min/mg protein)Fold Difference vs. Human
Human1.172.30.51-
Monkey0.092.10.0412.8x lower
Dog0.051.70.0317x lower
Rat0.031.30.0225.5x lower
Data derived from in vitro studies with liver microsomes in the absence of NADPH.

Experimental Protocols

Protocol 1: In Vitro Metabolism of GDC-0834 in Liver Microsomes

  • Objective: To determine the rate of formation of the M1 metabolite in liver microsomes from different species.

  • Materials: GDC-0834, liver microsomes (human, rat, dog, monkey), NADPH-regenerating system (or absence thereof to assess NADPH-independent metabolism), appropriate buffers, and analytical standards for GDC-0834 and M1.

  • Procedure: a. Prepare incubations containing liver microsomes (e.g., 0.5 mg/mL protein) and GDC-0834 at various concentrations in buffer. b. For NADPH-dependent metabolism, include an NADPH-regenerating system. For the assessment of amide hydrolysis, incubations are performed in the absence of NADPH.[3] c. Initiate the reaction by adding the substrate. d. Incubate at 37°C with shaking. e. At various time points, quench the reaction (e.g., with acetonitrile). f. Centrifuge to pellet the protein. g. Analyze the supernatant for the concentrations of GDC-0834 and M1 using a validated LC-MS/MS method.

  • Data Analysis: Determine the kinetic parameters (Vmax and Km) by fitting the rate of M1 formation versus substrate concentration to the Michaelis-Menten equation. Calculate intrinsic clearance as Vmax/Km.

Protocol 2: In Vivo Pharmacodynamic Assessment of BTK Inhibition

  • Objective: To measure the in vivo inhibition of BTK phosphorylation in whole blood of preclinical models.

  • Materials: GDC-0834, appropriate vehicle for dosing, animal model (e.g., BALB/c mice), materials for blood collection, lysis buffer, antibodies for total BTK and phosphorylated BTK (pBTK-Tyr223), and Western blot apparatus.

  • Procedure: a. Dose animals with GDC-0834 or vehicle at desired concentrations (e.g., 100 or 150 mg/kg in mice).[6] b. At specified time points post-dosing (e.g., 2 hours), collect whole blood.[6] c. Immediately lyse the blood cells to preserve the phosphorylation state of proteins. d. Determine the total protein concentration of the lysates. e. Perform Western blot analysis using antibodies against total BTK and pBTK-Tyr223. f. Quantify the band intensities.

  • Data Analysis: Normalize the pBTK signal to the total BTK signal for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control group.[6]

Visualizations

GDC_0834_Metabolism cluster_preclinical Preclinical Species (Mouse, Rat, Dog) cluster_human Human GDC_0834_pre GDC-0834 (Oral) Absorption_pre Good Oral Bioavailability GDC_0834_pre->Absorption_pre Systemic_pre High Systemic Exposure (Parent Drug) Absorption_pre->Systemic_pre Metabolism_pre Minor Amide Hydrolysis Systemic_pre->Metabolism_pre Slow Efficacy_pre Pharmacological Effect (BTK Inhibition) Systemic_pre->Efficacy_pre M1_pre M1 (Inactive) Metabolism_pre->M1_pre GDC_0834_hum GDC-0834 (Oral) Absorption_hum Absorption GDC_0834_hum->Absorption_hum Metabolism_hum Rapid Amide Hydrolysis (Aldehyde Oxidase) Absorption_hum->Metabolism_hum Fast M1_hum M1 (Inactive) Metabolism_hum->M1_hum Systemic_hum Negligible Systemic Exposure (Parent Drug) Metabolism_hum->Systemic_hum Efficacy_hum Lack of Efficacy Systemic_hum->Efficacy_hum

Caption: Comparative workflow of GDC-0834 disposition in preclinical species versus humans.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates GDC0834 GDC-0834 GDC0834->BTK Inhibits IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolyzes PIP2 PIP2 PIP2->PLCg2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activate NFkB_MAPK NF-κB & MAPK Signaling Ca_PKC->NFkB_MAPK Activate Proliferation B-Cell Proliferation, Survival, Differentiation NFkB_MAPK->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

References

Technical Support Center: Improving GDC-0834 Racemate Bioavailability for Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GDC-0834. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of GDC-0834 racemate in a research setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are seeing very low systemic exposure of GDC-0834 in our humanized mouse models after oral administration, despite observing good permeability in our in vitro assays. What is the likely cause?

A1: The primary reason for the low oral bioavailability of GDC-0834 in humans and humanized models is not poor absorption, but rather extensive and rapid first-pass metabolism in the liver.[1][2] GDC-0834 undergoes amide hydrolysis to an inactive metabolite, M1.[1][2] This metabolic process is significantly more pronounced in human liver preparations compared to those from common preclinical species like rats, dogs, and monkeys.[2] The enzyme primarily responsible for this rapid metabolism has been identified as Aldehyde Oxidase (AO).[1]

Q2: Is the poor bioavailability of GDC-0834 related to its solubility?

A2: While GDC-0834 is a poorly soluble compound, its primary bioavailability challenge in humans is not dissolution-rate limited absorption but rather its rapid pre-systemic metabolism.[3][4] Even if the compound dissolves sufficiently in the gastrointestinal tract, it is quickly broken down by Aldehyde Oxidase in the liver before it can reach systemic circulation in its active form.[1][2]

Q3: What is Aldehyde Oxidase (AO) and why is it problematic for GDC-0834?

A3: Aldehyde Oxidase (AO) is a cytosolic enzyme, highly expressed in the liver, that is involved in the metabolism of various drugs and xenobiotics.[5][6] It is a member of the molybdo-flavoenzymes and can catalyze the oxidation of aldehydes and nitrogen-containing heterocycles, as well as hydrolysis reactions.[5][7] For GDC-0834, AO rapidly hydrolyzes the amide bond, leading to the formation of the inactive metabolite M1.[1] This metabolic pathway is much more active in humans than in typical preclinical animal models, which can lead to misleading pharmacokinetic data when extrapolating from animals to humans.[2]

Q4: Are there known inhibitors of Aldehyde Oxidase that can be used in research experiments?

A4: Yes, several potent inhibitors of Aldehyde Oxidase have been identified and can be used in in vitro and preclinical studies to investigate the impact of AO-mediated metabolism. Some notable examples include:

  • Raloxifene: A selective estrogen receptor modulator that is a potent, uncompetitive inhibitor of human AO.[7][8][9][10]

  • Menadione (Vitamin K3): A commonly used tool compound that acts as a noncompetitive inhibitor of AO.[7][11]

  • Hydralazine: An older antihypertensive drug that can be used as an AO-specific inhibitor in in vitro assays, though it can also inhibit CYP2D6.[12][13]

It is important to carefully consider the experimental setup and potential off-target effects when using these inhibitors.

Troubleshooting Guides

Problem 1: Very low or undetectable plasma concentrations of parent GDC-0834 after oral administration in humanized models.

Possible Cause: Extensive first-pass metabolism via amide hydrolysis mediated by human Aldehyde Oxidase (AO).

Troubleshooting & Optimization:

  • Strategy 1: Co-administration with an Aldehyde Oxidase Inhibitor.

    • Rationale: To saturate or block the metabolic activity of AO, allowing a greater fraction of the orally administered GDC-0834 to pass through the liver unchanged.

    • Suggested Approach: In preclinical studies with humanized liver models, co-administer GDC-0834 with a known AO inhibitor such as raloxifene. The dosing regimen for the inhibitor should be optimized to ensure adequate inhibition of AO at the time of GDC-0834 absorption.

  • Strategy 2: Bypass First-Pass Metabolism with Alternative Routes of Administration.

    • Rationale: Administering GDC-0834 via a route that avoids the portal circulation and subsequent first-pass effect in the liver will significantly increase the systemic exposure of the parent compound.

    • Suggested Approaches:

      • Intravenous (IV) Infusion: This route ensures 100% bioavailability of the parent compound, providing a clear understanding of the drug's pharmacokinetic profile without the confounding factor of first-pass metabolism.[14]

      • Subcutaneous (SC) Injection: This parenteral route allows for direct absorption into the systemic circulation, thereby avoiding first-pass metabolism.[15][16] SC administration can also provide a more sustained release profile compared to IV bolus injection.[17][18]

Problem 2: Difficulty in establishing a clear dose-response relationship in efficacy studies due to variable GDC-0834 exposure.

Possible Cause: Inconsistent levels of first-pass metabolism between individual animals.

Troubleshooting & Optimization:

  • Strategy: Utilize a formulation and administration route that provides more consistent exposure.

    • Rationale: Oral administration can lead to high variability in exposure, especially for drugs with high first-pass metabolism. Alternative routes can offer more predictable pharmacokinetics.

    • Suggested Approach: For proof-of-concept and dose-ranging studies, consider using subcutaneous or intravenous administration to ensure that the observed efficacy (or lack thereof) is directly related to the systemic concentration of GDC-0834 and not confounded by metabolic variability.[19] For subcutaneous delivery of a poorly soluble compound like GDC-0834, a suspension formulation may be necessary to achieve the desired dose in a small volume.[17]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding GDC-0834 metabolism.

Table 1: In Vitro Metabolism of GDC-0834 to M1 in Liver Preparations

SpeciesLiver PreparationVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (CLint, Vmax/Km) (mL/min/mg protein)Reference
HumanLiver MicrosomesSubstantially Higher than other speciesComparable among species23- to 169-fold higher than preclinical species[2]
HumanLiver Cytosol409 ± 290.800 ± 0.0270.511[1]
DogLiver Cytosol20.3 ± 9.663 ± 50.00032[1]
RatLiver Microsomes---[2]
MonkeyLiver Microsomes---[2]

Table 2: In Vivo Plasma Concentrations of GDC-0834 and M1 in Humans after Oral Dosing

Oral Dose of GDC-0834GDC-0834 Plasma ConcentrationM1 Mean Cmax (ng/mL)Reference
35 mg<1 ng/mL (below limit of quantitation)142[1][2]
105 mg<1 ng/mL (below limit of quantitation)390[1][2]

Experimental Protocols

Protocol 1: In Vitro Assessment of GDC-0834 Metabolism Inhibition by an Aldehyde Oxidase Inhibitor

Objective: To determine the inhibitory effect of a selected AO inhibitor (e.g., raloxifene) on the metabolism of GDC-0834 to its M1 metabolite in human liver cytosol.

Materials:

  • GDC-0834

  • Aldehyde Oxidase inhibitor (e.g., Raloxifene)

  • Human liver cytosol

  • Potassium phosphate buffer (pH 7.4)

  • DMSO

  • Acetonitrile

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of GDC-0834 in DMSO.

    • Prepare a stock solution of the AO inhibitor in DMSO.

    • Prepare working solutions of GDC-0834 and the inhibitor by diluting the stock solutions in the incubation buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver cytosol, potassium phosphate buffer, and the AO inhibitor at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the GDC-0834 working solution. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentrations of GDC-0834 and its M1 metabolite in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of M1 formation at each inhibitor concentration.

    • Determine the IC50 value of the inhibitor for GDC-0834 metabolism.

Protocol 2: Preclinical Pharmacokinetic Study of GDC-0834 via Subcutaneous Administration

Objective: To characterize the pharmacokinetic profile of GDC-0834 following subcutaneous administration in a relevant animal model (e.g., mouse or rat) to assess systemic exposure when bypassing first-pass metabolism.

Materials:

  • GDC-0834

  • Sterile vehicle suitable for subcutaneous injection (e.g., a suspension formulation for poorly soluble compounds, potentially containing stabilizers like nonionic block copolymers or cellulose derivatives).[17]

  • Syringes and needles for subcutaneous injection.

  • Animal model (e.g., male Sprague-Dawley rats).

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Formulation Preparation:

    • Prepare a sterile suspension of GDC-0834 in the chosen vehicle at the desired concentration. Ensure homogeneity of the suspension.

  • Animal Dosing:

    • Acclimatize the animals to the experimental conditions.

    • Administer a single dose of the GDC-0834 formulation via subcutaneous injection in the dorsal region.[20]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Extract GDC-0834 from the plasma samples.

    • Quantify the concentration of GDC-0834 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation PI3K PI3K SYK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK Recruitment to membrane PI3K->PIP3 PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation GDC0834 GDC-0834 GDC0834->BTK Inhibition IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG PKC PKC DAG->PKC Activation IKK IKK Complex PKC->IKK Activation NFkB NF-κB IKK->NFkB Activation GeneExpression Gene Expression (Proliferation, Survival) NFkB->GeneExpression Translocation Experimental_Workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_solutions Proposed Solutions cluster_experiments Experimental Approaches cluster_outcome Desired Outcome Problem Low Oral Bioavailability of GDC-0834 in Humanized Models Hypothesis Rapid Metabolism by Aldehyde Oxidase (AO) Problem->Hypothesis Solution1 Inhibit AO Metabolism Hypothesis->Solution1 Solution2 Bypass First-Pass Metabolism Hypothesis->Solution2 Exp1 In Vitro AO Inhibition Assay Solution1->Exp1 Exp2 Preclinical Study with AO Inhibitor Co-administration Solution1->Exp2 Exp3 Preclinical PK Study: Subcutaneous Dosing Solution2->Exp3 Exp4 Preclinical PK Study: Intravenous Dosing Solution2->Exp4 Outcome Increased Systemic Exposure of Parent GDC-0834 Exp1->Outcome Exp2->Outcome Exp3->Outcome Exp4->Outcome

References

Technical Support Center: Improving GDC-0834 Racemate Bioavailability for Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GDC-0834. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of GDC-0834 racemate in a research setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are seeing very low systemic exposure of GDC-0834 in our humanized mouse models after oral administration, despite observing good permeability in our in vitro assays. What is the likely cause?

A1: The primary reason for the low oral bioavailability of GDC-0834 in humans and humanized models is not poor absorption, but rather extensive and rapid first-pass metabolism in the liver.[1][2] GDC-0834 undergoes amide hydrolysis to an inactive metabolite, M1.[1][2] This metabolic process is significantly more pronounced in human liver preparations compared to those from common preclinical species like rats, dogs, and monkeys.[2] The enzyme primarily responsible for this rapid metabolism has been identified as Aldehyde Oxidase (AO).[1]

Q2: Is the poor bioavailability of GDC-0834 related to its solubility?

A2: While GDC-0834 is a poorly soluble compound, its primary bioavailability challenge in humans is not dissolution-rate limited absorption but rather its rapid pre-systemic metabolism.[3][4] Even if the compound dissolves sufficiently in the gastrointestinal tract, it is quickly broken down by Aldehyde Oxidase in the liver before it can reach systemic circulation in its active form.[1][2]

Q3: What is Aldehyde Oxidase (AO) and why is it problematic for GDC-0834?

A3: Aldehyde Oxidase (AO) is a cytosolic enzyme, highly expressed in the liver, that is involved in the metabolism of various drugs and xenobiotics.[5][6] It is a member of the molybdo-flavoenzymes and can catalyze the oxidation of aldehydes and nitrogen-containing heterocycles, as well as hydrolysis reactions.[5][7] For GDC-0834, AO rapidly hydrolyzes the amide bond, leading to the formation of the inactive metabolite M1.[1] This metabolic pathway is much more active in humans than in typical preclinical animal models, which can lead to misleading pharmacokinetic data when extrapolating from animals to humans.[2]

Q4: Are there known inhibitors of Aldehyde Oxidase that can be used in research experiments?

A4: Yes, several potent inhibitors of Aldehyde Oxidase have been identified and can be used in in vitro and preclinical studies to investigate the impact of AO-mediated metabolism. Some notable examples include:

  • Raloxifene: A selective estrogen receptor modulator that is a potent, uncompetitive inhibitor of human AO.[7][8][9][10]

  • Menadione (Vitamin K3): A commonly used tool compound that acts as a noncompetitive inhibitor of AO.[7][11]

  • Hydralazine: An older antihypertensive drug that can be used as an AO-specific inhibitor in in vitro assays, though it can also inhibit CYP2D6.[12][13]

It is important to carefully consider the experimental setup and potential off-target effects when using these inhibitors.

Troubleshooting Guides

Problem 1: Very low or undetectable plasma concentrations of parent GDC-0834 after oral administration in humanized models.

Possible Cause: Extensive first-pass metabolism via amide hydrolysis mediated by human Aldehyde Oxidase (AO).

Troubleshooting & Optimization:

  • Strategy 1: Co-administration with an Aldehyde Oxidase Inhibitor.

    • Rationale: To saturate or block the metabolic activity of AO, allowing a greater fraction of the orally administered GDC-0834 to pass through the liver unchanged.

    • Suggested Approach: In preclinical studies with humanized liver models, co-administer GDC-0834 with a known AO inhibitor such as raloxifene. The dosing regimen for the inhibitor should be optimized to ensure adequate inhibition of AO at the time of GDC-0834 absorption.

  • Strategy 2: Bypass First-Pass Metabolism with Alternative Routes of Administration.

    • Rationale: Administering GDC-0834 via a route that avoids the portal circulation and subsequent first-pass effect in the liver will significantly increase the systemic exposure of the parent compound.

    • Suggested Approaches:

      • Intravenous (IV) Infusion: This route ensures 100% bioavailability of the parent compound, providing a clear understanding of the drug's pharmacokinetic profile without the confounding factor of first-pass metabolism.[14]

      • Subcutaneous (SC) Injection: This parenteral route allows for direct absorption into the systemic circulation, thereby avoiding first-pass metabolism.[15][16] SC administration can also provide a more sustained release profile compared to IV bolus injection.[17][18]

Problem 2: Difficulty in establishing a clear dose-response relationship in efficacy studies due to variable GDC-0834 exposure.

Possible Cause: Inconsistent levels of first-pass metabolism between individual animals.

Troubleshooting & Optimization:

  • Strategy: Utilize a formulation and administration route that provides more consistent exposure.

    • Rationale: Oral administration can lead to high variability in exposure, especially for drugs with high first-pass metabolism. Alternative routes can offer more predictable pharmacokinetics.

    • Suggested Approach: For proof-of-concept and dose-ranging studies, consider using subcutaneous or intravenous administration to ensure that the observed efficacy (or lack thereof) is directly related to the systemic concentration of GDC-0834 and not confounded by metabolic variability.[19] For subcutaneous delivery of a poorly soluble compound like GDC-0834, a suspension formulation may be necessary to achieve the desired dose in a small volume.[17]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding GDC-0834 metabolism.

Table 1: In Vitro Metabolism of GDC-0834 to M1 in Liver Preparations

SpeciesLiver PreparationVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (CLint, Vmax/Km) (mL/min/mg protein)Reference
HumanLiver MicrosomesSubstantially Higher than other speciesComparable among species23- to 169-fold higher than preclinical species[2]
HumanLiver Cytosol409 ± 290.800 ± 0.0270.511[1]
DogLiver Cytosol20.3 ± 9.663 ± 50.00032[1]
RatLiver Microsomes---[2]
MonkeyLiver Microsomes---[2]

Table 2: In Vivo Plasma Concentrations of GDC-0834 and M1 in Humans after Oral Dosing

Oral Dose of GDC-0834GDC-0834 Plasma ConcentrationM1 Mean Cmax (ng/mL)Reference
35 mg<1 ng/mL (below limit of quantitation)142[1][2]
105 mg<1 ng/mL (below limit of quantitation)390[1][2]

Experimental Protocols

Protocol 1: In Vitro Assessment of GDC-0834 Metabolism Inhibition by an Aldehyde Oxidase Inhibitor

Objective: To determine the inhibitory effect of a selected AO inhibitor (e.g., raloxifene) on the metabolism of GDC-0834 to its M1 metabolite in human liver cytosol.

Materials:

  • GDC-0834

  • Aldehyde Oxidase inhibitor (e.g., Raloxifene)

  • Human liver cytosol

  • Potassium phosphate buffer (pH 7.4)

  • DMSO

  • Acetonitrile

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of GDC-0834 in DMSO.

    • Prepare a stock solution of the AO inhibitor in DMSO.

    • Prepare working solutions of GDC-0834 and the inhibitor by diluting the stock solutions in the incubation buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver cytosol, potassium phosphate buffer, and the AO inhibitor at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the GDC-0834 working solution. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentrations of GDC-0834 and its M1 metabolite in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of M1 formation at each inhibitor concentration.

    • Determine the IC50 value of the inhibitor for GDC-0834 metabolism.

Protocol 2: Preclinical Pharmacokinetic Study of GDC-0834 via Subcutaneous Administration

Objective: To characterize the pharmacokinetic profile of GDC-0834 following subcutaneous administration in a relevant animal model (e.g., mouse or rat) to assess systemic exposure when bypassing first-pass metabolism.

Materials:

  • GDC-0834

  • Sterile vehicle suitable for subcutaneous injection (e.g., a suspension formulation for poorly soluble compounds, potentially containing stabilizers like nonionic block copolymers or cellulose derivatives).[17]

  • Syringes and needles for subcutaneous injection.

  • Animal model (e.g., male Sprague-Dawley rats).

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Formulation Preparation:

    • Prepare a sterile suspension of GDC-0834 in the chosen vehicle at the desired concentration. Ensure homogeneity of the suspension.

  • Animal Dosing:

    • Acclimatize the animals to the experimental conditions.

    • Administer a single dose of the GDC-0834 formulation via subcutaneous injection in the dorsal region.[20]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Extract GDC-0834 from the plasma samples.

    • Quantify the concentration of GDC-0834 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation PI3K PI3K SYK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK Recruitment to membrane PI3K->PIP3 PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation GDC0834 GDC-0834 GDC0834->BTK Inhibition IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG PKC PKC DAG->PKC Activation IKK IKK Complex PKC->IKK Activation NFkB NF-κB IKK->NFkB Activation GeneExpression Gene Expression (Proliferation, Survival) NFkB->GeneExpression Translocation Experimental_Workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_solutions Proposed Solutions cluster_experiments Experimental Approaches cluster_outcome Desired Outcome Problem Low Oral Bioavailability of GDC-0834 in Humanized Models Hypothesis Rapid Metabolism by Aldehyde Oxidase (AO) Problem->Hypothesis Solution1 Inhibit AO Metabolism Hypothesis->Solution1 Solution2 Bypass First-Pass Metabolism Hypothesis->Solution2 Exp1 In Vitro AO Inhibition Assay Solution1->Exp1 Exp2 Preclinical Study with AO Inhibitor Co-administration Solution1->Exp2 Exp3 Preclinical PK Study: Subcutaneous Dosing Solution2->Exp3 Exp4 Preclinical PK Study: Intravenous Dosing Solution2->Exp4 Outcome Increased Systemic Exposure of Parent GDC-0834 Exp1->Outcome Exp2->Outcome Exp3->Outcome Exp4->Outcome

References

GDC-0834 Racemate degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of GDC-0834 racemate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of GDC-0834. Recommendations for both solid compound and solutions are summarized below.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Considerations
Solid (Powder)-20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO)-80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1]

Q2: What is the primary degradation pathway for GDC-0834?

The predominant degradation pathway for GDC-0834 is metabolic, specifically through amide hydrolysis.[2][3][4][5] This reaction is primarily catalyzed by the enzyme Aldehyde Oxidase (AO), and to a lesser extent, Carboxylesterase (CES).[2][3] The hydrolysis of the exo-cyclic amide bond results in the formation of an inactive aniline metabolite, referred to as M1.[4][5] This metabolic conversion is significantly more pronounced in humans compared to preclinical species such as mice, rats, dogs, and monkeys.[5]

GDC0834_Degradation_Pathway GDC0834 This compound M1 Inactive Metabolite M1 (Aniline Metabolite) GDC0834->M1 Amide Hydrolysis Enzymes Aldehyde Oxidase (AO) (Primary) Carboxylesterase (CES) (Secondary) Enzymes->GDC0834

GDC-0834 Metabolic Degradation Pathway

Q3: Is GDC-0834 susceptible to non-enzymatic degradation in experimental solutions?

While the primary documented degradation is enzymatic, the presence of an amide bond in GDC-0834's structure suggests a potential for chemical hydrolysis, especially under harsh acidic or basic conditions, or at elevated temperatures over extended periods.[6][7][8][9][10] Specific studies on the chemical stability of GDC-0834 in various buffers and temperatures are not extensively available in the public domain. Therefore, it is recommended to use freshly prepared solutions and avoid prolonged storage in aqueous buffers, particularly at non-neutral pH.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of GDC-0834 in cellular or biochemical assays.

Possible Cause 1: Degradation in biological medium.

If your assay involves cell culture media, serum, or tissue homogenates that may contain active enzymes like aldehyde oxidase, GDC-0834 could be undergoing metabolic degradation.

  • Troubleshooting Steps:

    • Minimize Incubation Time: Reduce the pre-incubation time of GDC-0834 in the biological matrix as much as the experimental protocol allows.

    • Control Experiments: Include a time-course experiment where the activity of GDC-0834 is measured at different time points after addition to the assay medium. A decrease in activity over time suggests instability.

    • Use of Enzyme Inhibitors (for mechanistic studies): In biochemical assays, consider the use of known broad-spectrum esterase or specific AO inhibitors to assess if degradation is enzyme-mediated. Note that this is for investigational purposes and may interfere with the primary assay.

Possible Cause 2: Chemical instability in assay buffer.

The amide linkage in GDC-0834 may be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH or elevated temperatures.

  • Troubleshooting Steps:

    • pH of Buffer: Ensure the pH of your assay buffer is within a neutral range (pH 6.8-7.4), as amides are more stable at neutral pH compared to acidic or basic conditions.[6][7][8][9][10]

    • Freshly Prepared Solutions: Always prepare working solutions of GDC-0834 fresh from a frozen stock in a stable solvent like DMSO just before use.

    • Temperature: Avoid heating solutions of GDC-0834 for extended periods.

Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) of GDC-0834 samples.

Possible Cause: Formation of degradation products.

The appearance of new peaks, particularly one corresponding to the molecular weight of the M1 metabolite, is a strong indicator of degradation.

  • Troubleshooting Steps:

    • Confirm Identity: If using LC-MS, check the mass of the new peak. The M1 metabolite results from the cleavage of the amide bond.

    • Review Sample Handling: Scrutinize the entire sample preparation and storage history. Was the sample stored in an aqueous buffer? For how long and at what temperature? Was it exposed to light for a prolonged period?

    • Forced Degradation Simulation: To confirm susceptibility to certain conditions, you can perform a small-scale forced degradation study by incubating GDC-0834 in acidic, basic, and neutral buffers at an elevated temperature and analyzing the samples by HPLC or LC-MS at different time points. This can help identify the conditions that lead to degradation.

Experimental Protocols

Protocol 1: General Procedure for Assessing GDC-0834 Stability in an Aqueous Buffer

This protocol provides a general workflow to assess the stability of GDC-0834 in a specific aqueous buffer.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis A Prepare a concentrated stock solution of GDC-0834 in DMSO. B Dilute the stock solution to the final desired concentration in the aqueous buffer of interest. A->B C Immediately take a T=0 sample and analyze by HPLC/LC-MS. B->C D Incubate the remaining solution under desired conditions (e.g., 37°C, room temperature). C->D E Collect aliquots at various time points (e.g., 1h, 4h, 8h, 24h). D->E F Analyze each aliquot by HPLC/LC-MS. E->F G Quantify the peak area of the parent GDC-0834 and any new degradation peaks. F->G H Plot the percentage of remaining GDC-0834 vs. time. G->H

Experimental Workflow for Stability Assessment

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of GDC-0834 (e.g., 10 mM) in anhydrous DMSO.

  • Working Solution Preparation: Dilute the DMSO stock solution into your aqueous buffer of interest to the final working concentration.

  • Time=0 Sample: Immediately after dilution, take an aliquot, and analyze it by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity. This serves as your T=0 reference.

  • Incubation: Incubate the remaining working solution under the conditions you wish to test (e.g., room temperature, 37°C, protected from light).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution for analysis.

  • Analysis: Analyze each sample using the same analytical method as the T=0 sample.

  • Data Interpretation: Compare the peak area of GDC-0834 at each time point to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.

References

GDC-0834 Racemate degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of GDC-0834 racemate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of GDC-0834. Recommendations for both solid compound and solutions are summarized below.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Considerations
Solid (Powder)-20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO)-80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1]

Q2: What is the primary degradation pathway for GDC-0834?

The predominant degradation pathway for GDC-0834 is metabolic, specifically through amide hydrolysis.[2][3][4][5] This reaction is primarily catalyzed by the enzyme Aldehyde Oxidase (AO), and to a lesser extent, Carboxylesterase (CES).[2][3] The hydrolysis of the exo-cyclic amide bond results in the formation of an inactive aniline metabolite, referred to as M1.[4][5] This metabolic conversion is significantly more pronounced in humans compared to preclinical species such as mice, rats, dogs, and monkeys.[5]

GDC0834_Degradation_Pathway GDC0834 This compound M1 Inactive Metabolite M1 (Aniline Metabolite) GDC0834->M1 Amide Hydrolysis Enzymes Aldehyde Oxidase (AO) (Primary) Carboxylesterase (CES) (Secondary) Enzymes->GDC0834

GDC-0834 Metabolic Degradation Pathway

Q3: Is GDC-0834 susceptible to non-enzymatic degradation in experimental solutions?

While the primary documented degradation is enzymatic, the presence of an amide bond in GDC-0834's structure suggests a potential for chemical hydrolysis, especially under harsh acidic or basic conditions, or at elevated temperatures over extended periods.[6][7][8][9][10] Specific studies on the chemical stability of GDC-0834 in various buffers and temperatures are not extensively available in the public domain. Therefore, it is recommended to use freshly prepared solutions and avoid prolonged storage in aqueous buffers, particularly at non-neutral pH.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of GDC-0834 in cellular or biochemical assays.

Possible Cause 1: Degradation in biological medium.

If your assay involves cell culture media, serum, or tissue homogenates that may contain active enzymes like aldehyde oxidase, GDC-0834 could be undergoing metabolic degradation.

  • Troubleshooting Steps:

    • Minimize Incubation Time: Reduce the pre-incubation time of GDC-0834 in the biological matrix as much as the experimental protocol allows.

    • Control Experiments: Include a time-course experiment where the activity of GDC-0834 is measured at different time points after addition to the assay medium. A decrease in activity over time suggests instability.

    • Use of Enzyme Inhibitors (for mechanistic studies): In biochemical assays, consider the use of known broad-spectrum esterase or specific AO inhibitors to assess if degradation is enzyme-mediated. Note that this is for investigational purposes and may interfere with the primary assay.

Possible Cause 2: Chemical instability in assay buffer.

The amide linkage in GDC-0834 may be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH or elevated temperatures.

  • Troubleshooting Steps:

    • pH of Buffer: Ensure the pH of your assay buffer is within a neutral range (pH 6.8-7.4), as amides are more stable at neutral pH compared to acidic or basic conditions.[6][7][8][9][10]

    • Freshly Prepared Solutions: Always prepare working solutions of GDC-0834 fresh from a frozen stock in a stable solvent like DMSO just before use.

    • Temperature: Avoid heating solutions of GDC-0834 for extended periods.

Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) of GDC-0834 samples.

Possible Cause: Formation of degradation products.

The appearance of new peaks, particularly one corresponding to the molecular weight of the M1 metabolite, is a strong indicator of degradation.

  • Troubleshooting Steps:

    • Confirm Identity: If using LC-MS, check the mass of the new peak. The M1 metabolite results from the cleavage of the amide bond.

    • Review Sample Handling: Scrutinize the entire sample preparation and storage history. Was the sample stored in an aqueous buffer? For how long and at what temperature? Was it exposed to light for a prolonged period?

    • Forced Degradation Simulation: To confirm susceptibility to certain conditions, you can perform a small-scale forced degradation study by incubating GDC-0834 in acidic, basic, and neutral buffers at an elevated temperature and analyzing the samples by HPLC or LC-MS at different time points. This can help identify the conditions that lead to degradation.

Experimental Protocols

Protocol 1: General Procedure for Assessing GDC-0834 Stability in an Aqueous Buffer

This protocol provides a general workflow to assess the stability of GDC-0834 in a specific aqueous buffer.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis A Prepare a concentrated stock solution of GDC-0834 in DMSO. B Dilute the stock solution to the final desired concentration in the aqueous buffer of interest. A->B C Immediately take a T=0 sample and analyze by HPLC/LC-MS. B->C D Incubate the remaining solution under desired conditions (e.g., 37°C, room temperature). C->D E Collect aliquots at various time points (e.g., 1h, 4h, 8h, 24h). D->E F Analyze each aliquot by HPLC/LC-MS. E->F G Quantify the peak area of the parent GDC-0834 and any new degradation peaks. F->G H Plot the percentage of remaining GDC-0834 vs. time. G->H

Experimental Workflow for Stability Assessment

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of GDC-0834 (e.g., 10 mM) in anhydrous DMSO.

  • Working Solution Preparation: Dilute the DMSO stock solution into your aqueous buffer of interest to the final working concentration.

  • Time=0 Sample: Immediately after dilution, take an aliquot, and analyze it by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity. This serves as your T=0 reference.

  • Incubation: Incubate the remaining working solution under the conditions you wish to test (e.g., room temperature, 37°C, protected from light).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution for analysis.

  • Analysis: Analyze each sample using the same analytical method as the T=0 sample.

  • Data Interpretation: Compare the peak area of GDC-0834 at each time point to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.

References

Validation & Comparative

A Comparative Guide to GDC-0834 Racemate and Ibrutinib in Bruton's Tyrosine Kinase (BTK) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison between two Bruton's tyrosine kinase (BTK) inhibitors: GDC-0834 Racemate and ibrutinib. Developed for researchers, scientists, and drug development professionals, this document details their mechanisms of action, comparative performance data from preclinical studies, and the experimental protocols used to generate this data.

Introduction to BTK Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[3] Consequently, BTK has become a key therapeutic target.[3][4] Ibrutinib was the first-in-class BTK inhibitor to receive FDA approval, while GDC-0834 was a potent and selective inhibitor investigated for rheumatoid arthritis.[5][6][7] This guide will compare these two molecules, highlighting a crucial distinction in their binding mechanisms: ibrutinib is a covalent, irreversible inhibitor, whereas GDC-0834 is a non-covalent, reversible inhibitor.[3][5][6][8][]

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The primary difference between ibrutinib and GDC-0834 lies in how they interact with the BTK enzyme.

  • Ibrutinib: As a first-generation BTK inhibitor, ibrutinib functions as an irreversible, covalent inhibitor.[1][2][10] Its acrylamide group forms a permanent covalent bond with a cysteine residue (Cys-481) in the active site of BTK.[1][2][5][10] This irreversible binding leads to sustained inhibition of BTK's kinase activity, effectively shutting down the downstream BCR signaling cascade that promotes B-cell survival and proliferation.[1][2][5]

  • This compound: In contrast, GDC-0834 is a non-covalent, reversible inhibitor.[3][6] It binds to the BTK active site through weaker, non-permanent interactions like hydrogen bonds and hydrophobic interactions.[3] This reversible binding means the inhibitor can associate and dissociate from the enzyme. GDC-0834 was designed to stabilize an inactive conformation of BTK, which accounts for its high selectivity.[11] Non-covalent inhibitors are being explored as alternatives, particularly in cases of acquired resistance to covalent inhibitors, often caused by mutations at the Cys-481 binding site.[8][12]

BCR B-cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB Proliferation B-Cell Proliferation, Survival, Adhesion NFkB->Proliferation Ibrutinib Ibrutinib (Covalent, Irreversible) Ibrutinib->BTK Inhibits (binds Cys-481) GDC0834 GDC-0834 (Non-covalent, Reversible) GDC0834->BTK Inhibits (reversible binding)

Figure 1: BTK Inhibition in the B-Cell Receptor Signaling Pathway.

Comparative Performance Data

The potency and selectivity of GDC-0834 and ibrutinib have been evaluated in various biochemical and cellular assays. The data below summarizes their inhibitory activities.

ParameterThis compoundIbrutinibReference(s)
Binding Mechanism Non-covalent, ReversibleCovalent, Irreversible[1][3][6]
Target Site BTK Active SiteBTK Active Site (Cys-481)[1][2][11]
Biochemical IC₅₀ (BTK) 5.9 nM0.5 nM[13][14][15][16]
Cellular IC₅₀ (BTK) 6.4 nM~11 nM (in B-cell line)[13][14][16]
In Vivo IC₅₀ (Mouse) 1.1 µMNot explicitly stated[13]
In Vivo IC₅₀ (Rat) 5.6 µMNot explicitly stated[13]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Ibrutinib demonstrates higher potency in biochemical assays, likely due to its irreversible covalent binding mechanism.[14][15] While both compounds are highly potent, ibrutinib's off-target activity against other kinases containing a homologous cysteine residue (such as TEC, ITK, and EGFR) has been linked to some of its clinical side effects.[][14][17] GDC-0834 was found to be highly selective for BTK.[11]

Pharmacokinetics and Metabolism: A Decisive Difference

A drug's efficacy is critically dependent on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion. It was in this domain that a significant and ultimately decisive difference between GDC-0834 and ibrutinib emerged.

ParameterThis compoundIbrutinibReference(s)
Administration OralOral[6][14]
Metabolism Rapid amide hydrolysis in humansPrimarily hepatic (CYP3A & CYP2D6)[1][6][7][18]
Key Metabolite Issue Formation of an inactive metabolite (M1) via non-CYP mediated hydrolysis, significantly more prevalent in humans than in preclinical species.Metabolized by the liver.[6][7][18]
Human Exposure Plasma concentrations were below the limit of quantitation (<1 ng/ml) after oral dosing.Rapidly absorbed, with a Tmax of 1-2 hours.[6][14][19]
Clinical Status Discontinued after Phase IFDA Approved[1][6][18]

GDC-0834 showed promising pharmacokinetics in preclinical animal models.[18] However, in a Phase I human clinical trial, it was discovered that the compound was highly unstable.[18][19] The primary metabolic pathway in humans was the rapid hydrolysis of an external amide bond, a reaction that was much less prevalent in the preclinical species tested (mouse, rat, dog).[6][7][18] This species-specific metabolism led to the formation of an inactive metabolite and resulted in insufficient exposure to the active drug in humans, prompting the discontinuation of its clinical development.[6][18][19]

Ibrutinib, on the other hand, has a predictable pharmacokinetic profile, is metabolized primarily by the liver, and achieves sufficient plasma concentrations to maintain BTK inhibition with daily dosing.[1][14]

Experimental Protocols

The following are generalized protocols for assays commonly used to determine the potency of BTK inhibitors.

A. Biochemical BTK Enzyme Inhibition Assay (IC₅₀ Determination)

This assay measures the direct inhibition of purified BTK enzyme activity.

  • Reagents and Materials: Purified recombinant BTK enzyme, kinase buffer, ATP, a peptide substrate, and a detection reagent (e.g., ADP-Glo™).

  • Procedure: a. Prepare serial dilutions of the inhibitor compound (GDC-0834 or ibrutinib) in DMSO. b. In a 384-well plate, add the BTK enzyme to wells containing the diluted inhibitor or vehicle control. c. Incubate to allow for inhibitor binding. For irreversible inhibitors like ibrutinib, this pre-incubation step is critical. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate at room temperature to allow for phosphorylation of the substrate. f. Stop the reaction and add the detection reagent, which quantifies the amount of ADP produced (correlating with enzyme activity). g. Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of BTK inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

B. Cellular BTK Phosphorylation Assay

This assay measures the inhibitor's ability to block BTK signaling within a cellular context.

  • Reagents and Materials: B-cell lines (e.g., Ramos), cell culture medium, stimulating agent (e.g., anti-IgM antibody), lysis buffer, antibodies for Western blot (anti-phospho-BTK, anti-total-BTK).

  • Procedure: a. Culture B-cells and treat them with various concentrations of the inhibitor for a specified period. b. Stimulate the B-cell receptor pathway by adding anti-IgM to the culture medium. c. After a short incubation, harvest the cells and lyse them to extract proteins. d. Separate the protein lysates via SDS-PAGE and transfer them to a membrane. e. Perform a Western blot using primary antibodies specific for phosphorylated BTK (pBTK) and total BTK. f. Use secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities for pBTK and total BTK. Normalize the pBTK signal to the total BTK signal for each sample. Calculate the percentage of inhibition relative to the stimulated vehicle control to determine the cellular IC₅₀.[13]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Serial Dilutions of Inhibitor Mix Add Inhibitor and BTK to 384-well Plate Inhibitor->Mix Enzyme Prepare BTK Enzyme and Substrate Solution Enzyme->Mix Incubate Pre-incubate Mix->Incubate React Add ATP/Substrate Mix to Initiate Reaction Incubate->React Detect Add Detection Reagent (e.g., ADP-Glo) React->Detect Read Measure Luminescence Detect->Read Plot Plot % Inhibition vs. [Inhibitor] Read->Plot Calculate Calculate IC50 Value Plot->Calculate

References

A Comparative Guide to GDC-0834 Racemate and Ibrutinib in Bruton's Tyrosine Kinase (BTK) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison between two Bruton's tyrosine kinase (BTK) inhibitors: GDC-0834 Racemate and ibrutinib. Developed for researchers, scientists, and drug development professionals, this document details their mechanisms of action, comparative performance data from preclinical studies, and the experimental protocols used to generate this data.

Introduction to BTK Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[3] Consequently, BTK has become a key therapeutic target.[3][4] Ibrutinib was the first-in-class BTK inhibitor to receive FDA approval, while GDC-0834 was a potent and selective inhibitor investigated for rheumatoid arthritis.[5][6][7] This guide will compare these two molecules, highlighting a crucial distinction in their binding mechanisms: ibrutinib is a covalent, irreversible inhibitor, whereas GDC-0834 is a non-covalent, reversible inhibitor.[3][5][6][8][]

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The primary difference between ibrutinib and GDC-0834 lies in how they interact with the BTK enzyme.

  • Ibrutinib: As a first-generation BTK inhibitor, ibrutinib functions as an irreversible, covalent inhibitor.[1][2][10] Its acrylamide group forms a permanent covalent bond with a cysteine residue (Cys-481) in the active site of BTK.[1][2][5][10] This irreversible binding leads to sustained inhibition of BTK's kinase activity, effectively shutting down the downstream BCR signaling cascade that promotes B-cell survival and proliferation.[1][2][5]

  • This compound: In contrast, GDC-0834 is a non-covalent, reversible inhibitor.[3][6] It binds to the BTK active site through weaker, non-permanent interactions like hydrogen bonds and hydrophobic interactions.[3] This reversible binding means the inhibitor can associate and dissociate from the enzyme. GDC-0834 was designed to stabilize an inactive conformation of BTK, which accounts for its high selectivity.[11] Non-covalent inhibitors are being explored as alternatives, particularly in cases of acquired resistance to covalent inhibitors, often caused by mutations at the Cys-481 binding site.[8][12]

BCR B-cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB Proliferation B-Cell Proliferation, Survival, Adhesion NFkB->Proliferation Ibrutinib Ibrutinib (Covalent, Irreversible) Ibrutinib->BTK Inhibits (binds Cys-481) GDC0834 GDC-0834 (Non-covalent, Reversible) GDC0834->BTK Inhibits (reversible binding)

Figure 1: BTK Inhibition in the B-Cell Receptor Signaling Pathway.

Comparative Performance Data

The potency and selectivity of GDC-0834 and ibrutinib have been evaluated in various biochemical and cellular assays. The data below summarizes their inhibitory activities.

ParameterThis compoundIbrutinibReference(s)
Binding Mechanism Non-covalent, ReversibleCovalent, Irreversible[1][3][6]
Target Site BTK Active SiteBTK Active Site (Cys-481)[1][2][11]
Biochemical IC₅₀ (BTK) 5.9 nM0.5 nM[13][14][15][16]
Cellular IC₅₀ (BTK) 6.4 nM~11 nM (in B-cell line)[13][14][16]
In Vivo IC₅₀ (Mouse) 1.1 µMNot explicitly stated[13]
In Vivo IC₅₀ (Rat) 5.6 µMNot explicitly stated[13]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Ibrutinib demonstrates higher potency in biochemical assays, likely due to its irreversible covalent binding mechanism.[14][15] While both compounds are highly potent, ibrutinib's off-target activity against other kinases containing a homologous cysteine residue (such as TEC, ITK, and EGFR) has been linked to some of its clinical side effects.[][14][17] GDC-0834 was found to be highly selective for BTK.[11]

Pharmacokinetics and Metabolism: A Decisive Difference

A drug's efficacy is critically dependent on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion. It was in this domain that a significant and ultimately decisive difference between GDC-0834 and ibrutinib emerged.

ParameterThis compoundIbrutinibReference(s)
Administration OralOral[6][14]
Metabolism Rapid amide hydrolysis in humansPrimarily hepatic (CYP3A & CYP2D6)[1][6][7][18]
Key Metabolite Issue Formation of an inactive metabolite (M1) via non-CYP mediated hydrolysis, significantly more prevalent in humans than in preclinical species.Metabolized by the liver.[6][7][18]
Human Exposure Plasma concentrations were below the limit of quantitation (<1 ng/ml) after oral dosing.Rapidly absorbed, with a Tmax of 1-2 hours.[6][14][19]
Clinical Status Discontinued after Phase IFDA Approved[1][6][18]

GDC-0834 showed promising pharmacokinetics in preclinical animal models.[18] However, in a Phase I human clinical trial, it was discovered that the compound was highly unstable.[18][19] The primary metabolic pathway in humans was the rapid hydrolysis of an external amide bond, a reaction that was much less prevalent in the preclinical species tested (mouse, rat, dog).[6][7][18] This species-specific metabolism led to the formation of an inactive metabolite and resulted in insufficient exposure to the active drug in humans, prompting the discontinuation of its clinical development.[6][18][19]

Ibrutinib, on the other hand, has a predictable pharmacokinetic profile, is metabolized primarily by the liver, and achieves sufficient plasma concentrations to maintain BTK inhibition with daily dosing.[1][14]

Experimental Protocols

The following are generalized protocols for assays commonly used to determine the potency of BTK inhibitors.

A. Biochemical BTK Enzyme Inhibition Assay (IC₅₀ Determination)

This assay measures the direct inhibition of purified BTK enzyme activity.

  • Reagents and Materials: Purified recombinant BTK enzyme, kinase buffer, ATP, a peptide substrate, and a detection reagent (e.g., ADP-Glo™).

  • Procedure: a. Prepare serial dilutions of the inhibitor compound (GDC-0834 or ibrutinib) in DMSO. b. In a 384-well plate, add the BTK enzyme to wells containing the diluted inhibitor or vehicle control. c. Incubate to allow for inhibitor binding. For irreversible inhibitors like ibrutinib, this pre-incubation step is critical. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate at room temperature to allow for phosphorylation of the substrate. f. Stop the reaction and add the detection reagent, which quantifies the amount of ADP produced (correlating with enzyme activity). g. Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of BTK inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

B. Cellular BTK Phosphorylation Assay

This assay measures the inhibitor's ability to block BTK signaling within a cellular context.

  • Reagents and Materials: B-cell lines (e.g., Ramos), cell culture medium, stimulating agent (e.g., anti-IgM antibody), lysis buffer, antibodies for Western blot (anti-phospho-BTK, anti-total-BTK).

  • Procedure: a. Culture B-cells and treat them with various concentrations of the inhibitor for a specified period. b. Stimulate the B-cell receptor pathway by adding anti-IgM to the culture medium. c. After a short incubation, harvest the cells and lyse them to extract proteins. d. Separate the protein lysates via SDS-PAGE and transfer them to a membrane. e. Perform a Western blot using primary antibodies specific for phosphorylated BTK (pBTK) and total BTK. f. Use secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities for pBTK and total BTK. Normalize the pBTK signal to the total BTK signal for each sample. Calculate the percentage of inhibition relative to the stimulated vehicle control to determine the cellular IC₅₀.[13]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Serial Dilutions of Inhibitor Mix Add Inhibitor and BTK to 384-well Plate Inhibitor->Mix Enzyme Prepare BTK Enzyme and Substrate Solution Enzyme->Mix Incubate Pre-incubate Mix->Incubate React Add ATP/Substrate Mix to Initiate Reaction Incubate->React Detect Add Detection Reagent (e.g., ADP-Glo) React->Detect Read Measure Luminescence Detect->Read Plot Plot % Inhibition vs. [Inhibitor] Read->Plot Calculate Calculate IC50 Value Plot->Calculate

References

GDC-0834 vs. Next-Generation BTK Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the management of B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has transformed treatment paradigms, with successive generations aiming to improve upon the efficacy, selectivity, and safety of the first-in-class drug, ibrutinib. This guide provides a detailed comparison of GDC-0834, an early clinical-stage BTK inhibitor, with the next-generation inhibitors that have reached clinical practice, focusing on their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.

Introduction to BTK Inhibitors

GDC-0834: A potent and selective BTK inhibitor developed to explore the therapeutic potential of targeting BTK in rheumatoid arthritis.[1][2] Despite demonstrating high potency and selectivity in preclinical models, GDC-0834's development was halted due to its metabolic instability in humans.[2][3] Specifically, it undergoes rapid amide hydrolysis, leading to insufficient drug exposure after oral administration.[1][4]

Next-Generation BTK Inhibitors: This class of drugs was developed to address the limitations of the first-generation inhibitor, ibrutinib, namely its off-target effects and the emergence of resistance.[5][6] Key examples include:

  • Acalabrutinib and Zanubrutinib: These are second-generation covalent inhibitors designed for greater selectivity against BTK, thereby reducing off-target toxicities like atrial fibrillation and bleeding that are associated with ibrutinib.[6][7][8]

  • Pirtobrutinib: A third-generation non-covalent (reversible) inhibitor that is effective against both wild-type BTK and BTK with the C481S mutation, a common mechanism of resistance to covalent inhibitors.[9][10][11]

Mechanism of Action

The primary distinction among BTK inhibitors lies in their binding mechanism to the BTK enzyme.

  • Covalent Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib): These drugs form an irreversible covalent bond with a cysteine residue at position 481 (C481) in the ATP-binding pocket of BTK.[9][] This permanent inactivation of the enzyme leads to sustained inhibition of the B-cell receptor (BCR) signaling pathway. However, mutations at the C481 site can prevent the drug from binding, leading to acquired resistance.[]

  • Non-Covalent Inhibitors (GDC-0834 Successors, Pirtobrutinib): These inhibitors bind to BTK through reversible interactions, such as hydrogen bonds and hydrophobic interactions, and do not rely on the C481 residue.[13][14] This allows them to inhibit BTK even when the C481S mutation is present, offering a crucial advantage for patients who have developed resistance to covalent inhibitors.[10][14] Fenebrutinib (GDC-0853), a successor to GDC-0834, exerts its effect by forming hydrogen bonds with K430, M477, and D539 residues.[14]

Covalent_BTKi Ibrutinib Acalabrutinib Zanubrutinib BTK_C481 BTK Enzyme (Cysteine 481) Covalent_BTKi->BTK_C481 Forms covalent bond Irreversible_Inhibition Irreversible Inactivation of BTK BTK_C481->Irreversible_Inhibition Resistance Resistance Irreversible_Inhibition->Resistance NonCovalent_BTKi Pirtobrutinib Fenebrutinib BTK_ActiveSite BTK Enzyme (Active Site) NonCovalent_BTKi->BTK_ActiveSite Forms reversible bonds (H-bonds, hydrophobic) BTK_C481S BTK C481S Mutation NonCovalent_BTKi->BTK_C481S Binding is independent of C481 Reversible_Inhibition Reversible Inhibition of BTK BTK_ActiveSite->Reversible_Inhibition Efficacy_Maintained Efficacy Maintained Reversible_Inhibition->Efficacy_Maintained BTK_C481S->Resistance BTK_C481S->Efficacy_Maintained

Caption: Covalent vs. Non-Covalent BTK Inhibition Mechanisms.

Quantitative Data Comparison

The following tables summarize key quantitative data for GDC-0834 and representative next-generation BTK inhibitors.

Table 1: In Vitro Potency (IC50)
InhibitorTypeBiochemical IC50 (nM)Cellular IC50 (nM)
GDC-0834 Non-Covalent (Reversible)5.9[15]6.4[15]
Ibrutinib Covalent (Irreversible)~0.5<10[16]
Acalabrutinib Covalent (Irreversible)~5<10[16]
Zanubrutinib Covalent (Irreversible)<1<10[16]

Note: IC50 values for covalent inhibitors can be assay-dependent and represent the concentration needed for a certain level of enzyme modification over a specific time.

Table 2: Kinase Selectivity Profile
InhibitorOff-Target Kinases Inhibited (Examples)Clinical Implication
Ibrutinib EGFR, TEC, ITK, ERBB2, JAK3[][17]Higher rates of adverse events (diarrhea, rash, bleeding, cardiotoxicity).[6][17]
Acalabrutinib Minimal inhibition of EGFR, ITK, TEC.[5][17]Improved safety profile with lower incidence of certain side effects compared to ibrutinib.[5]
Zanubrutinib Highly selective for BTK over other TEC family kinases and EGFR.Favorable safety profile, particularly lower rates of atrial fibrillation compared to ibrutinib.[7][18]
Table 3: Clinical Efficacy and Safety Overview
InhibitorKey Efficacy FindingsCommon Adverse Events (Grade ≥3)
GDC-0834 N/A (Discontinued due to poor pharmacokinetics in humans).[2]N/A
Acalabrutinib Non-inferior PFS to ibrutinib in high-risk R/R CLL (ELEVATE-RR trial).[19]Neutropenia, anemia. Lower incidence of atrial fibrillation and hypertension vs. ibrutinib.[18]
Zanubrutinib Superior PFS vs. ibrutinib in R/R CLL (ALPINE trial).[19][20] ORR ~93-100% in various CLL/SLL studies.[21]Neutropenia. Lower rate of cardiac events vs. ibrutinib.[7][18]
Pirtobrutinib Effective in patients previously treated with a covalent BTK inhibitor. ORR ~54-68% in various B-cell malignancies.[13]Neutropenia, anemia. Generally well-tolerated with low rates of cardiac toxicity.[10][13]

R/R CLL: Relapsed/Refractory Chronic Lymphocytic Leukemia; PFS: Progression-Free Survival; ORR: Overall Response Rate.

Signaling Pathway and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway

BTK is a crucial kinase downstream of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation, survival, and differentiation. All BTK inhibitors function by blocking this critical step.

BCR_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Src-family kinases) BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (NF-κB, MAPK, AKT) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, Adhesion Downstream->Proliferation BTKi BTK Inhibitors (GDC-0834, Next-Gen) BTKi->BTK INHIBITS

Caption: Simplified B-Cell Receptor (BCR) Signaling Pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of the target kinase (BTK) by 50%.

Methodology:

  • Reagents: Recombinant human BTK enzyme, a suitable peptide substrate, ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system), and the test inhibitor (e.g., GDC-0834) at various concentrations.

  • Procedure:

    • The BTK enzyme is incubated with serial dilutions of the inhibitor in an appropriate assay buffer.

    • The kinase reaction is initiated by adding the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or by using fluorescence/luminescence detection methods (e.g., Lanthascreen™, HTRF®).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

cluster_workflow Kinase Inhibition Assay Workflow A Prepare serial dilutions of BTK inhibitor B Incubate inhibitor with recombinant BTK enzyme A->B C Initiate reaction with ATP and peptide substrate B->C D Stop reaction after defined time C->D E Quantify substrate phosphorylation D->E F Calculate % inhibition and determine IC50 value E->F

Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cellular BTK Activity Assay (pBTK Western Blot)

Objective: To measure the inhibitor's ability to block BTK activation within a cellular context.

Methodology:

  • Cell Culture: B-cell lymphoma cell lines or primary B-cells are cultured.

  • Treatment: Cells are pre-incubated with various concentrations of the BTK inhibitor for a specified time.

  • Stimulation: BTK signaling is activated by stimulating the B-cell receptor, typically with anti-IgM antibodies.

  • Lysis and Protein Quantification: Cells are lysed to extract total protein. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Western Blot:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated BTK at an activating residue (e.g., pBTK-Tyr223).[15]

    • A second primary antibody for total BTK is used as a loading control.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

    • Bands are visualized using a chemiluminescent substrate and quantified via densitometry.[15]

  • Data Analysis: The level of pBTK is normalized to the level of total BTK for each sample. The percentage of inhibition is calculated relative to the stimulated control without inhibitor.

GDC-0834 Amide Hydrolysis Assay

Objective: To determine the metabolic stability of GDC-0834 in liver fractions.

Methodology:

  • Incubation: GDC-0834 is incubated with human liver microsomes or hepatocytes.[3][22] To distinguish between different enzyme families, incubations can be performed with and without cofactors like NADPH (to assess CYP450 involvement).[22]

  • Sampling: Aliquots are taken at various time points.

  • Analysis: The reaction is quenched, and the samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the disappearance of the parent compound (GDC-0834) and the formation of its primary metabolite (M1, the product of amide hydrolysis).[3][4]

  • Data Analysis: The rate of metabolism and the intrinsic clearance (CLint) are calculated. Studies showed that the intrinsic clearance in human liver fractions was 23- to 169-fold higher than in preclinical species like rats, dogs, and monkeys, explaining the poor human pharmacokinetics.[3]

Conclusion

GDC-0834 was a potent and selective BTK inhibitor in preclinical studies, but its clinical development was precluded by rapid metabolic clearance in humans via amide hydrolysis.[2][3] This case highlights the critical importance of predicting human pharmacokinetics during drug development.

In contrast, next-generation BTK inhibitors have successfully addressed the key limitations of earlier agents. Second-generation covalent inhibitors like acalabrutinib and zanubrutinib offer improved safety profiles by being more selective for BTK, which has translated into better tolerability for patients.[8][18] Third-generation non-covalent inhibitors like pirtobrutinib have provided a crucial solution to acquired resistance, demonstrating efficacy in patients whose disease has progressed on covalent inhibitors due to C481S mutations.[10] The evolution from GDC-0834 to the currently approved next-generation agents demonstrates a clear trajectory of rational drug design, focusing on enhancing selectivity, improving metabolic stability, and overcoming clinical resistance.

References

GDC-0834 vs. Next-Generation BTK Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the management of B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has transformed treatment paradigms, with successive generations aiming to improve upon the efficacy, selectivity, and safety of the first-in-class drug, ibrutinib. This guide provides a detailed comparison of GDC-0834, an early clinical-stage BTK inhibitor, with the next-generation inhibitors that have reached clinical practice, focusing on their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.

Introduction to BTK Inhibitors

GDC-0834: A potent and selective BTK inhibitor developed to explore the therapeutic potential of targeting BTK in rheumatoid arthritis.[1][2] Despite demonstrating high potency and selectivity in preclinical models, GDC-0834's development was halted due to its metabolic instability in humans.[2][3] Specifically, it undergoes rapid amide hydrolysis, leading to insufficient drug exposure after oral administration.[1][4]

Next-Generation BTK Inhibitors: This class of drugs was developed to address the limitations of the first-generation inhibitor, ibrutinib, namely its off-target effects and the emergence of resistance.[5][6] Key examples include:

  • Acalabrutinib and Zanubrutinib: These are second-generation covalent inhibitors designed for greater selectivity against BTK, thereby reducing off-target toxicities like atrial fibrillation and bleeding that are associated with ibrutinib.[6][7][8]

  • Pirtobrutinib: A third-generation non-covalent (reversible) inhibitor that is effective against both wild-type BTK and BTK with the C481S mutation, a common mechanism of resistance to covalent inhibitors.[9][10][11]

Mechanism of Action

The primary distinction among BTK inhibitors lies in their binding mechanism to the BTK enzyme.

  • Covalent Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib): These drugs form an irreversible covalent bond with a cysteine residue at position 481 (C481) in the ATP-binding pocket of BTK.[9][] This permanent inactivation of the enzyme leads to sustained inhibition of the B-cell receptor (BCR) signaling pathway. However, mutations at the C481 site can prevent the drug from binding, leading to acquired resistance.[]

  • Non-Covalent Inhibitors (GDC-0834 Successors, Pirtobrutinib): These inhibitors bind to BTK through reversible interactions, such as hydrogen bonds and hydrophobic interactions, and do not rely on the C481 residue.[13][14] This allows them to inhibit BTK even when the C481S mutation is present, offering a crucial advantage for patients who have developed resistance to covalent inhibitors.[10][14] Fenebrutinib (GDC-0853), a successor to GDC-0834, exerts its effect by forming hydrogen bonds with K430, M477, and D539 residues.[14]

Covalent_BTKi Ibrutinib Acalabrutinib Zanubrutinib BTK_C481 BTK Enzyme (Cysteine 481) Covalent_BTKi->BTK_C481 Forms covalent bond Irreversible_Inhibition Irreversible Inactivation of BTK BTK_C481->Irreversible_Inhibition Resistance Resistance Irreversible_Inhibition->Resistance NonCovalent_BTKi Pirtobrutinib Fenebrutinib BTK_ActiveSite BTK Enzyme (Active Site) NonCovalent_BTKi->BTK_ActiveSite Forms reversible bonds (H-bonds, hydrophobic) BTK_C481S BTK C481S Mutation NonCovalent_BTKi->BTK_C481S Binding is independent of C481 Reversible_Inhibition Reversible Inhibition of BTK BTK_ActiveSite->Reversible_Inhibition Efficacy_Maintained Efficacy Maintained Reversible_Inhibition->Efficacy_Maintained BTK_C481S->Resistance BTK_C481S->Efficacy_Maintained

Caption: Covalent vs. Non-Covalent BTK Inhibition Mechanisms.

Quantitative Data Comparison

The following tables summarize key quantitative data for GDC-0834 and representative next-generation BTK inhibitors.

Table 1: In Vitro Potency (IC50)
InhibitorTypeBiochemical IC50 (nM)Cellular IC50 (nM)
GDC-0834 Non-Covalent (Reversible)5.9[15]6.4[15]
Ibrutinib Covalent (Irreversible)~0.5<10[16]
Acalabrutinib Covalent (Irreversible)~5<10[16]
Zanubrutinib Covalent (Irreversible)<1<10[16]

Note: IC50 values for covalent inhibitors can be assay-dependent and represent the concentration needed for a certain level of enzyme modification over a specific time.

Table 2: Kinase Selectivity Profile
InhibitorOff-Target Kinases Inhibited (Examples)Clinical Implication
Ibrutinib EGFR, TEC, ITK, ERBB2, JAK3[][17]Higher rates of adverse events (diarrhea, rash, bleeding, cardiotoxicity).[6][17]
Acalabrutinib Minimal inhibition of EGFR, ITK, TEC.[5][17]Improved safety profile with lower incidence of certain side effects compared to ibrutinib.[5]
Zanubrutinib Highly selective for BTK over other TEC family kinases and EGFR.Favorable safety profile, particularly lower rates of atrial fibrillation compared to ibrutinib.[7][18]
Table 3: Clinical Efficacy and Safety Overview
InhibitorKey Efficacy FindingsCommon Adverse Events (Grade ≥3)
GDC-0834 N/A (Discontinued due to poor pharmacokinetics in humans).[2]N/A
Acalabrutinib Non-inferior PFS to ibrutinib in high-risk R/R CLL (ELEVATE-RR trial).[19]Neutropenia, anemia. Lower incidence of atrial fibrillation and hypertension vs. ibrutinib.[18]
Zanubrutinib Superior PFS vs. ibrutinib in R/R CLL (ALPINE trial).[19][20] ORR ~93-100% in various CLL/SLL studies.[21]Neutropenia. Lower rate of cardiac events vs. ibrutinib.[7][18]
Pirtobrutinib Effective in patients previously treated with a covalent BTK inhibitor. ORR ~54-68% in various B-cell malignancies.[13]Neutropenia, anemia. Generally well-tolerated with low rates of cardiac toxicity.[10][13]

R/R CLL: Relapsed/Refractory Chronic Lymphocytic Leukemia; PFS: Progression-Free Survival; ORR: Overall Response Rate.

Signaling Pathway and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway

BTK is a crucial kinase downstream of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation, survival, and differentiation. All BTK inhibitors function by blocking this critical step.

BCR_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Src-family kinases) BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (NF-κB, MAPK, AKT) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, Adhesion Downstream->Proliferation BTKi BTK Inhibitors (GDC-0834, Next-Gen) BTKi->BTK INHIBITS

Caption: Simplified B-Cell Receptor (BCR) Signaling Pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of the target kinase (BTK) by 50%.

Methodology:

  • Reagents: Recombinant human BTK enzyme, a suitable peptide substrate, ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system), and the test inhibitor (e.g., GDC-0834) at various concentrations.

  • Procedure:

    • The BTK enzyme is incubated with serial dilutions of the inhibitor in an appropriate assay buffer.

    • The kinase reaction is initiated by adding the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or by using fluorescence/luminescence detection methods (e.g., Lanthascreen™, HTRF®).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

cluster_workflow Kinase Inhibition Assay Workflow A Prepare serial dilutions of BTK inhibitor B Incubate inhibitor with recombinant BTK enzyme A->B C Initiate reaction with ATP and peptide substrate B->C D Stop reaction after defined time C->D E Quantify substrate phosphorylation D->E F Calculate % inhibition and determine IC50 value E->F

Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cellular BTK Activity Assay (pBTK Western Blot)

Objective: To measure the inhibitor's ability to block BTK activation within a cellular context.

Methodology:

  • Cell Culture: B-cell lymphoma cell lines or primary B-cells are cultured.

  • Treatment: Cells are pre-incubated with various concentrations of the BTK inhibitor for a specified time.

  • Stimulation: BTK signaling is activated by stimulating the B-cell receptor, typically with anti-IgM antibodies.

  • Lysis and Protein Quantification: Cells are lysed to extract total protein. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Western Blot:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated BTK at an activating residue (e.g., pBTK-Tyr223).[15]

    • A second primary antibody for total BTK is used as a loading control.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

    • Bands are visualized using a chemiluminescent substrate and quantified via densitometry.[15]

  • Data Analysis: The level of pBTK is normalized to the level of total BTK for each sample. The percentage of inhibition is calculated relative to the stimulated control without inhibitor.

GDC-0834 Amide Hydrolysis Assay

Objective: To determine the metabolic stability of GDC-0834 in liver fractions.

Methodology:

  • Incubation: GDC-0834 is incubated with human liver microsomes or hepatocytes.[3][22] To distinguish between different enzyme families, incubations can be performed with and without cofactors like NADPH (to assess CYP450 involvement).[22]

  • Sampling: Aliquots are taken at various time points.

  • Analysis: The reaction is quenched, and the samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the disappearance of the parent compound (GDC-0834) and the formation of its primary metabolite (M1, the product of amide hydrolysis).[3][4]

  • Data Analysis: The rate of metabolism and the intrinsic clearance (CLint) are calculated. Studies showed that the intrinsic clearance in human liver fractions was 23- to 169-fold higher than in preclinical species like rats, dogs, and monkeys, explaining the poor human pharmacokinetics.[3]

Conclusion

GDC-0834 was a potent and selective BTK inhibitor in preclinical studies, but its clinical development was precluded by rapid metabolic clearance in humans via amide hydrolysis.[2][3] This case highlights the critical importance of predicting human pharmacokinetics during drug development.

In contrast, next-generation BTK inhibitors have successfully addressed the key limitations of earlier agents. Second-generation covalent inhibitors like acalabrutinib and zanubrutinib offer improved safety profiles by being more selective for BTK, which has translated into better tolerability for patients.[8][18] Third-generation non-covalent inhibitors like pirtobrutinib have provided a crucial solution to acquired resistance, demonstrating efficacy in patients whose disease has progressed on covalent inhibitors due to C481S mutations.[10] The evolution from GDC-0834 to the currently approved next-generation agents demonstrates a clear trajectory of rational drug design, focusing on enhancing selectivity, improving metabolic stability, and overcoming clinical resistance.

References

A Comparative Guide to GDC-0834 Racemate and Fenebrutinib: Structure, Potency, and Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two related Bruton's tyrosine kinase (BTK) inhibitors: GDC-0834 Racemate and its successor, fenebrutinib (GDC-0853). We delve into their structural distinctions, comparative biochemical and cellular potency, and the critical differences in their metabolic profiles that dictated their developmental paths.

Introduction: An Evolutionary Tale of BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] GDC-0834 emerged as a potent and selective, reversible BTK inhibitor.[3] However, its clinical development was halted due to a metabolic liability.[4] The insights gained from GDC-0834's shortcomings directly informed the design of fenebrutinib, a structurally distinct, non-covalent BTK inhibitor currently in late-stage clinical trials for autoimmune diseases like multiple sclerosis and systemic lupus erythematosus.[5][6]

Structural Differences: Designing for Metabolic Stability

The fundamental difference between GDC-0834 and fenebrutinib lies in their chemical scaffolds, a distinction born from the need to overcome a critical metabolic instability.

  • This compound: This compound, specifically the active (R)-enantiomer, is characterized by a carboxamide derivative structure.[3][7] Its key feature is an exo-cyclic amide bond that connects a tetrahydrobenzothiophene moiety to the central aniline ring.[4] This amide bond proved to be the molecule's Achilles' heel.

  • Fenebrutinib (GDC-0853): Fenebrutinib belongs to a different chemical class. It was engineered to eliminate the labile amide bond present in GDC-0834.[8] Its structure is based on a more complex, stable heterocyclic core. Furthermore, fenebrutinib is a non-covalent inhibitor, meaning it does not form a permanent bond with the Cysteine 481 residue in the BTK active site.[9][10] This reversible binding mechanism may offer advantages in terms of safety and efficacy against certain BTK mutations.

The critical structural difference is the site of metabolic vulnerability. In humans, the amide bond of GDC-0834 is rapidly hydrolyzed, a reaction mediated primarily by aldehyde oxidase (AO).[7][11][12] This leads to the formation of an inactive metabolite and results in insufficient systemic exposure of the parent drug, rendering it therapeutically ineffective.[4][13] Fenebrutinib's design successfully circumvents this metabolic pathway.

Comparative Performance Data

Both molecules are potent inhibitors of BTK, but fenebrutinib was optimized for a better overall profile, including metabolic stability.

ParameterThis compoundFenebrutinib (GDC-0853)Reference
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)[9][14]
Mechanism Reversible InhibitorNon-covalent, Reversible Inhibitor[3][9]
Biochemical IC50 5.9 nM~4 nM (precursor compound)[14][15]
Cellular IC50 (B-cell Proliferation) Not specified1.2 - 1.4 nM[15]
Cellular IC50 (BTK Y223 Autophosphorylation) 6.4 nM11 nM (in whole blood)[14][15]
Cellular IC50 (CD69 Expression) Not specified8 nM (in whole blood)[15]
Metabolic Fate (Human) Rapid amide hydrolysis by Aldehyde Oxidase (AO)Metabolically stable; avoids amide hydrolysis[7][13]
Clinical Status Development TerminatedPhase III Clinical Trials[4][5]

Experimental Protocols

The data presented above were generated using established biochemical and cellular assays. Below are detailed methodologies representative of those used to characterize these inhibitors.

Biochemical BTK Kinase Inhibition Assay (Lanthascreen™ FRET Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human BTK.

  • Principle: The assay measures the phosphorylation of a synthetic peptide substrate by BTK. It utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) method. A europium-labeled antibody detects the phosphorylated peptide, and when in proximity to a fluorescein-labeled peptide, FRET occurs. Inhibition of BTK reduces peptide phosphorylation, leading to a decrease in the FRET signal.

  • Procedure:

    • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.01% Triton X-100). Prepare serial dilutions of the test compound (GDC-0834 or fenebrutinib) in DMSO, then dilute further in the kinase buffer.

    • Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add a solution containing purified, recombinant full-length human BTK enzyme and the fluorescein-labeled peptide substrate (e.g., Fluorescein-poly-Glu/Ala/Tyr).

    • Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration near its Km value (e.g., 25 µM).

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Detection: Stop the reaction by adding a detection solution containing EDTA and a terbium- or europium-labeled anti-phosphotyrosine antibody.

    • Data Acquisition: After a further incubation period (e.g., 60 minutes), read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 615 nm and 665 nm).

    • Analysis: Calculate the emission ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[16][17]

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the inhibition of BTK activity within a cellular context by assessing its autophosphorylation status.

  • Objective: To determine the cellular IC50 of a test compound by measuring the inhibition of BTK autophosphorylation at Tyrosine 223 (Y223).

  • Principle: Activation of the BCR pathway in B-cells leads to the autophosphorylation of BTK at Y223, a marker of its activation. A BTK inhibitor will prevent this phosphorylation in a dose-dependent manner.

  • Procedure:

    • Cell Culture: Culture a suitable B-cell line (e.g., Ramos) or use isolated primary human B-cells in appropriate media.

    • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound or vehicle (DMSO) for 1-2 hours.

    • Cell Stimulation: Stimulate the B-cell receptor pathway by adding an activating agent, such as anti-IgM antibody, for a short period (e.g., 10-15 minutes).

    • Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated BTK (pBTK-Y223). Subsequently, strip the membrane and re-probe with an antibody for total BTK to serve as a loading control.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the pBTK signal to the total BTK signal for each sample. Plot the normalized pBTK signal against the inhibitor concentration to determine the cellular IC50.[14]

Visualizing the Mechanism: BTK Signaling Pathway

BTK is a key node in the signaling cascade downstream of the B-cell receptor. Its inhibition by agents like GDC-0834 and fenebrutinib effectively shuts down this pro-survival pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Activates BTK BTK LYN->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PIP2 PIP2 PIP3 PIP3 PIP3->BTK Recruits to Membrane PI3K PI3K PI3K->PIP3 PIP2 -> PIP3 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB NFAT NFAT Ca_release->NFAT Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription NFAT->Transcription Antigen Antigen Antigen->BCR Binding Inhibitor Fenebrutinib or GDC-0834 Inhibitor->BTK Inhibits

Caption: The BTK signaling pathway initiated by antigen binding to the B-cell receptor.

Conclusion

The comparison between GDC-0834 and fenebrutinib offers a compelling case study in modern drug development. While both are potent inhibitors of BTK, the metabolic instability of GDC-0834, specifically its susceptibility to amide hydrolysis by aldehyde oxidase in humans, prevented its clinical success. Fenebrutinib represents a successful second-generation approach, where the core scaffold was redesigned to eliminate this metabolic liability while retaining high potency and selectivity. This evolution from a metabolically flawed but potent lead to a robust clinical candidate underscores the critical importance of integrating ADME (Absorption, Distribution, Metabolism, and Excretion) considerations early in the drug discovery process.

References

A Comparative Guide to GDC-0834 Racemate and Fenebrutinib: Structure, Potency, and Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two related Bruton's tyrosine kinase (BTK) inhibitors: GDC-0834 Racemate and its successor, fenebrutinib (GDC-0853). We delve into their structural distinctions, comparative biochemical and cellular potency, and the critical differences in their metabolic profiles that dictated their developmental paths.

Introduction: An Evolutionary Tale of BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] GDC-0834 emerged as a potent and selective, reversible BTK inhibitor.[3] However, its clinical development was halted due to a metabolic liability.[4] The insights gained from GDC-0834's shortcomings directly informed the design of fenebrutinib, a structurally distinct, non-covalent BTK inhibitor currently in late-stage clinical trials for autoimmune diseases like multiple sclerosis and systemic lupus erythematosus.[5][6]

Structural Differences: Designing for Metabolic Stability

The fundamental difference between GDC-0834 and fenebrutinib lies in their chemical scaffolds, a distinction born from the need to overcome a critical metabolic instability.

  • This compound: This compound, specifically the active (R)-enantiomer, is characterized by a carboxamide derivative structure.[3][7] Its key feature is an exo-cyclic amide bond that connects a tetrahydrobenzothiophene moiety to the central aniline ring.[4] This amide bond proved to be the molecule's Achilles' heel.

  • Fenebrutinib (GDC-0853): Fenebrutinib belongs to a different chemical class. It was engineered to eliminate the labile amide bond present in GDC-0834.[8] Its structure is based on a more complex, stable heterocyclic core. Furthermore, fenebrutinib is a non-covalent inhibitor, meaning it does not form a permanent bond with the Cysteine 481 residue in the BTK active site.[9][10] This reversible binding mechanism may offer advantages in terms of safety and efficacy against certain BTK mutations.

The critical structural difference is the site of metabolic vulnerability. In humans, the amide bond of GDC-0834 is rapidly hydrolyzed, a reaction mediated primarily by aldehyde oxidase (AO).[7][11][12] This leads to the formation of an inactive metabolite and results in insufficient systemic exposure of the parent drug, rendering it therapeutically ineffective.[4][13] Fenebrutinib's design successfully circumvents this metabolic pathway.

Comparative Performance Data

Both molecules are potent inhibitors of BTK, but fenebrutinib was optimized for a better overall profile, including metabolic stability.

ParameterThis compoundFenebrutinib (GDC-0853)Reference
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)[9][14]
Mechanism Reversible InhibitorNon-covalent, Reversible Inhibitor[3][9]
Biochemical IC50 5.9 nM~4 nM (precursor compound)[14][15]
Cellular IC50 (B-cell Proliferation) Not specified1.2 - 1.4 nM[15]
Cellular IC50 (BTK Y223 Autophosphorylation) 6.4 nM11 nM (in whole blood)[14][15]
Cellular IC50 (CD69 Expression) Not specified8 nM (in whole blood)[15]
Metabolic Fate (Human) Rapid amide hydrolysis by Aldehyde Oxidase (AO)Metabolically stable; avoids amide hydrolysis[7][13]
Clinical Status Development TerminatedPhase III Clinical Trials[4][5]

Experimental Protocols

The data presented above were generated using established biochemical and cellular assays. Below are detailed methodologies representative of those used to characterize these inhibitors.

Biochemical BTK Kinase Inhibition Assay (Lanthascreen™ FRET Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human BTK.

  • Principle: The assay measures the phosphorylation of a synthetic peptide substrate by BTK. It utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) method. A europium-labeled antibody detects the phosphorylated peptide, and when in proximity to a fluorescein-labeled peptide, FRET occurs. Inhibition of BTK reduces peptide phosphorylation, leading to a decrease in the FRET signal.

  • Procedure:

    • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.01% Triton X-100). Prepare serial dilutions of the test compound (GDC-0834 or fenebrutinib) in DMSO, then dilute further in the kinase buffer.

    • Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add a solution containing purified, recombinant full-length human BTK enzyme and the fluorescein-labeled peptide substrate (e.g., Fluorescein-poly-Glu/Ala/Tyr).

    • Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration near its Km value (e.g., 25 µM).

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Detection: Stop the reaction by adding a detection solution containing EDTA and a terbium- or europium-labeled anti-phosphotyrosine antibody.

    • Data Acquisition: After a further incubation period (e.g., 60 minutes), read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 615 nm and 665 nm).

    • Analysis: Calculate the emission ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[16][17]

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the inhibition of BTK activity within a cellular context by assessing its autophosphorylation status.

  • Objective: To determine the cellular IC50 of a test compound by measuring the inhibition of BTK autophosphorylation at Tyrosine 223 (Y223).

  • Principle: Activation of the BCR pathway in B-cells leads to the autophosphorylation of BTK at Y223, a marker of its activation. A BTK inhibitor will prevent this phosphorylation in a dose-dependent manner.

  • Procedure:

    • Cell Culture: Culture a suitable B-cell line (e.g., Ramos) or use isolated primary human B-cells in appropriate media.

    • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound or vehicle (DMSO) for 1-2 hours.

    • Cell Stimulation: Stimulate the B-cell receptor pathway by adding an activating agent, such as anti-IgM antibody, for a short period (e.g., 10-15 minutes).

    • Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated BTK (pBTK-Y223). Subsequently, strip the membrane and re-probe with an antibody for total BTK to serve as a loading control.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the pBTK signal to the total BTK signal for each sample. Plot the normalized pBTK signal against the inhibitor concentration to determine the cellular IC50.[14]

Visualizing the Mechanism: BTK Signaling Pathway

BTK is a key node in the signaling cascade downstream of the B-cell receptor. Its inhibition by agents like GDC-0834 and fenebrutinib effectively shuts down this pro-survival pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Activates BTK BTK LYN->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PIP2 PIP2 PIP3 PIP3 PIP3->BTK Recruits to Membrane PI3K PI3K PI3K->PIP3 PIP2 -> PIP3 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB NFAT NFAT Ca_release->NFAT Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription NFAT->Transcription Antigen Antigen Antigen->BCR Binding Inhibitor Fenebrutinib or GDC-0834 Inhibitor->BTK Inhibits

Caption: The BTK signaling pathway initiated by antigen binding to the B-cell receptor.

Conclusion

The comparison between GDC-0834 and fenebrutinib offers a compelling case study in modern drug development. While both are potent inhibitors of BTK, the metabolic instability of GDC-0834, specifically its susceptibility to amide hydrolysis by aldehyde oxidase in humans, prevented its clinical success. Fenebrutinib represents a successful second-generation approach, where the core scaffold was redesigned to eliminate this metabolic liability while retaining high potency and selectivity. This evolution from a metabolically flawed but potent lead to a robust clinical candidate underscores the critical importance of integrating ADME (Absorption, Distribution, Metabolism, and Excretion) considerations early in the drug discovery process.

References

GDC-0834: A Comparative Analysis of Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor GDC-0834, focusing on its cross-reactivity profile within kinase inhibitor panels. GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] While showing promise in preclinical models, its development was halted due to rapid metabolism in humans.[1][3][4][5] Understanding the selectivity of such inhibitors is crucial for predicting potential off-target effects and ensuring therapeutic safety.

Comparative Selectivity of BTK Inhibitors

GDC-0834 was developed from the parent compound CGI-1746 and is reported to retain its high selectivity.[3][4] CGI-1746 demonstrated approximately 1,000-fold selectivity for BTK over the next most potently inhibited kinase in a panel of 385 kinases.[6] This suggests a highly specific binding profile for GDC-0834.

For a comprehensive comparison, the table below summarizes the selectivity of GDC-0834 (inferred from CGI-1746) alongside other notable BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib.

InhibitorTypeSelectivity ProfileKey Off-Target Families
GDC-0834 ReversibleHigh (inferred from CGI-1746, ~1,000-fold selective over next kinase in a 385 kinase panel)[6]Not explicitly detailed in available literature.
Ibrutinib CovalentLow (inhibits numerous kinases beyond BTK)[7][8][9]TEC, EGFR, SRC, JAK[10]
Acalabrutinib CovalentHigh (minimal off-target activity)[9][11][12][13]Minimal TEC and EGFR inhibition[10]
Zanubrutinib CovalentModerate (more selective than ibrutinib)Less inhibition of TEC and EGFR than ibrutinib[10]

Signaling Pathway Context

The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway. Inhibition of BTK by molecules like GDC-0834 aims to block the downstream signals that promote B-cell proliferation and survival.

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways DAG_IP3->NFkB_NFAT_MAPK Proliferation B-Cell Proliferation & Survival NFkB_NFAT_MAPK->Proliferation GDC0834 GDC-0834 GDC0834->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK's role.

Experimental Protocols for Kinase Profiling

The determination of a kinase inhibitor's selectivity is a critical step in its preclinical evaluation. This is typically achieved through in vitro kinase profiling assays that measure the inhibitor's activity against a large panel of kinases. Two common methodologies are detailed below.

Radiometric Kinase Assay

This method quantifies the transfer of a radiolabeled phosphate group from ATP to a kinase substrate. A reduction in the radioactivity of the substrate in the presence of the inhibitor indicates enzymatic inhibition.

Workflow:

  • Reaction Setup: A reaction mixture is prepared containing the specific kinase, its substrate, and the test compound (e.g., GDC-0834) at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]-ATP).

  • Incubation: The reaction is incubated for a defined period at a controlled temperature to allow for substrate phosphorylation.

  • Termination: The reaction is stopped, typically by the addition of an acid.

  • Substrate Capture: The phosphorylated substrate is captured on a filter membrane.

  • Washing: Unincorporated radiolabeled ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. The results are then compared to a control reaction without the inhibitor to determine the percent inhibition.

Radiometric_Assay_Workflow cluster_0 Radiometric Kinase Assay Start Prepare Kinase/ Substrate/Inhibitor Mix Add_ATP Add Radiolabeled ATP [γ-³³P]-ATP Start->Add_ATP Incubate Incubate Add_ATP->Incubate Stop Stop Reaction Incubate->Stop Capture Capture Substrate on Filter Stop->Capture Wash Wash Capture->Wash Measure Measure Radioactivity Wash->Measure Analyze Analyze Data (% Inhibition) Measure->Analyze

Caption: Workflow for a typical radiometric kinase assay.

KINOMEscan® Competition Binding Assay

This is a high-throughput method that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Workflow:

  • Incubation: The test compound is incubated with a panel of DNA-tagged kinases.

  • Competition: The kinase-inhibitor mixture is passed over a solid support containing an immobilized ligand that binds to the active site of the kinases.

  • Separation: Kinases that are not bound to the test compound will bind to the immobilized ligand, while inhibitor-bound kinases will be washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

KINOMEscan_Workflow cluster_1 KINOMEscan® Assay Incubate Incubate Test Compound with DNA-Tagged Kinases Compete Compete for Binding to Immobilized Ligand Incubate->Compete Wash Wash Unbound Kinase-Inhibitor Complex Compete->Wash Quantify Quantify Bound Kinase via qPCR Wash->Quantify Analyze Analyze Data (Binding Affinity) Quantify->Analyze

Caption: Workflow for the KINOMEscan® competition binding assay.

Conclusion

GDC-0834, as a derivative of the highly selective BTK inhibitor CGI-1746, is anticipated to have a favorable cross-reactivity profile with minimal off-target kinase interactions. This high selectivity is a desirable characteristic in drug development, as it can lead to a better safety profile with fewer side effects. However, the clinical development of GDC-0834 was ultimately hampered by its metabolic instability in humans, a critical reminder that potency and selectivity are only two of the many parameters necessary for a successful therapeutic agent. The comparison with other BTK inhibitors highlights the ongoing efforts in drug discovery to balance on-target efficacy with a clean off-target profile.

References

GDC-0834: A Comparative Analysis of Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor GDC-0834, focusing on its cross-reactivity profile within kinase inhibitor panels. GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] While showing promise in preclinical models, its development was halted due to rapid metabolism in humans.[1][3][4][5] Understanding the selectivity of such inhibitors is crucial for predicting potential off-target effects and ensuring therapeutic safety.

Comparative Selectivity of BTK Inhibitors

GDC-0834 was developed from the parent compound CGI-1746 and is reported to retain its high selectivity.[3][4] CGI-1746 demonstrated approximately 1,000-fold selectivity for BTK over the next most potently inhibited kinase in a panel of 385 kinases.[6] This suggests a highly specific binding profile for GDC-0834.

For a comprehensive comparison, the table below summarizes the selectivity of GDC-0834 (inferred from CGI-1746) alongside other notable BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib.

InhibitorTypeSelectivity ProfileKey Off-Target Families
GDC-0834 ReversibleHigh (inferred from CGI-1746, ~1,000-fold selective over next kinase in a 385 kinase panel)[6]Not explicitly detailed in available literature.
Ibrutinib CovalentLow (inhibits numerous kinases beyond BTK)[7][8][9]TEC, EGFR, SRC, JAK[10]
Acalabrutinib CovalentHigh (minimal off-target activity)[9][11][12][13]Minimal TEC and EGFR inhibition[10]
Zanubrutinib CovalentModerate (more selective than ibrutinib)Less inhibition of TEC and EGFR than ibrutinib[10]

Signaling Pathway Context

The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway. Inhibition of BTK by molecules like GDC-0834 aims to block the downstream signals that promote B-cell proliferation and survival.

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways DAG_IP3->NFkB_NFAT_MAPK Proliferation B-Cell Proliferation & Survival NFkB_NFAT_MAPK->Proliferation GDC0834 GDC-0834 GDC0834->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK's role.

Experimental Protocols for Kinase Profiling

The determination of a kinase inhibitor's selectivity is a critical step in its preclinical evaluation. This is typically achieved through in vitro kinase profiling assays that measure the inhibitor's activity against a large panel of kinases. Two common methodologies are detailed below.

Radiometric Kinase Assay

This method quantifies the transfer of a radiolabeled phosphate group from ATP to a kinase substrate. A reduction in the radioactivity of the substrate in the presence of the inhibitor indicates enzymatic inhibition.

Workflow:

  • Reaction Setup: A reaction mixture is prepared containing the specific kinase, its substrate, and the test compound (e.g., GDC-0834) at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]-ATP).

  • Incubation: The reaction is incubated for a defined period at a controlled temperature to allow for substrate phosphorylation.

  • Termination: The reaction is stopped, typically by the addition of an acid.

  • Substrate Capture: The phosphorylated substrate is captured on a filter membrane.

  • Washing: Unincorporated radiolabeled ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. The results are then compared to a control reaction without the inhibitor to determine the percent inhibition.

Radiometric_Assay_Workflow cluster_0 Radiometric Kinase Assay Start Prepare Kinase/ Substrate/Inhibitor Mix Add_ATP Add Radiolabeled ATP [γ-³³P]-ATP Start->Add_ATP Incubate Incubate Add_ATP->Incubate Stop Stop Reaction Incubate->Stop Capture Capture Substrate on Filter Stop->Capture Wash Wash Capture->Wash Measure Measure Radioactivity Wash->Measure Analyze Analyze Data (% Inhibition) Measure->Analyze

Caption: Workflow for a typical radiometric kinase assay.

KINOMEscan® Competition Binding Assay

This is a high-throughput method that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Workflow:

  • Incubation: The test compound is incubated with a panel of DNA-tagged kinases.

  • Competition: The kinase-inhibitor mixture is passed over a solid support containing an immobilized ligand that binds to the active site of the kinases.

  • Separation: Kinases that are not bound to the test compound will bind to the immobilized ligand, while inhibitor-bound kinases will be washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

KINOMEscan_Workflow cluster_1 KINOMEscan® Assay Incubate Incubate Test Compound with DNA-Tagged Kinases Compete Compete for Binding to Immobilized Ligand Incubate->Compete Wash Wash Unbound Kinase-Inhibitor Complex Compete->Wash Quantify Quantify Bound Kinase via qPCR Wash->Quantify Analyze Analyze Data (Binding Affinity) Quantify->Analyze

Caption: Workflow for the KINOMEscan® competition binding assay.

Conclusion

GDC-0834, as a derivative of the highly selective BTK inhibitor CGI-1746, is anticipated to have a favorable cross-reactivity profile with minimal off-target kinase interactions. This high selectivity is a desirable characteristic in drug development, as it can lead to a better safety profile with fewer side effects. However, the clinical development of GDC-0834 was ultimately hampered by its metabolic instability in humans, a critical reminder that potency and selectivity are only two of the many parameters necessary for a successful therapeutic agent. The comparison with other BTK inhibitors highlights the ongoing efforts in drug discovery to balance on-target efficacy with a clean off-target profile.

References

Validating BTK as a Target: A Comparative Guide to GDC-0834 Racemate and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. Its central role in B-cell receptor (BCR) signaling makes it an attractive point of intervention. Validating BTK as a target in various disease models requires potent and selective inhibitors. This guide provides a comprehensive comparison of GDC-0834 Racemate with other prominent BTK inhibitors, offering insights into their performance, supported by experimental data and detailed protocols.

Introduction to BTK and the Role of GDC-0834

BTK is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and signaling of B-lymphocytes.[1] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, initiating a signaling cascade that leads to cell proliferation and survival. Dysregulation of this pathway is implicated in various B-cell cancers and autoimmune disorders.

GDC-0834 is a potent and selective, reversible inhibitor of BTK.[2] It was developed to investigate the therapeutic potential of BTK inhibition. However, a critical characteristic of GDC-0834 is its rapid amide hydrolysis in humans, leading to the formation of an inactive metabolite and consequently, poor systemic exposure.[3][4] This metabolic instability ultimately led to the discontinuation of its clinical development.[5][6] Despite this, GDC-0834 and its racemate remain valuable research tools for in vitro and preclinical validation of BTK as a therapeutic target, owing to its high potency and selectivity. The active component of the racemate is the (R)-enantiomer.[3]

Comparison of BTK Inhibitors

The landscape of BTK inhibitors can be broadly categorized into two main classes: covalent and non-covalent inhibitors. GDC-0834 falls into the category of reversible, non-covalent inhibitors.

Table 1: Comparison of In Vitro Potency of BTK Inhibitors
CompoundTypeBTK IC50 (Biochemical)BTK IC50 (Cellular)
GDC-0834 Reversible, Non-covalent5.9 nM[2]6.4 nM[2]
Ibrutinib Covalent, Irreversible~0.5 nM~8 nM
Acalabrutinib Covalent, Irreversible~3 nM~5 nM
Pirtobrutinib (LOXO-305) Reversible, Non-covalent5.69 nM[7]Low nM range[8]
Table 2: Kinase Selectivity Profile of BTK Inhibitors

A critical aspect of a kinase inhibitor's utility and safety is its selectivity. Off-target inhibition can lead to undesirable side effects. While a detailed public kinome scan for GDC-0834 is not available, it has been reported to be highly selective.[5][6]

KinaseIbrutinib (% Inhibition at 1 µM)Acalabrutinib (% Inhibition at 1 µM)Pirtobrutinib (% Inhibition at 1 µM)
BTK >95%>95%>95%
TEC HighLowLow
ITK HighLowLow
EGFR ModerateVery LowVery Low
BLK HighLowLow
BMX HighLowLow

Note: This table provides a qualitative comparison based on available data. Quantitative kinome scan data reveals that ibrutinib inhibits a broader range of kinases compared to the more selective second and third-generation inhibitors like acalabrutinib and pirtobrutinib.[9][10][11][12] Pirtobrutinib, for instance, demonstrates over 300-fold selectivity for BTK against 98% of 370 other kinases tested.[8]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates IP3_DAG IP3 & DAG PLCG2->IP3_DAG generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation Cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation GDC0834 GDC-0834 GDC0834->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834 on BTK.

Experimental Workflow for BTK Target Validation

This diagram outlines a typical workflow for validating BTK as a target using an inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation cluster_in_vivo In Vivo Validation Kinase_Assay Biochemical BTK Kinase Assay (IC50) Kinome_Scan Kinase Selectivity Profiling Phospho_Assay Cellular BTK Phosphorylation Assay (pBTK) Kinase_Assay->Phospho_Assay Signaling_Assay Downstream Signaling (e.g., pPLCγ2) PK_PD Pharmacokinetics/ Pharmacodynamics Phospho_Assay->PK_PD Viability_Assay Cell Viability/Apoptosis Assay Efficacy In Vivo Efficacy (e.g., Xenograft Model)

Caption: A stepwise workflow for the validation of BTK as a therapeutic target.

Detailed Experimental Protocols

In Vitro BTK Kinase Assay (Biochemical IC50 Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the BTK enzyme and peptide substrate solution to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to each well. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression analysis.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., this compound)

  • BCR stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere or grow to a suitable density.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes) to induce BTK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against phospho-BTK (Tyr223).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total BTK to normalize for protein loading.

  • Quantify the band intensities to determine the extent of inhibition of BTK phosphorylation at different compound concentrations.

In Vivo BTK Target Engagement Assay

This protocol assesses the extent to which the compound binds to BTK in vivo.

Materials:

  • Animal model (e.g., mice)

  • Test compound (e.g., this compound) formulated for oral or IV administration

  • Blood collection supplies

  • Peripheral blood mononuclear cell (PBMC) isolation reagents

  • Lysis buffer

  • Assay for measuring free and total BTK (e.g., a TR-FRET-based occupancy assay)[13][14]

Procedure:

  • Dose the animals with the test compound at various concentrations and time points.

  • Collect blood samples at specified times post-dose.

  • Isolate PBMCs from the blood samples.

  • Lyse the PBMCs to release the cellular proteins.

  • Measure the levels of free (unbound) and total BTK in the cell lysates using a validated assay. For example, a competitive binding assay where a fluorescently labeled probe competes with the in vivo-bound drug for the BTK active site.

  • Calculate the percent BTK occupancy by the test compound at different doses and time points. This is typically determined by the formula: (1 - [Free BTK / Total BTK]) * 100%.

  • Correlate BTK occupancy with the pharmacokinetic profile of the compound.

Conclusion

This compound, despite its metabolic liabilities in humans, serves as a potent and selective tool for the preclinical validation of BTK as a therapeutic target. Its reversible, non-covalent mechanism of action provides a useful contrast to the widely used covalent inhibitors. When comparing GDC-0834 to other BTK inhibitors, it is essential to consider not only its in vitro potency but also its kinase selectivity and, critically, its pharmacokinetic properties. The protocols provided herein offer a framework for the comprehensive evaluation of novel BTK inhibitors, enabling researchers to make informed decisions in the drug discovery and development process. The evolution from less selective covalent inhibitors like ibrutinib to more selective covalent inhibitors like acalabrutinib, and further to highly selective non-covalent inhibitors like pirtobrutinib, highlights the ongoing efforts to improve the therapeutic window for this important class of drugs.

References

Validating BTK as a Target: A Comparative Guide to GDC-0834 Racemate and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. Its central role in B-cell receptor (BCR) signaling makes it an attractive point of intervention. Validating BTK as a target in various disease models requires potent and selective inhibitors. This guide provides a comprehensive comparison of GDC-0834 Racemate with other prominent BTK inhibitors, offering insights into their performance, supported by experimental data and detailed protocols.

Introduction to BTK and the Role of GDC-0834

BTK is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and signaling of B-lymphocytes.[1] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, initiating a signaling cascade that leads to cell proliferation and survival. Dysregulation of this pathway is implicated in various B-cell cancers and autoimmune disorders.

GDC-0834 is a potent and selective, reversible inhibitor of BTK.[2] It was developed to investigate the therapeutic potential of BTK inhibition. However, a critical characteristic of GDC-0834 is its rapid amide hydrolysis in humans, leading to the formation of an inactive metabolite and consequently, poor systemic exposure.[3][4] This metabolic instability ultimately led to the discontinuation of its clinical development.[5][6] Despite this, GDC-0834 and its racemate remain valuable research tools for in vitro and preclinical validation of BTK as a therapeutic target, owing to its high potency and selectivity. The active component of the racemate is the (R)-enantiomer.[3]

Comparison of BTK Inhibitors

The landscape of BTK inhibitors can be broadly categorized into two main classes: covalent and non-covalent inhibitors. GDC-0834 falls into the category of reversible, non-covalent inhibitors.

Table 1: Comparison of In Vitro Potency of BTK Inhibitors
CompoundTypeBTK IC50 (Biochemical)BTK IC50 (Cellular)
GDC-0834 Reversible, Non-covalent5.9 nM[2]6.4 nM[2]
Ibrutinib Covalent, Irreversible~0.5 nM~8 nM
Acalabrutinib Covalent, Irreversible~3 nM~5 nM
Pirtobrutinib (LOXO-305) Reversible, Non-covalent5.69 nM[7]Low nM range[8]
Table 2: Kinase Selectivity Profile of BTK Inhibitors

A critical aspect of a kinase inhibitor's utility and safety is its selectivity. Off-target inhibition can lead to undesirable side effects. While a detailed public kinome scan for GDC-0834 is not available, it has been reported to be highly selective.[5][6]

KinaseIbrutinib (% Inhibition at 1 µM)Acalabrutinib (% Inhibition at 1 µM)Pirtobrutinib (% Inhibition at 1 µM)
BTK >95%>95%>95%
TEC HighLowLow
ITK HighLowLow
EGFR ModerateVery LowVery Low
BLK HighLowLow
BMX HighLowLow

Note: This table provides a qualitative comparison based on available data. Quantitative kinome scan data reveals that ibrutinib inhibits a broader range of kinases compared to the more selective second and third-generation inhibitors like acalabrutinib and pirtobrutinib.[9][10][11][12] Pirtobrutinib, for instance, demonstrates over 300-fold selectivity for BTK against 98% of 370 other kinases tested.[8]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates IP3_DAG IP3 & DAG PLCG2->IP3_DAG generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation Cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation GDC0834 GDC-0834 GDC0834->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834 on BTK.

Experimental Workflow for BTK Target Validation

This diagram outlines a typical workflow for validating BTK as a target using an inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation cluster_in_vivo In Vivo Validation Kinase_Assay Biochemical BTK Kinase Assay (IC50) Kinome_Scan Kinase Selectivity Profiling Phospho_Assay Cellular BTK Phosphorylation Assay (pBTK) Kinase_Assay->Phospho_Assay Signaling_Assay Downstream Signaling (e.g., pPLCγ2) PK_PD Pharmacokinetics/ Pharmacodynamics Phospho_Assay->PK_PD Viability_Assay Cell Viability/Apoptosis Assay Efficacy In Vivo Efficacy (e.g., Xenograft Model)

Caption: A stepwise workflow for the validation of BTK as a therapeutic target.

Detailed Experimental Protocols

In Vitro BTK Kinase Assay (Biochemical IC50 Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the BTK enzyme and peptide substrate solution to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to each well. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression analysis.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., this compound)

  • BCR stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere or grow to a suitable density.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes) to induce BTK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against phospho-BTK (Tyr223).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total BTK to normalize for protein loading.

  • Quantify the band intensities to determine the extent of inhibition of BTK phosphorylation at different compound concentrations.

In Vivo BTK Target Engagement Assay

This protocol assesses the extent to which the compound binds to BTK in vivo.

Materials:

  • Animal model (e.g., mice)

  • Test compound (e.g., this compound) formulated for oral or IV administration

  • Blood collection supplies

  • Peripheral blood mononuclear cell (PBMC) isolation reagents

  • Lysis buffer

  • Assay for measuring free and total BTK (e.g., a TR-FRET-based occupancy assay)[13][14]

Procedure:

  • Dose the animals with the test compound at various concentrations and time points.

  • Collect blood samples at specified times post-dose.

  • Isolate PBMCs from the blood samples.

  • Lyse the PBMCs to release the cellular proteins.

  • Measure the levels of free (unbound) and total BTK in the cell lysates using a validated assay. For example, a competitive binding assay where a fluorescently labeled probe competes with the in vivo-bound drug for the BTK active site.

  • Calculate the percent BTK occupancy by the test compound at different doses and time points. This is typically determined by the formula: (1 - [Free BTK / Total BTK]) * 100%.

  • Correlate BTK occupancy with the pharmacokinetic profile of the compound.

Conclusion

This compound, despite its metabolic liabilities in humans, serves as a potent and selective tool for the preclinical validation of BTK as a therapeutic target. Its reversible, non-covalent mechanism of action provides a useful contrast to the widely used covalent inhibitors. When comparing GDC-0834 to other BTK inhibitors, it is essential to consider not only its in vitro potency but also its kinase selectivity and, critically, its pharmacokinetic properties. The protocols provided herein offer a framework for the comprehensive evaluation of novel BTK inhibitors, enabling researchers to make informed decisions in the drug discovery and development process. The evolution from less selective covalent inhibitors like ibrutinib to more selective covalent inhibitors like acalabrutinib, and further to highly selective non-covalent inhibitors like pirtobrutinib, highlights the ongoing efforts to improve the therapeutic window for this important class of drugs.

References

Comparative Efficacy of GDC-0834 Racemate and Other BTK Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals in the field of autoimmune and inflammatory diseases.

This guide provides a comparative overview of the preclinical efficacy of GDC-0834, a Bruton's tyrosine kinase (BTK) inhibitor, alongside other relevant BTK inhibitors. The focus is on their performance in non-human primate models where available, supplemented with data from other preclinical models to offer a broader context for drug development professionals.

Introduction to GDC-0834 and BTK Inhibition

GDC-0834 is a potent and selective, orally bioavailable inhibitor of Bruton's tyrosine kinase, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK activity is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, making it a compelling therapeutic target. GDC-0834 was developed to improve upon the pharmacokinetic properties of its predecessor, CGI-1746.[1] A notable characteristic of GDC-0834 is the significant species-dependent difference in its metabolism; it undergoes rapid amide hydrolysis in humans, a process that is substantially less pronounced in preclinical species such as cynomolgus monkeys.[2]

Comparative Preclinical Efficacy

Direct comparative efficacy studies of GDC-0834 racemate in a non-human primate model of rheumatoid arthritis are not publicly available. However, data from a rat collagen-induced arthritis (CIA) model demonstrates its in vivo activity. This guide presents the available data for GDC-0834 and compares it with other BTK inhibitors for which preclinical arthritis model data have been published.

GDC-0834 Efficacy in a Rodent Model

In a rat collagen-induced arthritis (CIA) model, administration of GDC-0834 resulted in a dose-dependent reduction in ankle swelling and an amelioration of pathological features of the disease.[3] This study highlights the in vivo potential of GDC-0834 in a well-established animal model of arthritis.

CompoundAnimal ModelDosingKey Efficacy FindingsReference
GDC-0834 Rat CIA30-100 mg/kgDose-dependent decrease in ankle swelling and reduction of morphologic pathology.[3]
Alternative BTK Inhibitors: Preclinical Efficacy in Rodent Arthritis Models

Several other BTK inhibitors have been evaluated in rodent models of arthritis, providing a basis for comparison of their potential therapeutic efficacy.

CompoundAnimal ModelDosingKey Efficacy FindingsReference
Ibrutinib (PCI-32765) Murine CIA1.56-12.5 mg/kg/dayDose-dependently reversed arthritic inflammation with an ED50 of 2.6 mg/kg/day. Preserved bone and cartilage integrity.
Evobrutinib Rat CIA3, 10, 30 mg/kgSignificantly reduced disease-induced ankle-swelling in a dose-dependent manner.[4]
BMS-986142 Murine CIA4, 10, 30 mg/kgDose-dependent reductions of 26%, 43%, and 79% in clinically evident disease.[5]
Rilzabrutinib Rat CIA10, 20, 40 mg/kg once daily or 20 mg/kg twice dailyDose-dependent improvement of clinical scores and joint pathology.[6]
HM71224 Rat CIA3, 10 mg/kgSignificantly reduced arthritis score and hind paw edema.[7]
TAS5315 Mouse CIANot SpecifiedDose-dependently decreased histopathological scores for inflammation and joint destruction.[8]

Pharmacokinetics in Non-Human Primates

While efficacy data in non-human primate arthritis models is limited, pharmacokinetic (PK) studies in cynomolgus monkeys provide valuable insights into the behavior of these compounds in a species more closely related to humans.

CompoundAnimal ModelKey Pharmacokinetic FindingsReference
GDC-0834 Cynomolgus MonkeyOrally bioavailable with the parent compound being the major drug-related component in plasma, unlike in humans where it is rapidly metabolized by amide hydrolysis.[2]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Cynomolgus Monkeys (General Protocol)

The CIA model in cynomolgus monkeys is a relevant preclinical model for studying rheumatoid arthritis. Although specific GDC-0834 efficacy studies in this model are not published, a general protocol based on available literature is described below.

  • Animal Model : Adult, healthy cynomolgus monkeys (Macaca fascicularis) are used.

  • Induction of Arthritis :

    • Animals are immunized intradermally with bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant.[9][10]

    • A booster immunization is typically given 21 days after the initial immunization.[10]

  • Treatment :

    • The test compound (e.g., GDC-0834) or vehicle is administered orally or via another appropriate route, starting at a predefined time point relative to immunization (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).

  • Efficacy Assessment :

    • Clinical Scoring : Joints are regularly assessed for signs of arthritis, including swelling, erythema, and tenderness, using a standardized scoring system.[11]

    • Body Weight and Temperature : Monitored regularly.

    • Biomarkers : Blood samples are collected to measure inflammatory markers such as C-reactive protein (CRP) and anti-collagen antibodies.[11][12]

    • Radiography/Histopathology : At the end of the study, joints are examined radiographically and histopathologically to assess cartilage and bone erosion.[11]

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Cellular_Response B-Cell Proliferation, Survival, and Differentiation Downstream->Cellular_Response GDC0834 GDC-0834 (BTK Inhibitor) GDC0834->BTK Inhibition

Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834 on BTK.

Experimental Workflow for Preclinical Arthritis Study

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Selection Animal Selection (Non-Human Primate) Acclimatization Acclimatization Animal_Selection->Acclimatization Baseline Baseline Data Collection (Blood, Weight) Acclimatization->Baseline Induction Arthritis Induction (Collagen Immunization) Baseline->Induction Grouping Randomization into Treatment Groups Induction->Grouping Dosing Drug Administration (GDC-0834 or Comparator) Grouping->Dosing Monitoring Clinical Monitoring (Scoring, Weight) Dosing->Monitoring Terminal_Collection Terminal Sample Collection (Blood, Tissues) Monitoring->Terminal_Collection Analysis Histopathology & Biomarker Analysis Terminal_Collection->Analysis Data_Analysis Statistical Analysis & Reporting Analysis->Data_Analysis

Caption: Generalized experimental workflow for evaluating the efficacy of a drug candidate in a non-human primate model of collagen-induced arthritis.

References

Comparative Efficacy of GDC-0834 Racemate and Other BTK Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals in the field of autoimmune and inflammatory diseases.

This guide provides a comparative overview of the preclinical efficacy of GDC-0834, a Bruton's tyrosine kinase (BTK) inhibitor, alongside other relevant BTK inhibitors. The focus is on their performance in non-human primate models where available, supplemented with data from other preclinical models to offer a broader context for drug development professionals.

Introduction to GDC-0834 and BTK Inhibition

GDC-0834 is a potent and selective, orally bioavailable inhibitor of Bruton's tyrosine kinase, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK activity is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, making it a compelling therapeutic target. GDC-0834 was developed to improve upon the pharmacokinetic properties of its predecessor, CGI-1746.[1] A notable characteristic of GDC-0834 is the significant species-dependent difference in its metabolism; it undergoes rapid amide hydrolysis in humans, a process that is substantially less pronounced in preclinical species such as cynomolgus monkeys.[2]

Comparative Preclinical Efficacy

Direct comparative efficacy studies of GDC-0834 racemate in a non-human primate model of rheumatoid arthritis are not publicly available. However, data from a rat collagen-induced arthritis (CIA) model demonstrates its in vivo activity. This guide presents the available data for GDC-0834 and compares it with other BTK inhibitors for which preclinical arthritis model data have been published.

GDC-0834 Efficacy in a Rodent Model

In a rat collagen-induced arthritis (CIA) model, administration of GDC-0834 resulted in a dose-dependent reduction in ankle swelling and an amelioration of pathological features of the disease.[3] This study highlights the in vivo potential of GDC-0834 in a well-established animal model of arthritis.

CompoundAnimal ModelDosingKey Efficacy FindingsReference
GDC-0834 Rat CIA30-100 mg/kgDose-dependent decrease in ankle swelling and reduction of morphologic pathology.[3]
Alternative BTK Inhibitors: Preclinical Efficacy in Rodent Arthritis Models

Several other BTK inhibitors have been evaluated in rodent models of arthritis, providing a basis for comparison of their potential therapeutic efficacy.

CompoundAnimal ModelDosingKey Efficacy FindingsReference
Ibrutinib (PCI-32765) Murine CIA1.56-12.5 mg/kg/dayDose-dependently reversed arthritic inflammation with an ED50 of 2.6 mg/kg/day. Preserved bone and cartilage integrity.
Evobrutinib Rat CIA3, 10, 30 mg/kgSignificantly reduced disease-induced ankle-swelling in a dose-dependent manner.[4]
BMS-986142 Murine CIA4, 10, 30 mg/kgDose-dependent reductions of 26%, 43%, and 79% in clinically evident disease.[5]
Rilzabrutinib Rat CIA10, 20, 40 mg/kg once daily or 20 mg/kg twice dailyDose-dependent improvement of clinical scores and joint pathology.[6]
HM71224 Rat CIA3, 10 mg/kgSignificantly reduced arthritis score and hind paw edema.[7]
TAS5315 Mouse CIANot SpecifiedDose-dependently decreased histopathological scores for inflammation and joint destruction.[8]

Pharmacokinetics in Non-Human Primates

While efficacy data in non-human primate arthritis models is limited, pharmacokinetic (PK) studies in cynomolgus monkeys provide valuable insights into the behavior of these compounds in a species more closely related to humans.

CompoundAnimal ModelKey Pharmacokinetic FindingsReference
GDC-0834 Cynomolgus MonkeyOrally bioavailable with the parent compound being the major drug-related component in plasma, unlike in humans where it is rapidly metabolized by amide hydrolysis.[2]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Cynomolgus Monkeys (General Protocol)

The CIA model in cynomolgus monkeys is a relevant preclinical model for studying rheumatoid arthritis. Although specific GDC-0834 efficacy studies in this model are not published, a general protocol based on available literature is described below.

  • Animal Model : Adult, healthy cynomolgus monkeys (Macaca fascicularis) are used.

  • Induction of Arthritis :

    • Animals are immunized intradermally with bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant.[9][10]

    • A booster immunization is typically given 21 days after the initial immunization.[10]

  • Treatment :

    • The test compound (e.g., GDC-0834) or vehicle is administered orally or via another appropriate route, starting at a predefined time point relative to immunization (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).

  • Efficacy Assessment :

    • Clinical Scoring : Joints are regularly assessed for signs of arthritis, including swelling, erythema, and tenderness, using a standardized scoring system.[11]

    • Body Weight and Temperature : Monitored regularly.

    • Biomarkers : Blood samples are collected to measure inflammatory markers such as C-reactive protein (CRP) and anti-collagen antibodies.[11][12]

    • Radiography/Histopathology : At the end of the study, joints are examined radiographically and histopathologically to assess cartilage and bone erosion.[11]

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Cellular_Response B-Cell Proliferation, Survival, and Differentiation Downstream->Cellular_Response GDC0834 GDC-0834 (BTK Inhibitor) GDC0834->BTK Inhibition

Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834 on BTK.

Experimental Workflow for Preclinical Arthritis Study

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Selection Animal Selection (Non-Human Primate) Acclimatization Acclimatization Animal_Selection->Acclimatization Baseline Baseline Data Collection (Blood, Weight) Acclimatization->Baseline Induction Arthritis Induction (Collagen Immunization) Baseline->Induction Grouping Randomization into Treatment Groups Induction->Grouping Dosing Drug Administration (GDC-0834 or Comparator) Grouping->Dosing Monitoring Clinical Monitoring (Scoring, Weight) Dosing->Monitoring Terminal_Collection Terminal Sample Collection (Blood, Tissues) Monitoring->Terminal_Collection Analysis Histopathology & Biomarker Analysis Terminal_Collection->Analysis Data_Analysis Statistical Analysis & Reporting Analysis->Data_Analysis

Caption: Generalized experimental workflow for evaluating the efficacy of a drug candidate in a non-human primate model of collagen-induced arthritis.

References

GDC-0834 Clinical Trial Discontinuation: A Comparative Analysis of BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The promising Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834, was discontinued from clinical development due to unfavorable pharmacokinetic properties observed in humans. This guide provides a comprehensive comparison of GDC-0834 with other BTK inhibitors, Ibrutinib and GDC-0853, supported by experimental data to elucidate the reasons for its discontinuation and highlight the evolution of BTK inhibitor design.

The clinical development of GDC-0834, a potent and selective BTK inhibitor, was halted following a single-dose Phase I clinical trial in healthy volunteers.[1] The primary reason for this discontinuation was the compound's rapid and extensive metabolism in humans, leading to insufficient systemic exposure to the active drug.[1][2][3] This metabolic instability was discovered to be a significant species-dependent phenomenon, far more pronounced in humans than in the preclinical animal models used for initial evaluation.[2][3]

Unraveling the Metabolic Downfall of GDC-0834

In preclinical studies involving species such as mice, rats, and dogs, GDC-0834 demonstrated promising pharmacokinetic profiles.[1] However, the transition to human clinical trials revealed a critical liability. The primary metabolic pathway for GDC-0834 in humans was identified as amide hydrolysis, a process that cleaves the molecule and renders it inactive.[2][3] This reaction was found to be significantly more efficient in human liver microsomes compared to those of preclinical species.[3]

The enzyme aldehyde oxidase (AO) was identified as the main catalyst for this rapid amide hydrolysis in humans.[4] The intrinsic clearance of GDC-0834 via this pathway was found to be 23- to 169-fold higher in humans than in rats, dogs, and monkeys.[3] Consequently, in the human trial, plasma concentrations of the parent GDC-0834 were below the limit of quantitation for most of the dosing period, while substantial levels of the inactive metabolite were detected.[2][3]

Comparative Analysis of BTK Inhibitors

To understand the context of GDC-0834's failure, it is crucial to compare its properties with those of a first-generation BTK inhibitor, Ibrutinib, and a next-generation inhibitor, GDC-0853 (Fenebrutinib), which was developed to overcome the metabolic challenges of GDC-0834.

Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of GDC-0834, Ibrutinib, and GDC-0853 against BTK and other kinases.

Parameter GDC-0834 Ibrutinib GDC-0853 (Fenebrutinib)
BTK IC50 (biochemical) 5.9 nM[5]0.5 nM[6]0.91 nM (Ki)[7]
BTK IC50 (cellular) 6.4 nM[5]-8.4 nM (CD69)[7]
Selectivity Profile Potent and selective in preclinical models[1][8]Inhibits other kinases including TEC family, EGFR, JAK3, Her2, Blk, and ITK[9]>100-fold selectivity over 283 other kinases[10][11]
Pharmacokinetic Properties

The stark contrast in pharmacokinetic profiles, particularly in humans, was the deciding factor in the discontinuation of GDC-0834.

Parameter GDC-0834 Ibrutinib GDC-0853 (Fenebrutinib)
Human Plasma Concentration Below limit of quantitation (<1 ng/mL)[2][3]Dose-dependentDose-dependent
Human Half-life (t1/2) Not determinable4-6 hours[12]4.2-9.9 hours[13]
Metabolism in Humans Extensive amide hydrolysis by aldehyde oxidase[4][14]Primarily via CYP3A4[12]Moderate clearance[11]
Preclinical Bioavailability Orally bioavailable in mice, rats, dogs, and monkeys[14]-Rat: 65%[10]

Experimental Protocols

In Vitro BTK Enzyme Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against BTK by measuring ADP production.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test inhibitor (e.g., GDC-0834)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Multi-well plates (96- or 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a multi-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.

  • Add the serially diluted test inhibitor or a vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[15][16][17]

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of a compound on BTK autophosphorylation in a cellular context.

Materials:

  • B-cell line (e.g., Ramos)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., GDC-0834)

  • Agonist for B-cell receptor (BCR) stimulation (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Culture B-cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the BCR agonist for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.

  • Lyse the cells on ice using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane and then incubate with the anti-phospho-BTK primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate.

  • Strip the membrane and re-probe with the anti-total-BTK antibody as a loading control.

  • Quantify the band intensities to determine the extent of BTK phosphorylation inhibition.[18]

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Phosphorylates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation NF_kB NF-κB Activation Ca_release->NF_kB PKC_activation->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Antigen Antigen Antigen->BCR Activation GDC0834 GDC-0834 (BTK Inhibitor) GDC0834->BTK Inhibits

Caption: Simplified BTK signaling pathway and the point of inhibition.

Conclusion

The discontinuation of GDC-0834's clinical trials serves as a critical case study in drug development, emphasizing the importance of understanding species-specific metabolism. While GDC-0834 demonstrated high potency and selectivity for BTK in preclinical assessments, its rapid clearance in humans rendered it clinically unviable. The subsequent development of GDC-0853 (Fenebrutinib), with a modified chemical structure to circumvent the amide hydrolysis issue, showcases a successful rational drug design approach to overcome pharmacokinetic challenges. This comparative analysis underscores that while in vitro potency and selectivity are essential, a favorable pharmacokinetic profile in humans is ultimately a prerequisite for a successful therapeutic agent.

References

GDC-0834 Clinical Trial Discontinuation: A Comparative Analysis of BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The promising Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834, was discontinued from clinical development due to unfavorable pharmacokinetic properties observed in humans. This guide provides a comprehensive comparison of GDC-0834 with other BTK inhibitors, Ibrutinib and GDC-0853, supported by experimental data to elucidate the reasons for its discontinuation and highlight the evolution of BTK inhibitor design.

The clinical development of GDC-0834, a potent and selective BTK inhibitor, was halted following a single-dose Phase I clinical trial in healthy volunteers.[1] The primary reason for this discontinuation was the compound's rapid and extensive metabolism in humans, leading to insufficient systemic exposure to the active drug.[1][2][3] This metabolic instability was discovered to be a significant species-dependent phenomenon, far more pronounced in humans than in the preclinical animal models used for initial evaluation.[2][3]

Unraveling the Metabolic Downfall of GDC-0834

In preclinical studies involving species such as mice, rats, and dogs, GDC-0834 demonstrated promising pharmacokinetic profiles.[1] However, the transition to human clinical trials revealed a critical liability. The primary metabolic pathway for GDC-0834 in humans was identified as amide hydrolysis, a process that cleaves the molecule and renders it inactive.[2][3] This reaction was found to be significantly more efficient in human liver microsomes compared to those of preclinical species.[3]

The enzyme aldehyde oxidase (AO) was identified as the main catalyst for this rapid amide hydrolysis in humans.[4] The intrinsic clearance of GDC-0834 via this pathway was found to be 23- to 169-fold higher in humans than in rats, dogs, and monkeys.[3] Consequently, in the human trial, plasma concentrations of the parent GDC-0834 were below the limit of quantitation for most of the dosing period, while substantial levels of the inactive metabolite were detected.[2][3]

Comparative Analysis of BTK Inhibitors

To understand the context of GDC-0834's failure, it is crucial to compare its properties with those of a first-generation BTK inhibitor, Ibrutinib, and a next-generation inhibitor, GDC-0853 (Fenebrutinib), which was developed to overcome the metabolic challenges of GDC-0834.

Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of GDC-0834, Ibrutinib, and GDC-0853 against BTK and other kinases.

Parameter GDC-0834 Ibrutinib GDC-0853 (Fenebrutinib)
BTK IC50 (biochemical) 5.9 nM[5]0.5 nM[6]0.91 nM (Ki)[7]
BTK IC50 (cellular) 6.4 nM[5]-8.4 nM (CD69)[7]
Selectivity Profile Potent and selective in preclinical models[1][8]Inhibits other kinases including TEC family, EGFR, JAK3, Her2, Blk, and ITK[9]>100-fold selectivity over 283 other kinases[10][11]
Pharmacokinetic Properties

The stark contrast in pharmacokinetic profiles, particularly in humans, was the deciding factor in the discontinuation of GDC-0834.

Parameter GDC-0834 Ibrutinib GDC-0853 (Fenebrutinib)
Human Plasma Concentration Below limit of quantitation (<1 ng/mL)[2][3]Dose-dependentDose-dependent
Human Half-life (t1/2) Not determinable4-6 hours[12]4.2-9.9 hours[13]
Metabolism in Humans Extensive amide hydrolysis by aldehyde oxidase[4][14]Primarily via CYP3A4[12]Moderate clearance[11]
Preclinical Bioavailability Orally bioavailable in mice, rats, dogs, and monkeys[14]-Rat: 65%[10]

Experimental Protocols

In Vitro BTK Enzyme Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against BTK by measuring ADP production.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test inhibitor (e.g., GDC-0834)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Multi-well plates (96- or 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a multi-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.

  • Add the serially diluted test inhibitor or a vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[15][16][17]

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of a compound on BTK autophosphorylation in a cellular context.

Materials:

  • B-cell line (e.g., Ramos)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., GDC-0834)

  • Agonist for B-cell receptor (BCR) stimulation (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Culture B-cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the BCR agonist for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.

  • Lyse the cells on ice using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane and then incubate with the anti-phospho-BTK primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate.

  • Strip the membrane and re-probe with the anti-total-BTK antibody as a loading control.

  • Quantify the band intensities to determine the extent of BTK phosphorylation inhibition.[18]

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Phosphorylates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation NF_kB NF-κB Activation Ca_release->NF_kB PKC_activation->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Antigen Antigen Antigen->BCR Activation GDC0834 GDC-0834 (BTK Inhibitor) GDC0834->BTK Inhibits

Caption: Simplified BTK signaling pathway and the point of inhibition.

Conclusion

The discontinuation of GDC-0834's clinical trials serves as a critical case study in drug development, emphasizing the importance of understanding species-specific metabolism. While GDC-0834 demonstrated high potency and selectivity for BTK in preclinical assessments, its rapid clearance in humans rendered it clinically unviable. The subsequent development of GDC-0853 (Fenebrutinib), with a modified chemical structure to circumvent the amide hydrolysis issue, showcases a successful rational drug design approach to overcome pharmacokinetic challenges. This comparative analysis underscores that while in vitro potency and selectivity are essential, a favorable pharmacokinetic profile in humans is ultimately a prerequisite for a successful therapeutic agent.

References

GDC-0834 Analogues: A Comparative Guide to Overcoming Metabolic Instability in BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of GDC-0834 analogues designed for improved metabolic stability, supported by experimental data and protocols.

GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), showed promise in preclinical studies for the treatment of autoimmune diseases. However, its clinical development was halted due to significant metabolic instability, primarily rapid amide hydrolysis, especially in humans.[1][2] This led to low systemic exposure of the parent drug, rendering it therapeutically ineffective.[1][2][3] Subsequent Structure-Activity Relationship (SAR) studies have focused on modifying the labile amide bond to enhance metabolic stability while retaining potent BTK inhibition. This guide provides a comparative analysis of GDC-0834 and its key analogues, offering insights into the strategies employed to improve their pharmacokinetic profiles.

The Challenge: Amide Hydrolysis of GDC-0834

The primary metabolic vulnerability of GDC-0834 is the hydrolysis of its exo-cyclic amide bond, which connects the tetrahydrobenzothiophene moiety to the central aniline ring.[1] This reaction is not mediated by the common cytochrome P450 (CYP) enzymes but rather by cytosolic enzymes, aldehyde oxidase (AO) and carboxylesterase (CES).[4] A significant species-dependent difference in the rate of this hydrolysis was observed, with human liver fractions showing a much higher rate of metabolism compared to preclinical species like mice, rats, and dogs.[2] This discrepancy between preclinical and human data underscores the importance of early metabolic stability assessment in human-derived systems.

SAR Strategies for Improved Stability

To address the metabolic lability of GDC-0834, medicinal chemists have explored various bioisosteric replacements for the vulnerable secondary amide. A key strategy has been the replacement of the acyclic secondary amide with a cyclic tertiary amide, a modification that sterically shields the amide bond from enzymatic cleavage. This approach led to the development of RN-486, a notable analogue with improved stability.[5] Further SAR studies focused on modifying the central aryl linker, leading to the discovery of pyridazinone-based inhibitors with enhanced metabolic profiles.

Comparative Performance of GDC-0834 Analogues

The following tables summarize the quantitative data comparing GDC-0834 with its analogues that were designed to have improved stability.

CompoundStructureBTK IC50 (nM)Human Liver Microsomal Stability (t½, min)Key Features
GDC-0834 [Image of GDC-0834 structure]5.9[5]Very Low (<5)Potent BTK inhibitor, but metabolically unstable in humans due to amide hydrolysis.
Pyridazinone Analogue (Compound 23) [Image of Pyridazinone Analogue 23 structure]1.1134~5-fold more potent than GDC-0834 with significantly improved metabolic stability.
GDC-0853 (Fenebrutinib) [Image of GDC-0853 structure]4.8>240A non-covalent BTK inhibitor with excellent metabolic stability and potency, advanced to clinical trials.

Data for Pyridazinone Analogue (Compound 23) and GDC-0853 (Fenebrutinib) are extracted from publications detailing their discovery and characterization.

Signaling Pathways and Experimental Workflows

To understand the context of BTK inhibition and the experimental evaluation of these compounds, the following diagrams illustrate the BTK signaling pathway and the general workflow for assessing metabolic stability.

Caption: BTK signaling pathway initiated by B-cell receptor activation.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound HLM Human Liver Microsomes (HLM) + NADPH Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) HLM->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Calculate Calculate % Remaining LC_MS->Calculate Determine_t_half Determine Half-life (t½) Calculate->Determine_t_half Assess Assess Metabolic Stability Determine_t_half->Assess

Caption: General workflow for in vitro metabolic stability assessment.

Experimental Protocols

Human Liver Microsomal (HLM) Stability Assay

This assay assesses the metabolic stability of a compound in the presence of human liver microsomes, which contain a wide range of drug-metabolizing enzymes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound or positive control to pre-warmed phosphate buffer.

  • Add the HLM suspension to each well and pre-incubate for a short period at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • The percentage of the parent compound remaining is plotted against time, and the half-life (t½) is calculated from the slope of the initial linear phase of the disappearance curve.

BTK Enzymatic Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of the BTK enzyme by 50% (IC50).

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT)

  • ATP

  • A suitable peptide substrate for BTK (e.g., a fluorescently labeled peptide)

  • Test compound at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • In a microplate, add the BTK enzyme in kinase buffer.

  • Add the test compound at a range of concentrations (typically in a serial dilution).

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Allow the reaction to proceed for a set time at a controlled temperature (e.g., room temperature or 30°C).

  • Stop the reaction and measure the amount of product formed (e.g., phosphorylated peptide) using a suitable detection method. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Plot the percentage of BTK activity against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Aldehyde Oxidase (AO) Activity Assay

This assay is used to determine if a compound is a substrate or inhibitor of aldehyde oxidase, a key enzyme in the metabolism of GDC-0834.

Materials:

  • Human liver cytosol (a source of AO)

  • A known AO substrate (e.g., phthalazine or vanillin)

  • Test compound

  • Potassium phosphate buffer (pH 7.4)

  • Detection reagent (depending on the substrate, e.g., a reagent that forms a fluorescent product upon reaction with the metabolite)

  • Microplate reader

Procedure (Substrate Assessment):

  • In a microplate, combine human liver cytosol and the test compound in phosphate buffer.

  • Incubate the mixture at 37°C.

  • At various time points, stop the reaction and measure the formation of the expected metabolite using LC-MS/MS or a specific detection reagent.

  • An increase in metabolite formation over time indicates that the compound is a substrate for AO.

Procedure (Inhibition Assessment):

  • In a microplate, combine human liver cytosol and the known AO substrate in phosphate buffer.

  • Add the test compound at various concentrations.

  • Incubate the mixture at 37°C.

  • Measure the rate of metabolite formation from the known AO substrate.

  • A decrease in the rate of metabolite formation in the presence of the test compound indicates inhibition of AO. The IC50 for AO inhibition can be determined by plotting the percentage of AO activity against the inhibitor concentration.

Conclusion

The journey from the metabolically labile GDC-0834 to more stable and clinically viable analogues like fenebrutinib highlights the critical importance of addressing metabolic liabilities early in the drug discovery process. The SAR studies of GDC-0834 analogues demonstrate that strategic modifications, such as the bioisosteric replacement of the labile amide bond, can successfully overcome significant pharmacokinetic challenges. The data presented in this guide provides a clear comparison of the improvements achieved in metabolic stability and potency, offering valuable insights for the design of future kinase inhibitors. The detailed experimental protocols serve as a practical resource for researchers engaged in the evaluation of drug candidates.

References

GDC-0834 Analogues: A Comparative Guide to Overcoming Metabolic Instability in BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of GDC-0834 analogues designed for improved metabolic stability, supported by experimental data and protocols.

GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), showed promise in preclinical studies for the treatment of autoimmune diseases. However, its clinical development was halted due to significant metabolic instability, primarily rapid amide hydrolysis, especially in humans.[1][2] This led to low systemic exposure of the parent drug, rendering it therapeutically ineffective.[1][2][3] Subsequent Structure-Activity Relationship (SAR) studies have focused on modifying the labile amide bond to enhance metabolic stability while retaining potent BTK inhibition. This guide provides a comparative analysis of GDC-0834 and its key analogues, offering insights into the strategies employed to improve their pharmacokinetic profiles.

The Challenge: Amide Hydrolysis of GDC-0834

The primary metabolic vulnerability of GDC-0834 is the hydrolysis of its exo-cyclic amide bond, which connects the tetrahydrobenzothiophene moiety to the central aniline ring.[1] This reaction is not mediated by the common cytochrome P450 (CYP) enzymes but rather by cytosolic enzymes, aldehyde oxidase (AO) and carboxylesterase (CES).[4] A significant species-dependent difference in the rate of this hydrolysis was observed, with human liver fractions showing a much higher rate of metabolism compared to preclinical species like mice, rats, and dogs.[2] This discrepancy between preclinical and human data underscores the importance of early metabolic stability assessment in human-derived systems.

SAR Strategies for Improved Stability

To address the metabolic lability of GDC-0834, medicinal chemists have explored various bioisosteric replacements for the vulnerable secondary amide. A key strategy has been the replacement of the acyclic secondary amide with a cyclic tertiary amide, a modification that sterically shields the amide bond from enzymatic cleavage. This approach led to the development of RN-486, a notable analogue with improved stability.[5] Further SAR studies focused on modifying the central aryl linker, leading to the discovery of pyridazinone-based inhibitors with enhanced metabolic profiles.

Comparative Performance of GDC-0834 Analogues

The following tables summarize the quantitative data comparing GDC-0834 with its analogues that were designed to have improved stability.

CompoundStructureBTK IC50 (nM)Human Liver Microsomal Stability (t½, min)Key Features
GDC-0834 [Image of GDC-0834 structure]5.9[5]Very Low (<5)Potent BTK inhibitor, but metabolically unstable in humans due to amide hydrolysis.
Pyridazinone Analogue (Compound 23) [Image of Pyridazinone Analogue 23 structure]1.1134~5-fold more potent than GDC-0834 with significantly improved metabolic stability.
GDC-0853 (Fenebrutinib) [Image of GDC-0853 structure]4.8>240A non-covalent BTK inhibitor with excellent metabolic stability and potency, advanced to clinical trials.

Data for Pyridazinone Analogue (Compound 23) and GDC-0853 (Fenebrutinib) are extracted from publications detailing their discovery and characterization.

Signaling Pathways and Experimental Workflows

To understand the context of BTK inhibition and the experimental evaluation of these compounds, the following diagrams illustrate the BTK signaling pathway and the general workflow for assessing metabolic stability.

Caption: BTK signaling pathway initiated by B-cell receptor activation.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound HLM Human Liver Microsomes (HLM) + NADPH Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) HLM->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Calculate Calculate % Remaining LC_MS->Calculate Determine_t_half Determine Half-life (t½) Calculate->Determine_t_half Assess Assess Metabolic Stability Determine_t_half->Assess

Caption: General workflow for in vitro metabolic stability assessment.

Experimental Protocols

Human Liver Microsomal (HLM) Stability Assay

This assay assesses the metabolic stability of a compound in the presence of human liver microsomes, which contain a wide range of drug-metabolizing enzymes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound or positive control to pre-warmed phosphate buffer.

  • Add the HLM suspension to each well and pre-incubate for a short period at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • The percentage of the parent compound remaining is plotted against time, and the half-life (t½) is calculated from the slope of the initial linear phase of the disappearance curve.

BTK Enzymatic Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of the BTK enzyme by 50% (IC50).

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT)

  • ATP

  • A suitable peptide substrate for BTK (e.g., a fluorescently labeled peptide)

  • Test compound at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • In a microplate, add the BTK enzyme in kinase buffer.

  • Add the test compound at a range of concentrations (typically in a serial dilution).

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Allow the reaction to proceed for a set time at a controlled temperature (e.g., room temperature or 30°C).

  • Stop the reaction and measure the amount of product formed (e.g., phosphorylated peptide) using a suitable detection method. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Plot the percentage of BTK activity against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Aldehyde Oxidase (AO) Activity Assay

This assay is used to determine if a compound is a substrate or inhibitor of aldehyde oxidase, a key enzyme in the metabolism of GDC-0834.

Materials:

  • Human liver cytosol (a source of AO)

  • A known AO substrate (e.g., phthalazine or vanillin)

  • Test compound

  • Potassium phosphate buffer (pH 7.4)

  • Detection reagent (depending on the substrate, e.g., a reagent that forms a fluorescent product upon reaction with the metabolite)

  • Microplate reader

Procedure (Substrate Assessment):

  • In a microplate, combine human liver cytosol and the test compound in phosphate buffer.

  • Incubate the mixture at 37°C.

  • At various time points, stop the reaction and measure the formation of the expected metabolite using LC-MS/MS or a specific detection reagent.

  • An increase in metabolite formation over time indicates that the compound is a substrate for AO.

Procedure (Inhibition Assessment):

  • In a microplate, combine human liver cytosol and the known AO substrate in phosphate buffer.

  • Add the test compound at various concentrations.

  • Incubate the mixture at 37°C.

  • Measure the rate of metabolite formation from the known AO substrate.

  • A decrease in the rate of metabolite formation in the presence of the test compound indicates inhibition of AO. The IC50 for AO inhibition can be determined by plotting the percentage of AO activity against the inhibitor concentration.

Conclusion

The journey from the metabolically labile GDC-0834 to more stable and clinically viable analogues like fenebrutinib highlights the critical importance of addressing metabolic liabilities early in the drug discovery process. The SAR studies of GDC-0834 analogues demonstrate that strategic modifications, such as the bioisosteric replacement of the labile amide bond, can successfully overcome significant pharmacokinetic challenges. The data presented in this guide provides a clear comparison of the improvements achieved in metabolic stability and potency, offering valuable insights for the design of future kinase inhibitors. The detailed experimental protocols serve as a practical resource for researchers engaged in the evaluation of drug candidates.

References

GDC-0834 Racemate: A Comparative Guide for Use as a BTK Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GDC-0834 racemate as a reference compound for Bruton's tyrosine kinase (BTK), evaluating its performance against other prominent BTK inhibitors. The information presented herein is supported by experimental data to facilitate objective assessment and aid in the selection of appropriate reference standards for BTK-focused research and drug discovery.

Introduction to GDC-0834 and its Racemate

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its racemate, a mixture of both R- and S-enantiomers, is often utilized as a reference compound in preclinical studies. Understanding its characteristics in comparison to other well-established BTK inhibitors is vital for interpreting experimental outcomes.

A significant characteristic of GDC-0834 is its metabolic instability in humans. The compound undergoes rapid amide hydrolysis, primarily mediated by aldehyde oxidase (AO), leading to the formation of an inactive metabolite.[2][4][5] This metabolic liability resulted in the termination of its clinical development, a critical consideration when comparing its in vivo applicability to other BTK inhibitors.

The BTK Signaling Pathway

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling. Upon B-cell receptor (BCR) activation by an antigen, BTK is recruited to the cell membrane and subsequently phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, ERK, and NF-κB. These pathways are essential for B-cell proliferation, survival, and antibody production. Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive Recruitment & Phosphorylation BTK_active BTK (active) pY551 BTK_inactive->BTK_active PLCg2 PLCγ2 BTK_active->PLCg2 Phosphorylation Antigen Antigen Antigen->BCR IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB ERK ERK Ca_PKC->ERK Proliferation B-Cell Proliferation & Survival NFkB->Proliferation ERK->Proliferation

Caption: The BTK signaling pathway initiated by antigen binding to the B-Cell Receptor.

Performance Comparison of BTK Inhibitors

The following table summarizes the in vitro potency of GDC-0834 and other commonly used BTK inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in a biochemical assay.

CompoundTypeBTK IC50 (nM)Key Characteristics
GDC-0834 Reversible, Covalent5.9Potent and selective, but metabolically unstable in humans.[1]
Ibrutinib Irreversible, Covalent~0.5First-in-class BTK inhibitor, potent but with known off-target effects.
Acalabrutinib Irreversible, Covalent~5.0Second-generation inhibitor with improved selectivity over Ibrutinib.
Zanubrutinib Irreversible, Covalent<1.0Second-generation inhibitor with high potency and selectivity.
Pirtobrutinib Reversible, Non-covalent~0.4Potent, non-covalent inhibitor active against wild-type and C481S mutant BTK.

Kinase Selectivity

Experimental Protocols

Accurate and reproducible assessment of BTK inhibition is crucial. Below are detailed protocols for two common in vitro kinase assays.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

Materials:

  • BTK enzyme

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[6]

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds (e.g., this compound) diluted in DMSO

Protocol:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of BTK enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay measures the phosphorylation of a substrate by BTK.

Materials:

  • BTK enzyme

  • Biotinylated substrate peptide

  • Kinase buffer

  • ATP

  • Europium-labeled anti-phospho-tyrosine antibody (Donor)

  • Streptavidin-labeled acceptor fluorophore (e.g., APC or d2)

  • Stop solution (e.g., EDTA in buffer)

  • Test compounds

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a suitable assay plate, add the test compound, BTK enzyme, and the biotinylated substrate peptide.

  • Initiate the reaction by adding ATP.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents: a mixture of the Europium-labeled antibody and the streptavidin-labeled acceptor.

  • Incubate for 60 minutes at room temperature to allow for binding.

  • Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor fluorophores using a compatible plate reader.

  • Calculate the ratio of acceptor to donor emission and determine the IC50 values.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - BTK Enzyme - Substrate - Buffer - ATP C Incubate BTK with Test Compound A->C B Prepare Test Compound (e.g., this compound) Serial Dilutions B->C D Initiate Kinase Reaction (Add Substrate/ATP) C->D E Incubate D->E F Stop Reaction & Add Detection Reagents E->F G Measure Signal (Luminescence or TR-FRET) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: A generalized workflow for in vitro BTK kinase inhibition assays.

This compound vs. Enantiomers

Commercially available GDC-0834 is often supplied as a racemate. It is important for researchers to be aware that the biological activity may reside primarily in one of the enantiomers. While the (R)-enantiomer is the active component of GDC-0834 that entered clinical trials, specific quantitative data directly comparing the inhibitory potency of the racemate versus the individual R- and S-enantiomers on BTK is not widely published.[2][4] When using the racemate as a reference, it is crucial to acknowledge that the observed activity is a composite of the activities of both enantiomers. For studies requiring a precise understanding of the stereospecific interactions with BTK, the use of the individual, chirally pure enantiomers is recommended.

Conclusion

This compound serves as a valuable, potent, and reversible reference inhibitor for in vitro BTK studies. Its well-characterized potency allows for the benchmarking of novel BTK inhibitors. However, its significant metabolic instability in human-derived systems and the lack of comprehensive, publicly available data on its broad kinase selectivity and the specific activity of its racemate versus individual enantiomers are important limitations to consider. For in vivo studies or for researchers aiming to develop clinically viable compounds, comparison with second-generation inhibitors such as acalabrutinib and zanubrutinib, or the non-covalent inhibitor pirtobrutinib, which possess more favorable pharmacokinetic and selectivity profiles, is highly recommended.

References

GDC-0834 Racemate: A Comparative Guide for Use as a BTK Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GDC-0834 racemate as a reference compound for Bruton's tyrosine kinase (BTK), evaluating its performance against other prominent BTK inhibitors. The information presented herein is supported by experimental data to facilitate objective assessment and aid in the selection of appropriate reference standards for BTK-focused research and drug discovery.

Introduction to GDC-0834 and its Racemate

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its racemate, a mixture of both R- and S-enantiomers, is often utilized as a reference compound in preclinical studies. Understanding its characteristics in comparison to other well-established BTK inhibitors is vital for interpreting experimental outcomes.

A significant characteristic of GDC-0834 is its metabolic instability in humans. The compound undergoes rapid amide hydrolysis, primarily mediated by aldehyde oxidase (AO), leading to the formation of an inactive metabolite.[2][4][5] This metabolic liability resulted in the termination of its clinical development, a critical consideration when comparing its in vivo applicability to other BTK inhibitors.

The BTK Signaling Pathway

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling. Upon B-cell receptor (BCR) activation by an antigen, BTK is recruited to the cell membrane and subsequently phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, ERK, and NF-κB. These pathways are essential for B-cell proliferation, survival, and antibody production. Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive Recruitment & Phosphorylation BTK_active BTK (active) pY551 BTK_inactive->BTK_active PLCg2 PLCγ2 BTK_active->PLCg2 Phosphorylation Antigen Antigen Antigen->BCR IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB ERK ERK Ca_PKC->ERK Proliferation B-Cell Proliferation & Survival NFkB->Proliferation ERK->Proliferation

Caption: The BTK signaling pathway initiated by antigen binding to the B-Cell Receptor.

Performance Comparison of BTK Inhibitors

The following table summarizes the in vitro potency of GDC-0834 and other commonly used BTK inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in a biochemical assay.

CompoundTypeBTK IC50 (nM)Key Characteristics
GDC-0834 Reversible, Covalent5.9Potent and selective, but metabolically unstable in humans.[1]
Ibrutinib Irreversible, Covalent~0.5First-in-class BTK inhibitor, potent but with known off-target effects.
Acalabrutinib Irreversible, Covalent~5.0Second-generation inhibitor with improved selectivity over Ibrutinib.
Zanubrutinib Irreversible, Covalent<1.0Second-generation inhibitor with high potency and selectivity.
Pirtobrutinib Reversible, Non-covalent~0.4Potent, non-covalent inhibitor active against wild-type and C481S mutant BTK.

Kinase Selectivity

Experimental Protocols

Accurate and reproducible assessment of BTK inhibition is crucial. Below are detailed protocols for two common in vitro kinase assays.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

Materials:

  • BTK enzyme

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[6]

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds (e.g., this compound) diluted in DMSO

Protocol:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of BTK enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay measures the phosphorylation of a substrate by BTK.

Materials:

  • BTK enzyme

  • Biotinylated substrate peptide

  • Kinase buffer

  • ATP

  • Europium-labeled anti-phospho-tyrosine antibody (Donor)

  • Streptavidin-labeled acceptor fluorophore (e.g., APC or d2)

  • Stop solution (e.g., EDTA in buffer)

  • Test compounds

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a suitable assay plate, add the test compound, BTK enzyme, and the biotinylated substrate peptide.

  • Initiate the reaction by adding ATP.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents: a mixture of the Europium-labeled antibody and the streptavidin-labeled acceptor.

  • Incubate for 60 minutes at room temperature to allow for binding.

  • Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor fluorophores using a compatible plate reader.

  • Calculate the ratio of acceptor to donor emission and determine the IC50 values.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - BTK Enzyme - Substrate - Buffer - ATP C Incubate BTK with Test Compound A->C B Prepare Test Compound (e.g., this compound) Serial Dilutions B->C D Initiate Kinase Reaction (Add Substrate/ATP) C->D E Incubate D->E F Stop Reaction & Add Detection Reagents E->F G Measure Signal (Luminescence or TR-FRET) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: A generalized workflow for in vitro BTK kinase inhibition assays.

This compound vs. Enantiomers

Commercially available GDC-0834 is often supplied as a racemate. It is important for researchers to be aware that the biological activity may reside primarily in one of the enantiomers. While the (R)-enantiomer is the active component of GDC-0834 that entered clinical trials, specific quantitative data directly comparing the inhibitory potency of the racemate versus the individual R- and S-enantiomers on BTK is not widely published.[2][4] When using the racemate as a reference, it is crucial to acknowledge that the observed activity is a composite of the activities of both enantiomers. For studies requiring a precise understanding of the stereospecific interactions with BTK, the use of the individual, chirally pure enantiomers is recommended.

Conclusion

This compound serves as a valuable, potent, and reversible reference inhibitor for in vitro BTK studies. Its well-characterized potency allows for the benchmarking of novel BTK inhibitors. However, its significant metabolic instability in human-derived systems and the lack of comprehensive, publicly available data on its broad kinase selectivity and the specific activity of its racemate versus individual enantiomers are important limitations to consider. For in vivo studies or for researchers aiming to develop clinically viable compounds, comparison with second-generation inhibitors such as acalabrutinib and zanubrutinib, or the non-covalent inhibitor pirtobrutinib, which possess more favorable pharmacokinetic and selectivity profiles, is highly recommended.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for GDC-0834 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety information and procedural guidance for the proper handling and disposal of GDC-0834 Racemate, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor intended for research use only.[1][2][3] Adherence to these guidelines is essential to ensure personnel safety and environmental compliance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.

PropertyValue
Chemical Name (R,S)-N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Molecular Formula C₃₃H₃₆N₆O₃S[2]
Molecular Weight 596.75 g/mol [2]
CAS Number 1133432-46-8 (racemic)[2]
Appearance Solid
Storage Conditions Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[2] Store lyophilized at -20°C, keep desiccated.[3] For solutions, store at -20°C and use within 3 months.[3]

Health and Safety Information

  • Handling: Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately wash with soap and water.

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.

Experimental Protocols: Proper Disposal Procedures

As a research chemical, this compound and its contaminated materials must be disposed of as hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical waste disposal. Users must consult and adhere to their institution's specific safety guidelines and local, state, and federal regulations.

Step 1: Waste Segregation

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated solid materials such as pipette tips, tubes, and gloves should be collected in a designated, lined, and sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with incompatible waste streams. If dissolved in a solvent such as DMSO, the waste should be segregated as a chlorinated or non-chlorinated solvent waste, depending on the solvent used.

Step 2: Waste Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the major components and their approximate percentages, including any solvents.

  • Include the date the waste was first added to the container.

Step 3: Storage of Waste

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Keep containers sealed when not in use.

Step 4: Waste Pickup and Disposal

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GDC_0834_Disposal_Workflow cluster_management Waste Management cluster_disposal Final Disposal start This compound (Solid or Solution) solid_waste Contaminated Solid Waste (Gloves, Tips, etc.) start->solid_waste Use liquid_waste Contaminated Liquid Waste (Solutions, Solvents) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->ehs_pickup final_disposal Proper Disposal by Licensed Facility ehs_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Disposal Guidance for GDC-0834 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety information and procedural guidance for the proper handling and disposal of GDC-0834 Racemate, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor intended for research use only.[1][2][3] Adherence to these guidelines is essential to ensure personnel safety and environmental compliance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.

PropertyValue
Chemical Name (R,S)-N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Molecular Formula C₃₃H₃₆N₆O₃S[2]
Molecular Weight 596.75 g/mol [2]
CAS Number 1133432-46-8 (racemic)[2]
Appearance Solid
Storage Conditions Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[2] Store lyophilized at -20°C, keep desiccated.[3] For solutions, store at -20°C and use within 3 months.[3]

Health and Safety Information

  • Handling: Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately wash with soap and water.

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.

Experimental Protocols: Proper Disposal Procedures

As a research chemical, this compound and its contaminated materials must be disposed of as hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical waste disposal. Users must consult and adhere to their institution's specific safety guidelines and local, state, and federal regulations.

Step 1: Waste Segregation

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated solid materials such as pipette tips, tubes, and gloves should be collected in a designated, lined, and sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with incompatible waste streams. If dissolved in a solvent such as DMSO, the waste should be segregated as a chlorinated or non-chlorinated solvent waste, depending on the solvent used.

Step 2: Waste Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the major components and their approximate percentages, including any solvents.

  • Include the date the waste was first added to the container.

Step 3: Storage of Waste

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Keep containers sealed when not in use.

Step 4: Waste Pickup and Disposal

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GDC_0834_Disposal_Workflow cluster_management Waste Management cluster_disposal Final Disposal start This compound (Solid or Solution) solid_waste Contaminated Solid Waste (Gloves, Tips, etc.) start->solid_waste Use liquid_waste Contaminated Liquid Waste (Solutions, Solvents) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->ehs_pickup final_disposal Proper Disposal by Licensed Facility ehs_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling GDC-0834 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of GDC-0834 Racemate, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor intended for research use only.[1] Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

Given that this compound is a potent small molecule inhibitor with limited publicly available toxicity data, a cautious approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound in solid or solution form.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Goggles with Side ShieldsMust be worn to protect against splashes, aerosols, and airborne particles. A face shield should be worn in addition to goggles when there is a significant splash risk.[2][3]
Hand Protection Chemical-Resistant Nitrile GlovesProvides a barrier against chemical exposure.[2] It is recommended to wear two pairs of gloves ("double-gloving") when handling the solid compound or concentrated solutions. Gloves should be inspected for damage before use and changed immediately upon contamination.
Body Protection Laboratory CoatA fully buttoned lab coat is required to protect skin and clothing from potential contamination.[2]
Respiratory Protection N95 or Higher Rated RespiratorRecommended when handling the powdered form of the compound to prevent inhalation of airborne particles.[4][5] All work with the solid compound should be performed in a certified chemical fume hood or glove box.[4]
Foot Protection Closed-Toe ShoesRequired to protect feet from potential spills or falling objects.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure risk and prevent contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage.

  • Wear appropriate PPE before opening the package in a designated area, preferably a chemical fume hood.[4]

  • Verify that the container is properly sealed and labeled.

  • Store the compound in a cool, dry, and dark place. For long-term storage (months to years), -20°C is recommended.[1][6] For short-term storage (days to weeks), 0-4°C is acceptable.[1]

Preparation of Solutions:

  • All handling of the powdered compound must be conducted in a certified chemical fume hood or a glove box to control airborne particles.[4]

  • Before weighing, ensure the balance is clean and placed within the containment of the fume hood.

  • Use dedicated spatulas and weighing papers.

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

Spill and Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • In case of inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • In case of a spill: Evacuate the immediate area. For small powder spills, gently cover with a damp paper towel to avoid creating dust. For liquid spills, use an appropriate chemical absorbent. Clean the area with a suitable decontaminating solution. All cleanup materials should be disposed of as hazardous waste.

Disposal Plan

While some suppliers may ship this compound as a non-hazardous chemical for transport purposes, all waste generated from its use in a laboratory setting should be treated as hazardous chemical waste to ensure safety and environmental protection.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weighing papers, pipette tips, and vials, must be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams.

Disposal Procedure:

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Ensure all waste containers are properly labeled with the chemical name ("this compound") and associated hazard warnings.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste, before the container can be disposed of as non-hazardous waste.[7]

Experimental Workflow for Safe Handling of this compound

GDC0834_Workflow cluster_disposal Disposal Phase A Preparation (Don PPE) B Receiving and Inspection A->B Start C Storage (-20°C Long-Term) B->C Store D Handling in Fume Hood (Weighing & Solution Prep) B->D Immediate Use C->D Retrieve for Use E Experimental Use D->E F Decontamination (Work Surfaces & Equipment) E->F G Waste Segregation E->G J Disposal via EHS H Solid Waste (Contaminated PPE, etc.) G->H I Liquid Waste (Unused Solutions) G->I H->J I->J

Caption: Workflow for the safe handling of this compound.

References

Personal protective equipment for handling GDC-0834 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of GDC-0834 Racemate, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor intended for research use only.[1] Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

Given that this compound is a potent small molecule inhibitor with limited publicly available toxicity data, a cautious approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound in solid or solution form.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Goggles with Side ShieldsMust be worn to protect against splashes, aerosols, and airborne particles. A face shield should be worn in addition to goggles when there is a significant splash risk.[2][3]
Hand Protection Chemical-Resistant Nitrile GlovesProvides a barrier against chemical exposure.[2] It is recommended to wear two pairs of gloves ("double-gloving") when handling the solid compound or concentrated solutions. Gloves should be inspected for damage before use and changed immediately upon contamination.
Body Protection Laboratory CoatA fully buttoned lab coat is required to protect skin and clothing from potential contamination.[2]
Respiratory Protection N95 or Higher Rated RespiratorRecommended when handling the powdered form of the compound to prevent inhalation of airborne particles.[4][5] All work with the solid compound should be performed in a certified chemical fume hood or glove box.[4]
Foot Protection Closed-Toe ShoesRequired to protect feet from potential spills or falling objects.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure risk and prevent contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage.

  • Wear appropriate PPE before opening the package in a designated area, preferably a chemical fume hood.[4]

  • Verify that the container is properly sealed and labeled.

  • Store the compound in a cool, dry, and dark place. For long-term storage (months to years), -20°C is recommended.[1][6] For short-term storage (days to weeks), 0-4°C is acceptable.[1]

Preparation of Solutions:

  • All handling of the powdered compound must be conducted in a certified chemical fume hood or a glove box to control airborne particles.[4]

  • Before weighing, ensure the balance is clean and placed within the containment of the fume hood.

  • Use dedicated spatulas and weighing papers.

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

Spill and Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • In case of inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • In case of a spill: Evacuate the immediate area. For small powder spills, gently cover with a damp paper towel to avoid creating dust. For liquid spills, use an appropriate chemical absorbent. Clean the area with a suitable decontaminating solution. All cleanup materials should be disposed of as hazardous waste.

Disposal Plan

While some suppliers may ship this compound as a non-hazardous chemical for transport purposes, all waste generated from its use in a laboratory setting should be treated as hazardous chemical waste to ensure safety and environmental protection.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weighing papers, pipette tips, and vials, must be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams.

Disposal Procedure:

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Ensure all waste containers are properly labeled with the chemical name ("this compound") and associated hazard warnings.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste, before the container can be disposed of as non-hazardous waste.[7]

Experimental Workflow for Safe Handling of this compound

GDC0834_Workflow cluster_disposal Disposal Phase A Preparation (Don PPE) B Receiving and Inspection A->B Start C Storage (-20°C Long-Term) B->C Store D Handling in Fume Hood (Weighing & Solution Prep) B->D Immediate Use C->D Retrieve for Use E Experimental Use D->E F Decontamination (Work Surfaces & Equipment) E->F G Waste Segregation E->G J Disposal via EHS H Solid Waste (Contaminated PPE, etc.) G->H I Liquid Waste (Unused Solutions) G->I H->J I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GDC-0834 Racemate
Reactant of Route 2
Reactant of Route 2
GDC-0834 Racemate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.